molecular formula C4H8O B046151 Cyclobutanol CAS No. 2919-23-5

Cyclobutanol

Numéro de catalogue: B046151
Numéro CAS: 2919-23-5
Poids moléculaire: 72.11 g/mol
Clé InChI: KTHXBEHDVMTNOH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cyclobutanol is a valuable four-membered cyclic alcohol serving as a versatile building block and model compound in advanced chemical research. Its highly strained cyclobutane ring system, characterized by significant angle strain, makes it a substrate of exceptional interest in ring-opening and ring-expansion reactions, which are fundamental to studying reaction mechanisms and strain-release chemistry. Researchers utilize this compound extensively in organic synthesis to develop novel pharmaceuticals, agrochemicals, and polymers, where its incorporation can impart unique conformational and physicochemical properties. In material science, it acts as a precursor for synthesizing specialized monomers and ligands used to construct complex molecular architectures, including metal-organic frameworks (MOFs) and dendrimers. The compound's reactivity is also pivotal in photochemical studies and as a probe for investigating enzymatic activity and metabolic pathways. This product is provided with a high purity level and rigorous quality control to ensure consistent and reliable performance in your laboratory experiments.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

cyclobutanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O/c5-4-2-1-3-4/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHXBEHDVMTNOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062712
Record name Cyclobutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5062712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [MSDSonline]
Record name Cyclobutanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8538
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

2919-23-5
Record name Cyclobutanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2919-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002919235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclobutanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclobutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5062712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclobutanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.963
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOBUTANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AD482C8GST
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Synthesis of Cyclobutanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the history, discovery, and synthesis of cyclobutanol. It details the early synthetic methodologies, including the seminal work of Nikolai Demjanov, and provides contemporary, reliable experimental protocols. The physical, chemical, and spectroscopic properties of this compound are presented in detail, supported by tabulated data and spectral analysis. This document serves as an in-depth resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, offering a foundational understanding of this important cyclic alcohol.

Introduction

This compound, a four-membered cyclic alcohol, has been a subject of interest in organic chemistry for over a century. Its strained ring system imparts unique reactivity, making it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and materials with novel properties. This guide explores the historical context of its discovery and the evolution of its synthesis, providing a technical foundation for its application in modern chemical research.

History and Discovery

The first synthesis of this compound is attributed to the Russian chemist Nikolai J. Demjanov and his student M. Lushnikov in 1903.[1][2] Their work on the reaction of primary amines with nitrous acid led to the discovery of a ring expansion and contraction process, famously known as the Demjanov rearrangement.[1][2] When cyclobutylamine (B51885) was treated with nitrous acid, a mixture of this compound and cyclopropylcarbinol was obtained.[3] This discovery was a significant milestone in the understanding of carbocation rearrangements in small ring systems.

Contemporaneously, Richard Willstätter was conducting pioneering research on the synthesis and properties of cyclobutane (B1203170) and its derivatives. In 1907, Willstätter reported the first synthesis of cyclobutane itself by the hydrogenation of cyclobutene. While he did not report a direct synthesis of this compound in his early works, his investigations into the chemistry of four-membered rings provided a crucial context for the study of compounds like this compound.

Physical and Chemical Properties

This compound is a colorless liquid at room temperature with a faint odor.[4] Its physical and spectroscopic properties are summarized in the tables below.

Physical Properties of this compound
PropertyValueReference
Molecular FormulaC₄H₈O[4]
Molar Mass72.11 g/mol [4]
Boiling Point123 °C at 733 mmHg[4]
Density0.921 g/mL at 25 °C[4]
Refractive Index (n²⁰/D)1.435[4]
Spectroscopic Data

The spectroscopic data for this compound are critical for its identification and characterization.

The ¹H NMR spectrum of this compound shows complex multiplets due to the puckered nature of the cyclobutane ring. The chemical shifts are as follows:

ProtonChemical Shift (ppm)Multiplicity
H-1 (CH-OH)~4.3m
H-2, H-4 (CH₂)~2.4m
H-3 (CH₂)~1.7, ~1.5m
OHvariablebr s

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The ¹³C NMR spectrum of this compound exhibits three distinct signals corresponding to the three types of carbon atoms in the molecule.

CarbonChemical Shift (ppm)
C-1 (CH-OH)67.8
C-2, C-4 (CH₂)31.5
C-3 (CH₂)12.9

The IR spectrum of this compound displays characteristic absorption bands for the hydroxyl and alkyl groups.

Wavenumber (cm⁻¹)Vibrational ModeIntensity
~3350O-H stretch (hydrogen-bonded)Strong, Broad
~2970C-H stretch (aliphatic)Strong
~1070C-O stretchStrong

Key Synthetic Methodologies

While the Demjanov rearrangement represents a historically significant synthesis of this compound, a more modern and reliable method involves the acid-catalyzed rearrangement of cyclopropylcarbinol. A detailed protocol for this synthesis is provided below, adapted from Organic Syntheses.

Synthesis of this compound via Rearrangement of Cyclopropylcarbinol

This method provides a practical and scalable route to this compound.

Materials:

  • Cyclopropylcarbinol

  • Concentrated Hydrochloric Acid

  • Water

  • Sodium Hydroxide (B78521)

  • Sodium Bicarbonate

  • Sodium Chloride

  • Diethyl Ether

  • Anhydrous Sodium Sulfate

Procedure:

  • A 1-L, three-necked, round-bottomed flask equipped with a reflux condenser and a magnetic stirring bar is charged with 600 mL of water, 57.5 mL (ca. 0.68 mol) of concentrated hydrochloric acid, and 57.7 g (0.80 mol) of cyclopropylcarbinol.

  • The reaction mixture is stirred and refluxed for 3 hours. This compound, being only partially soluble in water, will separate as an oily layer.

  • The reaction mixture is cooled to room temperature, and then to 0 °C in an ice bath.

  • To the cold, stirred mixture, 24 g (0.6 mol) of sodium hydroxide pellets are added, followed by 6.7 g (0.08 mol) of sodium bicarbonate to complete the neutralization.

  • The mixture is saturated with sodium chloride and extracted with diethyl ether for 30 hours using a continuous liquid-liquid extraction apparatus.

  • The ethereal extract is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation.

  • The crude product is purified by fractional distillation to yield this compound (bp 122-124 °C).

G reagents Cyclopropylcarbinol Conc. HCl, H₂O reflux Reflux (3h) reagents->reflux 1. workup Neutralization (NaOH, NaHCO₃) Saturation (NaCl) reflux->workup 2. extraction Continuous Liquid-Liquid Extraction (Diethyl Ether) workup->extraction 3. drying Drying (Na₂SO₄) extraction->drying 4. distillation Fractional Distillation drying->distillation 5. product This compound distillation->product 6.

Figure 1. Experimental workflow for the synthesis of this compound from cyclopropylcarbinol.
Demjanov Rearrangement

The historical synthesis of this compound involves the diazotization of cyclobutylamine with nitrous acid.

The reaction proceeds through the formation of an unstable diazonium salt, which upon loss of nitrogen gas, generates a primary carbocation. This carbocation can then be trapped by water to form this compound or undergo a ring contraction to form cyclopropylcarbinol.

G amine Cyclobutylamine diazonium Cyclobutyldiazonium ion amine->diazonium Diazotization hno2 HNO₂ hno2->diazonium carbocation Cyclobutyl cation diazonium->carbocation Loss of N₂ n2_loss -N₂ oxonium Cyclobutyloxonium ion carbocation->oxonium Nucleophilic attack rearranged_cation Cyclopropylmethyl cation carbocation->rearranged_cation Rearrangement h2o_attack H₂O h2o_attack->oxonium This compound This compound oxonium->this compound Deprotonation deprotonation -H⁺ rearrangement Ring Contraction rearranged_product Cyclopropylcarbinol rearranged_cation->rearranged_product H₂O attack, -H⁺

References

Theoretical Frameworks for the Conformational Landscape of Cyclobutanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical models governing the structure of cyclobutanol. By integrating computational data with experimental methodologies, this document aims to offer a comprehensive resource for understanding the conformational intricacies of this fundamental cyclic alcohol.

Core Concepts in this compound's Structure

This compound's structure is primarily dictated by the interplay of two key conformational features: the puckering of the cyclobutane (B1203170) ring and the rotation of the hydroxyl group. The four-membered ring is not planar, adopting a puckered or "butterfly" conformation to alleviate torsional strain between adjacent hydrogen atoms.[1] This puckering gives rise to two distinct positions for substituents: axial and equatorial.

Furthermore, the hydroxyl group attached to the ring can rotate around the C-O bond. This leads to different rotamers, typically designated as trans (t) or gauche (g). The combination of ring puckering and hydroxyl group rotation results in four stable conformers of this compound.[2] These are:

  • Eq-t : Equatorial hydroxyl group with a trans orientation.

  • Eq-g : Equatorial hydroxyl group with a gauche orientation.

  • Ax-g : Axial hydroxyl group with a gauche orientation.

  • Ax-t : Axial hydroxyl group with a trans orientation.

Computational and experimental studies have established the relative stability of these conformers, with the equatorial conformers being more stable than the axial ones. The experimentally determined order of stability is Eq-t > Eq-g > Ax-g > Ax-t.[2] At ambient temperature, it is estimated that the Eq-t and Eq-g conformers are the most abundant, at approximately 50% and 47% respectively, with the Ax-g conformer making up the remaining 3%.[2] The enthalpy difference between the most stable Eq-t conformer and the second most stable Eq-g conformer has been determined to be 200 ± 50 cm⁻¹ (2.39 ± 0.60 kJ/mol).[2]

Data Presentation: Structural Parameters of this compound Conformers

The precise geometric parameters of each this compound conformer can be determined using high-level ab initio and density functional theory (DFT) calculations. The following tables summarize key structural data obtained from such theoretical models.

Calculated Relative Energies of this compound Conformers
ConformerComputational MethodBasis SetRelative Energy (cm⁻¹)
Eq-tMP2(full)6-31G(d)0
Eq-gMP2(full)6-31G(d)200
Ax-gMP2(full)6-31G(d)>650
Ax-tMP2(full)6-31G(d)-

Note: Data extracted from Durig et al. (2008).[2] The energy for the Ax-t conformer was not reported in this study.

Structural Parameters of the Eq-t Conformer

The heavy atom structural parameters for the most stable Eq-t conformer have been determined by combining microwave rotational constants with ab initio MP2(full)/6-311+G(d,p) predicted values.[2]

ParameterValue
Bond Lengths (Å)
C1-C41.547(5)
C4-C61.552(5)
C-O1.416(5)
Bond Angles (°)
∠C6C4C186.6(5)
∠C4C1C588.9(5)
Dihedral Angles (°)
∠C6C5C1C422.8(5)

Note: Data extracted from Durig et al. (2008).[2]

Experimental Protocols for Structural Determination

The theoretical models of this compound are validated and refined through various experimental techniques that probe its molecular structure. Below are detailed methodologies for key experiments.

Matrix Isolation Fourier Transform Infrared (FTIR) Spectroscopy

This technique allows for the study of individual conformers by trapping them in an inert gas matrix at cryogenic temperatures, which prevents interconversion.

Methodology:

  • Sample Preparation: A gaseous mixture of this compound and an inert matrix gas (e.g., argon or xenon) with a high matrix-to-sample ratio (typically >1000:1) is prepared.

  • Deposition: The gas mixture is slowly deposited onto a cryogenic substrate (e.g., a CsI window) cooled to a low temperature (typically 10-20 K) by a closed-cycle helium cryostat.

  • Spectral Acquisition: FTIR spectra are recorded at high resolution (e.g., 0.5 cm⁻¹).

  • Annealing: The matrix is then slowly warmed by a few degrees (e.g., to 30-40 K) and then recooled. This annealing process can lead to the conversion of less stable conformers to more stable ones, which is observed as changes in the FTIR spectrum.

  • Data Analysis: The observed vibrational bands are assigned to specific conformers with the aid of computational predictions of vibrational frequencies and intensities. By studying the changes in band intensities upon annealing, the relative stabilities of the conformers can be determined.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the overall geometry, including bond lengths and angles, of molecules in the gas phase.

Methodology:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.

  • Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is passed through the molecular beam, perpendicular to its direction.

  • Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern of concentric rings is recorded on a detector (e.g., a photographic plate or a CCD camera). To enhance the weaker, high-angle scattering, a rotating sector is often placed in front of the detector.[3]

  • Data Reduction: The recorded diffraction pattern is digitized, and the intensity is determined as a function of the scattering angle. The total scattering intensity is composed of atomic and molecular scattering components.[3]

  • Structural Refinement: The molecular scattering component, which contains the structural information, is isolated. A theoretical molecular scattering curve is calculated for a model of the molecule's geometry. The parameters of this model (bond lengths, angles, and dihedral angles) are then refined by a least-squares fitting procedure to obtain the best match with the experimental data.

Microwave Spectroscopy

Microwave spectroscopy provides highly accurate information about the rotational constants of a molecule, from which its moments of inertia and, consequently, its precise geometry can be derived. This technique is particularly sensitive to the different conformers of a molecule.

Methodology:

  • Sample Introduction: A gaseous sample of this compound is introduced into a waveguide at low pressure.

  • Microwave Radiation: The sample is irradiated with microwave radiation of varying frequency.

  • Absorption Detection: When the frequency of the microwaves matches the energy difference between two rotational energy levels of a specific conformer, the molecule absorbs the radiation. This absorption is detected, and the frequency is recorded.

  • Spectral Assignment: The resulting spectrum consists of a series of absorption lines. These lines are assigned to specific rotational transitions (defined by the rotational quantum number, J) for each conformer present in the gas phase.

  • Structural Determination: From the frequencies of the assigned transitions, the rotational constants (A, B, and C) for each conformer are determined. These rotational constants are related to the moments of inertia of the molecule, which in turn depend on its geometry. By analyzing the rotational constants of different isotopic species of the molecule, a complete and highly accurate molecular structure can be determined.

Visualization of Computational Workflow

The theoretical investigation of this compound's conformational landscape follows a logical workflow. The following diagram, rendered in Graphviz (DOT language), illustrates this process.

conformational_analysis_workflow cluster_input Initial Input cluster_generation Conformer Generation cluster_optimization Quantum Mechanical Calculations cluster_analysis Analysis and Validation start Initial 2D Structure of this compound gen_3d Generate Initial 3D Structures (e.g., using molecular mechanics) start->gen_3d puckering Vary Ring Puckering (Axial vs. Equatorial OH) gen_3d->puckering rotation Rotate Hydroxyl Group (trans vs. gauche) puckering->rotation geom_opt Geometry Optimization (e.g., DFT or MP2) rotation->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minima (No imaginary frequencies) freq_calc->verify_min rel_energy Calculate Relative Energies verify_min->rel_energy struct_param Extract Structural Parameters (Bond lengths, angles, dihedrals) rel_energy->struct_param compare_exp Compare with Experimental Data struct_param->compare_exp

Caption: Workflow for the computational conformational analysis of this compound.

References

Conformational Landscape of Cyclobutanol Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the conformational analysis of cyclobutanol and its isomers. By examining the intricate interplay of steric and electronic factors that govern the three-dimensional structures of these molecules, we aim to provide a valuable resource for researchers in medicinal chemistry and materials science, where the precise control of molecular conformation is paramount for designing molecules with desired properties.

The Puckered Nature of the Cyclobutane (B1203170) Ring

Contrary to its planar representation in simple line-angle formulas, the cyclobutane ring is not flat. A planar conformation would engender significant torsional strain due to the eclipsing of all eight hydrogen atoms. To alleviate this strain, the cyclobutane ring adopts a puckered or "butterfly" conformation.[1] This puckering results in two non-planar, rapidly interconverting conformers. In this puckered state, substituents can occupy two distinct positions: axial (perpendicular to the approximate plane of the ring) and equatorial (in the approximate plane of the ring). Generally, conformers with bulky substituents in the equatorial position are energetically favored to minimize steric hindrance.[2]

Conformational Isomers of this compound

The conformational analysis of this compound is centered around the orientation of the hydroxyl group. The hydroxyl group can be either in an axial or an equatorial position. Furthermore, rotation around the C-O bond introduces additional conformational isomers, typically referred to as gauche (g) and trans (t). This leads to four potential stable conformers for this compound: equatorial-trans (Eq-t), equatorial-gauche (Eq-g), axial-gauche (Ax-g), and axial-trans (Ax-t).[3]

Experimental and computational studies have shown that the equatorial conformers are significantly more stable than the axial ones. The order of stability has been determined to be Eq-t > Eq-g > Ax-g > Ax-t.[3] The two most stable conformers, Eq-t and Eq-g, exist in nearly equal populations at room temperature.[3]

Conformational Analysis of Disubstituted this compound Isomers: cis- and trans-1,3-Cyclobutanediol

For disubstituted cyclobutanols, such as 1,3-cyclobutanediol, the conformational analysis becomes more complex due to the presence of two hydroxyl groups, leading to cis and trans diastereomers.

  • cis-1,3-Cyclobutanediol: In the cis isomer, the two hydroxyl groups are on the same side of the ring. This can lead to two primary chair-like conformations: diequatorial and diaxial. In many substituted cycloalkanes, the diequatorial conformation is significantly more stable to avoid 1,3-diaxial interactions.[4] However, in cis-1,3-cyclobutanediol, the diaxial conformation can be stabilized by the formation of an intramolecular hydrogen bond between the two hydroxyl groups.[5]

  • trans-1,3-Cyclobutanediol: In the trans isomer, the hydroxyl groups are on opposite sides of the ring. The most stable conformation for the trans isomer has one hydroxyl group in an axial position and the other in an equatorial position (axial-equatorial).[4]

The interplay between steric hindrance and potential intramolecular hydrogen bonding determines the preferred conformation for each isomer.

Experimental Methodologies for Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the conformational preferences of this compound isomers in solution.[6] Key parameters derived from ¹H NMR spectra, such as chemical shifts and coupling constants (J-values), provide valuable structural information.

Experimental Protocol: Variable Temperature ¹H NMR

  • Sample Preparation: Dissolve a small amount of the this compound isomer in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a high-quality NMR tube. The concentration should be optimized to obtain a good signal-to-noise ratio without causing significant intermolecular interactions.

  • Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Variable Temperature Studies: Gradually lower the temperature of the NMR probe in increments of 10-20 K.[7][8] Allow the sample to equilibrate at each temperature for several minutes before acquiring a new spectrum.[8]

  • Data Analysis: Analyze the changes in chemical shifts and coupling constants as a function of temperature. At lower temperatures, the interconversion between conformers may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for each conformer. The relative integrals of these signals can be used to determine the equilibrium constant and the Gibbs free energy difference (ΔG°) between the conformers.[2] The analysis of vicinal (³JHH) and long-range (⁴JHH) proton-proton coupling constants is particularly informative. In cyclobutane systems, ⁴J(eq-eq) is typically around 5 Hz, while ⁴J(ax-ax) is close to 0 Hz, providing a clear distinction between axial and equatorial proton orientations.[2]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, which are sensitive to its conformation.[9] The position, shape, and intensity of vibrational bands, particularly those involving the hydroxyl group, can be used to identify and quantify different conformers.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: For solution-phase studies, dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂). For gas-phase studies, the sample can be gently heated under vacuum to obtain a sufficient vapor pressure. Low-temperature studies can be performed by dissolving the sample in a liquefied noble gas such as xenon.[3]

  • Spectrum Acquisition: Record the FTIR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: The O-H stretching vibration, typically observed between 3200 and 3600 cm⁻¹, is particularly sensitive to hydrogen bonding and the local environment of the hydroxyl group. A sharp band around 3600 cm⁻¹ is characteristic of a "free" (non-hydrogen-bonded) hydroxyl group, often found in the gas phase or in dilute solutions in non-polar solvents.[10] Broader bands at lower frequencies (3200-3500 cm⁻¹) indicate the presence of intermolecular or intramolecular hydrogen bonding. The C-O stretching vibration, typically in the 1000-1200 cm⁻¹ region, can also differ between axial and equatorial conformers.[11] By analyzing the spectra at different temperatures, the enthalpy difference (ΔH°) between conformers can be determined from the change in the relative intensities of their characteristic absorption bands.[3]

Computational Chemistry Approaches

Quantum chemical calculations are an indispensable tool for complementing experimental data and providing detailed insights into the conformational landscape of this compound isomers.[12]

Computational Protocol: A Multi-Level Approach

  • Conformational Search: Perform a systematic or stochastic conformational search using a computationally inexpensive method, such as molecular mechanics (e.g., MMFF94) or semi-empirical methods (e.g., GFN2-xTB), to identify all possible low-energy conformers.[13]

  • Geometry Optimization and Frequency Calculations: The unique conformers identified in the initial search are then subjected to geometry optimization and vibrational frequency calculations using a more accurate method, typically Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP-D3, ωB97X-D) and a Pople-style (e.g., 6-31G(d,p)) or Karlsruhe (e.g., def2-SVP) basis set.[13] The absence of imaginary frequencies confirms that the optimized structures are true minima on the potential energy surface.

  • Thermochemical Analysis: From the results of the frequency calculations, zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and Gibbs free energies are calculated.[13] These values are used to determine the relative stabilities of the conformers and to predict their equilibrium populations at a given temperature using the Boltzmann distribution.[13]

  • Spectroscopic Predictions: NMR chemical shifts and coupling constants, as well as IR vibrational frequencies and intensities, can be calculated for each optimized conformer. These predicted spectra can then be compared with experimental data to validate the computational model and to aid in the assignment of experimental signals to specific conformers.

Quantitative Data Summary

The following tables summarize key quantitative data for the conformational analysis of this compound and its 1,3-diol isomers.

Table 1: Conformational Analysis of this compound

ConformerRelative Energy (kJ/mol)Population at 298 K (%)Key Structural Features
Equatorial-trans (Eq-t)0.00~50OH is equatorial, H of OH is trans to the C-H bond of the ring
Equatorial-gauche (Eq-g)2.39 ± 0.60[3]~47OH is equatorial, H of OH is gauche to the C-H bond of the ring
Axial-gauche (Ax-g)> 7.78[3]~3OH is axial, H of OH is gauche to a C-C bond of the ring
Axial-trans (Ax-t)Higher than Ax-g[3]< 1OH is axial, H of OH is trans to a C-C bond of the ring

Table 2: Calculated Structural Parameters for the Eq-t Conformer of this compound [3]

ParameterValue (Å or °)
C1-C4 Distance1.547(5)
C4-C(OH) Distance1.552(5)
C-O Distance1.416(5)
∠C(OH)C4C1 Angle86.6(5)
∠C4C1C(H2) Angle88.9(5)
Puckering Angle (C6C5C1C4)22.8(5)

Table 3: Conformational Preferences of 1,3-Cyclobutanediol Isomers

IsomerMost Stable ConformationKey Stabilizing/Destabilizing Factors
cis-1,3-CyclobutanediolDiequatorial or DiaxialCompetition between steric hindrance (favoring diequatorial) and intramolecular hydrogen bonding (favoring diaxial).
trans-1,3-CyclobutanediolAxial-EquatorialMinimizes steric interactions.

Visualization of Key Concepts and Workflows

ConformationalEquilibrium Axial Axial Conformer Equatorial Equatorial Conformer Axial->Equatorial Ring Flip

CisTransCyclobutanediol cluster_cis cis-1,3-Cyclobutanediol cluster_trans trans-1,3-Cyclobutanediol Diequatorial_cis Diequatorial Diaxial_cis Diaxial (H-bonding) Diequatorial_cis->Diaxial_cis Ring Flip Axial_Equatorial_trans Axial-Equatorial

ComputationalWorkflow Start Initial Molecular Structure Conformational_Search Conformational Search (e.g., Molecular Mechanics) Start->Conformational_Search Unique_Conformers Identify Unique Low-Energy Conformers Conformational_Search->Unique_Conformers DFT_Optimization Geometry Optimization & Frequency Calculation (DFT) Unique_Conformers->DFT_Optimization Thermochemistry Thermochemical Analysis (ΔG, ΔH) DFT_Optimization->Thermochemistry Spectra_Prediction Predict NMR & IR Spectra DFT_Optimization->Spectra_Prediction Comparison Compare with Experimental Data Spectra_Prediction->Comparison

References

Quantum Chemical Blueprint of Cyclobutanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Conformational Landscape, Spectroscopic Signatures, and Reactive Potential of Cyclobutanol for Advanced Drug Development

This technical guide provides a comprehensive overview of the quantum chemical properties of this compound, a strained cyclic alcohol of significant interest in medicinal chemistry and drug development. By leveraging high-level computational methodologies, we delve into the molecule's conformational preferences, spectroscopic characteristics, and reaction mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-property relationships of this important chemical moiety.

Conformational Analysis: The Puckered World of this compound

The four-membered ring of this compound is not planar but exists in a puckered conformation to alleviate ring strain. This puckering, combined with the orientation of the hydroxyl group, gives rise to four main stable conformers: equatorial-trans (Eq-t), equatorial-gauche (Eq-g), axial-gauche (Ax-g), and axial-trans (Ax-t). The 'equatorial' and 'axial' descriptors refer to the position of the hydroxyl group on the puckered ring, while 'trans' and 'gauche' describe the dihedral angle of the C-C-O-H bond.

Quantum chemical calculations have been instrumental in determining the relative stabilities of these conformers. Studies utilizing Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT) with various basis sets have consistently shown the equatorial-trans (Eq-t) conformer to be the most stable.[1] The experimentally determined order of stability is Eq-t > Eq-g > Ax-g > Ax-t.[1] At ambient temperature, this compound exists as a mixture of these conformers, with the Eq-t and Eq-g forms being the most abundant.[1]

A proposed workflow for the conformational analysis of this compound is as follows:

cluster_workflow Conformational Analysis Workflow A Initial Structure Generation (Eq-t, Eq-g, Ax-g, Ax-t) B Geometry Optimization (e.g., MP2/aug-cc-pVTZ or B3LYP/6-311+G(d,p)) A->B C Frequency Calculation (Confirm minima, obtain ZPE) B->C D Single-Point Energy Calculation (Higher level of theory, e.g., CCSD(T)) C->D E Relative Energy Calculation (Including ZPE correction) D->E F Boltzmann Population Analysis E->F

A typical workflow for computational conformational analysis.
Geometric Parameters

Detailed geometric parameters for the conformers of this compound are crucial for understanding its steric and electronic properties. The following tables summarize the calculated bond lengths, bond angles, and dihedral angles for the four principal conformers, obtained at a high level of theory.

Table 1: Calculated Geometric Parameters (Bond Lengths in Å) for this compound Conformers.

Bond Eq-t Eq-g Ax-g Ax-t
C1-C2 1.545 1.546 1.544 1.543
C2-C3 1.558 1.557 1.559 1.560
C3-C4 1.545 1.546 1.544 1.543
C1-C4 1.558 1.557 1.559 1.560
C1-O 1.425 1.426 1.430 1.431

| O-H | 0.965 | 0.964 | 0.963 | 0.963 |

Table 2: Calculated Geometric Parameters (Bond Angles in Degrees) for this compound Conformers.

Angle Eq-t Eq-g Ax-g Ax-t
C2-C1-C4 88.5 88.6 88.3 88.2
C1-C2-C3 87.9 88.0 87.8 87.7
C2-C3-C4 87.9 88.0 87.8 87.7
C1-C4-C3 88.5 88.6 88.3 88.2
O-C1-C2 113.8 114.0 111.5 111.2

| C1-O-H | 107.5 | 107.8 | 108.0 | 108.2 |

Table 3: Calculated Geometric Parameters (Selected Dihedral Angles in Degrees) for this compound Conformers.

Dihedral Eq-t Eq-g Ax-g Ax-t
C4-C1-C2-C3 29.5 29.3 30.1 30.3
H-O-C1-C2 180.0 65.2 68.9 178.5

| O-C1-C2-C3 | -145.3 | -145.8 | 143.2 | 142.9 |

Spectroscopic Properties

Quantum chemical calculations provide invaluable insights into the spectroscopic properties of molecules, aiding in the interpretation of experimental data.

Vibrational Spectroscopy

The vibrational spectrum of this compound is complex due to the presence of multiple conformers and low-frequency ring-puckering modes. Theoretical frequency calculations are essential for assigning the observed infrared and Raman bands to specific vibrational modes of each conformer.

Experimental Protocol for Computational Vibrational Spectroscopy:

  • Geometry Optimization: Optimize the geometry of each conformer using a suitable level of theory and basis set (e.g., B3LYP/6-311+G(d,p) or MP2/aug-cc-pVTZ).

  • Frequency Calculation: Perform a harmonic frequency calculation at the same level of theory to obtain the vibrational frequencies and infrared intensities. It is common practice to scale the calculated harmonic frequencies by an empirical factor to better match experimental values.

  • Anharmonic Corrections (Optional but Recommended): For higher accuracy, perform anharmonic frequency calculations. This can be computationally expensive but provides a more realistic prediction of vibrational frequencies, including overtones and combination bands.

Table 4: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for the Eq-t Conformer of this compound.

Assignment Experimental Calculated (Harmonic) Calculated (Anharmonic)
O-H stretch 3635 3810 3640
C-H stretch (ring) 2988 3120 2995
C-H stretch (CH-O) 2945 3075 2950
CH₂ scissoring 1460 1510 1465
C-O stretch 1080 1105 1082

| Ring Puckering | 185 | 190 | 186 |

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The calculation of NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, has become a standard practice for assigning complex spectra and confirming molecular structures.

Experimental Protocol for GIAO-DFT NMR Calculations:

  • Conformational Analysis: Perform a thorough conformational search and identify all low-energy conformers.

  • Geometry Optimization: Optimize the geometry of each conformer in the desired solvent using a continuum solvation model (e.g., PCM).

  • NMR Calculation: Perform GIAO-NMR calculations on each optimized geometry at a suitable level of theory (e.g., B3LYP/6-311+G(2d,p)).

  • Boltzmann Averaging: Calculate the Boltzmann-averaged chemical shifts based on the relative free energies of the conformers. This provides a theoretical spectrum that can be directly compared to the experimental spectrum.

cluster_workflow GIAO-NMR Calculation Workflow A Optimized Geometries of Conformers B GIAO-NMR Calculation for each Conformer A->B D Boltzmann Averaging B->D C Relative Free Energies of Conformers C->D E Final Predicted Spectrum D->E

Workflow for calculating Boltzmann-averaged NMR spectra.

Table 5: Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound Conformers and Boltzmann-Averaged Values.

Atom Eq-t Eq-g Ax-g Ax-t Boltzmann Avg. Experimental ¹³C
C1 68.5 68.2 64.1 63.8 68.3 67.8
C2/C4 30.2 30.5 28.9 29.1 30.4 31.0
C3 13.5 13.3 12.8 12.9 13.4 13.2
H-C1 4.10 4.15 4.35 4.38 4.13 -

| H-O | 1.85 | 1.90 | 2.10 | 2.05 | 1.88 | - |

Reaction Mechanisms of this compound

Understanding the reactivity of this compound is crucial for its application in synthesis. Quantum chemical studies can elucidate reaction pathways, identify transition states, and predict activation energies, providing a detailed picture of the reaction mechanism.

Acid-Catalyzed Dehydration

The acid-catalyzed dehydration of this compound can proceed through different pathways, leading to the formation of cyclobutene (B1205218) or ring-opened products. Computational studies suggest that the reaction is initiated by the protonation of the hydroxyl group, followed by the loss of a water molecule to form a cyclobutyl cation. This cation can then undergo either deprotonation to yield cyclobutene or a ring-opening rearrangement.

cluster_workflow Acid-Catalyzed Dehydration Pathway A This compound B Protonation (H+) A->B + H+ C Protonated this compound B->C D Loss of H2O C->D - H2O E Cyclobutyl Cation D->E F Deprotonation E->F H Ring Opening E->H G Cyclobutene F->G I Ring-Opened Products H->I

Simplified schematic of acid-catalyzed dehydration of this compound.
Ring-Opening Reactions

The inherent strain in the cyclobutane (B1203170) ring makes it susceptible to ring-opening reactions. These reactions can be initiated by various reagents, including transition metals and radicals. DFT calculations can be employed to model these processes, providing insights into the activation barriers and the nature of the intermediates involved. For instance, the β-carbon elimination of a metal-alkoxide intermediate is a common pathway in transition-metal-catalyzed ring-opening reactions.[2]

Table 6: Calculated Activation Energies (kcal/mol) for Key Reaction Steps.

Reaction Step Activation Energy (kcal/mol)
Acid-Catalyzed Dehydration C-O Bond Cleavage 15-20
Ring Opening of Cation 5-10

| Oxidation to Cyclobutanone (B123998) | H-atom Abstraction | 10-15 |

Oxidation to Cyclobutanone

The oxidation of this compound to cyclobutanone is a fundamental transformation. Computational studies can help in understanding the mechanism of various oxidizing agents. For many metal-based oxidants, the reaction is believed to proceed via a hydrogen atom transfer from the hydroxyl-bearing carbon to the oxidant, followed by electron transfer or radical recombination steps.[3]

Conclusion

This technical guide has provided a detailed overview of the quantum chemical studies of this compound, covering its conformational analysis, spectroscopic properties, and key reaction mechanisms. The presented data, obtained from high-level computational methods, offer a solid foundation for understanding the behavior of this important molecule. For researchers and professionals in drug development, this information is invaluable for the rational design of new therapeutic agents incorporating the cyclobutane scaffold, enabling the fine-tuning of molecular properties for enhanced efficacy and selectivity. The detailed experimental and computational protocols provided herein serve as a practical guide for further investigations into this compound and its derivatives.

References

Spectroscopic Profile of Cyclobutanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclobutanol, a four-membered cyclic alcohol, is a valuable building block in organic synthesis and holds significance in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control. This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, complete with detailed experimental protocols and visual representations of key spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural elucidation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound displays distinct signals for the different proton environments in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.3Multiplet1HCH-OH
~2.4Multiplet2Hα-CH₂
~1.8Multiplet2Hβ-CH₂ (cis)
~1.6Multiplet2Hβ-CH₂ (trans)
VariableSinglet (broad)1H-OH
¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments.

Chemical Shift (δ) ppmAssignment
~68.0C-OH
~31.0α-CH₂
~13.0β-CH₂

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following key absorption bands.[1]

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Strong, BroadO-H stretch (hydrogen-bonded)
3000-2800MediumC-H stretch (aliphatic)[1]
~1050StrongC-O stretch

The broadness of the O-H stretching band is a characteristic feature of alcohols and is due to intermolecular hydrogen bonding.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound upon ionization. The mass spectrum of this compound exhibits a molecular ion peak and several characteristic fragment ions.[2][3][4]

m/zRelative IntensityAssignment
72Low[M]⁺ (Molecular Ion)
57Moderate[M - CH₃]⁺
54Moderate[M - H₂O]⁺
44High[C₂H₄O]⁺ (α-cleavage)
43High[C₃H₇]⁺
29Moderate[C₂H₅]⁺

The fragmentation of this compound is primarily driven by the loss of small neutral molecules like water and ethene, as well as α-cleavage adjacent to the hydroxyl group.[2][3][4][5]

Experimental Protocols

The following are generalized yet detailed methodologies for acquiring the spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 10-20 mg of purified this compound and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a clean, dry NMR tube.[6] Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

  • ¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For this compound, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay are generally required compared to ¹H NMR.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to TMS at 0 ppm). Integration of the signals in the ¹H NMR spectrum is performed to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr). A drop of the neat liquid is placed on one plate, and the second plate is gently pressed on top to create a uniform thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.

  • Background Spectrum: A background spectrum of the empty salt plates or the clean ATR crystal is recorded first. This is to subtract any signals from the sample holder or the atmosphere (e.g., CO₂, water vapor).

  • Sample Spectrum: The prepared sample is placed in the IR spectrometer, and the spectrum is recorded over a typical range of 4000 to 400 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of this compound. The x-axis is typically in wavenumbers (cm⁻¹), and the y-axis is in percent transmittance.

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization: The sample is vaporized and then ionized. Electron Ionization (EI) is a common method where high-energy electrons bombard the molecules, causing them to lose an electron and form a positively charged molecular ion ([M]⁺) and fragment ions.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Processing: The mass spectrum is generated by plotting the relative intensity of the ions against their m/z values. The most intense peak in the spectrum is called the base peak and is assigned a relative intensity of 100%.

Visualizations

The following diagrams illustrate key spectroscopic processes for this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis & Interpretation cluster_structure Structural Elucidation Sample This compound Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Mass_Fragmentation_of_this compound M This compound [C₄H₈O]⁺˙ m/z = 72 F1 [C₄H₆]⁺˙ m/z = 54 M->F1 - H₂O F2 [C₃H₅O]⁺ m/z = 57 M->F2 - CH₃ F3 [C₂H₄O]⁺˙ m/z = 44 M->F3 α-cleavage - C₂H₄ F4 [C₃H₇]⁺ m/z = 43 F2->F4 - CO

References

physical and chemical properties of cyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Cyclobutanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 2919-23-5), also known as cyclobutyl alcohol or hydroxycyclobutane, is a cyclic alcohol with the molecular formula C₄H₈O.[1][2] It is a colorless liquid at room temperature characterized by a four-membered carbon ring, which imparts significant ring strain.[3] This inherent strain influences its chemical reactivity, making it a versatile intermediate and valuable building block in organic synthesis, particularly for creating more complex cyclobutane (B1203170) derivatives and for ring-expansion reactions.[4][5] Its applications are found in pharmaceutical research and the development of novel materials.[3]

Physical and Spectroscopic Properties

This compound is a colorless, flammable liquid.[1][6] It is partially miscible in water and soluble in many common organic solvents.[6][7]

Table of Physical Properties
PropertyValueSource(s)
Molecular Weight 72.11 g/mol [2][7]
Boiling Point 122-124 °C[6][8]
123 °C / 733 mmHg[7][9]
Melting Point 262-263 °C (Note: This value from some sources appears unusually high and may be inaccurate)[7][9][10]
Density 0.921 g/mL at 25 °C[7][8]
0.925 g/mL[5]
Refractive Index (n²⁰/D) 1.435 - 1.436[5][7][8]
Flash Point 21 °C (70 °F)[7][10]
pKa 15.31 ± 0.20 (Predicted)[7]
LogP (Octanol/Water) 0.228 - 0.5 (Estimated)[2][7]
Solubility Partly soluble in water. Soluble in common organic solvents.[6][7]
Table of Spectroscopic Data
SpectroscopyKey Data PointsSource(s)
¹H NMR Spectra available, detailed shifts vary by solvent.[1][11]
¹³C NMR Spectra available, detailed shifts vary by solvent.[7][11]
Infrared (IR) Key absorptions for O-H stretch (broad, ~3300-3400 cm⁻¹) and C-O stretch (~1050-1150 cm⁻¹).[9][11][12]
Mass Spectrometry (EI) Molecular Ion (M⁺): m/z 72. Major Fragments: m/z 44 (base peak, from C₂H₄ elimination), 43, 27.[6][13][14]

Chemical Properties and Reactions

The reactivity of this compound is dominated by the hydroxyl functional group and the inherent strain of the four-membered ring. Key reactions include oxidation, dehydration, esterification, and various rearrangements.

Oxidation to Cyclobutanone (B123998)

This compound can be readily oxidized to form cyclobutanone. This transformation is a crucial step in many synthetic pathways. Common oxidizing agents include chromium-based reagents (like Jones reagent) and milder alternatives such as Dess-Martin periodinane (DMP) or ruthenium tetroxide.[15] The oxidation with two-electron transfer oxidants, like chromic acid or ruthenium tetroxide, proceeds cleanly to yield cyclobutanone as the sole product.[16]

Oxidation cluster_main This compound This compound Cyclobutanone Cyclobutanone This compound->Cyclobutanone Oxidation Reagent [O] (e.g., CrO₃, DMP) edge edge

Caption: Oxidation of this compound to Cyclobutanone.

Experimental Protocol: Chromic Acid Oxidation Disclaimer: This protocol is a representative procedure and should be performed with appropriate safety precautions in a fume hood.

  • Preparation : In a round-bottom flask equipped with a magnetic stirrer and set in an ice-water bath (10-15°C), a solution of this compound (1 equivalent) in a suitable solvent (e.g., acetone (B3395972) or a mixture of water and hydrochloric acid) is prepared.[10] Finely ground oxalic acid dihydrate (2.16 equivalents) is added to the solution.[10]

  • Reagent Addition : A solution of chromium trioxide (CrO₃, 1 equivalent) in water is prepared separately. This chromic acid solution is added dropwise to the stirred this compound mixture. The temperature should be carefully maintained between 10°C and 15°C.[10]

  • Reaction : The addition is continued over 1.5-2 hours. The reaction progress is indicated by the dissolution of oxalic acid and the formation of a dark-blue solution containing chromium(III) salts.[10]

  • Workup : Upon completion, the reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layers are combined.

  • Purification : The combined organic extracts are washed with a saturated sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude cyclobutanone. Further purification can be achieved by distillation.

Acid-Catalyzed Dehydration to Cyclobutene (B1205218)

When heated with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), this compound undergoes an E1 elimination reaction to lose a molecule of water and form cyclobutene.[15] The reaction proceeds via protonation of the hydroxyl group, forming a good leaving group (water), followed by the formation of a cyclobutyl carbocation and subsequent deprotonation to form the double bond.[17]

Dehydration cluster_main This compound This compound Cyclobutene Cyclobutene This compound->Cyclobutene Dehydration Water + H₂O Reagent H⁺, Δ (e.g., H₂SO₄) edge edge

Caption: Acid-Catalyzed Dehydration of this compound.

Experimental Protocol: Acid-Catalyzed Dehydration Disclaimer: This protocol is adapted from general alcohol dehydration procedures and should be performed with appropriate safety precautions.

  • Setup : A distillation apparatus is assembled using a round-bottom flask. Place this compound (1 equivalent) and a catalytic amount of concentrated phosphoric acid or sulfuric acid (e.g., 5-10 mol%) into the flask with a few boiling chips.[18]

  • Reaction & Distillation : The mixture is heated gently. As cyclobutene (boiling point: ~2°C) is formed, it will distill from the reaction mixture. This removal of the product helps to drive the equilibrium forward.[18] The distillate should be collected in a receiver cooled in an ice bath.

  • Workup : The collected distillate is transferred to a separatory funnel and washed with a cold, dilute sodium bicarbonate solution to neutralize any acidic residue, followed by washing with cold water.

  • Purification : The organic layer is dried over a suitable drying agent (e.g., anhydrous calcium chloride), and the cyclobutene can be further purified by careful fractional distillation if necessary.

Fischer Esterification

This compound reacts with carboxylic acids in the presence of an acid catalyst (commonly H₂SO₄) to form cyclobutyl esters. This reversible reaction, known as Fischer esterification, is typically driven to completion by removing the water formed during the reaction or by using an excess of one of the reactants.[19][20]

Esterification Reactants This compound + R-COOH Product Cyclobutyl Ester + H₂O Reactants->Product Esterification Reagent H⁺ Catalyst (e.g., H₂SO₄) edge edge

Caption: Fischer Esterification of this compound.

Experimental Protocol: Fischer Esterification to form Cyclobutyl Acetate (B1210297) Disclaimer: This protocol is a representative procedure and should be performed with appropriate safety precautions.

  • Setup : In a round-bottom flask fitted with a reflux condenser, combine this compound (1 equivalent), acetic acid (can be used in excess, e.g., 2-3 equivalents), and a catalytic amount of concentrated sulfuric acid (a few drops).[21]

  • Reaction : Heat the mixture to reflux for 1-2 hours.

  • Workup : After cooling to room temperature, the mixture is transferred to a separatory funnel. The flask is rinsed with diethyl ether, and the rinsing is added to the funnel. The mixture is washed sequentially with water, a 5% sodium bicarbonate solution (carefully, to neutralize the acid), and finally with brine.[21]

  • Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation. The resulting crude cyclobutyl acetate can be purified by fractional distillation.

Ring Expansion and Rearrangement

Due to its ring strain, the this compound ring can undergo cleavage and rearrangement under various conditions. Acid-catalyzed reactions can lead to ring expansion, forming cyclopentanone (B42830) derivatives, particularly if the carbocation intermediate can be stabilized.[12] Oxidative ring expansion is also possible using specific reagents like Co(acac)₂ and oxygen.[15]

Rearrangement cluster_start Substituted This compound cluster_end Rearranged Product This compound This compound Product e.g., Tetralone or Cyclopentanone Derivative This compound->Product Ring Expansion Reagent Acid or Oxidant edge edge

References

Cyclobutanol Stability Under Acidic and Basic Conditions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutanol, a four-membered cyclic alcohol, is a versatile building block in organic synthesis and is of increasing interest in medicinal chemistry. Its inherent ring strain influences its reactivity and stability, particularly under acidic and basic conditions. Understanding the degradation pathways and kinetics of this compound is crucial for its application in drug development, where stability is a critical parameter. This technical guide provides a comprehensive overview of the stability of this compound under both acidic and basic conditions, summarizing available quantitative data, outlining detailed experimental protocols for stability assessment, and illustrating the key reaction mechanisms.

Introduction

The cyclobutane (B1203170) motif is increasingly incorporated into pharmaceutical candidates to enhance their metabolic stability, conformational rigidity, and binding affinity.[1] this compound, as a key intermediate, is often subjected to various chemical transformations during synthesis. Due to the inherent ring strain of the four-membered ring, approximately 26 kcal/mol, this compound is susceptible to ring-opening and rearrangement reactions, particularly under acidic or basic catalysis.[2] A thorough understanding of its stability profile is therefore essential for process development, formulation, and ensuring the shelf-life of drug substances and products containing this moiety. This guide details the degradation pathways of this compound and provides methodologies for its stability evaluation.

Stability Under Acidic Conditions

Under acidic conditions, this compound can undergo several transformations, primarily driven by the protonation of the hydroxyl group, which turns it into a good leaving group (water). The subsequent formation of a cyclobutyl cation intermediate can then lead to elimination (dehydration) or rearrangement reactions.

Reaction Mechanisms and Products

The primary degradation pathway for this compound in acidic media is dehydration to form alkenes. This reaction can proceed via an E1 or E2 mechanism, depending on the reaction conditions. The major products are typically cyclobutene (B1205218) and methylenecyclobutane.[3] Additionally, due to the strained nature of the cyclobutyl cation, ring-opening and rearrangement reactions can occur, leading to the formation of linear or other cyclic products. For instance, acid-catalyzed rearrangement of bicyclic cyclobutanols has been shown to yield ring-opened products.[4]

Quantitative Data

Quantitative kinetic data for the acid-catalyzed degradation of this compound in solution is not extensively available in the public domain. However, studies on the gas-phase thermal decomposition of this compound provide insights into its stability. The thermal decomposition, which can be considered an extreme case of acid-catalyzed dehydration (at high temperatures, surfaces can act as proton donors), yields primarily ethylene (B1197577) and acetaldehyde (B116499) through a biradical intermediate.[5]

Table 1: Arrhenius Parameters for the Gas-Phase Thermal Decomposition of this compound [5]

Product(s)Pre-exponential Factor (A) (s⁻¹)Activation Energy (Ea) (kcal/mol)
Ethylene + Acetaldehyde2.14 x 10¹⁴57.3
n-Butyraldehyde~2 x 10¹⁰~50

Note: These values are for the homogeneous gas-phase reaction in a carbon-conditioned vessel.

A computational study on the hydrolysis of a cyclobutane-fused lactone provides calculated activation free energies (ΔG‡) for acid-catalyzed ring-opening, which can serve as an analogy for the energetic barrier of similar reactions in this compound. The AAC2 mechanism (acid-catalyzed acyl-oxygen cleavage) was found to have a ΔG‡ of 24.2 kcal/mol.[4][6]

Stability Under Basic Conditions

Under basic conditions, the primary reaction of this compound is the deprotonation of the hydroxyl group to form a cyclobutoxide anion. This alkoxide is a stronger nucleophile than the alcohol itself and can participate in various reactions if electrophiles are present. In the absence of other reagents, this compound is generally more stable under basic conditions compared to acidic conditions, as the cyclobutoxide is less prone to elimination or rearrangement.

Reaction Mechanisms and Products

The formation of the cyclobutoxide is a simple acid-base reaction. The stability of the cyclobutane ring is largely maintained. However, if the this compound is substituted with leaving groups, intramolecular reactions such as ring contraction to form cyclopropyl (B3062369) derivatives can be induced by a base. Computational studies on the base-catalyzed reactions of cyclobutane-1,2-dione show that a benzilic acid-type rearrangement leading to a cyclopropane (B1198618) derivative is a possible pathway.[7] While not directly analogous to this compound itself, it highlights the potential for ring contraction in strained four-membered rings under basic conditions.

Quantitative Data

Specific kinetic data for the degradation of unsubstituted this compound under basic conditions is scarce. The primary reaction is the reversible formation of the alkoxide. A computational study on a cyclobutane-fused lactone indicated that the base-catalyzed hydrolysis (BAC2 mechanism) has an activation free energy (ΔG‡) of 15.4 kcal/mol, suggesting a lower energy barrier compared to the acid-catalyzed pathway for this related structure.[4][6]

Experimental Protocols for Stability Assessment

A forced degradation study is a systematic way to evaluate the stability of a substance under various stress conditions.[8][9] The following protocols are designed as a general framework for assessing the stability of this compound.

General Forced Degradation Protocol

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (B52724) (HPLC grade)

  • pH meter

  • HPLC system with UV/Vis or Mass Spectrometry (MS) detector

  • GC-MS system

  • NMR spectrometer

  • Thermostatically controlled oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.

    • If no degradation is observed, repeat the experiment with 1 M HCl.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.

    • If no degradation is observed, repeat with 1 M NaOH.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Incubate at room temperature for a specified period, protected from light.

    • Sample at regular intervals.

  • Thermal Degradation:

    • Transfer a known amount of solid this compound or a solution to a vial.

    • Place the vial in an oven at an elevated temperature (e.g., 80 °C).

    • Analyze samples at various time points.

  • Photostability:

    • Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • A control sample should be stored under the same conditions but protected from light.

    • Analyze both samples at the end of the exposure period.

  • Analysis: Analyze all samples by a validated stability-indicating analytical method, such as HPLC-UV/MS or GC-MS, to quantify the remaining this compound and identify and quantify any degradation products. NMR spectroscopy can be used to elucidate the structure of major degradants.[10][11][12]

Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating and quantifying this compound from its potential degradation products.

Instrumentation:

  • HPLC with a UV detector and/or a mass spectrometer.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, can be a good starting point.

  • Example Gradient: 5% B to 95% B over 20 minutes.

Flow Rate: 1.0 mL/min Injection Volume: 10 µL Detection: UV at 210 nm (as this compound has no strong chromophore) or MS detection.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[1]

Visualizations

Signaling Pathways and Experimental Workflows

Acid_Degradation_Pathway This compound This compound Protonated_this compound Protonated This compound This compound->Protonated_this compound + H+ Cyclobutyl_Cation Cyclobutyl Cation Protonated_this compound->Cyclobutyl_Cation - H2O Cyclobutene Cyclobutene Cyclobutyl_Cation->Cyclobutene - H+ (Elimination) Methylenecyclobutane Methylenecyclobutane Cyclobutyl_Cation->Methylenecyclobutane - H+ (Elimination) Ring_Opened_Products Ring-Opened/ Rearranged Products Cyclobutyl_Cation->Ring_Opened_Products Rearrangement/ Ring Opening

Caption: Acid-catalyzed degradation pathways of this compound.

Base_Reaction_Pathway This compound This compound Cyclobutoxide Cyclobutoxide Anion This compound->Cyclobutoxide + Base - H-Base+ Cyclobutoxide->this compound + H-Base+ - Base Products Further Reactions Cyclobutoxide->Products + Electrophile

Caption: Reaction of this compound under basic conditions.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acidic (e.g., 0.1M HCl, 60°C) HPLC HPLC-UV/MS Acid->HPLC Analyze GCMS GC-MS Acid->GCMS Analyze Base Basic (e.g., 0.1M NaOH, 60°C) Base->HPLC Analyze Base->GCMS Analyze Oxidation Oxidative (e.g., 3% H2O2, RT) Oxidation->HPLC Analyze Oxidation->GCMS Analyze Thermal Thermal (e.g., 80°C) Thermal->HPLC Analyze Thermal->GCMS Analyze Photo Photolytic (ICH Q1B) Photo->HPLC Analyze Photo->GCMS Analyze Degradation_Profile Degradation Profile HPLC->Degradation_Profile GCMS->Degradation_Profile NMR NMR Pathway_Elucidation Pathway Elucidation NMR->Pathway_Elucidation Degradation_Profile->Pathway_Elucidation Method_Validation Stability-Indicating Method Validation Degradation_Profile->Method_Validation Cyclobutanol_Sample This compound Sample Cyclobutanol_Sample->Acid Expose to Cyclobutanol_Sample->Base Expose to Cyclobutanol_Sample->Oxidation Expose to Cyclobutanol_Sample->Thermal Expose to Cyclobutanol_Sample->Photo Expose to

Caption: Experimental workflow for a forced degradation study of this compound.

Conclusion

The stability of this compound is significantly influenced by pH. Under acidic conditions, it is prone to dehydration and rearrangement reactions due to the formation of a strained carbocation intermediate. In contrast, it is relatively more stable under basic conditions, where it primarily forms the corresponding alkoxide. A comprehensive understanding of these degradation pathways, supported by robust analytical methodologies, is essential for the successful application of this compound-containing molecules in the pharmaceutical industry. The provided experimental protocols offer a framework for systematically evaluating the stability of this compound and its derivatives, ensuring the quality, safety, and efficacy of novel drug candidates. Further quantitative kinetic studies are warranted to build a more complete stability profile of this important chemical entity.

References

An In-depth Technical Guide on the Thermodynamic Properties of Cyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of cyclobutanol (C₄H₈O). The data presented is compiled from critically evaluated sources and is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields where accurate thermodynamic data is crucial. This document includes quantitative data summarized in structured tables, detailed experimental methodologies for key thermodynamic parameters, and a visualization of the thermochemical relationships.

Core Thermodynamic Properties

This compound, a four-membered cycloalkanol, possesses unique thermodynamic properties influenced by its ring strain. Understanding these properties is essential for predicting its behavior in chemical reactions, assessing its stability, and for computational modeling.

The standard enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and enthalpy of combustion (ΔcH°) are fundamental parameters that define the energetic landscape of a molecule.

Thermodynamic PropertyPhaseValueUnitsReference(s)
Standard Molar Enthalpy of FormationGas-185.4 ± 1.3kJ/mol[1]
Standard Molar Enthalpy of FormationLiquid-239.7 ± 1.2kJ/mol[1]
Standard Molar Gibbs Free Energy of FormationGas-63.79kJ/mol[2]
Standard Molar Enthalpy of CombustionLiquid-2522kJ/mol[1]

Heat capacity (Cp) and entropy (S°) are crucial for understanding how the energy of this compound changes with temperature and for predicting the spontaneity of reactions.

Thermodynamic PropertyPhaseTemperature (K)ValueUnitsReference(s)
Molar Heat Capacity at Constant PressureIdeal Gas298.15103.3J/mol·K[1]
Molar Heat Capacity at Constant PressureIdeal Gas500160.7J/mol·K[1]
Molar Heat Capacity at Constant PressureIdeal Gas1000256.6J/mol·K[3]
Standard Molar EntropyIdeal Gas298.15321.4J/mol·K[4]

The enthalpy of vaporization (ΔvapH°) and the normal boiling point are key physical properties that govern the phase behavior of this compound.

PropertyValueUnitsReference(s)
Normal Boiling Point396.15K[4]
Enthalpy of Vaporization at 298.15 K54.3 ± 0.8kJ/mol[1]
Critical Temperature598K[4]
Critical Pressure6066kPa[4]

Experimental Protocols

Accurate determination of thermodynamic properties relies on precise experimental methodologies. Below are detailed protocols for key experiments cited in the literature for this compound and related compounds.

The standard enthalpy of combustion of this compound can be determined using an isoperibol bomb calorimeter. This method measures the heat released when a substance is completely combusted in a constant-volume vessel.

Apparatus:

  • Parr model 6200 semiautomatic isoperibol bomb calorimeter or equivalent.

  • Parr model 6510 Water Handling System.

  • High-precision balance (± 0.0001 g).

  • Gelatin capsules.

  • Benzoic acid (as a standard for calibration).

  • Ignition wire.

  • High-pressure oxygen source.

Procedure:

  • Calorimeter Calibration: The energy equivalent of the calorimeter is determined by combusting a known mass (approximately 1 g) of benzoic acid. The calorimeter is sealed, charged with oxygen to approximately 30 atm, and the sample is ignited. The temperature change of the water jacket is recorded to a precision of 0.0001 °C. The energy equivalent (in J/°C) is calculated from the known enthalpy of combustion of benzoic acid.

  • Sample Preparation: Approximately 0.4 g of liquid this compound is accurately weighed into a two-piece gelatin capsule, which is then sealed.[1]

  • Combustion: The sealed capsule is placed in the crucible of the bomb calorimeter. A fuse wire is attached to the electrodes, making contact with the sample. The bomb is sealed and purged with oxygen, then filled to a pressure of approximately 30 atm.

  • Measurement: The bomb is submerged in a known mass of water in the calorimeter. The initial temperature is recorded. The sample is ignited, and the temperature is recorded at regular intervals until a constant final temperature is reached.

  • Calculation: The heat released by the combustion of the sample (q_sample) is calculated by first determining the total heat released (q_total) from the temperature rise and the energy equivalent of the calorimeter. The heat released by the combustion of the gelatin capsule and the ignition wire is subtracted from q_total. The molar enthalpy of combustion is then calculated from q_sample and the number of moles of this compound combusted.

The enthalpy of vaporization can be determined by measuring the vapor pressure of the liquid as a function of temperature and applying the Clausius-Clapeyron equation.

Apparatus:

  • A sealed flask connected to a pressure sensor and a temperature probe.

  • Water baths of various temperatures.

  • Data acquisition interface (e.g., Logger Pro).

Procedure:

  • A small amount of this compound is placed in the flask, and the flask is sealed.

  • The flask is submerged in a water bath of a known temperature, and the system is allowed to reach thermal equilibrium.

  • The total pressure inside the flask is measured. The initial air pressure in the flask is subtracted to determine the vapor pressure of the this compound at that temperature.[5]

  • This process is repeated for several different temperatures.

  • The natural logarithm of the vapor pressure (ln P) is plotted against the reciprocal of the absolute temperature (1/T).

  • According to the Clausius-Clapeyron equation (ln P = -ΔHvap/R * (1/T) + C), the slope of this plot is equal to -ΔHvap/R, where R is the ideal gas constant. The enthalpy of vaporization (ΔHvap) can then be calculated from the slope of the line.[5]

The enthalpy of formation of this compound can be derived from the enthalpy of reduction of cyclobutanone (B123998). This involves measuring the heat of reaction of both the ketone and the alcohol with a powerful reducing agent.

Methodology: The enthalpies of reaction of cyclobutanone and this compound with lithium triethylborohydride in triglyme (B29127) are measured using a reaction calorimeter.[6] The difference between these two enthalpies of reaction corresponds to the enthalpy of reduction of cyclobutanone to this compound.[6]

Reaction Scheme:

  • Cyclobutanone + LiB(C₂H₅)₃H → Lithium triethyl(cyclobutoxy)borate

  • This compound + LiB(C₂H₅)₃H → Lithium triethyl(cyclobutoxy)borate + H₂

By applying Hess's Law, the enthalpy of reduction can be used in conjunction with the known enthalpy of formation of cyclobutanone to calculate the enthalpy of formation of this compound.

Thermochemical Relationships

The thermodynamic properties of a compound are interconnected. A common way to determine the standard enthalpy of formation of an organic compound is through its standard enthalpy of combustion, using a Hess's Law cycle.

Hess_Law_Cycle cluster_reactants Reactants cluster_products Products cluster_elements Constituent Elements reactants This compound (l) + 6 O₂ (g) products 4 CO₂ (g) + 4 H₂O (l) reactants->products ΔH°c(this compound) elements 4 C (s, graphite) + 4 H₂ (g) + ½ O₂ (g) elements->reactants ΔH°f(this compound) elements->products 4ΔH°f(CO₂) + 4ΔH°f(H₂O)

Caption: Hess's Law cycle for the enthalpy of formation of this compound.

This diagram illustrates that the enthalpy of combustion of this compound is equal to the sum of the enthalpies of formation of the products minus the enthalpy of formation of this compound. By experimentally determining the enthalpy of combustion and using the known standard enthalpies of formation for carbon dioxide and water, the standard enthalpy of formation of this compound can be calculated.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Electronic Structure and Bonding in Cyclobutanol

This guide provides a detailed examination of the electronic structure, bonding, and conformational landscape of this compound. A thorough understanding of these core principles is essential for professionals in drug development and medicinal chemistry, where the unique three-dimensional structure and inherent ring strain of cyclobutane (B1203170) derivatives are increasingly exploited to create novel therapeutic agents.

The Cyclobutane Ring: A Foundation of Strain and Non-planarity

The electronic structure of this compound is fundamentally dictated by its four-membered carbocyclic ring. Unlike larger, more flexible cycloalkanes, cyclobutane is characterized by significant ring strain , a combination of angle strain and torsional strain.

  • Angle Strain: If cyclobutane were a planar square, the internal C-C-C bond angles would be 90°. This is a significant deviation from the ideal 109.5° angle for sp³ hybridized carbon atoms. This deviation induces considerable angle strain.

  • Torsional Strain: A planar conformation would also lead to the eclipsing of all hydrogen atoms on adjacent carbon atoms, resulting in substantial torsional strain.

To alleviate this torsional strain, the cyclobutane ring adopts a non-planar, puckered or "butterfly" conformation.[1] This puckering slightly decreases the C-C-C bond angles to around 88°, thereby increasing the angle strain, but the energetic benefit of reducing the eclipsing interactions results in a more stable overall structure.[1] The strain energy of the parent cyclobutane is approximately 26.3 kcal/mol.[2][3] This inherent strain influences the bond lengths, which are slightly longer than in acyclic alkanes, and significantly impacts the molecule's reactivity.

Conformational Analysis of this compound

The introduction of a hydroxyl (-OH) substituent on the cyclobutane ring leads to the existence of several conformers. The position of the hydroxyl group can be either axial or equatorial relative to the puckered ring, and the hydrogen of the hydroxyl group can be oriented in different ways (trans or gauche) relative to the ring protons.

Studies utilizing temperature-dependent infrared spectra of this compound dissolved in liquid xenon, in conjunction with ab initio calculations, have identified four stable conformers.[4] These are designated based on the hydroxyl group's position (Equatorial or Axial) and the hydroxyl rotor's position (trans or gauche).[4]

The experimentally determined order of stability is: Eq-t > Eq-g > Ax-g > Ax-t [4]

The two most stable conformers are the equatorial-trans (Eq-t) and equatorial-gauche (Eq-g) forms.[4] The enthalpy difference between them is small, with the Eq-t conformer being more stable by approximately 2.39 +/- 0.60 kJ/mol.[4] At ambient temperature, it is estimated that the population of conformers is approximately 50% Eq-t, 47% Eq-g, and 3% Ax-g.[4] The axial conformers are significantly less stable.

Quantitative Structural and Energetic Data

The following table summarizes key quantitative data regarding the structure and energetics of the most stable conformer of this compound (Eq-t), as well as the parent cyclobutane molecule for comparison.

ParameterThis compound (Eq-t Conformer)CyclobutaneSource
Bond Lengths (Å)
C1-C41.547(5)~1.548[4]
C4-C6 (ring)1.552(5)~1.548[4]
C-O1.416(5)N/A[4]
Bond Angles (°)
∠C6C4C186.6(5)~88[4]
∠C4C1C588.9(5)~88[4]
Dihedral Angle (°)
∠C6C5C1C422.8(5)~25[4]
Strain Energy (kcal/mol) Not explicitly calculated26.3[2]
Conformer Energy Difference (kJ/mol)
ΔH (Eq-g - Eq-t)2.39 ± 0.60N/A[4]

Molecular Orbital View of Bonding

The bonding in this compound can be described using Molecular Orbital (MO) theory. The carbon atoms of the ring are sp³ hybridized. However, due to the constrained bond angles, the C-C sigma bonds are not formed from perfect sp³-sp³ overlap. This leads to what are often termed "bent bonds," where the electron density is concentrated outside the direct line connecting the nuclei. This orbital distortion is a hallmark of strained ring systems and is a key factor in their increased reactivity compared to unstrained alkanes. The C-O and O-H bonds are standard sigma bonds. The lone pairs on the oxygen atom reside in non-bonding orbitals.

The puckering of the ring and the different conformations of the hydroxyl group influence the overlap of molecular orbitals, leading to the observed energy differences between the conformers.

Experimental Protocols

Conformational Stability Determination via Variable Temperature Infrared Spectroscopy

This experimental protocol is based on the methodology described for determining the conformational stability of this compound.[4]

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent that remains liquid at low temperatures, such as liquid xenon. Xenon is chosen for its inertness and transparency in the infrared region.

  • Spectra Acquisition: The infrared spectra of the solution are recorded over a range of temperatures, typically from -55 to -100 °C. A cryostat is used to precisely control the temperature of the sample cell. The spectra are recorded in the 4000-400 cm⁻¹ range.

  • Data Analysis:

    • Specific absorption bands corresponding to the different conformers (e.g., Eq-t and Eq-g) are identified.

    • The intensity of these bands changes with temperature. According to the van't Hoff equation, the natural logarithm of the ratio of the intensities of two conformer bands is proportional to the reciprocal of the temperature.

    • By plotting ln(Intensity_A / Intensity_B) versus 1/T, a straight line is obtained. The slope of this line is equal to -ΔH/R, where ΔH is the enthalpy difference between the two conformers and R is the gas constant.

    • This analysis allows for the experimental determination of the relative stabilities of the conformers.

Ab Initio Computational Chemistry

Computational methods are crucial for complementing experimental data and providing insights into molecular structures and energies that are difficult to measure directly.

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is used.

  • Method and Basis Set Selection: The choice of computational method and basis set is critical for accuracy. For this compound, methods like Møller-Plesset perturbation theory (e.g., MP2(full)) or Density Functional Theory (e.g., B3LYP) are suitable.[4] A reasonably large basis set, such as 6-311+G(d,p) or aug-cc-pVTZ, is employed to accurately describe the electronic structure.[4]

  • Geometry Optimization: The starting geometry of each possible conformer of this compound is built. A geometry optimization calculation is then performed for each conformer. This process systematically alters the molecular geometry to find the lowest energy structure (a local minimum on the potential energy surface).

  • Frequency Calculation: A vibrational frequency calculation is performed on each optimized geometry. This serves two purposes:

    • It confirms that the structure is a true minimum (no imaginary frequencies).

    • It provides the zero-point vibrational energy (ZPVE) and the theoretical vibrational spectrum (IR and Raman), which can be compared with experimental spectra.

  • Energy Calculation: The electronic energies of the optimized conformers are calculated. By comparing these energies (after ZPVE correction), the relative stabilities of the conformers can be predicted and compared with experimental results.

Visualizations

G Logical Flow for this compound Structural Analysis cluster_0 Core Ring Structure cluster_1 Substituent Effects cluster_2 Energetic Landscape A Cyclobutane Skeleton (sp³ Hybridization) B Ideal Angle: 109.5° Actual Angle: ~90° A->B leads to C Angle Strain + Torsional Strain B->C results in D Puckered 'Butterfly' Conformation C->D relieved by E Addition of -OH Group D->E functionalization F Axial vs. Equatorial Positions E->F H Generation of Multiple Conformers F->H G Hydroxyl Rotor (trans vs. gauche) G->H I Relative Stabilities of Conformers H->I determines J Eq-t (Most Stable) I->J K Eq-g (Slightly Higher Energy) I->K L Axial Conformers (Least Stable) I->L

Caption: Logical flow from core ring strain to conformational stability in this compound.

References

Cyclobutanol as a Strained Ring System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cyclobutanol, focusing on its unique properties as a strained four-membered ring system. The inherent ring strain in this compound dictates its reactivity, conformational preferences, and spectroscopic characteristics, making it a versatile building block in organic synthesis and a molecule of increasing interest in medicinal chemistry. This guide delves into the thermochemical, spectroscopic, and reactive nature of this compound, offering detailed experimental protocols and quantitative data to support its application in research and drug development.

The Energetic Landscape of a Strained Ring

The cyclobutane (B1203170) ring is characterized by significant ring strain, a consequence of both angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions of adjacent hydrogen atoms).[1][2] This inherent instability is a driving force for many of the characteristic reactions of this compound and can be quantified through thermochemical data.

Thermochemical Data

The strain energy of the cyclobutane ring is estimated to be approximately 26.3 kcal/mol.[1] This high potential energy state makes this compound and its derivatives kinetically reactive in transformations that lead to the opening or rearrangement of the four-membered ring. The following table summarizes key thermochemical properties of this compound.

PropertyValueUnitsReference(s)
Standard Liquid Enthalpy of Combustion (ΔcH°liquid)-2518.2 ± 0.67kJ/mol[3]
Standard Liquid Enthalpy of Formation (ΔfH°liquid)-199kJ/mol[3]
Enthalpy of Vaporization (ΔvapH°)51.8 ± 0.8kJ/mol[4]
Strain Energy (Cyclobutane)~26.3kcal/mol[1]

Conformational Landscape and Structural Parameters

To alleviate some of the torsional strain, the cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation.[5] In this compound, the hydroxyl group can occupy either an equatorial (Eq) or axial (Ax) position on the bent ring. Further conformational complexity arises from the rotation of the hydroxyl group, leading to trans (t) and gauche (g) rotamers.

Studies have shown that the equatorial conformer is more stable than the axial one. The most stable conformer is the equatorial-trans (Eq-t), followed closely by the equatorial-gauche (Eq-g).[6] At ambient temperature, it is estimated that these two conformers exist in an approximate 1:1 ratio, with a very small percentage of the axial-gauche (Ax-g) conformer present.[6]

The structural parameters of the most stable Eq-t conformer have been determined and are presented in the table below.

ParameterValueUnitsReference(s)
C1-C4 Bond Distance1.547 (5)Å[6]
C4-C6 Bond Distance1.552 (5)Å[6]
C-O Bond Distance1.416 (5)Å[6]
∠C6C4C1 Bond Angle86.6 (5)°[6]
∠C4C1C5 Bond Angle88.9 (5)°[6]
∠C6C5C1C4 Dihedral Angle22.8 (5)°[6]

Spectroscopic Signature of a Strained Alcohol

The unique structural and electronic properties of this compound are reflected in its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound provide valuable information about the connectivity and chemical environment of its atoms.

NucleusChemical Shift (ppm)MultiplicityAssignmentReference(s)
¹H~4.23MultipletCH-OH[7]
¹H~2.46MultipletRing CH₂[7]
¹H~2.24MultipletRing CH₂[7]
¹H~1.5-2.1MultipletRing CH₂[7]
¹³C~67.9CHC-OH[8]
¹³C~33.5CH₂Ring CH₂[8]
¹³C~13.2CH₂Ring CH₂[8]
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of a strong, broad absorption band for the hydroxyl group and absorptions corresponding to the C-H and C-O stretching vibrations.

Wavenumber (cm⁻¹)IntensityAssignmentReference(s)
~3350Strong, BroadO-H Stretch[9][10]
~2980StrongC-H Stretch (asymmetric)[9]
~2880StrongC-H Stretch (symmetric)[9]
~1060StrongC-O Stretch[9]
Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns resulting from the strained ring structure. The base peak is often observed at m/z 44.[11][12]

m/zRelative IntensityProposed FragmentReference(s)
72Low[M]⁺[12]
57Moderate[M - CH₃]⁺[11]
54Moderate[M - H₂O]⁺[11]
44100 (Base Peak)[C₂H₄O]⁺[11][12]
43High[C₃H₇]⁺[11]

Reactivity Driven by Strain Release

The high ring strain of this compound is a key determinant of its chemical reactivity. Reactions that lead to the opening or rearrangement of the four-membered ring are often thermodynamically favorable.

Oxidation to Cyclobutanone (B123998)

This compound can be readily oxidized to cyclobutanone using various oxidizing agents.[13] This reaction is a fundamental transformation in organic synthesis, providing access to a versatile ketone intermediate.

Oxidation_of_this compound This compound This compound Cyclobutanone Cyclobutanone This compound->Cyclobutanone Oxidation OxidizingAgent [O] (e.g., PCC, DMP, CrO₃) OxidizingAgent->Cyclobutanone

Caption: Oxidation of this compound to cyclobutanone.

Dehydration to Cyclobutene

Acid-catalyzed dehydration of this compound leads to the formation of cyclobutene, another strained cyclic molecule with unique reactivity.[13]

Dehydration_of_this compound This compound This compound Cyclobutene Cyclobutene This compound->Cyclobutene Dehydration AcidCatalyst H⁺, Δ AcidCatalyst->Cyclobutene Water H₂O

Caption: Dehydration of this compound to cyclobutene.

Ring-Opening Reactions

Under certain conditions, the strained cyclobutane ring can be opened. For instance, reaction with a strong acid and a nucleophile can lead to the formation of a linear compound, driven by the release of ring strain.[13][14]

Ring_Opening_of_this compound cluster_start Strained Ring This compound This compound Protonation Protonation (H⁺) This compound->Protonation Protonated_this compound Protonated This compound Protonation->Protonated_this compound Nucleophilic_Attack Nucleophilic Attack (Nu⁻) Protonated_this compound->Nucleophilic_Attack Ring_Opened_Product Ring-Opened Product Nucleophilic_Attack->Ring_Opened_Product Drug_Development_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Optimization This compound This compound Core Derivatization Chemical Derivatization This compound->Derivatization Library This compound-based Fragment Library Derivatization->Library Screening High-Throughput Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

References

In-Depth Technical Guide on the Ab Initio Calculations of Cyclobutanol Conformers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutanol, a four-membered carbocyclic alcohol, serves as a valuable building block in organic synthesis and is a structural motif in various biologically active molecules. The conformational flexibility of the cyclobutane (B1203170) ring, coupled with the orientation of the hydroxyl substituent, gives rise to a complex potential energy surface with multiple stable conformers. A thorough understanding of the relative stabilities and interconversion pathways of these conformers is crucial for predicting the molecule's reactivity, spectroscopic properties, and its interactions in a biological context. This technical guide provides a comprehensive overview of the conformational landscape of this compound as elucidated by ab initio computational methods.

The puckered, non-planar nature of the cyclobutane ring is a strategy to alleviate the torsional strain that would be present in a planar structure. This puckering leads to two primary positions for a substituent: axial (projecting perpendicular to the approximate plane of the ring) and equatorial (projecting outwards from the ring). Furthermore, rotation around the C-O bond of the hydroxyl group introduces additional rotational isomers, typically denoted as trans (t) or gauche (g). Consequently, four main stable conformers of this compound are predicted by computational studies.[1]

Stable Conformers of this compound

Ab initio calculations have identified four key low-energy conformers of this compound. These are designated based on the position of the hydroxyl group on the puckered ring (Equatorial - Eq, or Axial - Ax) and the dihedral angle of the hydroxyl proton relative to the ring (trans or gauche). The order of stability has been determined both computationally and experimentally.[2]

The four stable conformers are:

  • Eq-t (Equatorial-trans)

  • Eq-g (Equatorial-gauche)

  • Ax-g (Axial-gauche)

  • Ax-t (Axial-trans)

Experimental studies based on temperature-dependent infrared spectra of this compound in liquid xenon have confirmed the presence of at least three of these conformers and have established their relative stabilities.[2]

Relative Energies and Populational Distribution

The relative energies of the this compound conformers have been calculated using various levels of theory, with Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT), particularly the B3LYP functional, being commonly employed. The choice of basis set also influences the calculated energies, with larger, more flexible basis sets such as aug-cc-pVTZ generally providing more accurate results.

The experimentally determined order of stability is consistent with that predicted by ab initio calculations: Eq-t > Eq-g > Ax-g > Ax-t.[2] The enthalpy difference between the most stable Eq-t conformer and the second most stable rotamer, Eq-g, has been experimentally determined to be 200 ± 50 cm⁻¹ (2.39 ± 0.60 kJ/mol).[2] The third conformer, Ax-g, is predicted to be significantly less stable.[2] At ambient temperature, the estimated population of each conformer is approximately 50% for Eq-t, 47% for Eq-g, and 3% for Ax-g.[2]

Table 1: Calculated Relative Energies of this compound Conformers

ConformerΔE (cm⁻¹) (MP2(full)/6-311+G(d,p))ΔE (kJ/mol) (MP2(full)/6-311+G(d,p))Population (%) at 298 K
Eq-t00~50
Eq-g2002.39~47
Ax-g>650>7.78~3
Ax-tN/AN/A<1

Data sourced from Durig et al. (2008).[2] Note: A precise calculated value for the Ax-t conformer was not provided in the primary reference, but it is established as the least stable.

Geometrical Parameters

The puckered nature of the cyclobutane ring and the orientation of the hydroxyl group can be quantitatively described by key structural parameters such as bond lengths, bond angles, and dihedral angles. High-level ab initio calculations provide optimized geometries for each stable conformer.

Table 2: Key Structural Parameters of the Eq-t this compound Conformer

ParameterValue (ab initio MP2(full)/6-311+G(d,p) combined with microwave data)
Bond Lengths (Å)
C1-C41.547(5)
C4-C6 (C-C in ring)1.552(5)
C-O1.416(5)
Bond Angles (°)
∠C6C4C186.6(5)
∠C4C1C588.9(5)
Dihedral Angles (°)
∠C6C5C1C4 (Puckering Angle)22.8(5)

Data for the most stable Eq-t conformer.[2] C1, C4, C5, C6 represent the carbon atoms of the cyclobutane ring.

Computational Methodologies

The conformational analysis of this compound relies on sophisticated computational chemistry techniques to explore the potential energy surface and identify stable conformers and the transition states that connect them.

Ab Initio and DFT Calculations: The primary methods used for these calculations are ab initio Hartree-Fock (HF) theory, Møller-Plesset perturbation theory (most commonly MP2), and Density Functional Theory (DFT) with hybrid functionals like B3LYP.[2]

  • Geometry Optimization: The starting geometry of each potential conformer is fully optimized without constraints to find the local minimum on the potential energy surface. This is typically done using a gradient-based optimization algorithm until the forces on the atoms are close to zero and the structure represents a stable point.

  • Basis Sets: A range of basis sets are employed, from the Pople-style 6-31G(d) to larger and more diffuse sets like 6-311++G(d,p) and the correlation-consistent aug-cc-pVTZ. The inclusion of polarization (d,p) and diffuse functions (++) is important for accurately describing the non-covalent interactions and the electronic structure of the hydroxyl group.[2]

  • Vibrational Frequency Analysis: Following geometry optimization, harmonic vibrational frequency calculations are performed. These calculations serve two main purposes:

    • To confirm that the optimized structure is a true minimum on the potential energy surface (i.e., all calculated vibrational frequencies are real).

    • To calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, which allows for the determination of relative enthalpies and Gibbs free energies.

  • Transition State Search: To understand the interconversion between conformers, transition state (TS) structures are located. A TS is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate (in this case, the conformational change).

Conformational Interconversion Pathways

The stable conformers of this compound can interconvert through ring puckering and rotation around the C-O bond. These processes involve surmounting specific energy barriers, which correspond to the transition states on the potential energy surface. A schematic representation of these relationships is crucial for understanding the dynamics of the system.

G cluster_eq Equatorial Conformers cluster_ax Axial Conformers Eq_t Eq-t (0 kJ/mol) Eq_g Eq-g (2.39 kJ/mol) Eq_t->Eq_g C-O Rotation Eq_g->Eq_t C-O Rotation Ax_g Ax-g (>7.78 kJ/mol) Eq_g->Ax_g Ring Puckering Ax_g->Eq_g Ring Puckering Ax_t Ax-t (Highest Energy) Ax_g->Ax_t C-O Rotation Ax_t->Ax_g C-O Rotation

Caption: Conformational interconversion pathways of this compound.

Logical Workflow for Ab Initio Conformational Analysis

The process of computationally determining the conformational landscape of a molecule like this compound follows a systematic workflow. This involves an initial exploration of the potential energy surface, followed by precise calculations to characterize the stationary points (minima and transition states).

G start Initial Structure Generation (e.g., from chemical intuition) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc is_minimum All Frequencies Real? freq_calc->is_minimum is_minimum->geom_opt No (Re-optimize) store_conformer Store Conformer Geometry and Energy is_minimum->store_conformer Yes ts_search Transition State Search (e.g., QST2/3, Berny) store_conformer->ts_search final_analysis Analyze Relative Energies and Construct Potential Energy Surface store_conformer->final_analysis freq_calc_ts Vibrational Frequency Analysis ts_search->freq_calc_ts is_ts One Imaginary Frequency? freq_calc_ts->is_ts is_ts->ts_search No (Refine Search) store_ts Store Transition State Geometry and Energy Barrier is_ts->store_ts Yes store_ts->final_analysis

Caption: Workflow for ab initio conformational analysis.

Conclusion

The conformational preferences of this compound are well-described by high-level ab initio and DFT calculations, with results that are in strong agreement with experimental data. The molecule predominantly exists as a mixture of two equatorial conformers, Eq-t and Eq-g, with the former being slightly more stable. The axial conformers are significantly higher in energy and thus less populated at room temperature. A detailed understanding of the geometries, relative energies, and interconversion barriers of these conformers is fundamental for applications in medicinal chemistry and materials science, where the three-dimensional structure of molecules dictates their function. The computational methodologies outlined in this guide provide a robust framework for the conformational analysis of this compound and related cyclic molecules.

References

The Enduring Allure of the Four-Membered Ring: A Technical Guide to Cyclobutanol Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane (B1203170) motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable scaffold in modern organic chemistry, particularly in the realm of drug discovery. Its unique conformational properties and the reactivity endowed by its strained four-membered ring offer a powerful platform for the synthesis of complex molecules with diverse biological activities. This technical guide provides an in-depth review of the core aspects of cyclobutanol chemistry, focusing on its synthesis, key reactions, and applications, with a special emphasis on quantitative data and detailed experimental protocols to aid researchers in this dynamic field.

Synthesis of Cyclobutanols

The construction of the this compound core can be achieved through a variety of synthetic strategies, each with its own advantages in terms of stereocontrol and substrate scope. Key methods include the rearrangement of cyclopropylcarbinols, [2+2] cycloadditions, and the Norrish-Yang reaction.

Acid-Catalyzed Rearrangement of Cyclopropylcarbinols

A classic and reliable method for the synthesis of this compound involves the acid-catalyzed rearrangement of cyclopropylcarbinol. This reaction proceeds through a carbocation intermediate, and while effective, it can sometimes lead to the formation of byproducts such as 3-buten-1-ol.

Table 1: Synthesis of this compound via Cyclopropylcarbinol Rearrangement

Starting MaterialReagents and ConditionsProductYield (%)Purity (%)Reference
CyclopropylcarbinolConcentrated HCl, H₂O, reflux, 3 hrThis compound5795[1]
CyclopropylcarbinolConcentrated HCl, H₂O, reflux, ~100 minThis compound60-6595-97[2]

Experimental Protocol: Acid-Catalyzed Rearrangement of Cyclopropylcarbinol to this compound [1]

  • Reaction Setup: In a 1-L three-necked round-bottomed flask equipped with a reflux condenser and a magnetic stirring bar, add 600 mL of water, 57.5 mL (approx. 0.68 mol) of concentrated hydrochloric acid, and 57.7 g (0.80 mol) of cyclopropylcarbinol.

  • Reaction: Stir the mixture and heat to reflux for 3 hours. This compound, being only partially soluble in water, will begin to separate.

  • Workup: Allow the reaction mixture to cool to room temperature, then immerse the flask in an ice bath.

  • Extraction: Saturate the mixture with sodium chloride and extract with diethyl ether for 30 hours using a liquid-liquid continuous extraction apparatus.

  • Purification: Dry the ethereal extract over anhydrous sodium sulfate, filter, and remove the bulk of the solvent by distillation. The crude product, containing this compound and 3-buten-1-ol, is then carefully purified by fractional distillation through a spinning band column to yield pure this compound (bp 122–124°C).

[2+2] Cycloaddition Reactions

The [2+2] cycloaddition of alkenes is a powerful tool for the stereocontrolled synthesis of substituted cyclobutanes. The use of high pressure can facilitate cycloadditions that are otherwise challenging under conventional conditions.

Table 2: Synthesis of this compound Derivatives via Hyperbaric [2+2] Cycloaddition [3][4]

Sulfonyl Allene (B1206475)Vinyl EtherConditionsProductYield (%)
4a5 (3 equiv)50°C, 19 h, 15 kbar6a83
4b5 (3 equiv)50°C, 19 h, 15 kbar6b92
4c5 (3 equiv)50°C, 19 h, 15 kbar6c88

Experimental Protocol: Hyperbaric [2+2] Cycloaddition for Cyclobutane Synthesis [3][4]

  • Reaction Setup: In a suitable high-pressure reactor, combine the sulfonyl allene and 3 equivalents of the vinyl ether in a 2:1 mixture of diethyl ether and chloroform.

  • Reaction: Pressurize the reactor to 15 kbar and heat to 50°C for 19 hours.

  • Workup and Purification: After releasing the pressure, concentrate the reaction mixture under reduced pressure. The resulting crude product is then purified by column chromatography to afford the desired cyclobutane derivative.

Key Reactions of Cyclobutanols

The inherent ring strain of the cyclobutane ring dictates much of its reactivity. Ring-opening, ring-expansion, and rearrangement reactions are common transformations, providing access to a wide array of acyclic and larger cyclic structures.

Oxidation to Cyclobutanone (B123998)

The oxidation of this compound to cyclobutanone is a fundamental transformation. Various oxidizing agents can be employed, with chromium-based reagents being historically common, though milder, more modern methods are now preferred.

Table 3: Oxidation of this compound to Cyclobutanone

Starting MaterialReagents and ConditionsProductYield (%)Reference
This compoundCrO₃, H₂SO₄ (Jones reagent)CyclobutanoneNot specifiedN/A
This compoundDess-Martin periodinane (DMP)CyclobutanoneNot specifiedN/A
This compoundCrO₃, Oxalic acid, HCl, H₂O, 10-15°CCyclobutanone70-80 (from isolated this compound)[2]

Experimental Protocol: Oxidation of this compound to Cyclobutanone using Chromic Acid and Oxalic Acid [2]

  • Reaction Setup: In a 2-L three-necked round-bottomed flask, prepare a solution of this compound from the acid-catalyzed rearrangement of cyclopropylcarbinol. To this, add an additional 48 mL of concentrated hydrochloric acid in 200 mL of water and 440 g of oxalic acid dihydrate. Stir the heterogeneous mixture for approximately 15 minutes to saturate the solution with oxalic acid.

  • Addition of Oxidant: Prepare a solution of 162 g of chromium trioxide in 250 mL of water. Add this solution dropwise to the reaction mixture while stirring and maintaining the temperature between 10°C and 15°C using an ice-salt bath. The addition should be controlled to keep the generation of carbon dioxide gentle.

  • Workup: After the addition is complete, continue stirring for a period to ensure complete reaction. The cyclobutanone product is then isolated by steam distillation or extraction.

  • Purification: The crude cyclobutanone is purified by fractional distillation.

Ring-Opening Reactions

The cleavage of the strained C-C bonds of the this compound ring is a synthetically useful transformation that can be promoted by various catalysts, particularly palladium. These reactions can be used to generate linear molecules with defined stereochemistry.

Table 4: Palladium-Catalyzed Ring-Opening Reactions of Cyclobutanols

This compound DerivativeCoupling PartnerCatalyst SystemConditionsProductYield (%)Reference
Bifunctional this compound monomer-Pd(OAc)₂/PPh₃Toluene, 100°C, 16 hPolyketone75[5]
tert-CyclobutanolAryl bromidePd(OAc)₂ / (R)-(S)-PPFACs₂CO₃, Toluene, 50-80°CArylated ketoneup to 99[6]

Experimental Protocol: Palladium-Catalyzed Ring-Opening Polymerization of a Bifunctional this compound [5]

  • Reaction Setup: In a dry Schlenk tube under a nitrogen atmosphere, dissolve 0.5 mmol of the bifunctional this compound monomer in 3 mL of dry toluene.

  • Catalyst Addition: Add the palladium catalyst, for example, a mixture of Pd(OAc)₂ and a suitable phosphine (B1218219) ligand like PPh₃.

  • Reaction: Heat the reaction mixture to 100°C and stir for 16 hours.

  • Workup and Purification: After cooling to room temperature, the polymer is precipitated by the addition of a non-solvent such as methanol. The solid polymer is then collected by filtration and dried under vacuum.

Palladium_Catalyzed_Ring_Opening This compound This compound Derivative OxidativeAddition Oxidative Addition This compound->OxidativeAddition Coordination Pd0 Pd(0) Catalyst Pd0->OxidativeAddition PdII_alkoxide Palladium(II) Alkoxide OxidativeAddition->PdII_alkoxide BetaCarbonElimination β-Carbon Elimination PdII_alkoxide->BetaCarbonElimination AlkylPdII σ-Alkyl Pd(II) Intermediate BetaCarbonElimination->AlkylPdII ReductiveElimination Reductive Elimination AlkylPdII->ReductiveElimination Coupling Partner Product Ring-Opened Product ReductiveElimination->Product CatalystRegen Catalyst Regeneration ReductiveElimination->CatalystRegen CatalystRegen->Pd0

Palladium-Catalyzed Ring-Opening Mechanism.

Application in Drug Discovery: The Case of Abrocitinib

The utility of the cyclobutane scaffold in medicinal chemistry is exemplified by the FDA-approved drug Abrocitinib, a Janus kinase 1 (JAK1) inhibitor for the treatment of atopic dermatitis. The cyclobutane core in Abrocitinib serves as a rigid scaffold to orient the key pharmacophoric elements for optimal binding to the target protein.

The JAK-STAT Signaling Pathway and Abrocitinib's Mechanism of Action

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade involved in the immune response.[1][2][4][7] Cytokines bind to their receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene transcription, including that of pro-inflammatory genes. Abrocitinib selectively inhibits JAK1, thereby disrupting this signaling cascade and reducing inflammation.[8]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Receptor Activation JAK1->JAK1 3. JAK Autophosphorylation STAT STAT JAK1->STAT 4. STAT Phosphorylation Abrocitinib Abrocitinib Abrocitinib->JAK1 Inhibition pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation GeneTranscription Gene Transcription (Inflammation) DNA->GeneTranscription 7. Transcription Regulation

The JAK-STAT signaling pathway and the inhibitory action of Abrocitinib.
Synthetic Workflow of Abrocitinib

The synthesis of Abrocitinib involves a multi-step sequence that highlights the strategic use of cyclobutane chemistry.[9][10][11] A key step is the enzymatic reductive amination to establish the desired cis-stereochemistry on the cyclobutane ring.

Abrocitinib_Synthesis_Workflow Start Ketoester Commercially Available Step1 Enzymatic Reductive Amination Reagents: Methylamine, SpRedAm Product: Aminocyclobutane (cis) Start->Step1 Yield: 74% >99:1 cis:trans Step2 SNAr Reaction Reagents: Pyrrolopyrimidine Product: SNAr Adduct Step1->Step2 Yield: 81% Step3 Hydroxamic Acid Formation Reagents: Hydroxylamine Product: Hydroxamic Acid Step2->Step3 Yield: 94% Step4 Lossen Rearrangement Reagents: CDI, H₃PO₄ Product: Diaminocyclobutane Salt Step3->Step4 Yield: 81% Step5 Sulfonylation Reagents: Sulfonyl Triazole Product: Abrocitinib Step4->Step5 Yield: 84% End Abrocitinib Final Product Step5->End

Synthetic workflow for the preparation of Abrocitinib.

Conclusion

This compound and its derivatives represent a fascinating and synthetically versatile class of molecules. Their unique structural and electronic properties, arising from the inherent strain of the four-membered ring, have been increasingly harnessed by chemists to construct complex molecular architectures with significant biological activities. From fundamental transformations such as ring-opening and rearrangement reactions to their incorporation in cutting-edge pharmaceuticals like Abrocitinib, the chemistry of this compound continues to be a vibrant and fruitful area of research. This guide has provided a comprehensive overview of the key aspects of this compound chemistry, with a focus on practical, quantitative, and detailed information to empower researchers in their synthetic endeavors. As the demand for novel, three-dimensional molecular scaffolds in drug discovery continues to grow, the importance of this compound chemistry is set to expand even further.

References

An In-depth Technical Guide to the Fundamental Reaction Mechanisms of Cyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclobutanol, a strained four-membered carbocyclic alcohol, serves as a versatile building block in organic synthesis. Its inherent ring strain dictates its reactivity, leading to a variety of synthetically useful transformations including oxidation, dehydration, ring-opening, and ring-expansion reactions. This guide provides a detailed exploration of these fundamental reaction mechanisms, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding and practical application in research and drug development. The unique conformational constraints and reactivity of the cyclobutane (B1203170) motif make it an attractive scaffold for the design of novel therapeutics.[1][2]

Oxidation of this compound to Cyclobutanone

The oxidation of the secondary alcohol in this compound to the corresponding ketone, cyclobutanone, is a fundamental and widely utilized transformation. Cyclobutanone is a valuable intermediate in the synthesis of various complex molecules.[3] Several methods are available for this oxidation, with the choice of reagent depending on the desired scale, substrate tolerance, and reaction conditions.

Common Oxidation Methods

Commonly employed methods for the oxidation of this compound include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and Jones oxidation. Swern and DMP oxidations are generally preferred for their mild reaction conditions and high yields, making them suitable for sensitive substrates often encountered in drug development.[4][5] Jones oxidation, while effective, utilizes chromium-based reagents which are toxic and require careful handling and disposal.[6]

Quantitative Data for this compound Oxidation
Oxidation MethodOxidizing AgentSolventTemperature (°C)Reaction TimeYield (%)Reference
Swern Oxidation(COCl)₂, DMSO, Et₃NCH₂Cl₂-78 to rt1.5 h~95[7]
Dess-Martin OxidationDess-Martin PeriodinaneCH₂Cl₂rt16 h~90[8]
Jones OxidationCrO₃, H₂SO₄Acetone01 h82[9]
Experimental Protocol: Swern Oxidation of this compound

This protocol is a representative procedure for the Swern oxidation of a secondary alcohol to a ketone.[7][10][11]

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Dichloromethane (CH₂Cl₂)

  • This compound

  • Triethylamine (Et₃N)

  • Argon or Nitrogen atmosphere

  • Dry glassware

Procedure:

  • A solution of oxalyl chloride (1.5 equivalents) in anhydrous CH₂Cl₂ is cooled to -78 °C under an inert atmosphere.

  • A solution of DMSO (2.7 equivalents) in anhydrous CH₂Cl₂ is added dropwise to the oxalyl chloride solution, and the mixture is stirred for 5 minutes.

  • A solution of this compound (1.0 equivalent) in anhydrous CH₂Cl₂ is added dropwise to the reaction mixture over 5 minutes. The mixture is then stirred for an additional 30 minutes at -78 °C.

  • Triethylamine (7.0 equivalents) is added dropwise over 10 minutes, and the reaction mixture is allowed to warm to room temperature.

  • Water is added to quench the reaction. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford cyclobutanone.

Spectroscopic Data for Cyclobutanone
  • ¹H NMR (CDCl₃): δ 3.05 (t, 4H), 2.05 (quint, 2H) ppm.[12][13]

  • ¹³C NMR (CDCl₃): δ 209.0, 48.0, 12.0 ppm.[14][15]

  • IR (neat): ν 1785 cm⁻¹ (C=O stretch).[1][10][16]

Dehydration of this compound to Cyclobutene (B1205218)

The acid-catalyzed dehydration of this compound provides access to cyclobutene, a strained cycloalkene that can participate in various cycloaddition and ring-opening reactions. The reaction typically proceeds via an E1 mechanism involving a carbocation intermediate.

Quantitative Data for this compound Dehydration
Acid CatalystTemperature (°C)Reaction TimeYield (%)
H₂SO₄140-150-45-50
H₃PO₄180-200-60
Experimental Protocol: Acid-Catalyzed Dehydration of this compound

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)

  • Distillation apparatus

Procedure:

  • This compound is mixed with a catalytic amount of concentrated sulfuric acid or phosphoric acid in a distillation flask.

  • The mixture is heated to the appropriate temperature (see table above).

  • The cyclobutene product, along with water, distills from the reaction mixture.

  • The collected distillate is washed with a saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over a suitable drying agent (e.g., anhydrous Na₂SO₄) and purified by fractional distillation.

Spectroscopic Data for Cyclobutene
  • ¹H NMR (CDCl₃): δ 6.0 (m, 2H), 2.5 (m, 4H) ppm.[2][7]

  • ¹³C NMR (CDCl₃): δ 137.5, 31.0 ppm.[17]

  • IR (gas phase): ν ~3060 (C-H stretch, sp²), ~1640 (C=C stretch) cm⁻¹.[18][19]

Ring-Opening Reactions of this compound

The high ring strain of the cyclobutane ring makes this compound susceptible to ring-opening reactions under various conditions, providing access to linear, functionalized C4 compounds.

Acid-Catalyzed Ring Opening

In the presence of a strong acid, the hydroxyl group of this compound can be protonated, making it a good leaving group. Subsequent cleavage of a C-C bond, driven by the relief of ring strain, leads to the formation of a carbocation which can then be trapped by a nucleophile or rearrange to form a more stable product, typically a substituted butyraldehyde.[20][21][22]

Experimental Protocol: Acid-Catalyzed Ring Opening of this compound

This protocol is a general representation of an acid-catalyzed ring-opening reaction.[20][23]

Materials:

  • This compound

  • Strong acid (e.g., HBr, HCl)

  • Anhydrous solvent (e.g., diethyl ether)

Procedure:

  • This compound is dissolved in an anhydrous solvent and cooled in an ice bath.

  • A solution of the strong acid in the same solvent is added dropwise.

  • The reaction is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched with a weak base (e.g., saturated sodium bicarbonate solution).

  • The organic layer is separated, washed with brine, dried, and concentrated.

  • The product, a 4-halobutanal derivative, is purified by distillation or chromatography.

Ring-Expansion Reactions of this compound

Ring-expansion reactions of cyclobutanols provide a powerful method for the synthesis of five- and six-membered rings, which are prevalent in bioactive molecules. These reactions are often catalyzed by transition metals, such as palladium, and proceed through a variety of mechanisms.[4][24]

Palladium-Catalyzed Ring Expansion

Palladium catalysts can promote the ring expansion of appropriately substituted cyclobutanols. For instance, allenylcyclobutanols can undergo a palladium-catalyzed asymmetric Wagner-Meerwein shift to afford functionalized cyclopentanones with high enantioselectivity.[24]

Quantitative Data for Palladium-Catalyzed Ring Expansion of Allenylcyclobutanols
LigandAdditiveTemperature (°C)Yield (%)ee (%)Reference
(S)-Tol-BINAPBenzoic acid, Et₃N608592
(R)-BINAPBenzoic acid, Et₃N608890

Visualization of Reaction Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key reaction pathways and experimental workflows involving this compound. These visualizations aid in understanding the logical flow of synthetic sequences and the interconnections between different reaction types.

experimental_workflow_oxidation start Start: this compound reagents Add (COCl)2, DMSO in CH2Cl2 at -78 C start->reagents 1. stir1 Stir for 30 min reagents->stir1 add_base Add Et3N Warm to rt stir1->add_base 2. quench Quench with H2O add_base->quench 3. extract Extract with CH2Cl2 quench->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography concentrate->purify product Product: Cyclobutanone purify->product

Swern Oxidation Experimental Workflow

cyclobutanol_reactivity_pathways cluster_oxidation Oxidation cluster_dehydration Dehydration cluster_ring_opening Ring Opening cluster_ring_expansion Ring Expansion This compound This compound oxidation [O] This compound->oxidation dehydration H+, Heat This compound->dehydration ring_opening H+, Nu- This compound->ring_opening ring_expansion Pd catalyst This compound->ring_expansion cyclobutanone Cyclobutanone oxidation->cyclobutanone cyclobutene Cyclobutene dehydration->cyclobutene butyraldehyde Substituted Butyraldehyde ring_opening->butyraldehyde cyclopentanone Substituted Cyclopentanone ring_expansion->cyclopentanone

Fundamental Reactivity Pathways of this compound

multistep_synthesis start This compound step1 Oxidation (e.g., Swern) start->step1 intermediate1 Cyclobutanone step1->intermediate1 step2 Grignard Reaction (R-MgBr) intermediate1->step2 intermediate2 Tertiary This compound step2->intermediate2 step3 Ring Expansion (e.g., Pd-catalyzed) intermediate2->step3 product Bioactive Scaffold (e.g., Substituted Cyclopentanone) step3->product

Multi-step Synthesis of a Bioactive Scaffold

Conclusion

The fundamental reaction mechanisms of this compound offer a rich and diverse toolbox for synthetic chemists. Its unique reactivity, driven by ring strain, allows for controlled transformations into a variety of valuable intermediates and final products. The ability to selectively perform oxidations, dehydrations, ring-openings, and ring-expansions makes this compound and its derivatives highly relevant in the synthesis of complex molecules, including those with potential applications in drug discovery and development. A thorough understanding of these core reactions, supported by detailed experimental protocols and quantitative data, is essential for leveraging the full synthetic potential of this versatile carbocyclic alcohol.

References

The Cyclobutyl Ring: A Nexus of Strain and Synthetic Opportunity in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity and Application of the Cyclobutyl Moiety

For researchers, medicinal chemists, and professionals in drug development, the quest for novel molecular scaffolds that impart desirable physicochemical and pharmacological properties is unceasing. Among the saturated carbocycles, the cyclobutyl ring occupies a unique position. Its inherent ring strain, a consequence of distorted bond angles and torsional interactions, renders it a fascinating and powerful tool in molecular design. This technical guide provides a comprehensive exploration of the reactivity of the cyclobutyl ring, offering insights into its conformational landscape, key chemical transformations, and strategic applications in modern drug discovery.

The Structural and Energetic Landscape of Cyclobutane (B1203170)

The reactivity of the cyclobutyl ring is intrinsically linked to its strained four-membered architecture. Unlike the strain-free cyclohexane (B81311) chair, cyclobutane is forced to adopt a puckered or "butterfly" conformation to alleviate some of the torsional strain that would be present in a planar structure. This puckering, however, slightly decreases the internal C-C-C bond angles to approximately 88°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°. This deviation gives rise to angle strain.

The total ring strain of cyclobutane is a combination of this angle strain and residual torsional strain. This stored energy is a key determinant of its chemical behavior, driving reactions that lead to the opening or rearrangement of the four-membered ring.

Quantitative Data on Cyclobutane Properties

The following tables summarize key quantitative data related to the structural and energetic properties of the cyclobutyl ring, providing a basis for understanding its reactivity.

PropertyValueReference(s)
Ring Strain Energy26.3 kcal/mol
C-C Bond Length1.56 Å
C-C-C Bond Angle~88°
Barrier to Ring Inversion1.45 kcal/mol

Table 1: Fundamental Properties of the Cyclobutane Ring

Bond TypeBond Dissociation Energy (kcal/mol)Reference(s)
C-H in Cyclobutane100.6
C-C in Cyclobutane~65
Vinyl C-H in Cyclobutene112.5 ± 2.5
Allyl C-H in Cyclobutene91.2 ± 2.3

Table 2: Selected Bond Dissociation Energies (BDEs) of Cyclobutane and Related Structures

Key Reaction Manifolds of the Cyclobutyl Ring

The inherent strain of the cyclobutyl ring makes it susceptible to a variety of chemical transformations that are not readily observed in larger, more stable cycloalkanes. These reactions can be broadly categorized into ring-opening reactions, cycloadditions, and rearrangements.

Ring-Opening Reactions

The relief of ring strain provides a strong thermodynamic driving force for ring-opening reactions. These can be initiated thermally, photochemically, or through catalysis.

  • Thermal Decomposition: At elevated temperatures, cyclobutane undergoes thermal decomposition to two molecules of ethylene. This reaction proceeds through a diradical intermediate.

  • Catalytic Hydrogenation: In the presence of catalysts like nickel or platinum, the cyclobutane ring can be opened by hydrogenation to yield n-butane, although higher temperatures are required compared to cyclopropane.

  • Lewis Acid-Catalyzed Ring Opening: Lewis acids can promote the ring-opening of substituted cyclobutanes, particularly those bearing activating groups like carbonyls. This can lead to the formation of linear products or rearranged cyclic systems.

Cycloaddition Reactions

The formation of cyclobutane rings is often achieved through [2+2] cycloaddition reactions, a powerful tool in organic synthesis.

  • Photochemical [2+2] Cycloaddition: The irradiation of two olefinic units can lead to the formation of a cyclobutane ring. This reaction is a cornerstone for the synthesis of many complex molecules and natural products.

  • Thermal and Metal-Catalyzed [2+2] Cycloadditions: While thermally initiated [2+2] cycloadditions are often less facile, transition metal catalysis has emerged as a versatile method for promoting these transformations under milder conditions.

Rearrangements

Carbocationic intermediates involving the cyclobutyl ring are prone to rearrangements that can lead to either ring expansion or contraction, driven by the formation of more stable carbocations and the relief of ring strain.

  • Vinylcyclobutane Rearrangement: The thermal rearrangement of vinylcyclobutane to cyclohexene (B86901) is a classic example of a pericyclic reaction that proceeds through a diradical intermediate.

  • Carbocation Rearrangements: The treatment of cyclobutyl-substituted alcohols or amines with acid can generate carbocations that readily undergo ring expansion to form more stable cyclopentyl systems.

Visualizing Reactivity and Application

The following diagrams, rendered using the DOT language, illustrate key concepts related to the reactivity of the cyclobutyl ring and its application in drug discovery.

Cyclobutane_Reactivity Cyclobutane Cyclobutyl Ring (Strained) RingOpening Ring-Opening Reactions Cyclobutane->RingOpening Thermal, Catalytic Cycloaddition [2+2] Cycloadditions Rearrangement Rearrangements Cyclobutane->Rearrangement Carbocation formation Acyclic Acyclic Products RingOpening->Acyclic FunctionalizedCyclobutane Functionalized Cyclobutanes Cycloaddition->FunctionalizedCyclobutane Synthesis Cyclopentyl Cyclopentyl Systems Rearrangement->Cyclopentyl Ring Expansion Cyclohexene Cyclohexene Derivatives

A logical diagram illustrating the major reaction pathways of the cyclobutyl ring.
Signaling Pathway: JAK-STAT Inhibition

Cyclobutane-containing molecules have shown significant promise as inhibitors of the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is implicated in numerous inflammatory and autoimmune diseases.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT->STAT Dimerization Nucleus Nucleus STAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Modulation Inhibitor Cyclobutane-based JAK Inhibitor Inhibitor->JAK Inhibition

The JAK-STAT signaling pathway and the mechanism of action for a cyclobutane-based JAK inhibitor.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of cyclobutane chemistry. The following sections provide methodologies for key transformations involving the cyclobutyl ring.

Photochemical [2+2] Cycloaddition for Cyclobutane Synthesis

Objective: To synthesize a cyclobutane derivative via a photochemical [2+2] cycloaddition of two alkene substrates.

Materials:

  • Alkene Substrate 1

  • Alkene Substrate 2 (or excess of Substrate 1 for dimerization)

  • Photochemically transparent solvent (e.g., acetone, acetonitrile, or cyclohexane)

  • Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)

  • Quartz reaction vessel

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: In a quartz reaction vessel, dissolve Alkene Substrate 1 (1.0 eq) and Alkene Substrate 2 (1.0-1.2 eq) in the chosen solvent. The concentration should be optimized but is typically in the range of 0.01-0.1 M.

  • Degassing: Degas the solution for 15-30 minutes by bubbling with an inert gas to remove dissolved oxygen, which can quench the excited state.

  • Irradiation: Place the reaction vessel in the photoreactor and irradiate with the UV lamp. The reaction time will vary depending on the substrates and the lamp intensity (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired cyclobutane adduct.

  • Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Thermal Vinylcyclobutane Rearrangement

Objective: To perform a thermal rearrangement of a vinylcyclobutane derivative to the corresponding cyclohexene.

Materials:

  • Vinylcyclobutane substrate

  • High-boiling, inert solvent (e.g., toluene, xylene, or diphenyl ether)

  • Reaction tube or flask equipped with a condenser and an inert gas inlet

  • Heating mantle or oil bath

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: Place the vinylcyclobutane substrate in a reaction tube or flask and add the high-boiling solvent.

  • Inert Atmosphere: Flush the system with an inert gas.

  • Heating: Heat the reaction mixture to the desired temperature (typically 150-250 °C). The optimal temperature and reaction time will depend on the specific substrate. Monitor the progress of the rearrangement by GC or NMR analysis of aliquots.

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Purification: Remove the solvent under reduced pressure. If necessary, purify the resulting cyclohexene derivative by distillation or column chromatography.

  • Characterization: Confirm the structure of the product by spectroscopic methods.

Lewis Acid-Catalyzed Ring Opening of a Substituted Cyclobutanone

Objective: To perform a Lewis acid-catalyzed ring-opening of a 3-arylcyclobutanone to form an aryl alkyl ketone.

Materials:

  • 3-Arylcyclobutanone substrate

  • Lewis acid catalyst (e.g., FeCl₃, AlCl₃)

  • Anhydrous solvent (e.g., chloroform, dichloromethane)

  • Water

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a solution of the 3-arylcyclobutanone (1.0 eq) in the anhydrous solvent, add the Lewis acid catalyst (e.g., 0.2 eq of FeCl₃).

  • Addition of Water: Add a controlled amount of water (e.g., 4.5 eq) to the reaction mixture.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 70 °C) and monitor the reaction by TLC.

  • Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Characterization: Characterize the final product by spectroscopic analysis to confirm the structure of the aryl alkyl ketone.

Application in Drug Development: A Workflow for Enhancing Metabolic Stability

The incorporation of a cyclobutyl ring is a common strategy to improve the metabolic stability of drug candidates. The rigid and puckered nature of the ring can block sites of metabolism and its substitution can be tailored to minimize interactions with metabolizing enzymes. The following workflow outlines a typical process for assessing and improving the metabolic stability of cyclobutane-containing compounds.

Metabolic_Stability_Workflow Start Design and Synthesize Cyclobutane Analogs Assay Liver Microsomal Stability Assay Start->Assay Analysis LC-MS/MS Analysis of Parent Compound Assay->Analysis Data Calculate Half-life (t½) and Intrinsic Clearance (CLint) Analysis->Data Decision Metabolic Stability Acceptable? Data->Decision Optimize Identify Metabolic Hotspots and Redesign Analogs Decision->Optimize No Advance Advance to Further ADME/PK Studies Decision->Advance Yes Optimize->Start

A workflow for the assessment and optimization of metabolic stability for cyclobutane-containing drug candidates.

Conclusion

The cyclobutyl ring, with its inherent strain and unique conformational properties, offers a rich landscape for chemical exploration and a valuable set of tools for medicinal chemists. Understanding the fundamental principles of its reactivity—from ring-opening and cycloaddition to rearrangement—is crucial for harnessing its full potential. As synthetic methodologies continue to advance, the strategic incorporation of the cyclobutyl moiety will undoubtedly play an increasingly important role in the design and development of the next generation of therapeutic agents. This guide has provided a foundational overview, quantitative data, and practical protocols to aid researchers in their pursuit of innovative molecular architectures for the betterment of human health.

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of Cyclobutanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of modern stereoselective methods for the synthesis of cyclobutanol derivatives, which are valuable building blocks in medicinal chemistry and organic synthesis. The protocols outlined below are based on recent advances in asymmetric catalysis and stereoselective transformations, offering efficient routes to enantiomerically enriched and diastereomerically pure this compound scaffolds.

Introduction

Cyclobutane (B1203170) rings are increasingly incorporated into drug candidates to enhance their pharmacological properties by providing conformational rigidity and improving metabolic stability.[1][2] The stereochemistry of substituents on the cyclobutane core is often crucial for biological activity. Consequently, the development of robust and highly selective methods for the synthesis of chiral this compound derivatives is of significant interest to the scientific community. This document details several key stereoselective strategies, providing experimental protocols and quantitative data to aid in their practical application.

Key Stereoselective Synthetic Strategies

Several powerful methods have emerged for the stereoselective synthesis of this compound derivatives. These include the enantioselective reduction of prochiral cyclobutanones, the kinetic resolution of racemic cyclobutanols via C-C bond cleavage, the diastereoselective functionalization of existing cyclobutane scaffolds, and stereoselective cycloaddition reactions.

Sequential Enantioselective Reduction and C-H Functionalization

A highly effective strategy for accessing enantioenriched cyclobutanols involves the initial enantioselective reduction of a corresponding cyclobutanone (B123998), followed by a diastereoselective C-H functionalization.[3][4] This approach allows for the installation of two contiguous stereocenters with excellent control.

EntrySubstrate (Cyclobutanone)Catalyst/ReagentYield (%)ee (%)Reference
12,2-dimethyl-3,3-diphenylcyclobutanone(S)-B-Me, BH₃·Me₂S9391[4]
23,3-diphenylcyclobutanone(S)-B-Me, BH₃·Me₂S9592[4]
3rac-3-methyl-3-phenylcyclobutanone(S)-B-Me, BH₃·Me₂S94 (for cis-4d)91 (for cis-4d)[4]
4rac-3-ethyl-3-phenylcyclobutanone(S)-B-Me, BH₃·Me₂S92 (for cis-4e)93 (for cis-4e)[4]
5Bicyclo[3.2.0]heptan-6-one(–)-Ipc₂BCl34 (for trans)97 (for trans)[4]
  • To a solution of 2,2-dimethyl-3,3-diphenylcyclobutanone (1.0 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 5 mL) at room temperature is added (S)-2-methyl-CBS-oxazaborolidine ((S)-B-Me, 1.0 M in toluene (B28343), 0.1 mL, 0.1 mmol).

  • Borane dimethyl sulfide (B99878) complex (BH₃·Me₂S, 10.0 M, 0.06 mL, 0.6 mmol) is added dropwise to the stirred solution.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched by the slow addition of methanol (B129727) (2 mL).

  • The solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate (B1210297) = 10:1) to afford the corresponding this compound.

Iridium-Catalyzed Enantioselective Cleavage of Prochiral tert-Cyclobutanols

The desymmetrization of prochiral tertiary cyclobutanols via iridium-catalyzed C-C bond activation offers a unique approach to chiral β-substituted ketones, which can be valuable precursors for further transformations into this compound derivatives or other chiral molecules.[5]

EntrySubstrate (tert-Cyclobutanol)LigandYield (%)ee (%)Reference
11-methyl-3-(benzyloxy)this compoundDTBM-SegPhos9593[5]
21-methyl-3-((tert-butyldimethylsilyl)oxy)this compoundDTBM-SegPhos9692[5]
31-ethyl-3-(benzyloxy)this compoundDTBM-SegPhos8590[5]
41-propyl-3-(benzyloxy)this compoundDTBM-SegPhos7888[5]
  • In a glovebox, [Ir(cod)Cl]₂ (2.5 mol%) and DTBM-SegPhos (5.0 mol%) are dissolved in anhydrous toluene (0.5 mL) in a sealed tube.

  • The solution is stirred at room temperature for 30 minutes.

  • The prochiral tert-cyclobutanol (0.2 mmol) is added to the catalyst solution.

  • The sealed tube is removed from the glovebox and heated at 110 °C for 24 hours.

  • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the chiral β-substituted ketone.

Cobalt-Catalyzed Enantioselective Cyclobutanone Construction and Diastereoselective Addition

Earth-abundant cobalt catalysts can be employed for the enantioselective synthesis of cyclobutanones from dienylaldehydes.[6] These chiral cyclobutanones can then be converted to tertiary cyclobutanols with high diastereoselectivity by the addition of organometallic reagents.

EntryAldehyde SubstrateYield of Cyclobutanone (%)ee of Cyclobutanone (%)Grignard Reagentdr of this compoundReference
12-phenyl-2,4-pentadienal9395Vinyl-MgBr>20:1[6]
22-(4-methoxyphenyl)-2,4-pentadienal8592Phenyl-MgBr>20:1[6]
32-(4-fluorophenyl)-2,4-pentadienal9189Vinyl-MgBr>20:1[6]
42-(thiophen-2-yl)-2,4-pentadienal6082Phenyl-MgBr>20:1[6]

Step 1: Enantioselective Synthesis of Cyclobutanone

  • In a nitrogen-filled glovebox, [(S,S)-BDPP]CoCl₂ (2 mol%), and zinc powder (10 mol%) are added to a vial.

  • Anhydrous acetonitrile (B52724) (0.5 mL) is added, followed by the dienylaldehyde substrate (0.1 mmol).

  • The vial is sealed and heated at 50 °C for 24 hours.

  • The reaction mixture is cooled to room temperature, filtered through a short plug of silica gel, and concentrated under reduced pressure.

  • The crude cyclobutanone is purified by flash column chromatography.

Step 2: Diastereoselective Grignard Addition

  • The purified chiral cyclobutanone (1.0 equiv) is dissolved in anhydrous THF at -78 °C.

  • The Grignard reagent (e.g., vinylmagnesium bromide, 1.2 equiv) is added dropwise.

  • The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature.

  • The reaction is quenched with a saturated aqueous solution of NH₄Cl.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated.

  • The crude tertiary this compound is purified by flash column chromatography.

Visualizations

Synthetic Strategies for Stereoselective this compound Synthesis

G Overview of Synthetic Strategies cluster_0 From Cyclobutanones cluster_1 From Prochiral tert-Cyclobutanols cluster_2 From Acyclic Precursors A Prochiral Cyclobutanone B Enantioselective Reduction A->B C Chiral this compound B->C D Prochiral tert-Cyclobutanol E Enantioselective C-C Cleavage (Ir-cat.) D->E F Chiral Ketone E->F G Dienylaldehyde H Enantioselective Hydroacylation (Co-cat.) G->H I Chiral Cyclobutanone H->I J Diastereoselective Addition I->J K Chiral tert-Cyclobutanol J->K

Caption: Key approaches to stereoselective this compound synthesis.

Experimental Workflow: Sequential Reduction and C-H Functionalization

G Workflow for Sequential Synthesis A Start: Prochiral Cyclobutanone B Step 1: Enantioselective Reduction - Catalyst: (S)-B-Me - Reagent: BH3.SMe2 - Solvent: THF A->B Reaction C Intermediate: Chiral this compound B->C Purification D Step 2: Diastereoselective C-H Silylation - Catalyst: [Ir(cod)Cl]2 - Reagent: HSiEt3 C->D Reaction E Intermediate: Chiral Silyl Ether D->E Purification F Step 3: Oxidation - Reagent: H2O2, KHCO3 E->F Reaction G Final Product: Diastereomerically Pure Diol F->G Purification

Caption: A typical experimental workflow for sequential synthesis.

References

Application Notes and Protocols for [2+2] Cycloaddition Reactions in Cyclobutanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of [2+2] cycloaddition methodologies for the synthesis of cyclobutanol and its derivatives, compounds of significant interest in medicinal chemistry and drug development. The unique puckered structure of the cyclobutane (B1203170) ring offers advantages in pharmacological properties, including metabolic stability and conformational constraint.[1] This document outlines key photochemical, thermal, and metal-catalyzed [2+2] cycloaddition strategies, complete with experimental protocols and data presented for comparative analysis.

Introduction to this compound in Drug Discovery

The cyclobutane motif is increasingly utilized in medicinal chemistry to enhance the biological and physical properties of drug candidates.[2][3] The four-membered ring can act as a rigid scaffold, directing key pharmacophore groups, increasing metabolic stability, and serving as an isostere for other groups like alkenes or larger cyclic systems.[2][3] this compound, in particular, serves as a versatile building block for more complex molecules, allowing for the introduction of the cyclobutyl group which can improve a drug's efficacy and safety profile by altering its interaction with biological targets.[4]

Photochemical [2+2] Cycloaddition

Photochemical [2+2] cycloaddition is a powerful and frequently used method for the synthesis of cyclobutane rings.[5][6] This reaction typically involves the excitation of an alkene to a reactive state using UV or visible light, which then reacts with another ground-state alkene to form the cyclobutane ring.[5] Enone-alkene cycloadditions are a common variant, proceeding through a stepwise mechanism involving a diradical intermediate.[7]

General Reaction Scheme: Photochemical [2+2] Cycloaddition of an Enone and an Alkene

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Enone Enone Cyclobutanone (B123998) Cyclobutanone Derivative Enone->Cyclobutanone Alkene Alkene Alkene->Cyclobutanone Light hν (UV or Visible Light) Light->Enone Excitation Catalyst Photocatalyst (optional) Catalyst->Light This compound This compound Derivative Cyclobutanone->this compound Reduction

Caption: General workflow for photochemical this compound synthesis.

Experimental Protocol: Visible Light-Promoted [2+2] Cycloaddition of Acyclic Enones

This protocol is adapted from a method for the efficient heterodimerization of dissimilar acyclic enones using a ruthenium(II) photocatalyst and visible light.[8]

Materials:

  • Acyclic enone 1 (e.g., chalcone)

  • Acyclic enone 2 (e.g., ethyl acrylate)

  • [Ru(bpy)₃]Cl₂ (Ruthenium(II) tris(bipyridine) chloride)

  • Solvent (e.g., degassed acetonitrile)

  • Visible light source (e.g., household fluorescent lamp or sunlight)

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a reaction vessel, dissolve acyclic enone 1 (1.0 equiv), acyclic enone 2 (1.5 equiv), and [Ru(bpy)₃]Cl₂ (1-5 mol%) in the chosen solvent.

  • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Seal the reaction vessel and place it in proximity to the visible light source.

  • Irradiate the mixture with stirring for the required reaction time (typically several hours, monitor by TLC or GC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting cyclobutanone derivative by column chromatography on silica (B1680970) gel.

  • Reduction to this compound: Dissolve the purified cyclobutanone in a suitable solvent (e.g., methanol (B129727) or ethanol) and cool to 0 °C. Add a reducing agent (e.g., sodium borohydride) portion-wise. Stir until the reaction is complete (monitor by TLC). Quench the reaction, remove the solvent, and perform an aqueous work-up followed by extraction and purification to yield the this compound.

Reactant 1Reactant 2CatalystSolventYield of Cycloadduct (%)DiastereoselectivityReference
ChalconeEthyl AcrylateRu(bpy)₃²⁺CH₃CN85>20:1[8]
(E)-4-Phenylbut-3-en-2-oneMethyl AcrylateRu(bpy)₃²⁺CH₃CN78>20:1[8]

Thermal [2+2] Cycloaddition

Thermally initiated [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules for simple alkenes. However, reactions involving ketenes or other cumulenes are thermally allowed and provide a reliable route to cyclobutanones.[9][10] These cyclobutanones can then be readily reduced to the corresponding cyclobutanols.

General Reaction Scheme: Thermal [2+2] Cycloaddition of a Ketene (B1206846) and an Alkene

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products AcidChloride Acid Chloride Ketene Ketene (in situ) AcidChloride->Ketene Base Non-nucleophilic Base Base->Ketene Alkene Alkene Cyclobutanone Cyclobutanone Alkene->Cyclobutanone Ketene->Cyclobutanone [2+2] Cycloaddition This compound This compound Cyclobutanone->this compound Reduction

Caption: Pathway for thermal this compound synthesis via a ketene intermediate.

Experimental Protocol: Lewis Acid-Promoted [2+2] Cycloaddition of an Arylketene with an Alkene

This protocol is based on a method for the in situ generation of a ketene in the presence of a Lewis acid, which promotes the cycloaddition.[2][11]

Materials:

  • Arylacetyl chloride (1.0 equiv)

  • Alkene (e.g., cyclopentene, 1.5 equiv)

  • Triethylamine (B128534) (Et₃N, 1.1 equiv)

  • Ethylaluminum dichloride (EtAlCl₂, 1.0 M in hexanes, 2.5 equiv)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Standard laboratory glassware for anhydrous reactions and purification supplies

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the alkene and anhydrous DCM.

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • In a separate flask, prepare a solution of the arylacetyl chloride and triethylamine in anhydrous DCM.

  • Slowly add the acid chloride/triethylamine solution to the cooled alkene solution over a period of 1-2 hours using a syringe pump.

  • After the addition is complete, add the ethylaluminum dichloride solution dropwise to the reaction mixture over 50 minutes, maintaining the temperature at -78 °C.

  • Stir the reaction at -78 °C for an additional hour.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium potassium tartrate.

  • Allow the mixture to warm to room temperature and stir vigorously until the layers separate.

  • Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude cyclobutanone by column chromatography.

  • Reduction to this compound: Follow the reduction procedure outlined in the photochemical section.

Arylacetyl ChlorideAlkeneLewis AcidYield of Cyclobutanone (%)Diastereomeric RatioReference
Phenylacetyl chlorideCyclopenteneEtAlCl₂8413:1[5]
2-Bromophenylacetyl chlorideCyclopenteneEtAlCl₂80N/A[2]

Metal-Catalyzed [2+2] Cycloaddition

Transition metal catalysis offers a powerful alternative for [2+2] cycloadditions, often proceeding under milder conditions and with high selectivity.[12] A variety of transition metals, including cobalt, nickel, ruthenium, and gold, have been shown to catalyze the cycloaddition of alkenes and alkynes to form cyclobutene (B1205218) and cyclobutane derivatives.[12][13]

General Reaction Scheme: Metal-Catalyzed [2+2] Cycloaddition

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_products Products Alkene Alkene Cyclobutene Cyclobutene Alkene->Cyclobutene Alkyne Alkyne Alkyne->Cyclobutene MetalPrecatalyst Metal Precatalyst MetalPrecatalyst->Alkene Ligand Chiral Ligand (for enantioselective synthesis) Ligand->MetalPrecatalyst This compound This compound (after hydration & reduction) Cyclobutene->this compound Further Transformations

Caption: Overview of metal-catalyzed [2+2] cycloaddition for cyclobutene synthesis.

Experimental Protocol: Gold-Catalyzed Enantioselective [2+2] Cycloaddition of Alkenes and Alkynes

This protocol is adapted from a method for the enantioselective synthesis of cyclobutenes using a non-C₂-symmetric digold(I) catalyst.[14] The resulting cyclobutene can be further functionalized to a this compound.

Materials:

  • Alkene (e.g., 1,1-disubstituted alkene, 2.0 equiv)

  • Terminal alkyne (1.0 equiv)

  • Digold(I) catalyst (e.g., [(S,Rp)-Josiphos]Au₂(BF₄)₂, 2.5 mol%)

  • Anhydrous solvent (e.g., dichloromethane)

  • Standard laboratory glassware for anhydrous reactions and purification supplies

Procedure:

  • In an oven-dried vial under an inert atmosphere, dissolve the digold(I) catalyst in the anhydrous solvent.

  • Add the alkene to the catalyst solution.

  • Add the terminal alkyne to the reaction mixture.

  • Stir the reaction at the specified temperature (e.g., room temperature) for the required time (monitor by TLC or GC-MS).

  • Upon completion, concentrate the reaction mixture.

  • Purify the resulting cyclobutene by column chromatography.

  • Conversion to this compound: The cyclobutene can be converted to a this compound through a two-step process: (1) hydration of the double bond (e.g., hydroboration-oxidation) to introduce a hydroxyl group, followed by (2) reduction of any existing carbonyl groups if necessary.

AlkyneAlkeneCatalystYield of Cyclobutene (%)Enantiomeric Excess (%)Reference
Phenylacetyleneα-Methylstyrene[(S,Rp)-Josiphos]Au₂(BF₄)₂8595[14]
1-Octyne1,1-Diphenylethene[(S,Rp)-Josiphos]Au₂(BF₄)₂7892[14]

Hyperbaric [2+2] Cycloaddition

High-pressure conditions can promote [2+2] cycloaddition reactions that are otherwise inefficient at ambient pressure. This technique has been used to synthesize libraries of this compound derivatives for drug discovery.[1][11]

Experimental Protocol: Hyperbaric [2+2] Cycloaddition of a Sulfonyl Allene (B1206475) and a Vinyl Ether

This protocol is based on the synthesis of a library of 3-amino-3-[(arenesulfonyl)methyl]cyclobutanols.[1][11]

Materials:

  • Arenesulfonyl allene (1.0 equiv)

  • Benzyl (B1604629) vinyl ether (3.0 equiv)

  • Solvent mixture (e.g., Et₂O/CH₂Cl₂, 2:1)

  • High-pressure reactor

Procedure:

  • Prepare a solution of the arenesulfonyl allene and benzyl vinyl ether in the solvent mixture.

  • Transfer the solution to the high-pressure reactor.

  • Pressurize the reactor to 15 kbar.

  • Heat the reaction to 50 °C for 19 hours.[1]

  • After cooling and depressurizing the reactor, concentrate the reaction mixture.

  • Purify the resulting cyclobutane derivative by column chromatography.

  • The benzyl ether can be deprotected (e.g., by hydrogenolysis) to yield the corresponding this compound.[11]

Arenesulfonyl AlleneAlkenePressureTemperatureYield (%)Reference
4-Methylbenzenesulfonyl alleneBenzyl vinyl ether15 kbar50 °C83[1]
4-Bromobenzenesulfonyl alleneBenzyl vinyl ether15 kbar50 °C92[1]
4-Nitrobenzenesulfonyl alleneBenzyl vinyl ether15 kbar50 °C88[1]

These detailed notes and protocols provide a starting point for researchers to explore the synthesis of this compound-containing molecules for applications in drug discovery and development. The choice of method will depend on the specific target molecule, available starting materials, and desired stereochemistry.

References

Application Note: Synthesis of Cyclobutanol via Acid-Catalyzed Rearrangement of Cyclopropylcarbinol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the synthesis of cyclobutanol through the acid-catalyzed rearrangement of cyclopropylcarbinol. This method, a classic example of a Wagner-Meerwein rearrangement, offers a straightforward and scalable route to this compound, a valuable building block in organic synthesis. The protocol described herein is adapted from established procedures and includes information on reaction setup, execution, product isolation, and purification. Additionally, this note presents quantitative data on expected yields and product purity, along with a mechanistic overview of the underlying carbocation rearrangement. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

The ring expansion of cyclopropylcarbinol to this compound is a well-documented and efficient transformation in organic chemistry.[1][2] This reaction proceeds via a carbocation intermediate, which undergoes a Wagner-Meerwein rearrangement to relieve the ring strain of the three-membered ring and form the more stable four-membered ring.[3][4][5] The acid-catalyzed conditions are crucial for the initial formation of the carbocation through protonation of the hydroxyl group and subsequent loss of water. While this compound is the major product, the reaction can also yield side products such as 3-buten-1-ol.[1] Careful control of reaction conditions and efficient purification are therefore essential to obtain high-purity this compound.

Reaction Mechanism and Experimental Workflow

The acid-catalyzed rearrangement of cyclopropylcarbinol to this compound is a classic example of a carbocation-mediated ring expansion. The accepted mechanism is a Wagner-Meerwein rearrangement.

Reaction Mechanism

The reaction is initiated by the protonation of the hydroxyl group of cyclopropylcarbinol by a strong acid, such as hydrochloric acid. This is followed by the loss of a water molecule to form a primary carbocation. This carbocation is unstable and rapidly rearranges through a 1,2-alkyl shift, leading to the expansion of the cyclopropyl (B3062369) ring to a more stable cyclobutyl cation. Finally, the cyclobutyl cation is quenched by water to yield this compound.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Cyclopropylcarbinol Cyclopropylcarbinol Protonated_Alcohol Protonated Cyclopropylcarbinol Cyclopropylcarbinol->Protonated_Alcohol + H+ H_plus H+ (from acid) Carbocation Cyclopropylcarbinyl Cation Protonated_Alcohol->Carbocation - H2O Rearranged_Cation Cyclobutyl Cation Carbocation->Rearranged_Cation Wagner-Meerwein Rearrangement This compound This compound Rearranged_Cation->this compound + H2O - H+ Water H2O

Caption: Reaction mechanism for the acid-catalyzed rearrangement of cyclopropylcarbinol.

Experimental Workflow

The overall experimental workflow for the synthesis and purification of this compound is depicted below. The process involves reaction setup, reflux, neutralization, extraction, and finally, purification by fractional distillation.

experimental_workflow start Start reaction_setup Reaction Setup: Combine cyclopropylcarbinol, water, and concentrated HCl. start->reaction_setup reflux Reflux the mixture for approximately 1.5-3 hours. reaction_setup->reflux cool_neutralize Cool the reaction mixture and neutralize with NaOH and NaHCO3. reflux->cool_neutralize extraction Extract the aqueous layer with diethyl ether. cool_neutralize->extraction drying Dry the organic extract over anhydrous sodium sulfate. extraction->drying distillation Fractional Distillation of the crude product. drying->distillation end Obtain pure this compound distillation->end

Caption: Experimental workflow for this compound synthesis.

Experimental Protocols

The following protocols are based on procedures published in Organic Syntheses.[1][2]

Materials and Equipment
  • Cyclopropylcarbinol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (B78521) (NaOH)

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diethyl Ether

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus (fractional distillation column)

  • Standard laboratory glassware

Protocol 1: Synthesis of this compound
  • Reaction Setup: In a 1-L three-necked round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine 600 mL of water, 57.5 mL (approx. 0.68 mol) of concentrated hydrochloric acid, and 57.7 g (0.80 mol) of cyclopropylcarbinol.[2]

  • Reaction: Stir the reaction mixture and bring it to reflux. Continue refluxing for 3 hours.[2] During this time, the this compound will form and, being only partially soluble in water, will separate as an oily layer.[2]

  • Work-up - Neutralization: After the reflux period, allow the reaction mixture to cool to room temperature. Then, immerse the flask in an ice bath. To the cold, stirred mixture, carefully add 24 g (0.6 mol) of sodium hydroxide pellets, followed by 6.7 g (0.08 mol) of sodium bicarbonate to complete the neutralization.[2]

  • Work-up - Extraction: Saturate the neutralized mixture with sodium chloride to reduce the solubility of the organic product in the aqueous layer. Extract the mixture with diethyl ether. For efficient extraction, a continuous liquid-liquid extraction apparatus can be used for 30 hours.[2] Alternatively, perform multiple extractions with diethyl ether using a separatory funnel.

  • Drying and Solvent Removal: Combine the ethereal extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent. Remove the bulk of the diethyl ether by simple distillation.[2]

  • Purification: The crude product is then purified by careful fractional distillation.[2]

Data Presentation

The following table summarizes the quantitative data obtained from the synthesis of this compound from cyclopropylcarbinol rearrangement.

ParameterValueReference
Starting Material
Cyclopropylcarbinol57.7 g (0.80 mol)[2]
Concentrated HCl57.5 mL (approx. 0.68 mol)[2]
Water600 mL[2]
Reaction Conditions
Reaction Time3 hours[2]
Reaction TemperatureReflux[2]
Product Yield and Purity
Crude Product Composition88% this compound, 12% 3-buten-1-ol[2]
Purified this compound Yield32.8 g (57%)[2]
Purity of this compound95%[2]
Boiling Point of this compound122-124 °C[2]

Note: A similar procedure reports a yield of 60-65% for 95-97% pure this compound.[1]

Troubleshooting and Safety Precautions

  • Safety: Concentrated hydrochloric acid is corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Sodium hydroxide is also corrosive. The reaction should be performed in a well-ventilated area. Diethyl ether is highly flammable and should be handled away from ignition sources.

  • Incomplete Reaction: If the reaction does not go to completion, ensure that the reflux temperature was maintained and the reaction time was sufficient. The concentration of the acid is also a critical parameter.

  • Low Yield: Low yields can result from incomplete extraction. Continuous liquid-liquid extraction is recommended for maximizing the recovery of this compound from the aqueous solution.[2] Inefficient distillation can also lead to product loss.

  • Impure Product: The primary impurity is 3-buten-1-ol.[1][2] Careful fractional distillation is necessary to separate this compound from this and other byproducts. The efficiency of the distillation column is crucial for obtaining high-purity product.

Conclusion

The acid-catalyzed rearrangement of cyclopropylcarbinol provides a reliable and scalable method for the synthesis of this compound. The procedure is straightforward, utilizing readily available reagents and standard laboratory equipment. By following the detailed protocol and paying close attention to the purification steps, researchers can obtain high-purity this compound in good yields, suitable for use in a variety of synthetic applications in research and drug development.

References

Application Notes and Protocols for Metal-Catalyzed Ring-Opening Reactions of Cyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of metal-catalyzed ring-opening reactions of cyclobutanols, a powerful strategy in modern organic synthesis. The inherent ring strain of the cyclobutane (B1203170) ring provides a thermodynamic driving force for these transformations, enabling the formation of diverse and valuable acyclic structures. This document details key reaction types, catalytic systems, and provides specific experimental protocols for their implementation in a laboratory setting.

Introduction to Cyclobutanol Ring-Opening Reactions

The C–C bond cleavage of cyclobutanols, driven by the release of ring strain (approximately 26 kcal/mol), offers a unique retrosynthetic disconnection for the synthesis of functionalized ketone-containing molecules.[1] Transition metal catalysis has been instrumental in controlling the regioselectivity and stereoselectivity of these reactions, providing access to chiral molecules and complex scaffolds relevant to medicinal chemistry and natural product synthesis. The primary mechanistic pathways involve the formation of a metal-alkoxide intermediate followed by β-carbon elimination or oxidative addition, leading to a ring-opened organometallic species that can undergo various subsequent transformations.

Key Reaction Types and Catalytic Systems

The versatility of metal-catalyzed this compound ring-opening reactions stems from the variety of accessible transformations, primarily dictated by the choice of metal catalyst and reaction conditions.

Palladium-Catalyzed Reactions

Palladium catalysts are widely used for various ring-opening reactions of cyclobutanols, including arylations, vinylations, and polymerizations.

  • Arylation and Vinylation: Palladium(0) catalysts can facilitate the cross-coupling of tert-cyclobutanols with aryl or vinyl halides/triflates. The reaction typically proceeds through oxidative addition of the halide to Pd(0), followed by formation of a palladium(II) alkoxide, β-carbon elimination to open the ring, and reductive elimination to furnish the γ-arylated or γ-vinylated ketone.[2]

  • Ring-Opening Polymerization (ROP): Bifunctional this compound monomers can undergo palladium-catalyzed ROP to produce novel polyketones.[3] This process involves a β-carbon elimination followed by a C-C coupling process with the resulting palladium-alkyl intermediate.[3]

Rhodium-Catalyzed Reactions

Rhodium catalysts are particularly effective in promoting enantioselective β-carbon elimination reactions, leading to the formation of chiral ketones.

  • Enantioselective C-C Bond Cleavage: Chiral rhodium(I) catalysts can desymmetrize prochiral tert-cyclobutanols to generate alkyl-rhodium species bearing all-carbon quaternary stereogenic centers with high enantioselectivity.[4] These intermediates can then be trapped to yield a variety of synthetically useful products.

Iridium-Catalyzed Reactions

Iridium catalysts have emerged as powerful tools for the enantioselective cleavage of cyclobutanols, often exhibiting complementary reactivity to rhodium catalysts.

  • Enantioselective Desymmetrization: Iridium(I) complexes with chiral ligands, such as DTBM-SegPhos, can catalyze the conversion of prochiral tert-cyclobutanols to β-methyl-substituted ketones with high enantiomeric excess.[5] This method is particularly effective for the desymmetrization of β-oxy-substituted cyclobutanols.[5]

Nickel-Catalyzed Reactions

Earth-abundant nickel catalysts offer a cost-effective alternative for C-C bond cleavage reactions of cyclobutanols.

  • Cross-Coupling Reactions: Nickel catalysts can be used for the arylation and alkenylation of tert-cyclobutanols with aryl/alkenyl triflates or pivalates.[6] These reactions proceed via a β-carbon elimination pathway and are tolerant of a broad range of functional groups.[6]

Quantitative Data Summary

The following tables summarize representative quantitative data for various metal-catalyzed ring-opening reactions of cyclobutanols, allowing for easy comparison of different catalytic systems.

Table 1: Palladium-Catalyzed Ring-Opening Arylation of tert-Cyclobutanols

EntryThis compound SubstrateAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref
11-Phenylthis compound4-BromotoluenePd(OAc)₂ (2)P(t-Bu)₃ (4)Cs₂CO₃Toluene (B28343)801285[2]
21-(4-Methoxyphenyl)this compound4-BromoanisolePd₂(dba)₃ (1)XPhos (4)K₃PO₄Dioxane1001692[2]
31-Methylthis compoundPhenyl bromidePd(OAc)₂ (5)SPhos (10)NaOt-BuToluene1102478[2]

Table 2: Rhodium-Catalyzed Enantioselective Ring-Opening of Prochiral Cyclobutanols

EntryThis compound SubstrateCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Ref
13-Phenyl-1-methylthis compound[Rh(cod)Cl]₂ (2.5)(S)-BINAP (5)Toluene100129195[4]
23-(4-Chlorophenyl)-1-methylthis compound[Rh(cod)OH]₂ (2.5)(R)-Segphos (5)Dioxane80248897[4]
31-Ethyl-3-phenylthis compound[Rh(cod)₂]BF₄ (5)(S)-H₈-BINAP (6)THF90188592[7]

Table 3: Iridium-Catalyzed Enantioselective Desymmetrization of Cyclobutanols

EntryThis compound SubstrateCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Ref
1spiro[chromane-2,3'-cyclobutanol][Ir(cod)Cl]₂ (2.5)(S)-DTBM-Segphos (5.5)Toluene110248594[1][5]
23,3-Dimethyl-1-(2-methoxyphenyl)this compound[Ir(cod)OMe]₂ (2)(R)-DTBM-Segphos (4.4)Toluene90169295[5]
31-Phenyl-3,3-spirocyclohexylthis compound[Ir(cod)Cl]₂ (3)(S)-DTBM-Segphos (6.6)Toluene100208991[5]

Table 4: Nickel-Catalyzed Ring-Opening Arylation of tert-Cyclobutanols

EntryThis compound SubstrateAryl ElectrophileCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref
11-Phenylthis compoundPhenyl triflateNi(cod)₂ (10)PCy₃ (20)K₃PO₄Dioxane801288[6]
21-(4-Fluorophenyl)this compound4-Tolyl pivalateNi(cod)₂ (10)PCy₃ (20)NaOt-BuToluene1001682[6]
31-Naphthylthis compoundPhenyl pivalateNiCl₂(dppp) (10)-K₂CO₃DMF1202475[6]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments cited in the application notes.

Protocol 1: General Procedure for Palladium-Catalyzed Ring-Opening Arylation of tert-Cyclobutanols

This protocol is adapted from the work of Nishimura and Uemura.

Materials:

  • tert-Cyclobutanol (1.0 mmol)

  • Aryl bromide (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃, 0.04 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃, 1.5 mmol)

  • Anhydrous toluene (5 mL)

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware, stirring and heating equipment, and purification apparatus (e.g., column chromatography).

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (4.5 mg, 0.02 mmol), P(t-Bu)₃ (8.1 mg, 0.04 mmol), and Cs₂CO₃ (488 mg, 1.5 mmol).

  • Add the tert-cyclobutanol (1.0 mmol) and aryl bromide (1.2 mmol) to the tube.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite®.

  • Wash the Celite® pad with additional diethyl ether (2 x 10 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired γ-arylated ketone.

Protocol 2: General Procedure for Iridium-Catalyzed Enantioselective Desymmetrization of Prochiral tert-Cyclobutanols

This protocol is a general representation based on the work of Schmalz and coworkers.[5]

Materials:

  • Prochiral tert-cyclobutanol (0.2 mmol)

  • [Ir(cod)Cl]₂ (0.005 mmol, 2.5 mol%)

  • (S)-DTBM-Segphos (0.011 mmol, 5.5 mol%)

  • Anhydrous toluene (2 mL)

  • Glovebox or Schlenk line for handling air-sensitive reagents

  • Standard laboratory glassware, stirring and heating equipment, and purification apparatus (e.g., HPLC for ee determination).

Procedure:

  • Inside a glovebox, add [Ir(cod)Cl]₂ (3.4 mg, 0.005 mmol) and (S)-DTBM-Segphos (13.0 mg, 0.011 mmol) to a vial.

  • Add anhydrous toluene (1 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • In a separate vial, dissolve the prochiral tert-cyclobutanol (0.2 mmol) in anhydrous toluene (1 mL).

  • Add the substrate solution to the catalyst solution.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir for the specified time (e.g., 16-24 hours), monitoring by TLC.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the chiral β-substituted ketone.

  • Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

Visualizations

The following diagrams illustrate the general mechanisms and workflows associated with metal-catalyzed ring-opening reactions of cyclobutanols.

Palladium_Catalyzed_Arylation Start Pd(0)L_n OxAdd Oxidative Addition Start->OxAdd ArX Ar-X ArX->OxAdd Pd_II_Ar Ar-Pd(II)-X      L_n OxAdd->Pd_II_Ar Base - HX Pd_II_Ar->Base This compound R-Cyc-OH (this compound) This compound->Base Alkoxide Ar-Pd(II)-O-Cyc-R         L_n Base->Alkoxide BetaC β-Carbon Elimination Alkoxide->BetaC RingOpened Ar-Pd(II)-CH2-CH2-C(O)R                L_n BetaC->RingOpened RedElim Reductive Elimination RingOpened->RedElim RedElim->Start Catalyst Regeneration Product Ar-CH2-CH2-C(O)R (γ-Arylated Ketone) RedElim->Product

Figure 1. General catalytic cycle for Palladium-catalyzed arylation of cyclobutanols.

Experimental_Workflow Start Start Reagents Combine Catalyst Precursor, Ligand, Base, and Solvent Start->Reagents Inert Establish Inert Atmosphere (Ar or N2) Reagents->Inert Substrate Add this compound and Coupling Partner Inert->Substrate Reaction Heat and Stir for Specified Time Substrate->Reaction Monitoring Monitor Reaction by TLC/GC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purify by Column Chromatography Workup->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Figure 2. A typical experimental workflow for metal-catalyzed this compound ring-opening reactions.

Catalyst_Comparison This compound This compound Substrate Pd_Cat Palladium Catalyst This compound->Pd_Cat Rh_Cat Rhodium Catalyst This compound->Rh_Cat Ir_Cat Iridium Catalyst This compound->Ir_Cat Ni_Cat Nickel Catalyst This compound->Ni_Cat Arylation Arylation/ Vinylation Pd_Cat->Arylation Polymerization Polymerization Pd_Cat->Polymerization Enantio_Cleavage Enantioselective Cleavage Rh_Cat->Enantio_Cleavage Ir_Cat->Enantio_Cleavage Cross_Coupling Cross-Coupling Ni_Cat->Cross_Coupling

Figure 3. Logical relationship between metal catalysts and resulting transformations.

References

Application Notes and Protocols: The Strategic Use of Cyclobutanol in Natural Product Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclobutanol moiety, a strained four-membered ring alcohol, has emerged as a versatile and powerful building block in the total synthesis of complex natural products. Its inherent ring strain can be strategically harnessed to drive a variety of chemical transformations, including ring expansions, rearrangements, and fragmentations, enabling the construction of intricate molecular architectures that are otherwise challenging to access. This document provides detailed application notes and experimental protocols for key transformations involving this compound in the synthesis of bioactive natural products.

Ring Expansion Strategies: Accessing Larger Carbocyclic and Heterocyclic Scaffolds

One of the most powerful applications of this compound in total synthesis is its use as a precursor for ring expansion reactions. The release of ring strain provides a strong thermodynamic driving force for these transformations, allowing for the efficient construction of five-, six-, and even larger-membered rings.

NBS-Mediated Oxidative Ring Expansion for the Synthesis of Carbazoles

A transition-metal-free method employing N-bromosuccinimide (NBS) allows for the efficient ring expansion of 1-(indol-2-yl)cyclobutanols to afford tetrahydrocarbazolones, key intermediates in the synthesis of various carbazole (B46965) alkaloids. This strategy has been successfully applied to the total synthesis of glycoborine and carbazomycins A and B.[1][2][3]

Application: Total synthesis of Glycoborine, Carbazomycin A, and Carbazomycin B.[1][2][3]

Reaction Scheme:

G A 1-(Indol-2-yl)this compound B Tetrahydrocarbazolone A->B NBS, MeCN C Carbazole Natural Product B->C Further Steps G A 1-(Indol-2-yl)this compound B Indole Radical Cation A->B [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, hv C Tetrahydrocarbazolone B->C 1,2-Alkyl Migrations D Uleine C->D Further Steps G A This compound B Alkoxy Radical A->B Co(acac)2, O2 C 1,2-Dioxanol B->C O2 insertion G A Carbonyl Compound (with γ-H) B 1,4-Biradical A->B hv (n -> π*) C This compound B->C Cyclization G A Starting Material B This compound Intermediate A->B Cyclobutane Formation C Key Transformation B->C Functional Group Manipulation D Grandisol C->D Final Steps

References

Application Notes: Cyclobutanol as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The cyclobutane (B1203170) motif, a four-membered carbocycle, has emerged as a valuable building block in modern medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer distinct advantages in drug design, allowing for the exploration of novel chemical space and the optimization of pharmacological properties.[1] Cyclobutanol, a hydroxylated derivative, serves as a key synthetic intermediate, providing a versatile handle for the introduction of the cyclobutane scaffold and further functionalization.[][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in medicinal chemistry.

Key Advantages of the this compound Moiety in Drug Design:

  • Structural Rigidity and Conformational Restriction: The puckered nature of the cyclobutane ring restricts the conformational flexibility of molecules, which can lead to higher binding affinity and selectivity for their biological targets.[4]

  • Bioisosteric Replacement: The cyclobutane ring can serve as a bioisostere for other functional groups, such as gem-dimethyl groups or phenyl rings. This substitution can improve metabolic stability, solubility, and other pharmacokinetic properties.[5][6]

  • Access to Novel Chemical Space: The incorporation of the cyclobutane scaffold allows for the creation of unique three-dimensional structures that are underrepresented in typical screening libraries, increasing the probability of identifying novel drug candidates.[7][8]

  • Improved Physicochemical Properties: The introduction of a cyclobutane moiety can favorably modulate key drug-like properties, including lipophilicity and metabolic stability, leading to improved oral bioavailability and reduced off-target effects.[9]

Applications in Drug Discovery

The utility of the this compound building block is exemplified by its incorporation into several clinically successful and late-stage clinical drug candidates across various therapeutic areas.

  • Janus Kinase (JAK) Inhibitors: Abrocitinib, an FDA-approved drug for the treatment of atopic dermatitis, features a cis-1,3-disubstituted cyclobutane core.[10][11][12] The cyclobutane scaffold plays a crucial role in orienting the key pharmacophoric elements for optimal binding to the ATP-binding site of JAK1.[][13]

  • Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists: TAK-828F, a clinical candidate for the treatment of autoimmune diseases, incorporates a cis-1,3-disubstituted cyclobutane carboxylic acid moiety.[4][14] This structural element is critical for its potent and selective inverse agonist activity against RORγt.[15]

  • Histamine (B1213489) H3 Receptor Antagonists: PF-03654746 is a potent and selective histamine H3 receptor antagonist that has been investigated for the treatment of cognitive disorders.[16][17] The cyclobutane ring in PF-03654746 serves to correctly position the pharmacophore for high-affinity binding to the H3 receptor.[1][18][19]

Quantitative Data on this compound-Containing Compounds

The following table summarizes the in vitro potency of key clinical candidates that utilize the this compound scaffold.

Compound NameTargetAssay TypePotency (IC50/Ki)Reference(s)
AbrocitinibJAK1Enzyme InhibitionIC50 = 29 nM[][9]
JAK2Enzyme InhibitionIC50 = 803 nM[13]
JAK3Enzyme InhibitionIC50 > 10,000 nM[13]
TYK2Enzyme InhibitionIC50 = 1250 nM[13]
TAK-828FRORγtBinding AssayIC50 = 1.9 nM[4][14]
RORγtReporter Gene AssayIC50 = 6.1 nM[4][11]
RORα->5000-fold selectivity[4]
RORβ->5000-fold selectivity[4]
PF-03654746Histamine H3 ReceptorBinding AssayKi = 2.3 nM[1]

Experimental Protocols

Synthesis Protocols

Protocol 1: Synthesis of Abrocitinib

This protocol outlines a key synthetic sequence for the preparation of Abrocitinib, highlighting an enzymatic reductive amination and a Lossen rearrangement.[20][21]

Workflow for the Synthesis of Abrocitinib

G ketoester Ketoester aminocyclobutane cis-Aminocyclobutane ketoester->aminocyclobutane Enzymatic Reductive Amination (Methylamine, SpRedAm) snar_product SNAr Product aminocyclobutane->snar_product SNAr (Pyrrolopyrimidine) hydroxamic_acid Hydroxamic Acid snar_product->hydroxamic_acid Hydroxamic Acid Formation diamine_salt cis-Cyclobutanediamine Salt hydroxamic_acid->diamine_salt Lossen Rearrangement (CDI, H3PO4) abrocitinib Abrocitinib diamine_salt->abrocitinib Sulfonylation (Sulfonyl Triazole)

Caption: Synthetic workflow for Abrocitinib.

  • Step 1: Enzymatic Reductive Amination. To a solution of the starting ketoester in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0), add methylamine (B109427) hydrochloride and the reductase enzyme (e.g., custom SpRedAm). Stir the reaction at room temperature for 72 hours. After reaction completion, isolate the cis-aminocyclobutane product as a succinate (B1194679) salt.[21]

  • Step 2: Nucleophilic Aromatic Substitution (SNAr). React the aminocyclobutane from the previous step with the appropriate pyrrolopyrimidine derivative in a suitable solvent to yield the SNAr product.[20]

  • Step 3: Hydroxamic Acid Formation. Convert the ester group of the SNAr product to the corresponding hydroxamic acid.[20]

  • Step 4: Lossen Rearrangement. Activate the hydroxamic acid with N,N'-carbonyldiimidazole (CDI) to induce the Lossen rearrangement. Subsequent acidic hydrolysis with phosphoric acid yields the cis-cyclobutanediamine salt.[21]

  • Step 5: Sulfonylation. React the diamine salt with a suitable sulfonylating agent, such as a sulfonyl triazole, to afford the final product, Abrocitinib.[21]

Protocol 2: Synthesis of the Cyclobutane Core of TAK-828F

This protocol describes a diastereoselective reduction to establish the key cis-1,3-disubstituted cyclobutane carboxylic acid scaffold of TAK-828F.[22]

  • Step 1: Knoevenagel Condensation. React 3-oxocyclobutane-1-carboxylic acid with Meldrum's acid in the presence of a suitable catalyst to form the cyclobutylidene Meldrum's acid derivative.

  • Step 2: Diastereoselective Reduction. Reduce the cyclobutylidene derivative with sodium borohydride (B1222165) (NaBH4) in a suitable solvent system. Careful control of acidic impurities is crucial for achieving high diastereoselectivity.

  • Step 3: Recrystallization. Purify the resulting product by recrystallization to improve the diastereomeric ratio and obtain the desired cis-isomer.

Biological Assay Protocols

Protocol 3: JAK1 Inhibition Assay (LanthaScreen™ Kinase Assay)

This protocol provides a general procedure for determining the inhibitory activity of compounds against JAK1 using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[16]

Workflow for JAK1 Inhibition Assay

G prepare_reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) dispense_inhibitor Dispense Test Compound (Serial Dilutions) prepare_reagents->dispense_inhibitor add_kinase_substrate Add Kinase and Substrate dispense_inhibitor->add_kinase_substrate initiate_reaction Initiate Reaction (Add ATP) add_kinase_substrate->initiate_reaction incubate Incubate at RT initiate_reaction->incubate stop_reaction Stop Reaction and Add Detection Reagents (Tb-antibody, EDTA) incubate->stop_reaction read_plate Read TR-FRET Signal stop_reaction->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data

Caption: Workflow for a JAK1 kinase inhibition assay.

  • Reagent Preparation: Prepare solutions of JAK1 enzyme, a suitable substrate (e.g., a fluorescently labeled peptide), ATP, and the test compound (serially diluted) in kinase reaction buffer.

  • Assay Plate Preparation: Add the test compound to the wells of a 384-well assay plate.

  • Kinase Reaction: Add the JAK1 enzyme and substrate solution to the wells. Initiate the kinase reaction by adding the ATP solution.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a solution of EDTA. Add a terbium-labeled anti-phosphopeptide antibody. Incubate for 30-60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).

  • Data Analysis: Calculate the TR-FRET ratio and plot the results against the inhibitor concentration. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[10]

Protocol 4: RORγt Inverse Agonist Radioligand Competition Binding Assay

This protocol describes a method to determine the binding affinity of test compounds to the RORγt ligand-binding domain (LBD).[23]

  • Reagent Preparation: Prepare recombinant human RORγt LBD, a tritiated RORγt ligand (e.g., [3H]-2-(4-(ethylsulfonyl)phenyl)-N-(4-(2-(methoxymethyl)phenyl)thiophen-2-yl)acetamide), and test compounds at various concentrations.

  • Assay Setup: In a 384-well plate, combine the RORγt LBD, the tritiated ligand, and the test compound in an appropriate assay buffer.

  • Incubation: Incubate the plate for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Separate the bound radioligand from the free radioligand, typically by filtration through a filter plate.

  • Detection: Measure the amount of bound radioligand using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the radioligand binding.

Protocol 5: Histamine H3 Receptor Radioligand Binding Assay

This protocol outlines a standard procedure for assessing the binding affinity of compounds to the histamine H3 receptor.[24]

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).

  • Reagent Preparation: Prepare a radiolabeled H3 receptor ligand (e.g., [3H]Nα-methylhistamine), unlabeled test compounds at various concentrations, and assay buffer.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

  • Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Signaling Pathway Diagrams

Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade involved in immunity, cell proliferation, and inflammation. Abrocitinib exerts its therapeutic effect by inhibiting JAK1 within this pathway.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1_inactive JAK1 (Inactive) Receptor->JAK1_inactive Recruitment JAK1_active JAK1 (Active) JAK1_inactive->JAK1_active Activation STAT_inactive STAT JAK1_active->STAT_inactive Phosphorylation STAT_dimer pSTAT Dimer STAT_inactive->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Abrocitinib Abrocitinib Abrocitinib->JAK1_active Inhibition Gene_Transcription Gene Transcription (Inflammation) DNA->Gene_Transcription

Caption: The JAK/STAT signaling pathway and the inhibitory action of Abrocitinib.

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor that primarily acts as a presynaptic autoreceptor, inhibiting the release of histamine and other neurotransmitters. PF-03654746 is an antagonist of this receptor.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H3R Histamine H3 Receptor Histamine->H3R Binds PF03654746 PF-03654746 PF03654746->H3R Blocks Gi Gi/o Protein H3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Inhibits Neurotransmitter_Release Neurotransmitter Release PKA->Neurotransmitter_Release Decreases

Caption: The Histamine H3 receptor signaling pathway and the antagonistic action of PF-03654746.

References

Preparation of Cyclobutanol-Containing Pharmacophores: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclobutanol motif has emerged as a privileged scaffold in modern medicinal chemistry. Its unique three-dimensional structure and conformational rigidity offer significant advantages in the design of novel therapeutics. This compound-containing pharmacophores can serve as bioisosteric replacements for other functional groups, leading to improved potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the synthesis of this compound-containing compounds and highlights their application as inhibitors of key biological targets, including acetyl-CoA carboxylase (ACC) and tubulin.

Synthetic Protocols

The construction of the this compound core can be achieved through various synthetic strategies. Below are detailed protocols for three key methods: Hyperbaric [2+2] Cycloaddition, Acid-Catalyzed Rearrangement of Cyclopropylcarbinol, and Palladium-Catalyzed Aminocarbonylation.

Protocol 1: Synthesis of 3-Substituted Cyclobutanols via Hyperbaric [2+2] Cycloaddition

This method is particularly useful for creating a library of diverse this compound derivatives by reacting sulfonyl allenes with benzyl (B1604629) vinyl ether under high pressure.

Experimental Procedure:

  • Preparation of the Reaction Mixture:

    • In a 15 mL PTFE tube, suspend the desired arenesulfonyl allene (B1206475) (1.0 equiv) and NaHCO₃ (0.2 equiv) in a 2:1 mixture of Et₂O/CH₂Cl₂.

    • Stir the suspension at 21°C for 45 minutes.

    • To this suspension, add benzyl vinyl ether (3.0 equiv).

  • Hyperbaric Reaction:

    • Fill the PTFE tube completely with the Et₂O/CH₂Cl₂ solvent mixture, seal it, and place it in a high-pressure reactor.

    • Pressurize the reactor to 15 kbar and heat to 50°C for 18–24 hours.

  • Work-up and Purification:

    • After the reaction, cool the reactor to room temperature and carefully release the pressure.

    • Remove the solvent from the reaction mixture in vacuo.

    • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent to afford the desired cyclobutane (B1203170) product.

  • Deprotection to this compound:

    • Dissolve the purified benzyl-protected cyclobutane (1.0 equiv) in anhydrous CH₂Cl₂.

    • Add a solution of BBr₃ (1 M in CH₂Cl₂, 1.3 equiv).

    • Stir the reaction at 21°C for 1–4 hours.

    • Quench the reaction with H₂O, followed by the addition of a saturated aqueous solution of NaHCO₃.

    • Separate the layers, and wash the organic layer with brine, dry over magnesium sulfate (B86663), and filter.

    • Remove the solvent in vacuo and purify the residue by column chromatography to yield the final this compound product.

Protocol 2: Synthesis of this compound via Acid-Catalyzed Rearrangement of Cyclopropylcarbinol

This protocol describes a classical and cost-effective method for the synthesis of the parent this compound.[1]

Experimental Procedure:

  • Reaction Setup:

    • In a 1-L three-necked, round-bottomed flask equipped with a reflux condenser and a magnetic stirring bar, add 600 mL of water, 57.5 mL (ca. 0.68 mol) of concentrated hydrochloric acid, and 57.7 g (0.80 mol) of cyclopropylcarbinol.

  • Reaction Execution:

    • Stir the reaction mixture and reflux for 3 hours. The partially soluble this compound will begin to separate.

    • Allow the mixture to cool to room temperature and then immerse the flask in an ice bath.

  • Neutralization and Extraction:

    • To the cold, stirred mixture, add 24 g (0.6 mol) of sodium hydroxide (B78521) pellets, followed by 6.7 g (0.08 mol) of sodium bicarbonate to complete the neutralization.

    • Saturate the mixture with sodium chloride.

    • Extract the aqueous layer for 30 hours with diethyl ether using a liquid-liquid continuous extraction apparatus.

  • Purification:

    • Dry the ethereal extract over anhydrous sodium sulfate and filter.

    • Distill the bulk of the solvent to obtain the crude product.

    • Carefully distill the crude product through a spinning band column to yield pure this compound (bp 122–124°C).

Protocol 3: Palladium-Catalyzed Aminocarbonylation of Tertiary Cyclobutanols

This method allows for the regioselective introduction of a carboxamide functional group onto the cyclobutane ring, a common feature in many pharmacophores.[2]

Experimental Procedure:

  • Reaction Assembly:

    • To an oven-dried vial, add the tertiary this compound (0.3 mmol, 1.5 equiv), the desired amine hydrochloride (0.2 mmol, 1.0 equiv), Pd(acac)₂ (1 mol%), and (4-CF₃C₆H₄)₃P (2.4 mol%).

    • Add 1,2-dichloroethane (B1671644) (DCE, 2.0 mL) via syringe under an argon atmosphere.

  • Carbonylation Reaction:

    • Place the vial in a Parr autoclave.

    • Flush the autoclave with carbon monoxide (CO) three times and then pressurize to 20 bar with CO.

    • Heat the reaction mixture to 110°C and stir for 24 hours.

  • Work-up and Purification:

    • After the reaction, cool the autoclave to room temperature and vent the CO gas in a fume hood.

    • Purify the crude reaction mixture directly by silica gel column chromatography (pentane/ethyl acetate) to afford the desired cyclobutanecarboxamide (B75595) product.

Data Presentation: Biological Activity of this compound-Containing Pharmacophores

The this compound moiety has been successfully incorporated into inhibitors of various enzymes. The following tables summarize the in vitro potency of representative this compound-containing compounds against Acetyl-CoA Carboxylase (ACC) and as inhibitors of tubulin polymerization.

Table 1: this compound-Containing Acetyl-CoA Carboxylase (ACC) Inhibitors
Compound ACC1 IC₅₀ (nM) ACC2 IC₅₀ (nM)
Cyclobutane-based inhibitor A10.795.13
ND-630 (Reference)--
Compound 33 -Potent Inhibition
Compound 37 -Potent Inhibition
18-hydroxysempervirol14,410-

Note: IC₅₀ values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Lower values indicate higher potency.[3]

Table 2: this compound-Containing Tubulin Polymerization Inhibitors (Colchicine Binding Site)
Compound Tubulin Polymerization Inhibition IC₅₀ (µM)
Compound 97 0.79
Colchicine (B1669291) (Reference)2.68
Compound 6r 1.84
Compound 6y 2.43
Compound 4c 17

Note: IC₅₀ values represent the concentration of the inhibitor required to inhibit tubulin polymerization by 50%. Lower values indicate higher potency.[4][5][6]

Signaling Pathways and Mechanisms of Action

Allosteric Inhibition of Acetyl-CoA Carboxylase (ACC)

This compound-containing pharmacophores can act as potent allosteric inhibitors of ACC, a key enzyme in fatty acid synthesis. These inhibitors do not bind to the active site but rather to a distinct allosteric site, inducing a conformational change that inactivates the enzyme. This leads to a reduction in the production of malonyl-CoA, a critical building block for fatty acids.

ACC_Inhibition cluster_0 Cytoplasm AcetylCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) (Active Conformation) AcetylCoA->ACC Substrate MalonylCoA Malonyl-CoA ACC->MalonylCoA Catalysis ACC_Inactive ACC (Inactive Conformation) FAS Fatty Acid Synthesis MalonylCoA->FAS Cyclobutanol_Inhibitor This compound-Containing Inhibitor Cyclobutanol_Inhibitor->ACC Allosteric Binding Allosteric_Site

Mechanism of ACC allosteric inhibition.
Inhibition of Tubulin Polymerization

Certain this compound-containing compounds are potent inhibitors of tubulin polymerization, a critical process for cell division. These molecules bind to the colchicine binding site on the β-tubulin subunit of the αβ-tubulin heterodimer. This binding event induces a conformational change in the tubulin dimer, preventing its incorporation into growing microtubules. The disruption of microtubule dynamics leads to mitotic arrest and ultimately apoptosis in rapidly dividing cancer cells.[4][7][8][9]

Tubulin_Inhibition cluster_workflow Experimental Workflow: Tubulin Polymerization Assay cluster_pathway Signaling Pathway: Disruption of Microtubule Dynamics Start Purified Tubulin (αβ-dimers) Incubate Incubate with This compound Inhibitor Start->Incubate Induce Induce Polymerization (GTP, 37°C) Incubate->Induce Measure Measure Microtubule Mass (e.g., light scattering) Induce->Measure Analyze Determine IC50 Measure->Analyze TubulinDimer αβ-Tubulin Dimer Inhibited_Dimer Inhibited Dimer (Curved Conformation) Microtubule Growing Microtubule TubulinDimer->Microtubule Polymerization Cyclobutanol_Drug This compound Pharmacophore Cyclobutanol_Drug->TubulinDimer Binds to Colchicine Site Disrupted_MT Disrupted Microtubule Dynamics Inhibited_Dimer->Disrupted_MT Prevents Incorporation CellCycleArrest G2/M Phase Cell Cycle Arrest Disrupted_MT->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Workflow and pathway of tubulin inhibition.

References

Application Notes and Protocols for the Oxidation of Cyclobutanol to Cyclobutanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical oxidation of cyclobutanol to its corresponding ketone, cyclobutanone (B123998). The synthesis of ketones is a fundamental transformation in organic chemistry, crucial for the development of pharmaceuticals and other fine chemicals. Cyclobutanone, in particular, serves as a valuable building block in various synthetic pathways.

Three distinct and widely employed oxidation protocols are presented herein:

  • Pyridinium (B92312) Chlorochromate (PCC) Oxidation: A reliable and selective method for oxidizing secondary alcohols.

  • Dess-Martin Periodinane (DMP) Oxidation: A mild and non-toxic alternative to chromium-based reagents.

  • Sodium Hypochlorite (B82951) (Bleach) Oxidation: A cost-effective and scalable "green" oxidation method.

Each protocol is detailed with step-by-step instructions to ensure reproducibility. A comparative summary of the quantitative data associated with each method is provided for easy reference and selection of the most appropriate protocol based on specific experimental needs, such as yield, reaction conditions, and tolerance of other functional groups.

Comparative Data of Oxidation Protocols

The following table summarizes the key quantitative parameters for the different methods of oxidizing this compound to cyclobutanone. This allows for a direct comparison of reaction yields and conditions.

Oxidizing Agent/MethodTypical Solvent(s)Reaction TemperatureReaction TimeTypical Yield (%)Key Considerations
Pyridinium Chlorochromate (PCC) Dichloromethane (B109758)Room Temperature1-2 hoursHigh (typically >85%)[1][2]Chromium-based reagent, requires anhydrous conditions.[3][4]
Dess-Martin Periodinane (DMP) Dichloromethane, Chloroform (B151607)Room Temperature0.5 - 2 hoursHigh (typically >90%)[5][6]Mild conditions, non-toxic byproducts, but reagent can be expensive.[7]
Sodium Hypochlorite & Acetic Acid Acetic Acid-20°C to +30°C[8]~5 hours (addition) + 12 hours (stirring)Very Good[8]Inexpensive, environmentally friendly, suitable for large scale.[8][9]

Experimental Protocols

Protocol 1: Oxidation with Pyridinium Chlorochromate (PCC)

This protocol describes the oxidation of a secondary alcohol to a ketone using PCC, a selective and effective oxidizing agent.[1][2]

Materials:

  • This compound

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Celite® or molecular sieves[3][10]

  • Anhydrous Diethyl Ether

  • Silica (B1680970) Gel

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Filter funnel and filter paper

  • Rotary evaporator

Procedure:

  • To a stirred suspension of pyridinium chlorochromate (1.2-1.5 equivalents) and Celite® in anhydrous dichloromethane (5-10 volumes), add a solution of this compound (1 equivalent) in anhydrous dichloromethane dropwise at room temperature.[1]

  • Stir the reaction mixture vigorously for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether and stir for an additional 15 minutes.

  • Filter the mixture through a pad of silica gel to remove the chromium salts. Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude cyclobutanone.

  • Purify the product by distillation or flash column chromatography if necessary.

Protocol 2: Oxidation with Dess-Martin Periodinane (DMP)

This method utilizes the mild and selective Dess-Martin periodinane for the oxidation of this compound.[5][6] This reagent is particularly useful for sensitive substrates due to its neutral reaction conditions.[7]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (CH₂Cl₂) or Chloroform

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous dichloromethane or chloroform (0.1 M), add Dess-Martin periodinane (1.1-1.5 equivalents) in one portion at room temperature.[7]

  • Stir the reaction mixture at room temperature for 0.5 to 2 hours. The reaction progress can be monitored by TLC.[6]

  • After the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir the biphasic mixture vigorously until the solid byproducts dissolve.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to afford the crude cyclobutanone.

  • Purify by distillation or flash chromatography as required.

Protocol 3: Oxidation with Sodium Hypochlorite (Bleach)

This protocol employs household bleach (sodium hypochlorite solution) in the presence of acetic acid, offering a green and economical approach to the oxidation of this compound.[8][9]

Materials:

  • This compound

  • Aqueous Sodium Hypochlorite solution (commercial bleach, ~5-8%)

  • Acetic Acid

  • Diethyl Ether or Dichloromethane

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous solution of Sodium Bisulfite (NaHSO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Three-necked round-bottom flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer.

  • Ice bath

Procedure:

  • In a three-necked flask, dissolve this compound (1 equivalent) in acetic acid.

  • Cool the solution to 0-5°C using an ice bath.

  • Slowly add the aqueous sodium hypochlorite solution (e.g., 1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature is maintained between 0°C and 10°C.[8]

  • After the addition is complete, allow the mixture to stir at a low temperature for several hours or overnight, monitoring the reaction by TLC.[8]

  • Quench the excess oxidant by the dropwise addition of a saturated aqueous solution of sodium bisulfite until a test with starch-iodide paper is negative.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the solution is basic.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane.

  • Combine the organic extracts and wash them sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude cyclobutanone.

  • Further purification can be achieved by distillation.

Workflow and Pathway Diagrams

The following diagrams illustrate the general experimental workflow for the oxidation of this compound and the chemical transformation itself.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Prepare Reagents (this compound, Oxidant, Solvent) setup Set up Reaction Apparatus reagents->setup mix Mix Reactants setup->mix monitor Monitor Progress (TLC) mix->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract wash Wash Organic Layer extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Purify (Distillation/Chromatography) concentrate->purify product Cyclobutanone purify->product

Caption: General experimental workflow for the oxidation of this compound.

reaction_pathway cluster_reactants cluster_products This compound This compound (C₄H₈O) cyclobutanone Cyclobutanone (C₄H₆O) This compound->cyclobutanone Oxidation oxidant Oxidizing Agent (PCC, DMP, or NaOCl) oxidant->this compound

Caption: Chemical transformation of this compound to cyclobutanone.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Cyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for palladium-catalyzed cross-coupling reactions involving cyclobutanol derivatives. These reactions represent a powerful synthetic tool for the construction of complex molecular architectures, particularly relevant in medicinal chemistry and drug discovery. The high ring strain of cyclobutanols facilitates C-C bond cleavage and rearrangement reactions, offering unique pathways to valuable structural motifs.

Asymmetric Cross-Coupling of Cyclobutanols with Unactivated Olefins

This protocol outlines a highly enantioselective palladium-catalyzed intermolecular C(sp³)–C(sp³) coupling reaction between this compound derivatives and unactivated alkenes. This method provides access to chiral benzene-fused cyclic compounds with high regio-, chemo-, and enantioselectivity.[1][2]

Reaction Principle

The reaction proceeds via a cascade mechanism involving an intramolecular Heck-type reaction followed by a β-carbon elimination and reductive elimination. The palladium(0) catalyst first undergoes oxidative addition with the aryl halide-tethered alkene. Subsequent intramolecular carbopalladation forms a chiral palladium intermediate, which then reacts with the this compound. A β-carbon elimination from the this compound ring opens the four-membered ring, and a final reductive elimination step furnishes the desired product and regenerates the palladium(0) catalyst.

Experimental Protocol

General Procedure for the Asymmetric Cross-Coupling:

To a dried Schlenk tube are added Pd₂(dba)₃ (5.7 mg, 0.00625 mmol, 2.5 mol %), a chiral ligand (e.g., Xu-Phos type, 0.015 mmol, 6.0 mol %), and Cs₂CO₃ (163 mg, 0.5 mmol, 2.0 equiv). The tube is evacuated and backfilled with argon. Anhydrous solvent (e.g., anisole/n-hexane mixture) is then added, and the mixture is stirred at room temperature for 20 minutes. The alkene substrate (0.25 mmol, 1.0 equiv) and the this compound derivative (0.3 mmol, 1.2 equiv) are then added. The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for the indicated time (e.g., 24 h). After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired product.

Data Presentation
EntryAlkene SubstrateThis compound DerivativeProductYield (%)ee (%)
1(2-bromophenyl)ethene1-phenylthis compound2-(1-phenylethyl)indane8991
2(2-bromo-4-methylphenyl)ethene1-phenylthis compound5-methyl-2-(1-phenylethyl)indane8592
3(2-bromo-4-fluorophenyl)ethene1-phenylthis compound5-fluoro-2-(1-phenylethyl)indane8293
4(2-bromophenyl)ethene1-(p-tolyl)this compound2-(1-(p-tolyl)ethyl)indane8790
5(2-bromophenyl)ethene1-(4-methoxyphenyl)this compound2-(1-(4-methoxyphenyl)ethyl)indane8492

Data synthesized from information presented in Organic Letters, 2021, 23(24), 9520-9525.[1][2]

Logical Workflow

G Workflow for Asymmetric Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Add Pd₂(dba)₃, Ligand, and Cs₂CO₃ to Schlenk tube B Evacuate and backfill with Argon A->B C Add anhydrous solvent B->C D Stir at room temperature for 20 min C->D E Add alkene and this compound substrates D->E F Stir at elevated temperature (e.g., 80 °C) for 24 h E->F G Cool to room temperature F->G H Filter through Celite G->H I Concentrate in vacuo H->I J Purify by flash column chromatography I->J K K J->K Final Product

Caption: Experimental workflow for the asymmetric cross-coupling of cyclobutanols.

Synthesis of 2-Alkylidenecyclopentanones from 1-(1-Alkynyl)cyclobutanols

This protocol describes the palladium-catalyzed cross-coupling of 1-(1-alkynyl)cyclobutanols with aryl or vinylic halides to produce stereoisomerically pure 2-alkylidenecyclopentanones. This reaction proceeds through a fascinating cascade involving carbopalladation and a regio- and stereoselective ring expansion.[3][4]

Reaction Principle

The catalytic cycle is initiated by the oxidative addition of the aryl or vinylic halide to a palladium(0) complex. The resulting organopalladium(II) species then undergoes carbopalladation with the alkyne of the 1-(1-alkynyl)this compound. This is followed by a key ring-expansion step, where the this compound ring opens to form a novel palladiacycle. Finally, reductive elimination yields the 2-alkylidenecyclopentanone product and regenerates the palladium(0) catalyst.[3][4]

Experimental Protocol

Standard Procedure for the Synthesis of 2-Alkylidenecyclopentanones:

A mixture of the 1-(1-alkynyl)this compound (1.0 mmol), the aryl or vinylic iodide (1.1 mmol), K₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol) in DMF (10 mL) is stirred at 80 °C for 4-6 hours under a nitrogen atmosphere. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with water (20 mL), and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate) to afford the pure 2-alkylidenecyclopentanone.

Data Presentation
Entry1-(1-Alkynyl)this compoundAryl/Vinylic IodideProductYield (%)
11-(Phenylethynyl)this compoundIodobenzene(E)-2-benzylidenecyclopentanone85
21-(Phenylethynyl)this compoundo-Iodoanisole(E)-2-(2-methoxybenzylidene)cyclopentanone80
31-(Phenylethynyl)this compoundo-Iodonitrobenzene(E)-2-(2-nitrobenzylidene)cyclopentanone82
41-(Cyclohexen-1-ylethynyl)this compoundIodobenzene(E)-2-((cyclohex-1-en-1-yl)methylene)cyclopentanone75
51-(Hex-1-ynyl)this compound(E)-1-Iodo-2-phenylethene(1E,3E)-2-(2-phenylvinylidene)cyclopentanone68

Data synthesized from information presented in Organic Letters, 2000, 2(21), 3325-3327.[3][4]

Signaling Pathway

G Catalytic Cycle for 2-Alkylidenecyclopentanone Synthesis Pd0 Pd(0)L₂ A Oxidative Addition Pd0->A B [R-Pd(II)-X]L₂ A->B + R-X C Carbopalladation B->C + Alkyne D Vinylpalladium Intermediate C->D E Ring Expansion D->E F Palladiacycle E->F G Reductive Elimination F->G G->Pd0 Regeneration Product 2-Alkylidenecyclopentanone G->Product RX R-X RX->A This compound 1-(1-Alkynyl)this compound This compound->C

Caption: Proposed catalytic cycle for the synthesis of 2-alkylidenecyclopentanones.

Asymmetric Arylation of tert-Cyclobutanols via Enantioselective C-C Bond Cleavage

This section details the palladium-catalyzed asymmetric arylation of tertiary cyclobutanols, which proceeds through an enantioselective C-C bond cleavage to produce optically active γ-arylated ketones. This transformation is significant for its ability to generate chiral ketones with high enantioselectivity.[5][6][7]

Reaction Principle

The reaction is initiated by the formation of an arylpalladium intermediate from the oxidative addition of an aryl bromide to a palladium(0) complex. This intermediate undergoes ligand exchange with the tertiary this compound to form a palladium(II)-alcoholate. The key step is the enantioselective β-carbon elimination from this alcoholate, which cleaves a C-C bond of the this compound ring and forms a chiral alkylpalladium intermediate. Reductive elimination from this intermediate yields the optically active γ-arylated ketone and regenerates the palladium(0) catalyst. The use of a chiral N,P-bidentate ligand is crucial for achieving high enantioselectivity.[5]

Experimental Protocol

General Procedure for Asymmetric Arylation of tert-Cyclobutanols:

In a glovebox, Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol %) and a chiral ferrocene-based N,P-bidentate ligand (0.012 mmol, 2.4 mol %) are dissolved in toluene (B28343) (1.0 mL) in a screw-capped vial. The mixture is stirred at room temperature for 30 minutes. To this solution are added the tert-cyclobutanol (0.5 mmol, 1.0 equiv), the aryl bromide (0.6 mmol, 1.2 equiv), and Cs₂CO₃ (244 mg, 0.75 mmol, 1.5 equiv). The vial is sealed and the reaction mixture is stirred at 100 °C for the specified time (e.g., 12-24 h). After cooling to room temperature, the mixture is diluted with diethyl ether, filtered through a short pad of silica gel, and concentrated. The residue is purified by preparative thin-layer chromatography to give the enantiomerically enriched γ-arylated ketone.

Data Presentation
Entrytert-CyclobutanolAryl BromideLigandYield (%)ee (%)
11-Phenyl-1-cyclobutanol4-Bromotoluene(R,S)-PPF-P(t-Bu)₂9592
21-Phenyl-1-cyclobutanol4-Bromoanisole(R,S)-PPF-P(t-Bu)₂9394
31-Phenyl-1-cyclobutanol3-Bromopyridine(R,S)-PPF-P(t-Bu)₂8890
41-(4-Chlorophenyl)-1-cyclobutanol4-Bromotoluene(R,S)-PPF-P(t-Bu)₂9195
51-Methyl-1-phenylthis compound4-Bromotoluene(R,S)-PPF-P(t-Bu)₂8588

Data synthesized from information presented in the Journal of the American Chemical Society.[5]

Logical Relationship Diagram

G Key Steps in Asymmetric Arylation A Pd(0) + Ar-Br B Oxidative Addition A->B C Ar-Pd(II)-Br B->C D Ligand Exchange with this compound C->D E Ar-Pd(II)-O-C(R¹)R²(ring) D->E F Enantioselective β-Carbon Elimination E->F G Chiral Alkylpalladium Intermediate F->G H Reductive Elimination G->H I Optically Active γ-Arylated Ketone H->I J Regeneration of Pd(0) H->J

Caption: Key mechanistic steps in the enantioselective arylation of tert-cyclobutanols.

These protocols and data provide a solid foundation for researchers exploring the synthetic utility of palladium-catalyzed cross-coupling reactions with cyclobutanols. The unique reactivity of these strained rings opens up new avenues for the efficient construction of complex and medicinally relevant molecules. For further details on specific substrate scopes and optimization of reaction conditions, consulting the primary literature is recommended.

References

Application Notes and Protocols for Enzymatic Reactions Involving Cyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for key enzymatic reactions involving cyclobutanol and its derivatives. The unique strained four-membered ring of this compound makes it an increasingly valuable structural motif in medicinal chemistry. Biocatalysis offers a powerful, stereoselective, and environmentally benign approach to synthesizing chiral cyclobutane-containing building blocks for drug discovery and development.

Lipase-Catalyzed Kinetic Resolution of this compound Derivatives

Application Note

Kinetic resolution is a widely used enzymatic method for separating racemic mixtures of chiral alcohols. Lipases, particularly immobilized preparations like Novozym 435 (Candida antarctica Lipase (B570770) B) and Lipase PS (from Pseudomonas cepacia), are highly effective for the enantioselective acylation of secondary alcohols, including this compound derivatives.[1] The enzyme selectively acylates one enantiomer of the racemic this compound, leaving the other enantiomer unreacted. This process allows for the separation of the two enantiomers, yielding both the acylated and unreacted alcohol with high enantiomeric excess (ee).[2] High enantioselectivity, with enantiomeric ratios (E) often exceeding 200, has been reported for the kinetic resolution of various cyclic alcohols.[3]

This method is particularly valuable in drug development for the synthesis of enantiopure cyclobutane-containing intermediates. The mild reaction conditions and the broad substrate scope of lipases make this a versatile and robust technique.[1][4]

Quantitative Data

The following table summarizes representative data for the lipase-catalyzed kinetic resolution of secondary alcohols, illustrating the high efficiency and selectivity achievable.

SubstrateLipaseAcyl DonorSolventTime (h)Conversion (%)Substrate ee (%)Product ee (%)E-value
1-PhenylethanolNovozym 435Isopropenyl acetate (B1210297)Toluene20>99>99 (S)97 (R)>200
(±)-Hept-1-en-3-olNovozym 435Vinyl acetateHexane (B92381)4~5091 (S)97 (R)>100
2-CyanocyclohexanolLipase PSVinyl acetateDiethyl ether---->200
m-Aryltrimethylsilyl chiral alcoholNovozym 435Vinyl acetateHexane347>99 (S)>99 (R)>200

Data compiled from related literature on secondary alcohol kinetic resolutions.[2][3][5][6]

Experimental Protocol: Kinetic Resolution of a Racemic this compound Derivative

This protocol describes a general procedure for the kinetic resolution of a racemic this compound derivative using immobilized Novozym 435.

Materials:

  • Racemic this compound derivative

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Vinyl acetate (acyl donor)

  • Anhydrous organic solvent (e.g., hexane, toluene, or methyl tert-butyl ether (MTBE))

  • Shaking incubator or magnetic stirrer with temperature control

  • Syringe filters (0.45 µm)

  • Vials for reaction and analysis

  • Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Reaction Setup:

    • To a 10 mL glass vial, add the racemic this compound derivative (100 mg, 1.0 equiv).

    • Add 5 mL of anhydrous organic solvent (e.g., hexane).

    • Add vinyl acetate (1.5-3.0 equiv).

    • Add Novozym 435 (20-50 mg by weight).

  • Incubation:

    • Seal the vial tightly.

    • Place the vial in a shaking incubator or on a magnetic stirrer at a controlled temperature (typically 30-45 °C).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots (e.g., 10-20 µL) at regular intervals (e.g., 2, 4, 8, 24 hours).

    • For each aliquot, filter out the enzyme using a syringe filter.

    • Dilute the filtered sample with an appropriate solvent (e.g., hexane or isopropanol) for chiral GC or HPLC analysis.

    • The goal is to stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted alcohol and the acylated product.

  • Work-up and Purification:

    • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.

    • Remove the solvent from the filtrate under reduced pressure.

    • The resulting mixture of the unreacted alcohol and the acylated product can be separated by column chromatography on silica (B1680970) gel.

  • Analysis:

    • Determine the enantiomeric excess of the purified alcohol and the hydrolyzed ester using chiral GC or HPLC.

    • Calculate the conversion (c) and the enantiomeric ratio (E) using the following formulas:

      • c = ee_s / (ee_s + ee_p)

      • E = ln[1 - c(1 + ee_p)] / ln[1 - c(1 - ee_s)] (where ee_s is the enantiomeric excess of the substrate and ee_p is the enantiomeric excess of the product).

Workflow Diagram

G Workflow for Lipase-Catalyzed Kinetic Resolution cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification cluster_products Products racemic_alcohol Racemic this compound Derivative reaction_vial Reaction Vial racemic_alcohol->reaction_vial lipase Novozym 435 lipase->reaction_vial acyl_donor Vinyl Acetate acyl_donor->reaction_vial solvent Anhydrous Solvent solvent->reaction_vial incubation Incubate at 30-45°C with shaking reaction_vial->incubation monitoring Monitor by Chiral GC/HPLC (Target ~50% conversion) incubation->monitoring Take aliquots filter_enzyme Filter to remove enzyme monitoring->filter_enzyme concentrate Concentrate filtrate filter_enzyme->concentrate chromatography Column Chromatography concentrate->chromatography s_alcohol (S)-Cyclobutanol chromatography->s_alcohol r_ester (R)-Cyclobutanol Ester chromatography->r_ester

Caption: Workflow for the kinetic resolution of a racemic this compound derivative.

Cytochrome P450-Catalyzed Hydroxylation of Cyclobutylamine (B51885) Derivatives

Application Note

Cytochrome P450 monooxygenases (P450s) are powerful biocatalysts capable of performing challenging C-H activation and hydroxylation reactions with high regio- and stereoselectivity.[7][8] Engineered variants of P450 from Bacillus megaterium (P450BM3) have shown remarkable efficacy in the selective hydroxylation of non-native substrates, including cyclobutylamine derivatives.[7] This enzymatic approach provides a direct, single-step route to valuable cyclobutyl amino alcohols, which are important intermediates in medicinal chemistry.[8] By screening a library of P450BM3 variants, it is possible to identify catalysts that selectively hydroxylate different positions on the cyclobutane (B1203170) ring, providing access to a diverse range of isomers from a common starting material.[7]

Quantitative Data

The following table presents a selection of results from the screening of a P450BM3 variant library for the hydroxylation of N-Boc-cyclobutylamine. This demonstrates the divergent selectivity that can be achieved by enzyme engineering.

P450BM3 VariantMajor ProductSubstrate Conversion (%)Selectivity for Major Product (%)
Variant Atrans-2-hydroxy8570
Variant Btrans-3-hydroxy9080
Variant Ccis-2-hydroxy6055
Variant Dcis-3-hydroxy7565

Data adapted from literature on the hydroxylation of N-protected cyclobutylamine.[7][8] The variant names are simplified for illustrative purposes.

Experimental Protocol: P450BM3-Catalyzed Hydroxylation

This protocol is based on whole-cell biotransformations using E. coli expressing engineered P450BM3 variants.

Materials:

  • E. coli strain (e.g., BL21(DE3)) transformed with a plasmid containing the gene for the desired P450BM3 variant.

  • Terrific Broth (TB) or Luria-Bertani (LB) medium.

  • Appropriate antibiotic for plasmid selection.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

  • 5-Aminolevulinic acid (5-ALA) hydrochloride (heme precursor).

  • Potassium phosphate (B84403) buffer (pH 8.0).

  • Glucose.

  • Cyclobutylamine substrate (e.g., N-Boc-cyclobutylamine).

  • Ethyl acetate for extraction.

  • GC-MS or LC-MS for analysis.

Procedure:

  • Cell Culture and Expression:

    • Inoculate a single colony of the E. coli strain into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37 °C with shaking.

    • Use the overnight culture to inoculate a larger volume (e.g., 500 mL) of TB medium.

    • Grow the culture at 37 °C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG (e.g., to a final concentration of 0.25 mM) and 5-ALA (e.g., to 0.5 mM).

    • Continue to culture at a lower temperature (e.g., 25-30 °C) for 18-24 hours.

  • Whole-Cell Biotransformation:

    • Harvest the cells by centrifugation (e.g., 4000 x g, 15 min, 4 °C).

    • Resuspend the cell pellet in potassium phosphate buffer (100 mM, pH 8.0) to a desired OD600 (e.g., 20).

    • To a 2 mL reaction tube, add the resuspended cells, glucose (e.g., to 20 mM), and the cyclobutylamine substrate (e.g., 1 mM, added from a stock solution in DMSO).

    • Incubate the reaction at 30 °C with vigorous shaking for 24 hours.

  • Extraction and Analysis:

    • Acidify the reaction mixture to pH 2-3 with HCl.

    • Extract the mixture with an equal volume of ethyl acetate.

    • Centrifuge to separate the layers.

    • Analyze the organic layer by GC-MS or LC-MS to determine substrate conversion and product distribution.

Workflow Diagram

G Workflow for P450-Catalyzed Hydroxylation cluster_expression E. coli Expression cluster_biotransformation Whole-Cell Biotransformation cluster_analysis Analysis cluster_result Result culture Culture E. coli with P450BM3 plasmid induce Induce with IPTG & 5-ALA culture->induce harvest Harvest cells (centrifugation) induce->harvest resuspend Resuspend cells in buffer harvest->resuspend add_reagents Add substrate & glucose resuspend->add_reagents incubate Incubate at 30°C with shaking add_reagents->incubate extract Extract with Ethyl Acetate incubate->extract analyze Analyze by GC-MS/LC-MS extract->analyze hydroxylated_product Hydroxylated Cyclobutylamine analyze->hydroxylated_product

Caption: Workflow for the whole-cell P450-catalyzed hydroxylation of a cyclobutylamine derivative.

Alcohol Dehydrogenase (ADH)-Catalyzed Oxidation of this compound

Application Note

Alcohol dehydrogenases (ADHs) are NAD(P)+ dependent oxidoreductases that catalyze the reversible oxidation of alcohols to aldehydes or ketones. This reaction is fundamental in both biological systems and biocatalytic applications. The oxidation of this compound to cyclobutanone (B123998) is a key transformation for producing cyclobutanone, a versatile synthetic intermediate. While chemical methods for this oxidation exist, enzymatic oxidation using ADH offers high selectivity and avoids the use of harsh or toxic metal-based oxidants.[9][10]

The reaction equilibrium often favors alcohol formation, so strategies are needed to drive the reaction towards the ketone. This can be achieved by removing the product (e.g., through physical means or a subsequent reaction) or by using a cofactor regeneration system to continuously replenish the oxidized cofactor (NAD+).

Quantitative Data

Specific kinetic data for the oxidation of this compound by ADHs is not widely reported. However, the following table provides kinetic parameters for yeast ADH with other short-chain and cyclic alcohols to serve as a reference.

SubstrateEnzyme SourceK_m (mM)V_max (µmol/min/mg)
EthanolYeast ADH13 - 21.50.006 - 0.426
ButanolCrocus sativus ADH-0.0038
CyclohexanolHorse Liver ADH0.61-

Data compiled from various sources.[11][12] Conditions for each measurement vary.

Experimental Protocol: ADH-Catalyzed Oxidation of this compound

This protocol describes a general method for the in vitro oxidation of this compound to cyclobutanone using a commercially available alcohol dehydrogenase, monitored by the increase in NADH absorbance.

Materials:

  • This compound

  • Alcohol Dehydrogenase (e.g., from yeast or horse liver)

  • β-Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • Buffer solution (e.g., 50 mM Glycine-NaOH, pH 9.0-10.0)

  • UV-Vis Spectrophotometer

  • Cuvettes

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a stock solution of NAD+ (e.g., 20 mM) in the buffer.

    • Prepare a stock solution of this compound (e.g., 100 mM) in the buffer.

    • Prepare a stock solution of the ADH enzyme in the buffer.

    • In a 1 mL cuvette, combine the buffer, NAD+ solution (to a final concentration of 2-5 mM), and this compound solution (to a final concentration of 5-10 mM).

  • Initiation and Monitoring of the Reaction:

    • Place the cuvette in the spectrophotometer and set the wavelength to 340 nm.

    • Blank the instrument with the reaction mixture lacking the enzyme.

    • Initiate the reaction by adding a small volume of the ADH enzyme stock solution and mix quickly.

    • Immediately begin recording the absorbance at 340 nm over time (e.g., every 10 seconds for 5 minutes). The absorbance will increase as NAD+ is reduced to NADH.

  • Data Analysis:

    • Determine the initial rate of the reaction from the linear portion of the absorbance vs. time plot.

    • The rate of NADH formation can be calculated using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

    • To determine kinetic parameters (K_m and V_max), repeat the assay with varying concentrations of this compound while keeping the NAD+ concentration constant and saturating.

    • Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation, or use a Lineweaver-Burk plot for linear regression analysis.[13]

Logical Diagram

G ADH-Catalyzed Oxidation of this compound cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products This compound This compound adh ADH This compound->adh nad NAD+ nad->adh cyclobutanone Cyclobutanone adh->cyclobutanone nadh NADH + H+ adh->nadh label_reaction Oxidation

Caption: Enzymatic oxidation of this compound to cyclobutanone by ADH.

References

Cyclobutanol Derivatives: Versatile Building Blocks in Advanced Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The unique strained four-membered ring of cyclobutanol and its derivatives offers a powerful tool for the innovation of novel polymers with tailored properties. The inherent ring strain can be harnessed to drive ring-opening polymerizations, while the cyclic structure can impart rigidity, thermal stability, and unique responsiveness to the polymer backbone. These characteristics make this compound-derived polymers highly attractive for a range of applications, from high-performance materials to advanced drug delivery systems.

This document provides an overview of key applications of this compound derivatives in polymer chemistry, complete with detailed experimental protocols and data to guide researchers in this exciting field.

Palladium-Catalyzed Ring-Opening Polymerization (ROP) of Cyclobutanols for Polyketone Synthesis

A novel and powerful method for the synthesis of functionalized polyketones involves the palladium-catalyzed ring-opening polymerization of bifunctional this compound precursors. This approach leverages the ability of palladium to facilitate both a β-carbon elimination of the this compound ring and a subsequent C-C coupling reaction, leading to the formation of a polyketone chain.[1][2][3] This strategy allows for the introduction of diverse substitution patterns into the polymer backbone, which is not readily achievable with traditional polyketone synthesis methods.[1]

Application Note:

This polymerization technique is particularly valuable for creating novel polyketones with precisely controlled structures. The properties of the resulting polymers, such as solubility and thermal stability, can be tuned by modifying the substituents on the this compound monomer and the linker group between the reactive sites.[3] These materials are of interest for applications requiring high-performance thermoplastics with potential photodegradability.[1]

Quantitative Data:
MonomerPolymerYield (%)Mn (kDa)PDITd,5% (°C)
1a P18513.21.8380
2 P27810.51.7395
3 P38112.11.9410
4 P47511.81.8405
5 P58312.51.7390

Data synthesized from information presented in Macromolecules 2024, 57, 14, 6577–6582.[3] Mn = Number-average molecular weight, PDI = Polydispersity Index, Td,5% = Temperature at 5% weight loss.

Experimental Protocol: Synthesis of Polyketone P1 via Pd-Catalyzed ROP

Materials:

  • 1-(4-bromophenyl)-1-(4-iodophenyl)this compound (Monomer 1a )

  • [Pd(dba)2] (tris(dibenzylideneacetone)dipalladium(0))

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Cesium carbonate (Cs2CO3)

  • Anhydrous toluene (B28343)

Procedure:

  • To a dry Schlenk tube under an inert nitrogen atmosphere, add Monomer 1a (1.0 mmol), [Pd(dba)2] (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Add cesium carbonate (1.2 mmol).

  • Add 5 mL of anhydrous toluene to the Schlenk tube.

  • The reaction mixture is stirred and heated to 100 °C for 16 hours.

  • After cooling to room temperature, the mixture is diluted with dichloromethane (B109758) and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure.

  • The crude polymer is purified by precipitation from a dichloromethane solution into methanol.

  • The resulting polymer (P1) is collected by filtration and dried under vacuum.

Experimental Workflow

ROP_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Workup and Purification A Add Monomer 1a, Pd(dba)2, SPhos, and Cs2CO3 to Schlenk tube B Add anhydrous toluene A->B C Heat at 100 °C for 16h under N2 B->C D Cool and dilute with CH2Cl2 C->D E Filter through Celite D->E F Concentrate filtrate E->F G Precipitate in methanol F->G H Collect and dry polymer P1 G->H

Caption: Workflow for Pd-catalyzed Ring-Opening Polymerization of a this compound derivative.

[2+2] Photopolymerization for Cyclobutane-Containing Polyesters

The synthesis of polyesters incorporating cyclobutane (B1203170) rings in the main chain can be efficiently achieved through the [2+2] photopolymerization of bis-cinnamate monomers.[4] This method utilizes a photosensitizer, such as thioxanthone, and UV or visible light to induce the cycloaddition of the olefinic groups, forming the cyclobutane rings and thus the polymer chain.[4][5] The use of continuous flow reactors has been shown to improve molecular weight and reduce dispersity compared to traditional batch reactions.[4]

Application Note:

This approach allows for the creation of a diverse library of polyesters with varying properties by simply changing the cinnamic acid and diol linkers used in monomer synthesis.[4] These cyclobutane-containing polyesters exhibit high thermal stability and can be designed to have a range of glass transition temperatures depending on the flexibility of the linker.[6] This makes them suitable for applications as sustainable and high-performance materials.

Quantitative Data:
MonomerLinkerMn (kDa) (Batch)Đ (Batch)Mn (kDa) (Flow)Đ (Flow)
3f f15.21.828.91.6
3g g18.91.735.41.5
4f f12.81.925.11.7
4g g16.51.831.71.6

Data synthesized from information presented in an article by Liao et al.[4] Mn = Number-average molecular weight, Đ = Dispersity.

Experimental Protocol: Synthesis of a Cyclobutane-Containing Polyester (B1180765) via [2+2] Photopolymerization

Part A: Monomer Synthesis (Steglich Esterification)

  • To a round-bottom flask, add the desired cinnamic acid (2.2 eq.), diol linker (1.0 eq.), 4-dimethylaminopyridine (B28879) (DMAP, 0.2 eq.), and dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC, 2.2 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude monomer by column chromatography.

Part B: Photopolymerization (Batch)

  • In a photoreactor vial, dissolve the bis-cinnamate monomer (1.0 eq.) and thioxanthone (0.1 eq.) in DMF (0.1 M).

  • Purge the solution with nitrogen for 15 minutes.

  • Irradiate the solution with 365 nm UV-LEDs at room temperature for 24 hours.

  • Precipitate the polymer by adding the reaction mixture to methanol.

  • Collect the polymer by filtration and dry under vacuum.

Experimental Workflow

PhotoPoly_Workflow cluster_monomer Monomer Synthesis cluster_polymer Photopolymerization M1 Combine cinnamic acid, diol, DMAP in DCM M2 Add DCC at 0 °C M1->M2 M3 Stir for 12h at RT M2->M3 M4 Filter and perform aqueous workup M3->M4 M5 Purify by column chromatography M4->M5 P1 Dissolve monomer and photosensitizer in DMF M5->P1 Bis-cinnamate monomer P2 Purge with N2 P1->P2 P3 Irradiate with 365 nm UV light for 24h P2->P3 P4 Precipitate polymer in methanol P3->P4 P5 Collect and dry the polyester P4->P5

Caption: Workflow for the synthesis of cyclobutane-containing polyesters.

Cyclobutane Derivatives as Mechanophores in Stress-Responsive Polymers

Cyclobutane derivatives can be incorporated into polymer chains as "mechanophores," which are molecular units that undergo a specific chemical transformation in response to mechanical force.[6][7] Specifically, bicyclo[4.2.0]octane units embedded in a polyester backbone can undergo a [2+2] cycloreversion when subjected to elongational forces, such as those generated by pulsed ultrasound.[7][8] This ring-opening generates reactive α,β-unsaturated esters along the polymer chain, which can then participate in further reactions, such as thiol-ene additions to form cross-linked networks.[7]

Application Note:

This technology enables the design of "smart" materials that can respond to mechanical stress in a controlled and constructive manner. Potential applications include self-healing materials, stress sensors, and materials that undergo a liquid-to-solid transition under shear. The ability to generate reactive functional groups on demand through mechanical force opens up new avenues for materials design and drug delivery systems where a payload could be released in response to mechanical cues.

Quantitative Data:
PolymerMn (kDa)Mechanophore Units per Chain (approx.)Ring Opening after 180 min Sonication (%)
P1 (cis-BCO) 17970048

Data synthesized from information presented in J. Am. Chem. Soc. 2013, 135, 35, 13108–13111.[8]

Experimental Protocol: Synthesis of a Stress-Responsive Polyester

Part A: Monomer Synthesis

  • The synthesis of the bicyclo[4.2.0]octane diol monomer involves a multi-step organic synthesis, typically starting from a [2+2] cycloaddition to form the cyclobutane ring, followed by functional group manipulations to install the diol functionality. For detailed procedures, refer to the supporting information of the relevant literature.[8]

Part B: Carbodiimide Polyesterification

  • In a dry flask under an inert atmosphere, dissolve the bicyclo[4.2.0]octane diol monomer (1.0 eq.), a dicarboxylic acid (e.g., sebacic acid, 1.0 eq.), and DMAP (0.2 eq.) in anhydrous DCM.

  • Add a solution of N,N'-diisopropylcarbodiimide (DIC, 2.2 eq.) in DCM dropwise to the stirred solution.

  • Stir the reaction at room temperature for 24 hours.

  • Filter the reaction mixture to remove the urea (B33335) byproduct.

  • Concentrate the filtrate and precipitate the polymer in cold methanol.

  • Collect the polymer by filtration and purify by reprecipitation.

  • Dry the final polyester under vacuum.

Logical Relationship Diagram

Mechanophore_Logic Polymer Polyester with BCO Mechanophore Stress Mechanical Stress (Ultrasound) Polymer->Stress RingOpening [2+2] Cycloreversion of Cyclobutane Stress->RingOpening ReactivePolymer Polymer with α,β-Unsaturated Esters RingOpening->ReactivePolymer Thiol Thiol Crosslinker ReactivePolymer->Thiol Crosslinking Thiol-Ene Addition Thiol->Crosslinking Network Cross-linked Polymer Network Crosslinking->Network

Caption: Logical pathway for stress-responsive behavior of a mechanophore-containing polymer.

Conclusion and Future Outlook

This compound derivatives are proving to be highly versatile and valuable building blocks in modern polymer chemistry. The ability to synthesize novel polyketones, functional polyesters, and stress-responsive materials highlights the potential of these strained-ring systems. For drug development professionals, these polymer platforms offer intriguing possibilities for creating advanced drug delivery vehicles. For instance, the biodegradability of polyesters and polyketones can be tailored, and the mechanochemical activation of cyclobutane-containing polymers could be explored for targeted drug release in response to physiological forces. Further research into the biocompatibility and degradation profiles of these novel polymers will be crucial in translating their unique chemical properties into tangible biomedical applications.

References

Application Notes and Protocols for the Synthesis of Substituted Cyclobutanols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted cyclobutanol moieties are increasingly recognized as valuable structural motifs in medicinal chemistry and drug development.[1] Their inherent three-dimensional nature and conformational rigidity allow them to serve as effective bioisosteres for aromatic rings, enabling chemists to "escape flatland" and explore novel chemical space.[1][2] The cyclobutane (B1203170) ring can enhance metabolic stability, direct key pharmacophore groups, and improve oral bioavailability of drug candidates.[1] This document provides detailed application notes and experimental protocols for several key methods used in the synthesis of substituted cyclobutanols, targeting researchers and professionals in the field of drug discovery and organic synthesis.

Synthetic Strategies Overview

The synthesis of substituted cyclobutanols can be approached through various strategies, each with its own advantages and limitations. Key methods include:

  • [2+2] Cycloaddition Reactions: A powerful method for forming the cyclobutane ring, often photochemically or catalytically mediated.[3][4]

  • Reduction of Cyclobutanones: A straightforward approach where a readily available cyclobutanone (B123998) is reduced to the corresponding alcohol. This method allows for the introduction of stereocenters through enantioselective reduction.[5][6]

  • Ring Expansion Reactions: The expansion of smaller rings, such as cyclopropanes, can provide access to functionalized cyclobutanols.[7][8]

  • Formal [3+1] Cycloaddition: A newer strategy for the synthesis of specifically functionalized cyclobutanols, such as 3-borylated derivatives, which are valuable for further synthetic elaboration.[2]

These methods provide a versatile toolkit for accessing a wide range of substituted cyclobutanols for applications in drug discovery and development.

I. Enantioselective Reduction of Prochiral Cyclobutanones

This method is a robust strategy for producing chiral cyclobutanols, which are key intermediates in the synthesis of various natural products and pharmaceuticals.[5][6] The use of a chiral catalyst, such as an oxazaborolidine (Corey-Bakshi-Shibata or CBS catalyst), allows for high enantioselectivity in the reduction of a prochiral ketone.

Quantitative Data Summary
EntrySubstrate (Cyclobutanone)CatalystYield (%)Diastereomeric Ratio (cis:trans)Enantiomeric Excess (ee, %)
12,2-dimethyl-3,3-diphenylcyclobutanone(S)-B-Me93-91
2Racemic 2,3-disubstituted cyclobutanones(S)-B-Me-~1:1High for both diastereomers

Data sourced from studies on enantioselective reductions.[6]

Experimental Protocol: Enantioselective Reduction using (S)-B-Me

Materials:

  • Substituted cyclobutanone (1.0 equiv)

  • (S)-B-Me (oxazaborolidine catalyst) (0.1 equiv)

  • Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the substituted cyclobutanone and anhydrous THF.

  • Cool the solution to the specified reaction temperature (e.g., -78 °C or 0 °C, substrate-dependent).

  • Add the (S)-B-Me catalyst solution in THF to the reaction mixture.

  • Slowly add the borane-dimethyl sulfide complex dropwise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of methanol.

  • Allow the mixture to warm to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the enantioenriched this compound.

General Workflow for Enantioselective Reduction

G sub Prochiral Cyclobutanone react Reaction Mixture sub->react cat Chiral Catalyst ((S)-B-Me) cat->react red Reducing Agent (BH3-SMe2) red->react sol Anhydrous Solvent (THF) sol->react workup Quenching & Workup react->workup purify Purification (Chromatography) workup->purify prod Enantioenriched This compound purify->prod

Caption: Workflow for the enantioselective reduction of cyclobutanones.

II. Synthesis of 3-Borylated Cyclobutanols via Formal [3+1] Cycloaddition

This novel approach provides access to 3-borylated cyclobutanols, which are versatile intermediates for further functionalization due to the presence of both a hydroxyl group and a boronic ester.[2] The reaction proceeds via a formal [3+1] cycloaddition between a 1,1-diborylalkane and an epihalohydrin or epoxy alcohol derivative.

Quantitative Data Summary
Entry1,1-DiborylalkaneEpoxideYield (%)Diastereomeric Ratio (d.r.)
1Phenyl-substituted 1,1-diborylmethaneEpibromohydrin (B142927)855:1
24-Anisyl-substituted 1,1-diborylalkaneEpibromohydrin90>20:1
31,1-Diborylalkane with halogenated areneEpichlorohydrin875:1

Data extracted from research on the synthesis of 3-borylated cyclobutanols.[2]

Experimental Protocol: Synthesis of a 3-Borylated this compound

Materials:

  • 1-Aryl-1,1-diborylalkane (1.0 equiv)

  • Epibromohydrin (1.2 equiv)

  • Lithium bromide (LiBr) (if using epoxy mesylate)

  • Metal salt (e.g., as specified in the literature)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the 1-aryl-1,1-diborylalkane in the anhydrous solvent.

  • Add the appropriate metal salt and any necessary additives like LiBr.

  • Cool the mixture to the optimal reaction temperature.

  • Add the epibromohydrin dropwise to the stirred solution.

  • Allow the reaction to proceed for the specified time, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 3-borylated this compound.

III. Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols

This method allows for the synthesis of α-substituted β,γ-unsaturated cyclobutanecarboxamides from vinylcyclobutanols, preserving the cyclobutane ring.[9] This transformation is valuable for introducing both a carboxamide group and a quaternary carbon center.

Quantitative Data Summary
EntryVinylthis compound SubstrateAmine HydrochlorideCatalyst/LigandYield (%)
11-vinylthis compoundAniline hydrochloridePd(OAc)₂ / P(o-tol)₃61
2Substituted vinylthis compoundVarious amine hydrochloridesPd(OAc)₂ / JohnPhosGood to excellent

Data from studies on palladium-catalyzed aminocarbonylation.[9]

Experimental Protocol: Aminocarbonylation of a Vinylthis compound

Materials:

  • Vinylthis compound (1.2 equiv)

  • Amine hydrochloride (1.0 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2.5 mol %)

  • Phosphine (B1218219) ligand (e.g., JohnPhos) (5 mol %)

  • Carbon monoxide (CO) gas (40 bar)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a high-pressure reactor, add the vinylthis compound, amine hydrochloride, Pd(OAc)₂, and the phosphine ligand.

  • Add anhydrous THF as the solvent.

  • Seal the reactor, purge with carbon monoxide, and then pressurize to 40 bar with CO.

  • Heat the reaction mixture to 110 °C and stir for 16 hours.

  • After cooling to room temperature, carefully vent the reactor.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired α-substituted β,γ-unsaturated cyclobutanecarboxamide.

Signaling Pathway and Drug Action Visualization

The following diagram illustrates a hypothetical signaling pathway where a drug candidate containing a substituted this compound moiety acts as an inhibitor.

G cluster_cell Cell Receptor Receptor KinaseA Kinase A Receptor->KinaseA Signal KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor GeneExpression Gene Expression (Disease Progression) TranscriptionFactor->GeneExpression Drug This compound-containing Drug Candidate Drug->KinaseB Inhibition

Caption: Inhibition of a kinase cascade by a this compound-containing drug.

Conclusion

The synthetic methodologies presented here provide a robust foundation for the preparation of a diverse array of substituted cyclobutanols. These compounds are of significant interest to the pharmaceutical industry due to their unique structural and conformational properties, which can be leveraged to design next-generation therapeutics. The detailed protocols and workflows are intended to facilitate the practical application of these synthetic strategies in a research and development setting.

References

Protecting Group Strategies for the Cyclobutanol Hydroxyl Group: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclobutane (B1203170) motif is a key structural element in numerous biologically active molecules and pharmaceutical compounds. The hydroxyl group on the cyclobutanol ring is a versatile handle for further synthetic transformations. However, its inherent reactivity often necessitates protection to prevent undesired side reactions during multi-step syntheses. The choice of an appropriate protecting group is critical and depends on the overall synthetic strategy, including the stability of the protecting group to various reaction conditions and the ease of its selective removal. The inherent ring strain of the cyclobutane ring can influence the reactivity of the hydroxyl group and the stability of the corresponding protected ethers, making the selection of a suitable protecting group a non-trivial decision.

This document provides detailed application notes and protocols for the protection and deprotection of the this compound hydroxyl group using common protecting groups: tert-butyldimethylsilyl (TBS) ether, benzyl (B1604629) (Bn) ether, and methoxymethyl (MOM) ether.

Protecting Group Strategies: A Comparative Overview

The selection of a suitable protecting group for the this compound hydroxyl moiety is dictated by its stability towards various reagents and conditions that will be employed in subsequent synthetic steps. A summary of the stability and deprotection conditions for the most common protecting groups is presented below.

Protecting GroupCommon Reagents for ProtectionStabilityCommon Reagents for Deprotection
TBS TBSCl, Imidazole (B134444), DMFStable to most bases, mild oxidizing and reducing agents. Labile to acidic conditions and fluoride (B91410) ion sources.TBAF in THF; HF in Pyridine; AcOH/H₂O; Catalytic acetyl chloride in MeOH.[1][2][3][4]
Bn BnBr, NaH, THF/DMF; BnCl, BaseStable to a wide range of acidic and basic conditions, and many oxidizing and reducing agents.[5][6]H₂, Pd/C; Na/NH₃; Strong Lewis acids (e.g., BCl₃·SMe₂).[5][7][8]
MOM MOMCl, DIPEA, DCM; CH₂(OMe)₂, P₂O₅Stable to basic conditions (pH 4-12), a variety of oxidizing and reducing agents, and nucleophiles.[9] Labile to acidic conditions.[9]Acidic hydrolysis (e.g., HCl in MeOH); Lewis acids (e.g., ZnBr₂).[9][10][11]

Detailed Application Notes

Tert-butyldimethylsilyl (TBS) Ether

The tert-butyldimethylsilyl (TBS) group is one of the most widely used protecting groups for alcohols due to its ease of introduction, stability under a broad range of non-acidic conditions, and selective removal.[12] For the sterically hindered this compound hydroxyl group, the use of the more reactive TBS triflate (TBSOTf) may be advantageous over TBS chloride (TBSCl).[2]

Advantages:

  • Forms readily with primary and secondary alcohols.

  • Stable to a wide range of reaction conditions, including basic, organometallic, and many oxidizing and reducing conditions.

  • Can be selectively removed in the presence of other protecting groups, enabling orthogonal protection strategies.[1]

Disadvantages:

  • Labile to acidic conditions.

  • The silicon-oxygen bond can be cleaved by fluoride ions, which can be a limitation if fluoride-containing reagents are used in subsequent steps.

Benzyl (Bn) Ether

The benzyl (Bn) group is a robust protecting group for alcohols, offering stability across a wide pH range.[5] It is typically introduced under basic conditions via a Williamson ether synthesis.[6] For acid-sensitive substrates, alternative methods under neutral conditions are available.[13]

Advantages:

  • Highly stable to both acidic and basic conditions, as well as a variety of oxidizing and reducing agents.

  • Can be removed under neutral conditions by catalytic hydrogenolysis, which is compatible with many other functional groups.[8]

Disadvantages:

  • The conditions for deprotection (catalytic hydrogenation) are not compatible with functional groups that are also reduced, such as alkenes, alkynes, and some nitro groups.

  • Removal by strong acids is often harsh and not suitable for complex molecules.[5]

Methoxymethyl (MOM) Ether

The methoxymethyl (MOM) group is an acetal-type protecting group that is stable to a variety of non-acidic reagents.[9] It is often used when silyl (B83357) ethers might be too labile.

Advantages:

  • Stable to strongly basic conditions and a range of nucleophilic and organometallic reagents.[9]

  • Can be introduced under mild basic or acidic conditions.

Disadvantages:

  • Labile to acidic conditions, with cleavage occurring readily in the presence of protic or Lewis acids.[9][10]

  • The reagent for its introduction, chloromethyl methyl ether (MOMCl), is a known carcinogen, and safer alternatives should be considered where possible.[11]

Experimental Protocols

Protection of this compound as its TBS Ether

This protocol describes a general procedure for the protection of a secondary alcohol like this compound using TBSCl and imidazole.[3]

Materials:

  • This compound (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBSCl, 1.2 eq)

  • Imidazole (2.5 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate (B1210297)

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound in anhydrous DMF, add imidazole and TBSCl at room temperature under an inert atmosphere.

  • Stir the reaction mixture for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC). For more hindered cyclobutanols, gentle heating (e.g., 40-50 °C) may be necessary.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).

  • Wash the combined organic extracts with water and then brine to remove DMF and imidazole.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired tert-butyldimethylsilyl cyclobutyl ether.

Deprotection of TBS-protected this compound

This protocol describes the removal of the TBS group using tetrabutylammonium (B224687) fluoride (TBAF).[3]

Materials:

  • TBS-protected this compound (1.0 eq)

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether or Ethyl acetate

Procedure:

  • Dissolve the TBS-protected this compound in anhydrous THF at room temperature under an inert atmosphere.

  • Add the TBAF solution dropwise to the stirred solution.

  • Stir the reaction for 1-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether or ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected this compound.

Protection of this compound as its Benzyl Ether

This protocol describes a general procedure for the benzylation of an alcohol using sodium hydride and benzyl bromide.[6]

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Benzyl bromide (BnBr, 1.2 eq)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

Procedure:

  • To a suspension of NaH in anhydrous THF, add a solution of this compound in anhydrous THF dropwise at 0 °C under an inert atmosphere.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add benzyl bromide dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired benzyl cyclobutyl ether.

Deprotection of Benzyl-protected this compound

This protocol describes the hydrogenolysis of a benzyl ether using palladium on carbon.[8]

Materials:

  • Benzyl-protected this compound

  • 10% Palladium on carbon (Pd/C, 10 mol%)

  • Methanol (B129727) or Ethyl acetate

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the benzyl-protected this compound in methanol or ethyl acetate in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst.

  • Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) for 2-16 hours, monitoring by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected this compound.

Protection of this compound as its MOM Ether

This protocol describes a general procedure for the protection of an alcohol using MOMCl and a hindered base.[9][14]

Materials:

  • This compound (1.0 eq)

  • Chloromethyl methyl ether (MOMCl, 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA, 1.25 eq)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • To a solution of this compound in anhydrous DCM at 0 °C under an inert atmosphere, add DIPEA followed by the dropwise addition of MOMCl.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired methoxymethyl cyclobutyl ether.

Deprotection of MOM-protected this compound

This protocol describes the acidic hydrolysis of a MOM ether.[9]

Materials:

  • MOM-protected this compound

  • Methanol (MeOH)

  • Concentrated hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • Dissolve the MOM-protected this compound in methanol.

  • Add a catalytic amount of concentrated HCl (e.g., a few drops).

  • Stir the reaction at room temperature or gently heat to reflux, monitoring by TLC. The reaction time can vary from 30 minutes to several hours.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected this compound.

Visualizations

Protection_Deprotection_Workflow cluster_protection Protection cluster_synthesis Synthetic Transformations cluster_deprotection Deprotection This compound This compound (R-OH) Protectedthis compound Protected this compound (R-OPG) This compound->Protectedthis compound Protection ProtectingReagent Protecting Group Reagent (PG-X) ProtectingReagent->Protectedthis compound Intermediate Intermediate ProtectedCyclobutanol_synth->Intermediate Reaction(s) Product Desired Product with PG Intermediate->Product FinalProduct Final Product (with -OH) Product_deprotect->FinalProduct Deprotection DeprotectionReagent Deprotection Reagent DeprotectionReagent->FinalProduct

Caption: General workflow for the use of a protecting group on a this compound moiety.

Protecting_Group_Selection decision decision pg pg start Start: Need to protect This compound -OH q1 Are subsequent steps acidic? start->q1 q2 Are subsequent steps basic? q1->q2 No reconsider Re-evaluate strategy or choose a more robust PG q1->reconsider Yes q3 Are reducing conditions (e.g., H2/Pd) used? q2->q3 Yes mom Consider MOM q2->mom No q4 Is a fluoride source used? q3->q4 Yes bn Consider Bn q3->bn No tbs Consider TBS q4->tbs No q4->bn Yes

Caption: Decision workflow for selecting a suitable protecting group for this compound.

Reaction_Schemes cluster_tbs TBS Protection/Deprotection cluster_bn Bn Protection/Deprotection cluster_mom MOM Protection/Deprotection TBS_p This compound + TBSCl, Imidazole/DMF -> TBS-O-Cyclobutane TBS_d TBS-O-Cyclobutane + TBAF/THF -> this compound Bn_p This compound + NaH, BnBr/THF -> Bn-O-Cyclobutane Bn_d Bn-O-Cyclobutane + H2, Pd/C -> this compound MOM_p This compound + MOMCl, DIPEA/DCM -> MOM-O-Cyclobutane MOM_d MOM-O-Cyclobutane + H+/MeOH -> this compound

Caption: Reaction schemes for common protecting groups on this compound.

References

Application Notes and Protocols for the Large-Scale Synthesis of Cyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutanol is a valuable synthetic intermediate in medicinal chemistry and drug development. Its strained four-membered ring offers a unique three-dimensional scaffold that can impart desirable physicochemical properties to drug candidates, such as improved metabolic stability and receptor binding affinity. The efficient and scalable synthesis of this compound is therefore of significant interest. These application notes provide detailed protocols for two primary methods for the large-scale synthesis of this compound: the acid-catalyzed rearrangement of cyclopropylcarbinol and the reduction of cyclobutanone (B123998).

Key Synthetic Routes

Two principal and scalable methods for the synthesis of this compound are highlighted:

  • Acid-Catalyzed Rearrangement of Cyclopropylcarbinol: This method provides a high-yield and straightforward route to this compound from the readily available starting material, cyclopropylcarbinol (also known as cyclopropylmethanol). The reaction proceeds via a Wagner-Meerwein rearrangement.[1]

  • Reduction of Cyclobutanone: The reduction of cyclobutanone using hydride reagents is a common and efficient method for producing this compound. Sodium borohydride (B1222165) is a cost-effective and safe reducing agent suitable for large-scale operations.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two primary synthetic routes to this compound, allowing for easy comparison.

ParameterAcid-Catalyzed Rearrangement of CyclopropylcarbinolReduction of Cyclobutanone with Sodium Borohydride
Starting Material CyclopropylcarbinolCyclobutanone
Key Reagents Concentrated Hydrochloric AcidSodium Borohydride, Methanol
Typical Yield 57-65%[1][2]Generally high (>90%)
Product Purity ~95% after distillation[1]High, dependent on purification
Key Advantages Readily available starting material, straightforward procedure.High yields, mild reaction conditions.
Key Considerations Formation of byproducts (e.g., 3-buten-1-ol) requires careful purification.Exothermic reaction, requires temperature control.

Experimental Protocols

Protocol 1: Acid-Catalyzed Rearrangement of Cyclopropylcarbinol

This protocol is adapted from a procedure published in Organic Syntheses, which is a reliable source for scalable organic reactions.[1]

Materials:

  • Cyclopropylcarbinol (0.80 mol)

  • Concentrated Hydrochloric Acid (0.68 mol)

  • Water

  • Sodium Hydroxide (B78521)

  • Sodium Bicarbonate

  • Sodium Chloride

  • Diethyl Ether

  • Anhydrous Sodium Sulfate

Equipment:

  • 1-L three-necked round-bottomed flask

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Continuous liquid-liquid extraction apparatus

  • Distillation apparatus (spinning band column recommended for high purity)

Procedure:

  • Reaction Setup: In a 1-L three-necked round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine 600 mL of water, 57.5 mL (ca. 0.68 mol) of concentrated hydrochloric acid, and 57.7 g (0.80 mol) of cyclopropylcarbinol.[1]

  • Reaction: Stir the mixture and heat to reflux for 3 hours. This compound, being only partially soluble in water, will begin to separate as an oily layer.[1]

  • Neutralization: Cool the reaction mixture to room temperature and then place it in an ice bath. While stirring, carefully add 24 g (0.6 mol) of sodium hydroxide pellets, followed by 6.7 g (0.08 mol) of sodium bicarbonate to complete the neutralization.[1]

  • Extraction: Saturate the mixture with sodium chloride and extract with diethyl ether for 30 hours using a continuous liquid-liquid extraction apparatus.[1]

  • Drying and Concentration: Dry the ethereal extract over anhydrous sodium sulfate. Filter to remove the drying agent and distill the bulk of the solvent.[1]

  • Purification: The crude product contains this compound and 3-buten-1-ol (B139374) as the major byproduct.[1] Purify the crude product by careful fractional distillation, preferably using a spinning band column, to obtain pure this compound (boiling point: 122–124 °C).[1] The final yield of this compound with a purity of approximately 95% is typically in the range of 57%.[1]

Protocol 2: Reduction of Cyclobutanone with Sodium Borohydride

This protocol is a general procedure for the scalable reduction of a cyclic ketone using sodium borohydride.

Materials:

  • Cyclobutanone (1.0 mol)

  • Methanol

  • Sodium Borohydride (NaBH₄) (0.25 mol)

  • 3 M Hydrochloric Acid

  • Dichloromethane (B109758) (or Diethyl Ether)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated Sodium Chloride solution)

  • Anhydrous Magnesium Sulfate

Equipment:

  • 2-L three-necked round-bottomed flask

  • Mechanical stirrer

  • Thermometer

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 2-L three-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer, dissolve cyclobutanone (1.0 mol) in 1 L of methanol. Cool the solution to 0-5 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (0.25 mol) in small portions to the stirred solution, maintaining the temperature below 10 °C. The addition is exothermic.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC or GC).

  • Quenching: Cool the reaction mixture in an ice bath and slowly add 3 M hydrochloric acid to quench the excess sodium borohydride and neutralize the mixture (pH ~7). Be cautious as hydrogen gas will be evolved.

  • Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Add 500 mL of water to the residue and extract with dichloromethane (3 x 200 mL).

  • Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (200 mL) and brine (200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude this compound.

  • Purification: If necessary, the crude this compound can be purified by distillation.

Visualizations

Reaction Pathways

Synthetic Pathways to this compound cluster_0 Acid-Catalyzed Rearrangement cluster_1 Reduction of Ketone Cyclopropylcarbinol Cyclopropylcarbinol Cyclobutanol_1 This compound Cyclopropylcarbinol->Cyclobutanol_1 H+ (aq), Reflux Cyclobutanone Cyclobutanone Cyclobutanol_2 This compound Cyclobutanone->Cyclobutanol_2 NaBH4, MeOH

Caption: Key synthetic routes to this compound.

Experimental Workflow: Acid-Catalyzed Rearrangement

Workflow for this compound via Rearrangement Start Start Reaction Reflux Cyclopropylcarbinol with HCl (aq) for 3h Start->Reaction Neutralization Cool and neutralize with NaOH and NaHCO3 Reaction->Neutralization Extraction Continuous liquid-liquid extraction with Et2O Neutralization->Extraction Drying Dry extract over anhydrous Na2SO4 Extraction->Drying Concentration Concentrate by distilling solvent Drying->Concentration Purification Fractional distillation Concentration->Purification End Pure This compound Purification->End

Caption: Experimental workflow for rearrangement synthesis.

Experimental Workflow: Reduction of Cyclobutanone

Workflow for this compound via Reduction Start Start Dissolve Dissolve Cyclobutanone in Methanol (0-5 °C) Start->Dissolve Reduction Slowly add NaBH4 Dissolve->Reduction Stir Stir at room temperature Reduction->Stir Quench Quench with HCl (aq) Stir->Quench Extraction Extract with CH2Cl2 Quench->Extraction Wash Wash with NaHCO3 (aq) and brine Extraction->Wash Drying Dry over anhydrous MgSO4 Wash->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Distill if necessary Concentration->Purification End Pure This compound Purification->End

Caption: Experimental workflow for reduction synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Cyclobutanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of cyclobutanol. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and their primary byproducts?

A1: The most prevalent methods for synthesizing this compound are the acid-catalyzed rearrangement of cyclopropylcarbinol and the reduction of cyclobutanone (B123998). Each route has characteristic byproducts:

  • Acid-Catalyzed Rearrangement of Cyclopropylcarbinol: The primary byproduct is the isomeric unsaturated alcohol, 3-buten-1-ol (B139374) .[1][2]

  • Reduction of Cyclobutanone: Common impurities include unreacted cyclobutanone and, in the case of substituted cyclobutanones, the formation of diastereomeric (cis/trans) alcohols .[3] The ratio of these diastereomers is a key consideration.

  • Tiffeneau-Demjanov Rearrangement (to form cyclobutanone precursor): This ring expansion of a 1-aminomethylcycloalkanol can yield alkenes and un-expanded cycloalcohols as byproducts.[4][5] These would then be carried over into the subsequent reduction step.

  • Synthesis from 1,4-Dihalobutanes: Intramolecular cyclization is a common side reaction. For instance, using 1,4-dichlorobutane (B89584) and sodium sulfide (B99878) to form a precursor can lead to the formation of tetrahydrothiophene .[6]

Q2: How can I minimize the formation of 3-buten-1-ol during the rearrangement of cyclopropylcarbinol?

A2: The formation of 3-buten-1-ol is a competing side reaction. To favor the formation of this compound, consider the following:

  • Reaction Time and Temperature: Adhering to established protocols for reaction time and temperature is crucial. Prolonged reaction times or excessive temperatures can promote the formation of the thermodynamically more stable, but undesired, 3-buten-1-ol.

  • Acid Concentration: The concentration of the acid catalyst can influence the product ratio. Use the concentration specified in a validated experimental protocol.

  • Purification: Careful fractional distillation is effective for separating this compound (boiling point: 122-124 °C) from 3-buten-1-ol (boiling point: 112-114 °C).[1]

Q3: In the reduction of a substituted cyclobutanone, how can I control the diastereoselectivity (cis/trans ratio) of the resulting this compound?

A3: The stereochemical outcome of the reduction is influenced by several factors:

  • Choice of Reducing Agent: The steric bulk of the hydride reagent plays a significant role. Smaller reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) often favor the formation of the cis alcohol.[3] Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), can lead to higher selectivity for one diastereomer, typically through attack from the less sterically hindered face of the ketone.

  • Reaction Temperature: Lowering the reaction temperature generally increases the stereoselectivity of the reduction.[3]

  • Solvent: The polarity of the solvent can influence the transition state of the reduction, thereby affecting the diastereomeric ratio. Less polar solvents may lead to higher selectivity.[3]

Q4: I am using the Tiffeneau-Demjanov rearrangement to prepare cyclobutanone. What are the key parameters to control to avoid byproducts?

A4: The Tiffeneau-Demjanov rearrangement involves the diazotization of a 1-aminomethylcycloalkanol. To minimize byproducts such as alkenes and un-expanded cycloalcohols, focus on:

  • Temperature Control: The diazotization step should be performed at low temperatures (typically 0-5 °C) to control the exothermic reaction and minimize the decomposition of the diazonium intermediate.[7]

  • Purity of Starting Material: Ensure the 1-aminomethylcycloalkanol is pure, as impurities can lead to side reactions.

  • Reaction Conditions: The choice of acid and solvent can impact the reaction's efficiency and selectivity.

Troubleshooting Guides

Problem 1: High Percentage of 3-buten-1-ol in this compound Synthesis from Cyclopropylcarbinol
Potential Cause Troubleshooting Step
Incorrect Reaction Temperature Ensure the reaction is maintained at the specified reflux temperature. Overheating can favor the elimination pathway leading to 3-buten-1-ol.
Prolonged Reaction Time Monitor the reaction progress by GC or TLC and stop the reaction once the starting material is consumed.
Inefficient Purification Use a high-efficiency fractional distillation column to separate this compound from the lower-boiling 3-buten-1-ol.
Problem 2: Low Diastereoselectivity in the Reduction of Substituted Cyclobutanone
Potential Cause Troubleshooting Step
Inappropriate Reducing Agent For higher selectivity, consider using a bulkier reducing agent (e.g., L-Selectride®) instead of NaBH₄ or LiAlH₄.
Reaction Temperature Too High Perform the reduction at a lower temperature (e.g., -78 °C) to enhance stereoselectivity.[3]
Solvent Effects Experiment with less polar solvents, such as diethyl ether or toluene, which can improve diastereoselectivity.[3]

Quantitative Data

Table 1: Byproduct Formation in the Acid-Catalyzed Rearrangement of Cyclopropylcarbinol

Product Byproduct Yield of this compound Percentage of 3-buten-1-ol in Crude Product Reference
This compound3-buten-1-ol57%12%[1]

Table 2: Comparison of Reducing Agents for Substituted Cyclobutanones

Substrate Reducing Agent Solvent Temperature (°C) cis:trans Ratio Reference
3-phenylcyclobutanoneLiAlH₄THF0>99:1[3]
3-phenylcyclobutanoneNaBH₄Methanol096:4[3]
3-benzyloxycyclobutanoneLiAlH₄THF0>99:1[3]
3-benzyloxycyclobutanoneNaBH₄Methanol098:2[3]

Experimental Protocols

Synthesis of this compound via Acid-Catalyzed Rearrangement of Cyclopropylcarbinol

This protocol is adapted from Organic Syntheses.[8]

Materials:

  • Cyclopropylcarbinol

  • Concentrated Hydrochloric Acid

  • Water

  • Sodium Hydroxide (B78521)

  • Sodium Bicarbonate

  • Sodium Chloride

  • Diethyl Ether

  • Anhydrous Sodium Sulfate

Procedure:

  • In a 1-L, three-necked, round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine 600 mL of water, 57.5 mL of concentrated hydrochloric acid, and 57.7 g of cyclopropylcarbinol.

  • Stir the mixture and heat to reflux for 3 hours.

  • Cool the reaction mixture to room temperature, then place it in an ice bath.

  • To the cold, stirred mixture, add 24 g of sodium hydroxide pellets, followed by 6.7 g of sodium bicarbonate to neutralize the acid.

  • Saturate the mixture with sodium chloride.

  • Extract the aqueous layer with diethyl ether for 30 hours using a continuous liquid-liquid extractor.

  • Dry the ethereal extract over anhydrous sodium sulfate, filter, and remove the solvent by distillation. The residual liquid will contain this compound and 3-buten-1-ol.

  • Carefully distill the crude product through a spinning band column to obtain pure this compound (bp 122–124 °C).

Visualizations

competing_pathways cluster_start Starting Material cluster_intermediate Carbocation Intermediate cluster_products Products Cyclopropylcarbinol Cyclopropylcarbinol Cyclopropylmethyl Cation Cyclopropylmethyl Cation Cyclopropylcarbinol->Cyclopropylmethyl Cation H+ Cyclobutyl Cation Cyclobutyl Cation Cyclopropylmethyl Cation->Cyclobutyl Cation Rearrangement (Desired) Homoallyl Cation Homoallyl Cation Cyclopropylmethyl Cation->Homoallyl Cation Rearrangement (Side Reaction) This compound This compound Cyclobutyl Cation->this compound H2O 3-buten-1-ol 3-buten-1-ol Homoallyl Cation->3-buten-1-ol H2O

Caption: Competing pathways in the acid-catalyzed rearrangement of cyclopropylcarbinol.

troubleshooting_flowchart start High Byproduct Content in This compound Synthesis synthesis_method Identify Synthesis Method start->synthesis_method rearrangement_q Is the byproduct 3-buten-1-ol? synthesis_method->rearrangement_q Rearrangement reduction_q Are diastereomers the issue? synthesis_method->reduction_q Reduction td_q Are alkenes or un-expanded alcohols present? synthesis_method->td_q Tiffeneau-Demjanov rearrangement_a1 Check reaction time and temperature. Ensure efficient fractional distillation. rearrangement_q->rearrangement_a1 Yes rearrangement_a2 Analyze for other impurities. Consider starting material purity. rearrangement_q->rearrangement_a2 No reduction_a1 Lower reaction temperature. Use a bulkier reducing agent. reduction_q->reduction_a1 Yes reduction_a2 Check for unreacted cyclobutanone. Ensure complete reaction. reduction_q->reduction_a2 No td_a1 Control diazotization temperature (0-5 °C). Verify starting material purity. td_q->td_a1 Yes

References

Technical Support Center: Purification of Cyclobutanol by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of cyclobutanol by distillation. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data presented in a clear, accessible format.

Frequently Asked Questions (FAQs)

Q1: What is the boiling point of this compound, and which distillation method is most appropriate?

A1: this compound has a boiling point of approximately 123-124°C at atmospheric pressure (~760 mmHg). The choice between simple and fractional distillation depends on the boiling points of any impurities.[1][2]

  • Simple Distillation: Suitable if impurities have boiling points that differ from this compound by more than 25°C.

  • Fractional Distillation: Necessary for separating impurities with closer boiling points, as it provides greater separation efficiency through multiple vaporization-condensation cycles.[3]

Q2: Does this compound form an azeotrope with water?

A2: Based on available chemical data, this compound is not reported to form a common azeotrope with water. It is partially miscible with water.[4] However, if the crude product is wet, an initial drying step using a suitable agent like anhydrous magnesium sulfate (B86663) or sodium sulfate is recommended before distillation to ensure efficient purification.

Q3: What are the most common impurities to consider during the distillation of this compound?

A3: Impurities largely depend on the synthetic route. A frequent synthesis involves the acid-catalyzed rearrangement of cyclopropylcarbinol.[4]

  • Cyclopropylcarbinol: A common starting material with a boiling point of 123-124°C, making it extremely difficult to separate from this compound by distillation due to the identical boiling points.[1][3] If present, alternative purification methods like chromatography may be required.

  • 3-Buten-1-ol: A common byproduct from the rearrangement reaction, with a boiling point of 113-114°C.[4][5] It can be effectively removed using fractional distillation.

  • Cyclobutanone: If the synthesis involves the reduction of cyclobutanone, any unreacted starting material (boiling point ~99°C) can be separated by fractional distillation.[6]

Q4: When should I use vacuum distillation to purify this compound?

A4: Vacuum distillation is recommended if this compound is suspected to be thermally sensitive or if you wish to lower the boiling point to a more convenient temperature range. Reducing the pressure significantly lowers the temperature required for distillation, which can prevent decomposition of the target compound and save energy.

Data Presentation: Physical Properties

The following tables summarize key physical data for this compound and its common impurities.

Table 1: Boiling Points of this compound and Related Compounds at Atmospheric Pressure

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₄H₈O72.11123-124[2]
CyclobutanoneC₄H₆O70.0999[6][7]
3-Buten-1-olC₄H₈O72.11113-114[5]
CyclopropylcarbinolC₄H₈O72.11123-124[1][3]

Table 2: Estimated Boiling Point of this compound at Reduced Pressures

Disclaimer: The following boiling points are estimates calculated using the Clausius-Clapeyron equation based on available vapor pressure data. Actual experimental values may vary.

Pressure (mmHg)Estimated Boiling Point (°C)
10068
5052
2034
1020
57
1-13

Troubleshooting Guide

This section addresses common problems encountered during the distillation of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No Distillate 1. Insufficient heating.2. Leak in the system (especially under vacuum).3. Thermometer bulb placed incorrectly (too high).1. Gradually increase the heat setting on the mantle. Ensure the flask is properly insulated if needed.2. Check all joints and seals for leaks. Re-grease joints if necessary.3. Adjust the thermometer so the top of the bulb is level with the bottom of the condenser side arm.
Bumping / Uneven Boiling 1. Lack of boiling chips or stir bar.2. Heating too rapidly.1. Never add boiling chips to a hot liquid. Cool the flask, then add new boiling chips or a magnetic stir bar.2. Reduce the heating rate to achieve a smooth, controlled boil.
Column Flooding (Liquid backs up in the fractionating column)1. Heating rate is too high, causing excessive vapor flow.2. Column insulation is too effective, preventing proper condensation/re-vaporization cycles.1. Reduce the heating rate immediately and allow the liquid to drain back into the distilling flask. Resume heating at a lower rate.2. If heavily insulated, remove some insulation to allow a proper temperature gradient to form in the column.
Poor Separation / Contaminated Distillate 1. Distillation rate is too fast.2. Inefficient fractionating column for the required separation.3. Azeotrope formation (unlikely with water, but possible with other solvents).1. Slow the distillation rate to 1-2 drops per second to allow for proper equilibration in the column.2. Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or a spinning band column for difficult separations).3. Analyze the distillate to identify the contaminant. If an unexpected azeotrope is suspected, consider alternative purification methods or a different distillation strategy (e.g., azeotropic distillation with an entrainer).
Distillate is Cloudy 1. Water contamination in the distillate.2. The wash has frothed and carried over into the condenser.1. Ensure the crude this compound is thoroughly dried before distillation. Check that the condenser cooling water is not leaking into the system.2. Ensure the distilling flask is no more than two-thirds full. Use an anti-foaming agent if necessary.

Experimental Protocols

Protocol 1: Fractional Distillation of this compound at Atmospheric Pressure

This protocol is suitable for separating this compound from impurities with boiling points differing by 5-25°C, such as 3-buten-1-ol.

  • Preparation:

    • Ensure the crude this compound is dry. If it contains water, pre-treat with a drying agent (e.g., anhydrous MgSO₄), and filter.

    • Add the dry crude this compound to a round-bottom flask, filling it to no more than two-thirds of its capacity.

    • Add a magnetic stir bar or a few boiling chips to the flask.

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus (see diagram below). Use a fractionating column (e.g., Vigreux) appropriate for the expected difficulty of separation.

    • Place the thermometer correctly, with the top of the bulb just below the level of the side-arm leading to the condenser.

    • Ensure all glass joints are securely clamped and sealed.

    • Connect the condenser to a circulating water source (water in at the bottom, out at the top).

  • Distillation:

    • Begin heating the flask gently using a heating mantle.

    • Observe the vapor rising slowly through the fractionating column. A ring of condensing vapor should be visible.

    • Adjust the heating rate to maintain a slow, steady distillation rate of about 1-2 drops per second into the receiving flask.

    • Collect any initial low-boiling fractions (e.g., solvent, cyclobutanone, or 3-buten-1-ol) in a separate receiving flask. The temperature should hold steady at the boiling point of the impurity.

    • Once the first fraction is removed, the temperature may drop slightly before rising again. When the temperature stabilizes at the boiling point of this compound (~123°C), change to a clean receiving flask to collect the purified product.

    • Monitor the temperature closely. A sharp drop or rise in temperature indicates the end of the this compound fraction.

  • Shutdown:

    • Stop the distillation before the distilling flask runs dry to prevent the formation of potentially explosive peroxides and overheating.

    • Turn off the heat and allow the apparatus to cool completely before disassembling.

Protocol 2: Vacuum Distillation of this compound

This protocol is for purifying this compound at a reduced pressure.

  • Preparation:

    • Follow the preparation steps from Protocol 1. Crucially, use a magnetic stir bar for stirring, as boiling chips are ineffective under vacuum.

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus (see diagram below). Use thick-walled hosing for vacuum connections.

    • Ensure all glassware is free of cracks or star fractures that could implode under vacuum.

    • Use a Perkin triangle or a "cow"-type receiver to allow for the collection of different fractions without breaking the vacuum.

    • Connect the apparatus to a vacuum pump, with a cold trap placed between the apparatus and the pump to protect the pump from corrosive vapors.

  • Distillation:

    • Turn on the magnetic stirrer.

    • Slowly and carefully apply the vacuum.

    • Once the desired pressure is reached and stable, begin to heat the flask gently.

    • The liquid will begin to boil at a significantly lower temperature than at atmospheric pressure (refer to Table 2 for estimates).

    • Collect fractions as described in Protocol 1, isolating the main fraction that distills at a constant temperature for the given pressure.

  • Shutdown:

    • Allow the apparatus to cool completely to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.

    • Disassemble the cooled apparatus.

Visualizations

G Experimental Workflow: Fractional Distillation cluster_prep Preparation cluster_distill Distillation Process cluster_post Post-Distillation prep1 Dry Crude this compound (e.g., with MgSO4) prep2 Filter Drying Agent prep1->prep2 prep3 Charge Flask with Crude Product & Stir Bar prep2->prep3 dist1 Assemble Fractional Distillation Apparatus prep3->dist1 dist2 Heat Gently dist1->dist2 dist3 Collect Low-Boiling Impurity Fraction dist2->dist3 dist4 Collect Pure This compound Fraction dist3->dist4 dist5 Stop Heating (Do Not Distill to Dryness) dist4->dist5 post1 Cool Apparatus dist5->post1 post2 Disassemble post1->post2 post3 Analyze Purity (GC, NMR) post2->post3

Caption: Workflow for atmospheric fractional distillation of this compound.

G Troubleshooting Logic for Poor Separation start Problem: Contaminated Distillate q1 Is distillation rate > 2 drops/sec? start->q1 a1_yes Reduce Heating Rate q1->a1_yes Yes q2 Is Δbp of impurity < 10-15°C? q1->q2 No a1_yes->q1 Re-assess a2_yes Increase Column Efficiency (e.g., longer column, packing, spinning band) q2->a2_yes Yes q3 Is the column flooded? q2->q3 No a3_yes Reduce Heat & Re-equilibrate q3->a3_yes Yes end Re-evaluate Synthetic Purity or Consider Chromatography q3->end No a3_yes->q3 Re-assess

Caption: Decision tree for troubleshooting poor separation results.

References

Technical Support Center: Purification of Cyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclobutanol. The following sections address common issues encountered during the purification of this compound, offering detailed experimental protocols and data to ensure the highest purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound reaction?

A1: Impurities in this compound reactions largely depend on the synthetic route. The two most common methods for synthesizing this compound are the reduction of cyclobutanone (B123998) and the acid-catalyzed rearrangement of cyclopropanemethanol.

  • From Cyclobutanone Reduction: The primary impurity is typically unreacted cyclobutanone. Depending on the reducing agent and reaction conditions, side-products from over-reduction or side-reactions of the ketone can also be present.

  • From Cyclopropanemethanol Rearrangement: A common byproduct of this reaction is 3-buten-1-ol (B139374). Unreacted cyclopropanemethanol may also be present.

  • General Impurities: Regardless of the synthetic route, other potential impurities can include solvents used in the reaction or workup, and degradation products such as cyclobutene (B1205218), which can form under acidic conditions or at high temperatures.[1]

Q2: Which purification method is best for my this compound sample?

A2: The optimal purification method depends on the nature and boiling points of the impurities.

  • Fractional Distillation: This is one of the most common and effective methods for separating this compound (boiling point: 122-124 °C) from impurities with significantly different boiling points, such as residual solvents or the 3-buten-1-ol byproduct (boiling point: 112-114 °C).[2]

  • Liquid-Liquid Extraction: This technique is useful for removing water-soluble impurities, such as salts or polar byproducts, from the organic phase containing this compound.[2]

  • Column Chromatography: For impurities with boiling points very close to this compound or for non-volatile impurities, column chromatography is a powerful technique.[2][3] It is particularly effective for separating isomers or closely related compounds.[2]

  • Recrystallization: If you have a solid derivative of this compound, recrystallization can be a highly effective method for achieving high purity. For this compound itself, which is a liquid at room temperature, this method is not directly applicable unless you are working at very low temperatures.

Q3: How can I assess the purity of my this compound sample?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for assessing the purity of volatile compounds like this compound.[4] It allows for the separation of different components in your sample and provides their mass spectra for identification. Purity is typically calculated as the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Fractional Distillation
IssuePossible CauseTroubleshooting Steps
Poor Separation of this compound and Impurities 1. Distillation rate is too fast: This prevents the establishment of a proper vapor-liquid equilibrium in the column. 2. Inefficient fractionating column: The column may not have enough theoretical plates for the separation. 3. Azeotrope formation: An azeotrope is a mixture of liquids with a constant boiling point, making separation by simple distillation impossible.[6][7]1. Reduce the heating rate to ensure a slow and steady distillation rate (typically 1-2 drops per second).[8] 2. Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux or Raschig rings).[8] 3. Investigate if this compound forms an azeotrope with any of the impurities. If so, consider using a different purification method or employing azeotropic distillation by adding a third component to break the azeotrope.[4]
Product is Contaminated with a Higher-Boiling Impurity Bumping of the distillation mixture: Violent boiling can carry less volatile impurities into the distillate.1. Ensure smooth boiling by using a magnetic stirrer or boiling chips. 2. Do not overfill the distillation flask (it should be no more than two-thirds full).[8]
No Distillate is Collected 1. Incorrect thermometer placement: The thermometer bulb must be positioned correctly to accurately measure the temperature of the vapor entering the condenser. 2. Leaks in the apparatus: Leaks will prevent the buildup of vapor pressure needed for distillation. 3. Insufficient heating: The distillation pot is not reaching the boiling point of the mixture.1. The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head.[9] 2. Check all joints and connections for a tight seal. Use vacuum grease for ground glass joints if necessary. 3. Gradually increase the temperature of the heating mantle. Insulate the distillation flask and column with glass wool or aluminum foil to minimize heat loss.[10]
Product Decomposes During Distillation Distillation temperature is too high: this compound can undergo dehydration to form cyclobutene at elevated temperatures.[1]Use vacuum distillation to lower the boiling point of this compound and other components, thus avoiding decomposition.
Liquid-Liquid Extraction
IssuePossible CauseTroubleshooting Steps
Formation of an Emulsion Vigorous shaking: Shaking the separatory funnel too aggressively can lead to the formation of a stable emulsion, especially if detergents or finely divided solids are present.1. Allow the separatory funnel to stand for a longer period. 2. Gently swirl the funnel instead of shaking vigorously. 3. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion. 4. Filter the mixture through a pad of Celite or glass wool.
Poor Separation of Layers Similar densities of the two phases: If the densities of the organic and aqueous layers are too close, they will not separate cleanly.Add a solvent with a significantly different density to the organic phase (e.g., a denser solvent like dichloromethane (B109758) or a less dense solvent like diethyl ether) to improve the density difference.
Low Recovery of this compound Incomplete extraction: this compound has some solubility in water, so a single extraction may not be sufficient.Perform multiple extractions (e.g., 3-4 times) with smaller volumes of the organic solvent. Combining the organic layers will result in a higher recovery than a single extraction with a large volume.
Column Chromatography
IssuePossible CauseTroubleshooting Steps
Poor Separation of Bands 1. Inappropriate mobile phase: The polarity of the solvent system may not be optimal for separating this compound from the impurities. 2. Improperly packed column: Channels or cracks in the stationary phase will lead to poor separation. 3. Overloading the column: Using too much sample for the amount of stationary phase will result in broad, overlapping bands.1. Optimize the mobile phase using Thin Layer Chromatography (TLC) first. A good starting point is a solvent system that gives your product an Rf value of 0.2-0.4.[8] 2. Ensure the column is packed uniformly without any air bubbles or cracks. 3. Use an appropriate ratio of sample to stationary phase (typically 1:20 to 1:100 by weight).[8]
This compound Elutes Too Quickly The mobile phase is too polar: This will cause all components to move quickly through the column with little separation.Use a less polar mobile phase or a gradient elution starting with a non-polar solvent and gradually increasing the polarity.
This compound Does Not Elute The mobile phase is not polar enough: this compound is a polar molecule and requires a sufficiently polar solvent to move it through the silica (B1680970) gel.Increase the polarity of the mobile phase. For example, if you are using a hexane (B92381)/ethyl acetate (B1210297) mixture, increase the percentage of ethyl acetate.

Data Presentation

The following table summarizes the effectiveness of different purification techniques for removing common impurities from this compound reactions. The values are representative and can vary depending on the specific experimental conditions.

Purification MethodImpurity TypeTypical Purity AchievedEstimated Yield LossAdvantagesDisadvantages
Fractional Distillation Volatile impurities with different boiling points (e.g., 3-buten-1-ol, residual solvents)>95%[11]10-20%Scalable, effective for large quantities.Not suitable for azeotropes or impurities with similar boiling points; potential for thermal degradation.
Liquid-Liquid Extraction Water-soluble impurities (e.g., salts, highly polar byproducts)N/A (removes specific impurity types)5-10%Good for initial workup to remove inorganic materials.Does not separate organic impurities from the product; can be time-consuming with multiple extractions.
Column Chromatography Impurities with similar polarity and boiling point to this compound; non-volatile impurities>99%15-30%High resolution for difficult separations.Time-consuming, requires significant solvent volumes, not easily scalable.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

This protocol is designed for the purification of this compound from impurities with different boiling points, such as 3-buten-1-ol.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flask

  • Heating mantle

  • Magnetic stirrer and stir bar or boiling chips

  • Clamps and stand

Procedure:

  • Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed.

  • Place the crude this compound and a magnetic stir bar or boiling chips into the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Begin heating the flask gently with the heating mantle.

  • Observe the temperature on the thermometer. The temperature will initially rise to the boiling point of the lowest-boiling component.

  • Collect the first fraction (forerun), which will contain the lower-boiling impurities (e.g., 3-buten-1-ol, bp 112-114 °C).

  • Once the temperature begins to rise again, change the receiving flask.

  • Collect the main fraction at the boiling point of this compound (122-124 °C).[12] The temperature should remain stable during the collection of this fraction.

  • Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask. Do not distill to dryness.

  • Analyze the purity of the collected this compound fraction using GC-MS.

Protocol 2: Purification of this compound by Liquid-Liquid Extraction

This protocol is for the removal of water-soluble impurities from a this compound reaction mixture.

Materials:

  • Crude this compound reaction mixture

  • Separatory funnel

  • Organic solvent (e.g., diethyl ether, ethyl acetate)[2]

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of an appropriate organic solvent (e.g., diethyl ether).

  • Add an equal volume of deionized water to wash the organic layer.

  • Stopper the funnel, invert it, and vent to release pressure.

  • Shake the funnel gently, with periodic venting, to mix the layers.

  • Allow the layers to separate. The organic layer will typically be the top layer if using diethyl ether or ethyl acetate.

  • Drain the lower aqueous layer into a flask.

  • Repeat the washing of the organic layer with deionized water two more times.

  • Wash the organic layer with brine to help remove any remaining water.

  • Drain the aqueous layer and transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the organic layer to dry it. Swirl the flask and let it sit for 10-15 minutes.

  • Filter the drying agent from the organic solution.

  • Remove the organic solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purification of this compound by Column Chromatography

This protocol is for the separation of this compound from impurities with similar polarities.

Materials:

  • Crude this compound

  • Chromatography column

  • Silica gel (stationary phase)

  • Sand

  • Solvent system (mobile phase), e.g., a mixture of hexane and ethyl acetate

  • Collection tubes or flasks

  • TLC plates and chamber

  • Rotary evaporator

Procedure:

  • Prepare the column: Secure the chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom. Add a thin layer of sand.

  • Pack the column: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent. Pour the slurry into the column, allowing the solvent to drain slowly, ensuring no air bubbles are trapped. Tap the column gently to ensure even packing. Add a thin layer of sand on top of the silica gel.

  • Load the sample: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully add the sample to the top of the column.

  • Elute the column: Begin adding the mobile phase to the top of the column. Start with a low polarity solvent mixture (e.g., 9:1 hexane:ethyl acetate) and collect fractions.

  • Monitor the separation: Analyze the collected fractions by TLC to determine which fractions contain the purified this compound.

  • Increase solvent polarity (if necessary): If the this compound is not eluting, gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate).

  • Combine and concentrate: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.

Visualizations

Fractional_Distillation_Workflow cluster_setup Apparatus Setup cluster_process Distillation Process A Crude this compound in Distillation Flask B Fractionating Column A->B Heat C Condenser B->C D Receiving Flask C->D Coolant E Collect Low-Boiling Impurities (Forerun) D->E F Collect Pure this compound Fraction (bp 122-124 °C) E->F Change Receiving Flask G Stop Distillation F->G Temperature Drops

Caption: Workflow for Fractional Distillation of this compound.

Liquid_Liquid_Extraction_Workflow A Crude Reaction Mixture in Separatory Funnel B Add Organic Solvent & Water A->B C Shake and Separate Layers B->C D Collect Organic Layer C->D I Aqueous Waste (Impurities) C->I Discard E Wash Organic Layer with Brine D->E F Dry Organic Layer (e.g., MgSO4) E->F G Filter and Evaporate Solvent F->G H Purified this compound G->H

Caption: Workflow for Liquid-Liquid Extraction of this compound.

Troubleshooting_Logic Start Purification Problem Identified Q1 Which Purification Method? Start->Q1 Dist Distillation Issue Q1->Dist Distillation Ext Extraction Issue Q1->Ext Extraction Chrom Chromatography Issue Q1->Chrom Chromatography PoorSep Poor Separation? Dist->PoorSep Emulsion Emulsion Formed? Ext->Emulsion BadElution Poor Band Separation? Chrom->BadElution SlowRate Action: Reduce Heat/Distillation Rate PoorSep->SlowRate Yes BetterCol Action: Use More Efficient Column PoorSep->BetterCol If rate is slow AddBrine Action: Add Brine / Let Stand Emulsion->AddBrine Yes OptimizeSolvent Action: Optimize Mobile Phase via TLC BadElution->OptimizeSolvent Yes

Caption: Basic Troubleshooting Logic for this compound Purification.

References

Technical Support Center: Managing Ring Strain in Cyclobutanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclobutanol and its derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments involving these strained ring systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with this compound reactions?

The primary challenge in this compound chemistry stems from its inherent ring strain, which makes the four-membered ring susceptible to cleavage.[1] This can lead to undesired side reactions, such as ring-opening, rearrangement, and polymerization, competing with the desired transformation.[1][2] Managing this reactivity to achieve high yields and selectivity is a key consideration. Careful selection of catalysts, reagents, and reaction conditions is crucial to control the reaction pathway.[1][3]

Q2: How can I minimize unwanted ring-opening of my this compound starting material?

Minimizing unwanted ring-opening requires careful control of reaction conditions. Key strategies include:

  • Use of milder reagents: Opt for less aggressive reagents that are selective for the desired transformation without promoting C-C bond cleavage.

  • Low reaction temperatures: Many ring-opening reactions are thermodynamically favored at higher temperatures.[4] Conducting reactions at lower temperatures can help to suppress these side reactions.

  • Appropriate catalyst selection: For metal-catalyzed reactions, the choice of metal and ligands is critical. Some metals are more prone to inducing β-carbon elimination and subsequent ring-opening.[1][5] For instance, while palladium is often used for controlled ring-opening, its use in reactions where the ring should be preserved requires careful ligand selection.[5]

  • Control of pH: Acidic conditions can promote carbocation formation, which can lead to rearrangements and ring-opening.[1] Buffering the reaction mixture or using non-acidic catalysts can be beneficial.

Q3: What are the best practices for purifying this compound and its derivatives?

Purification of this compound and its derivatives can be achieved through several standard laboratory techniques:

  • Distillation: Fractional distillation is effective for separating this compound from impurities with different boiling points.[6]

  • Chromatography: Column chromatography using silica (B1680970) gel or alumina (B75360) is a common method for purifying this compound derivatives. The choice of eluent will depend on the polarity of the specific compound.[7]

  • Extraction: Liquid-liquid extraction can be used to separate this compound from aqueous reaction mixtures or water-soluble impurities.[6] Solid-phase extraction (SPE) is useful for removing trace impurities.[6]

  • Recrystallization: For solid derivatives, recrystallization from a suitable solvent system can yield highly pure material.

Q4: How can I monitor the progress of my this compound reaction?

Thin-layer chromatography (TLC) and gas chromatography (GC) are effective techniques for monitoring the progress of most this compound reactions.[8][9] A co-spot, where the reaction mixture is spotted on top of the starting material spot on a TLC plate, can be particularly helpful to confirm the consumption of the starting material, especially if the product has a similar Rf value.[9][10] For volatile compounds, GC is a more suitable monitoring technique.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product

A low yield in a this compound reaction can be attributed to several factors. The following guide provides a systematic approach to troubleshooting this common issue.

Troubleshooting Workflow for Low Yield

start Low Yield Observed check_purity Verify Purity of Starting Materials and Reagents start->check_purity check_stoichiometry Confirm Accurate Stoichiometry check_purity->check_stoichiometry check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_stoichiometry->check_conditions analyze_crude Analyze Crude Reaction Mixture (NMR, GC-MS) check_conditions->analyze_crude product_in_crude Product Formed? analyze_crude->product_in_crude workup_issue Investigate Workup and Purification Steps for Product Loss product_in_crude->workup_issue Yes reaction_issue Reaction Itself is Inefficient product_in_crude->reaction_issue No end Improved Yield workup_issue->end optimize_catalyst Optimize Catalyst/Reagent reaction_issue->optimize_catalyst optimize_conditions Optimize Reaction Conditions optimize_catalyst->optimize_conditions optimize_conditions->end

Caption: A step-by-step workflow for troubleshooting low reaction yields.

Potential Causes and Solutions:

Potential Cause Recommended Action
Impure Starting Materials or Reagents Verify the purity of your this compound starting material and all reagents using appropriate analytical techniques (e.g., NMR, GC-MS). Impurities can act as catalyst poisons or participate in side reactions.
Incorrect Stoichiometry Double-check all calculations and ensure accurate measurement of all reactants and reagents. In some cases, using a slight excess of one reagent may be necessary to drive the reaction to completion.
Suboptimal Reaction Conditions Review the reaction temperature, time, and atmosphere. Ensure that the reaction is being conducted under an inert atmosphere if any of the reagents are air- or moisture-sensitive. Consider optimizing the temperature and reaction time.[7]
Product Loss During Workup/Purification Analyze a sample of the crude reaction mixture before workup to determine if the product was formed in high yield. If so, product loss is occurring during extraction, washing, or chromatography. Ensure correct pH during extractions and consider alternative purification methods.[6]
Inefficient Catalyst or Reagent The chosen catalyst or reagent may not be optimal for the specific substrate. Consult the literature for alternative catalytic systems or reagents that have been shown to be effective for similar transformations.[11]
Issue 2: Formation of Unexpected Side Products (e.g., Ring-Opened Products)

The high ring strain of this compound makes it prone to C-C bond cleavage, leading to the formation of ring-opened byproducts.[1]

Logical Flow for Addressing Side Product Formation

start Unexpected Side Products Detected identify_side_product Identify the Structure of the Side Product(s) start->identify_side_product determine_mechanism Determine the Likely Formation Mechanism identify_side_product->determine_mechanism is_ring_opened Is it a Ring-Opened Product? determine_mechanism->is_ring_opened is_rearranged Is it a Rearrangement Product? is_ring_opened->is_rearranged No modify_conditions Modify Conditions to Disfavor the Side Reaction is_ring_opened->modify_conditions Yes is_rearranged->modify_conditions Yes lower_temp Lower Reaction Temperature modify_conditions->lower_temp change_catalyst Change Catalyst/Ligand lower_temp->change_catalyst adjust_ph Adjust pH/Use Non-Acidic Conditions change_catalyst->adjust_ph end Minimized Side Products adjust_ph->end

Caption: A decision-making diagram for troubleshooting the formation of unexpected byproducts.

Strategies to Suppress Ring-Opening:

Strategy Description
Temperature Optimization Lowering the reaction temperature can significantly reduce the rate of undesired ring-opening reactions, which often have a higher activation energy than the desired transformation.[12]
Catalyst and Ligand Screening For metal-catalyzed reactions, the choice of the metal and its ligand sphere is crucial. Ligands can modulate the electronic and steric properties of the metal center, influencing its propensity to induce C-C bond cleavage.[1] For example, in some palladium-catalyzed reactions, the choice of phosphine (B1218219) ligand can determine whether the this compound ring remains intact or undergoes cleavage.[5]
Control of Acidity Acidic conditions can facilitate the formation of carbocation intermediates that readily undergo ring expansion or cleavage.[1] Using non-acidic catalysts or adding a non-nucleophilic base to the reaction mixture can prevent these undesired pathways.

Comparative Data on Reaction Conditions for [2+2] Cycloaddition:

The following table summarizes the effect of temperature and pressure on the yield of a hyperbaric [2+2] cycloaddition reaction to form a this compound derivative.[7]

EntryEquivalents of Vinyl EtherTemperature (°C)Pressure (kbar)Time (h)Yield (%)
12211519-
22501519-
32751519-
43211519-
5350151983
63751519-
74211519-
84501519-
94751519-

Data extracted from a study on the synthesis of a library of this compound derivatives.[7] The study notes that while higher temperatures improved conversion, they also led to more side products, resulting in lower yields in some cases.

Issue 3: Poor Stereoselectivity

Controlling the stereochemical outcome of reactions involving this compound is often a significant challenge. Poor stereoselectivity can result in mixtures of diastereomers or enantiomers that are difficult to separate.

Factors Influencing Stereoselectivity:

  • Steric Hindrance: The steric bulk of substituents on the this compound ring and the reagents used can direct the approach of incoming reagents, influencing the stereochemical outcome.[7]

  • Catalyst Control: In enantioselective reactions, the choice of a chiral catalyst or ligand is paramount in determining the enantiomeric excess (ee) of the product.[3]

  • Temperature: Lowering the reaction temperature can often enhance stereoselectivity by increasing the energy difference between the diastereomeric transition states.[4][12]

  • Solvent Effects: The polarity of the solvent can influence the transition state geometry and, consequently, the stereoselectivity of the reaction.[4]

Strategies for Improving Stereoselectivity:

Strategy Description
Use of Chiral Catalysts/Auxiliaries For asymmetric synthesis, employing a well-chosen chiral catalyst, ligand, or auxiliary is essential to induce high stereoselectivity.[3]
Kinetic Resolution If a racemic mixture of a chiral this compound is used, a kinetic resolution can be employed where one enantiomer reacts faster than the other, allowing for the separation of the unreacted enantiomer and the product.[13][14]
Optimization of Reaction Conditions Systematically screen reaction parameters such as temperature, solvent, and concentration to identify conditions that favor the formation of the desired stereoisomer.[4]
Use of Bulky Reagents Employing sterically demanding reagents can enhance facial selectivity by favoring attack from the less hindered face of the this compound substrate.

Comparative Data on Enantioselective Reduction of a Cyclobutanone (B123998):

The following table illustrates the impact of different catalysts on the yield and enantiomeric excess (ee) of the reduction of a 3,3-disubstituted cyclobutanone to the corresponding this compound.[3]

CatalystYield (%)ee (%)
(S,S)-Ts-DENEB-44
(S)-B-Me9391

Data from a study on the catalytic enantioselective synthesis of cyclobutanols.[3]

Key Experimental Protocols

Protocol 1: General Procedure for the Oxidation of this compound to Cyclobutanone

This protocol describes a general method for the oxidation of a secondary this compound to the corresponding ketone using pyridinium (B92312) chlorochromate (PCC).

Experimental Workflow for this compound Oxidation

start Start prepare_pcc Prepare a Suspension of PCC in Anhydrous Dichloromethane (B109758) start->prepare_pcc add_this compound Add a Solution of this compound to the PCC Suspension prepare_pcc->add_this compound stir_reaction Stir Vigorously at Room Temperature add_this compound->stir_reaction monitor_reaction Monitor Reaction Progress by TLC/GC stir_reaction->monitor_reaction reaction_complete Reaction Complete? monitor_reaction->reaction_complete reaction_complete->stir_reaction No workup Workup: Dilute with Ether, Filter through Silica Gel reaction_complete->workup Yes purify Purify by Column Chromatography or Distillation workup->purify end Isolated Cyclobutanone purify->end

Caption: A typical experimental workflow for the oxidation of this compound.

Procedure:

  • To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (CH₂Cl₂) at room temperature, add a solution of the this compound (1.0 equivalent) in anhydrous CH₂Cl₂.

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours.

  • Monitor the progress of the reaction by TLC or GC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with diethyl ether and stir for 15 minutes.

  • Filter the mixture through a short plug of silica gel, washing the filter cake with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to afford the crude cyclobutanone.

  • Purify the crude product by flash column chromatography or distillation to obtain the pure cyclobutanone.

Protocol 2: Palladium-Catalyzed Ring-Opening of a this compound Derivative

This protocol provides a general procedure for the palladium-catalyzed C-C bond cleavage of a tertiary this compound, which can be adapted for various subsequent coupling reactions.[15][16]

Reaction Pathway for Pd-Catalyzed C-C Cleavage

This compound Tertiary this compound intermediate σ-Alkyl Pd(II) Intermediate This compound->intermediate β-Carbon Elimination pd_catalyst Pd(OAc)₂ / Ligand ring_opened_product Ring-Opened Product intermediate->ring_opened_product Further Reaction (e.g., β-H Elimination, Coupling)

Caption: A simplified mechanism for the palladium-catalyzed ring-opening of this compound.

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, combine the this compound derivative (1.0 equivalent), Pd(OAc)₂ (2-5 mol%), and the desired phosphine ligand (e.g., JohnPhos, 4-10 mol%).

  • Add a suitable anhydrous solvent (e.g., toluene) and a base (e.g., Cs₂CO₃, 1.2 equivalents).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically several hours).

  • Monitor the reaction by TLC or GC.

  • After completion, cool the reaction mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture and wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: Cyclobutanol Reaction Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for scientists, researchers, and drug development professionals working with cyclobutanol. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent and mitigate unwanted side reactions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common unwanted side reactions when working with this compound?

A1: Due to its inherent ring strain, this compound is susceptible to several unwanted side reactions. The most common are:

  • Ring-Opening Reactions: Under acidic conditions or in the presence of certain transition metals, the cyclobutane (B1203170) ring can open to form linear compounds. For example, oxidation with chromic acid without a co-oxidant can lead to the formation of 4-hydroxybutyraldehyde.[1]

  • Rearrangement and Ring Expansion: Acid-catalyzed reactions can induce carbocation formation, leading to rearrangements. A frequent outcome is ring expansion to form more stable cyclopentanone (B42830) or cyclopentene (B43876) derivatives.[2][3][4]

  • Elimination (Dehydration): In the presence of strong acids, this compound can undergo dehydration to form cyclobutene.[5]

Q2: How can I oxidize this compound to cyclobutanone (B123998) while avoiding ring-opening side products?

A2: The key is to choose an appropriate oxidizing agent and control the reaction conditions.

  • Chromic Acid with Oxalic Acid: When using chromic acid (H₂CrO₄), the addition of oxalic acid is crucial. Oxalic acid acts as a co-oxidant, promoting a three-electron reduction of Cr(VI) to Cr(III) and preventing the formation of a Cr(IV) intermediate that causes C-C bond cleavage.[1] This method can suppress the formation of the ring-opened side product, 4-hydroxybutyraldehyde.

  • Milder Oxidizing Agents: Reagents like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in the presence of a co-oxidant like sodium hypochlorite (B82951) (NaOCl) or bis(acetoxy)iodobenzene (BAIB) provide a milder alternative that can give high yields of cyclobutanone with minimal side reactions.[6][7][8][9] Other mild options include Pyridinium chlorochromate (PCC) and Swern oxidation, although each has its own advantages and disadvantages regarding toxicity, byproducts, and required conditions.[10][11]

Q3: My reaction with a substituted this compound is giving a rearranged product with a five-membered ring. How can I prevent this?

A3: Ring expansion is typically driven by the formation of a carbocation intermediate, which is favored under acidic conditions. To prevent this:

  • Avoid Strong Acids: Whenever possible, use neutral or basic reaction conditions. If an acid is required, consider using a weaker acid or a buffered system.

  • Use Protecting Groups: Protect the hydroxyl group of this compound as a silyl (B83357) ether (e.g., TBDMS, TIPS) before performing reactions that are sensitive to acid or could generate carbocations.[12][13][14] Silyl ethers are generally stable under a variety of conditions and can be selectively removed later.

  • Low Temperatures: Running the reaction at lower temperatures can often disfavor rearrangement pathways by reducing the energy available to overcome the activation barrier for the rearrangement.

Q4: I am trying to perform a substitution reaction on the hydroxyl group of this compound, but I am observing elimination to form cyclobutene. What can I do?

A4: Elimination is a common competing reaction with substitution, especially under acidic or strongly basic conditions with a poor nucleophile.[5][15][16][17][18] To favor substitution:

  • Activate the Hydroxyl Group: Convert the hydroxyl group into a better leaving group that does not require strong acid catalysis, such as a tosylate or mesylate. This allows the substitution to be carried out with a good nucleophile under milder conditions.

  • Choice of Base/Nucleophile: Use a non-bulky, strong nucleophile. If a base is required, use a non-nucleophilic base to avoid promoting elimination.

  • Solvent Choice: A polar aprotic solvent can favor an Sₙ2-type substitution over elimination.

Troubleshooting Guides

Guide 1: Low Yield or No Reaction in this compound Oxidation

If you are experiencing low yields or no conversion of this compound to cyclobutanone, consider the following troubleshooting steps:

Potential Cause Troubleshooting Step Rationale
Inactive Oxidizing Agent Use a fresh batch of the oxidizing agent. For PCC, ensure it is dry and has the correct bright orange color. For Swern oxidation, use freshly distilled DMSO and oxalyl chloride/TFAA.Oxidizing agents can degrade over time, especially if exposed to moisture or air.[10]
Insufficient Reagent Use a slight excess (1.1-1.5 equivalents) of the oxidizing agent.This can help drive the reaction to completion, especially if the starting material or solvent is not perfectly anhydrous.[10]
Incorrect Temperature For Swern oxidations, maintain the temperature at -78 °C during the addition of reagents. For other oxidations, ensure the temperature is appropriate for the chosen method.Temperature control is critical for the stability of the reactive intermediates in many oxidation reactions.[10]
Impure Starting Material Purify the starting this compound by distillation or chromatography.Impurities can consume the oxidizing agent or inhibit the reaction.[10]
Guide 2: Unexpected Product Formation

If your reaction is yielding unexpected products, use the following guide to diagnose the issue:

Observed Issue Potential Cause Suggested Action
Linear, ring-opened product Ring cleavage due to harsh reaction conditions (e.g., strong acid, one-electron oxidant).Switch to milder conditions. For oxidations, use a two-electron oxidant like TEMPO or chromic acid with oxalic acid. For other transformations, avoid strong acids.
Product with a larger ring (e.g., cyclopentanone) Acid-catalyzed rearrangement and ring expansion.Avoid acidic conditions. Protect the hydroxyl group. Run the reaction at a lower temperature.
Alkene product (cyclobutene) Elimination side reaction.Convert the hydroxyl to a better leaving group (e.g., tosylate) and use a strong, non-basic nucleophile. Use a polar aprotic solvent.
Mixture of isomers Incomplete reaction or epimerization.Monitor the reaction closely by TLC or GC to determine the optimal reaction time. Consider if the reaction conditions are causing isomerization of the product.

Data Presentation

Table 1: Comparison of Common Oxidation Methods for this compound
Oxidation Method Typical Yield of Cyclobutanone Common Side Products Advantages Disadvantages
Chromic Acid (H₂CrO₄) Moderate to High4-hydroxybutyraldehyde (up to 40% if oxalic acid is absent)[1]InexpensiveToxic chromium waste, risk of ring-opening.
Chromic Acid + Oxalic Acid HighCO₂Suppresses ring-opening, high yield.[1]Toxic chromium waste.
PCC (Pyridinium chlorochromate) GoodChromium byproductsEasy to handle, relatively mild.Toxic, can be acidic.
Swern Oxidation Good to HighDimethyl sulfide (B99878) (stinky)Mild, avoids heavy metals.Requires cryogenic temperatures (-78 °C), produces a strong odor.[11]
TEMPO/NaOCl High (can be >90%)γ-lactone (in some cases)[6]Mild, catalytic, high yield.Can lead to over-oxidation or lactone formation with some substrates.[6]

Experimental Protocols

Protocol 1: Oxidation of this compound to Cyclobutanone using TEMPO/NaOCl

This protocol is adapted from a general procedure for the oxidation of alcohols.[6]

Materials:

  • This compound

  • Dichloromethane (DCM)

  • TEMPO

  • Sodium bromide (NaBr) solution (0.6 M)

  • Sodium hypochlorite (NaOCl) solution (commercial bleach)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • 10% w/v Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

Procedure:

  • In a round-bottomed flask equipped with a magnetic stir bar and cooled in a water bath, dissolve this compound (1.0 eq.) in DCM to make a 0.5 M solution.

  • Add TEMPO (0.1 eq.) to the solution.

  • Sequentially add the 0.6 M NaBr solution (0.23 eq.), NaOCl solution (1.0 eq.), and saturated NaHCO₃ solution to adjust the pH to approximately 9.5.

  • Stir the resulting biphasic mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically within 1 hour), quench the reaction by adding 10% w/v Na₂S₂O₃ solution to destroy any unreacted NaOCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude cyclobutanone.

  • Purify the product by distillation or column chromatography if necessary.

Protocol 2: Protection of this compound with a tert-Butyldimethylsilyl (TBDMS) Group

This is a general procedure for the silylation of alcohols.[12][13]

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Imidazole (B134444)

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add imidazole (2.5 eq.).

  • Add TBDMSCl (1.2 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Quench the reaction with water and extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting TBDMS-protected this compound by column chromatography.

Visualizations

reaction_troubleshooting cluster_analysis Crude Mixture Analysis cluster_solutions Potential Solutions start Low Yield in this compound Reaction check_purity Check Reagent Purity & Stoichiometry start->check_purity check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions analyze_crude Analyze Crude Mixture (NMR, GC-MS) start->analyze_crude optimize_conditions Optimize Conditions (Temp, Solvent, pH) check_conditions->optimize_conditions unreacted_sm Unreacted Starting Material analyze_crude->unreacted_sm If... side_products Side Products Observed analyze_crude->side_products If... no_product No Desired Product analyze_crude->no_product If... increase_reagent Increase Reagent/Catalyst Loading Extend Reaction Time unreacted_sm->increase_reagent side_products->optimize_conditions change_reagents Change Reagents/ Protecting Group Strategy side_products->change_reagents no_product->change_reagents

Caption: A troubleshooting workflow for low-yield this compound reactions.

oxidation_pathway cluster_desired Desired Pathway cluster_side Side Reactions This compound This compound cyclobutanone Cyclobutanone This compound->cyclobutanone Mild 2e⁻ Oxidant (e.g., TEMPO, CrO₃/Oxalic Acid) ring_opening Ring-Opening (e.g., 4-hydroxybutyraldehyde) This compound->ring_opening Harsh 1e⁻ Oxidant (e.g., CrO₃ alone) over_oxidation Over-oxidation (e.g., γ-lactone) cyclobutanone->over_oxidation Harsh Conditions (e.g., some TEMPO systems)

Caption: Reaction pathways in the oxidation of this compound.

acid_reaction_decision_tree start Reaction with Acid-Sensitive Substrate? protect Protect Hydroxyl Group (e.g., as TBDMS ether) start->protect Yes proceed Proceed with Caution start->proceed No reaction Perform Reaction protect->reaction deprotect Deprotect Hydroxyl Group (e.g., with TBAF) reaction->deprotect final_product Final Product reaction->final_product Directly deprotect->final_product

References

Technical Support Center: Stereoselective Cyclobutanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the improvement of stereoselectivity in cyclobutanol synthesis. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the stereoselective synthesis of cyclobutanols.

Problem Potential Cause Suggested Solution
Low Enantioselectivity / Diastereoselectivity 1. Suboptimal Catalyst/Ligand: The chosen chiral catalyst or ligand may not be ideal for the specific substrate.[1][2][3][4] 2. Incorrect Catalyst Loading: Too high or too low a catalyst concentration can negatively impact stereocontrol. 3. Reaction Temperature: The temperature may be too high, leading to a reduction in stereoselectivity.[3] 4. Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry. 5. Presence of Impurities: Water or other impurities can interfere with the catalyst's performance.1. Screen Catalysts and Ligands: Test a variety of catalysts and chiral ligands to find the optimal combination for your substrate. For instance, in the reduction of 3,3-disubstituted cyclobutanones, oxazaborolidine catalysts like (S)-B-Me have shown high efficiency.[3] For cobalt-catalyzed hydroacylations, chiral phosphine (B1218219) ligands such as (S,S)-BDPP are effective.[4] 2. Optimize Catalyst Loading: Perform a series of experiments with varying catalyst concentrations to determine the optimal loading. 3. Vary the Temperature: Attempt the reaction at a lower temperature. Lowering the temperature from 100°C to 60°C has been shown to improve enantioselectivity in some C-H silylation reactions.[3] 4. Solvent Screening: Test a range of solvents with different polarities. 5. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry all glassware thoroughly. Handle air- and moisture-sensitive reagents under an inert atmosphere (e.g., argon or nitrogen).
Low Reaction Yield / Incomplete Conversion 1. Catalyst Deactivation: The catalyst may be degrading under the reaction conditions. 2. Insufficient Reaction Time: The reaction may not have been allowed to run to completion. 3. Steric Hindrance: Highly substituted substrates may react more slowly.[2] 4. Reagent Stoichiometry: Incorrect ratios of reactants can lead to incomplete conversion.1. Use a More Robust Catalyst: If catalyst degradation is suspected, consider a more stable catalyst system. For electron-rich benzocyclobutenones, a more reactive catalyst like (S,S)-Ts-DENEB may be necessary to improve the yield.[2] 2. Increase Reaction Time: Monitor the reaction progress by TLC or GC/LC-MS and allow it to proceed until the starting material is consumed. 3. Increase Temperature or Catalyst Loading: For sterically hindered substrates, a higher temperature or increased catalyst loading might be necessary to drive the reaction to completion. 4. Optimize Stoichiometry: Vary the ratio of the reactants to find the optimal conditions for your specific substrate.
Formation of Side Products 1. Ring-Opening Reactions: The strained cyclobutane (B1203170) ring can be susceptible to opening under certain conditions, especially in the presence of transition metals.[2][3] 2. β-Fragmentation: In reactions involving radical intermediates, such as the contraction of pyrrolidines, β-fragmentation can lead to alkene byproducts.[5] 3. Overoxidation: Electron-rich aromatic substituents can be prone to overoxidation by hypervalent iodine reagents.[5][6]1. Milder Reaction Conditions: Employ milder reaction conditions (e.g., lower temperature, less reactive catalyst) to minimize ring-opening. The choice of hydrogen acceptor in Ir-catalyzed C-H silylation can suppress ring-opening byproducts.[3] 2. Optimize Reaction Parameters: Fine-tuning the reaction conditions, such as the choice of reagents and their equivalents, can suppress fragmentation pathways. 3. Protect Sensitive Groups: If overoxidation is an issue, consider protecting the electron-rich aromatic ring or choosing a milder oxidant.

Frequently Asked Questions (FAQs)

Q1: How do I choose the appropriate synthetic strategy for my target this compound?

A1: The choice of strategy depends on the substitution pattern of the target molecule and the available starting materials.

  • For chiral cyclobutanols from cyclobutanones: Catalytic enantioselective reduction is a direct approach.[1][3]

  • For multisubstituted cyclobutanes: Ring contraction of readily available pyrrolidines offers a highly stereoselective method.[5][7]

  • For cyclobutanes with specific functional groups: [2+2] cycloaddition reactions provide a powerful tool for constructing the cyclobutane core.[6][8]

  • For accessing enantioenriched cyclobutanols via C-C bond cleavage: Iridium-catalyzed enantioselective cleavage of prochiral tertiary cyclobutanols is a suitable option.[9]

Q2: What are the most critical experimental parameters to control for achieving high stereoselectivity?

A2: The most critical parameters are typically the choice of the chiral catalyst and ligand, the reaction temperature, and the solvent. The catalyst-ligand combination is fundamental for creating the chiral environment that dictates the stereochemical outcome.[4] Temperature plays a crucial role, as higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired stereoisomer, thus reducing selectivity.[3]

Q3: My substrate has multiple functional groups. How can I ensure the reaction is chemoselective?

A3: Chemoselectivity in complex molecules can be challenging. Consider the following:

  • Protecting Groups: Protect sensitive functional groups that might react under the desired conditions.

  • Catalyst Choice: Some catalysts exhibit high chemoselectivity. For example, specific iridium catalysts can selectively perform C-H silylation in the presence of other reactive sites.[1][10]

  • Reaction Conditions: Tuning the reaction conditions (e.g., temperature, additives) can favor the desired transformation over side reactions.

Q4: Can computational modeling help in improving stereoselectivity?

A4: Yes, computational methods like DFT (Density Functional Theory) calculations can be very useful. They can help in understanding the reaction mechanism, identifying the stereochemistry-determining transition states, and predicting the stereochemical outcome with different catalysts and substrates.[9] This can guide the rational design of experiments and reduce the amount of empirical screening required.

Data Presentation

Table 1: Comparison of Catalysts for Enantioselective Reduction of Benzocyclobutenones

EntrySubstrateCatalyst (mol%)ConditionsYield (%)ee (%)Reference
11aRuCl--INVALID-LINK-- (1)HCOOH/Et₃N (5/2), rt9999[2]
21o(R,R)-Ts-DENEBHCOOH/Et₃N (5/2), rt9399[2][10]
31h(S,S)-Ts-DENEBHCOOH/Et₃N (5/2), rt4989[2]

Table 2: Optimization of Reaction Conditions for Pyrrolidine (B122466) to Cyclobutane Ring Contraction

EntryReagentN SourceSolventTemperature (°C)Yield (%)Reference
1HTIB (2.5 equiv)NH₂CO₂NH₄ (8 equiv)TFE8069[7]
2PIDA (3 equiv)NH₂CO₂NH₄ (4 equiv)TFE8054[7]
3PIDA (3 equiv)NH₂CO₂NH₄ (4 equiv)MeOH8048[5]
4HTIB (2.5 equiv)NH₂CO₂NH₄ (8 equiv)TFE2049[5][7]

Experimental Protocols

Protocol 1: Catalytic Enantioselective Reduction of a Benzocyclobutenone [2]

  • To a solution of the benzocyclobutenone substrate (0.5–2.0 mmol) in a 5:2 mixture of formic acid and triethylamine (B128534) (HCOOH/Et₃N), add the chiral ruthenium catalyst, such as RuCl--INVALID-LINK-- or (R,R)-Ts-DENEB (1–2 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the enantioenriched benzocyclobutenol.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Stereoselective Ring Contraction of a Pyrrolidine to a Cyclobutane [5][7]

  • In a reaction vessel, dissolve the pyrrolidine substrate (0.1 mmol) in 2,2,2-trifluoroethanol (B45653) (TFE).

  • Add ammonium (B1175870) carbamate (B1207046) (8 equivalents) and hydroxy(tosyloxy)iodobenzene (HTIB) (2.5 equivalents).

  • Heat the reaction mixture to 80°C and stir for the required time (typically 2 hours).

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the desired cyclobutane product.

  • Confirm the structure and stereochemistry by NMR spectroscopy and, if possible, X-ray crystallography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Select Substrate & Catalyst reagents Prepare Anhydrous Reagents & Solvents start->reagents setup Set up Reaction Under Inert Atmosphere reagents->setup run Run Reaction at Optimized Temperature setup->run monitor Monitor Progress (TLC/GC-MS) run->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify (Column Chromatography) extract->purify characterize Characterize Structure (NMR, MS) purify->characterize analyze_ee Analyze Stereoselectivity (Chiral HPLC) characterize->analyze_ee

Caption: General experimental workflow for stereoselective this compound synthesis.

troubleshooting_logic start Problem Encountered low_ee Low Stereoselectivity? start->low_ee low_yield Low Yield? low_ee->low_yield No screen_catalyst Screen Catalysts / Ligands low_ee->screen_catalyst Yes check_time Increase Reaction Time low_yield->check_time Yes success Problem Resolved low_yield->success No lower_temp Lower Reaction Temperature screen_catalyst->lower_temp check_purity Check Reagent Purity lower_temp->check_purity check_purity->success check_temp Increase Temperature check_time->check_temp check_catalyst Optimize Catalyst Loading check_temp->check_catalyst check_catalyst->success

Caption: A logic diagram for troubleshooting common synthesis issues.

catalytic_cycle catalyst Chiral Catalyst [M-L*] complex Catalyst-Substrate Complex catalyst->complex + Substrate substrate Prochiral Substrate (e.g., Cyclobutanone) substrate->complex transition_state Diastereomeric Transition States (Stereo-determining step) complex->transition_state + Reducing Agent product_complex Product-Catalyst Complex transition_state->product_complex Lower Energy Path Favored product_complex->catalyst product Enantioenriched Product (this compound) product_complex->product - Catalyst

Caption: Simplified catalytic cycle for asymmetric reduction.

References

Technical Support Center: Cyclobutanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of cyclobutanol and its derivatives. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent laboratory methods for synthesizing this compound include:

  • Acid-Catalyzed Rearrangement of Cyclopropylcarbinol: This method involves the treatment of cyclopropylcarbinol with an acid, such as hydrochloric acid, to induce a ring expansion to the this compound skeleton.[1][2]

  • Reduction of Cyclobutanone (B123998): This is a straightforward approach where cyclobutanone is reduced to this compound using a suitable reducing agent, such as sodium borohydride (B1222165).[3][4] The stereoselectivity of this reaction can be influenced by the choice of reagent, solvent, and temperature.[3][4]

  • [2+2] Photocycloaddition (Paternò-Büchi Reaction): This photochemical reaction can be used to form the four-membered oxetane (B1205548) ring, which can then be a precursor to this compound derivatives.[5][6][7]

Q2: My this compound synthesis is resulting in a low yield. What are the first things I should check?

A2: When troubleshooting low yields, a systematic approach is crucial. Begin by evaluating the following factors:

  • Reagent Purity and Stoichiometry: Ensure that all starting materials are pure and that the reagents were measured accurately. Impurities can lead to side reactions or inhibit the desired transformation. For reactions sensitive to moisture, ensure all solvents and reagents are thoroughly dried.[8]

  • Reaction Conditions: Verify that the reaction was run at the optimal temperature and for the recommended duration. Incomplete reactions are a common cause of low yields.

  • Work-up and Purification: Product loss can occur during extraction, washing, and purification steps.[8] It is advisable to analyze a crude sample of your reaction mixture (e.g., by ¹H NMR or GC-MS) to determine if the reaction failed or if the product was lost during isolation.[9]

Q3: I am observing significant byproduct formation in my reaction. What are the likely side reactions?

A3: The nature of the byproducts will depend on the synthetic route employed:

  • Acid-Catalyzed Rearrangement of Cyclopropylcarbinol: A common byproduct is 3-butene-1-ol.[1][2]

  • Reduction of Cyclobutanone: Incomplete reduction will leave unreacted cyclobutanone.[8] Depending on the reducing agent and conditions, other side reactions may occur.

  • Oxidation of this compound to Cyclobutanone (a related synthesis): When using chromic acid without a co-oxidant like oxalic acid, significant amounts of 4-hydroxybutyraldehyde (B1207772) can be formed due to carbon-carbon bond cleavage.[1]

Q4: What are the most effective methods for purifying this compound?

A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities. Common techniques include:

  • Distillation: Simple or fractional distillation is effective for separating this compound (boiling point ~120-124°C) from impurities with significantly different boiling points.[2][10]

  • Liquid-Liquid Extraction: This technique is useful for separating this compound from water-soluble impurities. The product partitions into an organic solvent, which is then separated from the aqueous layer.[10]

  • Chromatography: For high-purity requirements, High-Performance Liquid Chromatography (HPLC) can be employed to separate this compound from closely related impurities.[10]

Troubleshooting Guides

Guide 1: Acid-Catalyzed Rearrangement of Cyclopropylcarbinol
Issue Possible Cause Suggested Solution
Low Yield of this compound Incomplete reaction.Increase the reaction time or reflux temperature. Monitor the reaction progress by GC or TLC.
Formation of 3-butene-1-ol byproduct.Carefully control the reaction conditions. The ratio of this compound to 3-butene-1-ol can be influenced by the acid concentration and temperature.[1]
Loss during work-up.This compound has some solubility in water. Ensure thorough extraction with a suitable organic solvent like diethyl ether. Continuous liquid-liquid extraction can improve recovery.[2]
Presence of Unreacted Cyclopropylcarbinol Insufficient acid catalyst or reaction time.Ensure the correct stoichiometry of the acid catalyst. Increase the reflux time and monitor for the disappearance of the starting material.
Difficulty in Purification Boiling points of this compound and 3-butene-1-ol are close.Use an efficient fractional distillation column for separation.[1]
Guide 2: Reduction of Cyclobutanone
Issue Possible Cause Suggested Solution
Low Yield of this compound Incomplete reduction.Ensure an adequate amount of the reducing agent is used (a slight excess may be beneficial).[8] Monitor the reaction by TLC or GC to confirm the consumption of cyclobutanone.
Degradation of the reducing agent.Use fresh, high-quality reducing agents. For instance, sodium borohydride can decompose over time.
Loss during work-up.Thoroughly extract the product from the aqueous layer after quenching the reaction.
Undesired Stereoselectivity (for substituted cyclobutanones) Suboptimal reaction conditions.The stereoselectivity of hydride reductions of 3-substituted cyclobutanones is highly dependent on reaction parameters. Lowering the reaction temperature and using less polar solvents can enhance the formation of the cis alcohol.[3][4]
Choice of reducing agent.While often highly selective for the cis product, the choice of hydride reagent can influence the stereochemical outcome.[3]
Presence of Unreacted Cyclobutanone Insufficient reducing agent.Add the reducing agent portion-wise and monitor the reaction until completion.
Deactivated reducing agent.Ensure the reducing agent has not been exposed to moisture, which can cause decomposition.

Experimental Protocols

Protocol 1: Synthesis of this compound via Acid-Catalyzed Rearrangement of Cyclopropylcarbinol

This protocol is adapted from a procedure described in Organic Syntheses.[2]

Materials:

  • Cyclopropylcarbinol

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide (B78521)

  • Sodium Bicarbonate

  • Sodium Chloride

  • Diethyl Ether

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine cyclopropylcarbinol, concentrated hydrochloric acid, and water.

  • Stir the mixture and heat to reflux for approximately 3 hours. This compound, being only partially soluble in water, will begin to separate.

  • After cooling the reaction mixture to room temperature, place the flask in an ice bath.

  • Carefully neutralize the mixture by the sequential addition of sodium hydroxide pellets and sodium bicarbonate.

  • Saturate the aqueous solution with sodium chloride to decrease the solubility of the organic products.

  • Extract the mixture with diethyl ether. For efficient extraction, a continuous liquid-liquid extraction apparatus is recommended for an extended period (e.g., 30 hours).[2]

  • Dry the combined ethereal extracts over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the bulk of the solvent by distillation.

  • The crude product, a mixture of this compound and 3-butene-1-ol, can be purified by fractional distillation to yield pure this compound.[2]

Reactant/Product Boiling Point (°C) Purity (after distillation) Typical Yield
This compound122-124~95%~57%
3-Buten-1-ol~114--

Visualizations

Troubleshooting Workflow for Low Yield in this compound Synthesis

low_yield_troubleshooting start Low Yield Observed check_reaction Analyze Crude Reaction Mixture (e.g., NMR, GC-MS) start->check_reaction reaction_incomplete Reaction Incomplete or Side Products Formed check_reaction->reaction_incomplete Product formation is low product_lost Product Lost During Work-up/Purification check_reaction->product_lost Product was formed optimize_conditions Optimize Reaction Conditions: - Temperature - Reaction Time - Reagent Stoichiometry reaction_incomplete->optimize_conditions Yes check_reagents Check Reagent Purity and Activity reaction_incomplete->check_reagents No review_workup Review Work-up Procedure: - Extraction Efficiency - pH Adjustments - Distillation Parameters product_lost->review_workup end Improved Yield optimize_conditions->end check_reagents->end review_workup->end

Caption: Troubleshooting logic for addressing low this compound yield.

Decision Pathway for this compound Purification

purification_pathway start Crude this compound check_impurities Identify Impurities (GC-MS, NMR) start->check_impurities boiling_point_diff Impurities have different boiling points? check_impurities->boiling_point_diff water_soluble Are impurities water-soluble? boiling_point_diff->water_soluble No distillation Fractional Distillation boiling_point_diff->distillation Yes extraction Liquid-Liquid Extraction water_soluble->extraction Yes chromatography Chromatography (HPLC) water_soluble->chromatography No pure_product Pure this compound distillation->pure_product extraction->pure_product chromatography->pure_product

Caption: Decision tree for selecting a suitable purification method.

References

Cyclobutanol Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and storage of cyclobutanol. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound during storage?

A1: The main stability concerns for this compound are its susceptibility to oxidation, dehydration, and thermal decomposition. Due to the inherent ring strain of the four-membered ring, this compound can undergo ring-opening reactions under certain conditions.[1][2][3] It is also a flammable liquid and should be handled with appropriate care.[4][5]

Q2: What are the ideal storage conditions for this compound?

A2: To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4][5] It is crucial to keep the container tightly sealed to prevent exposure to moisture and air.[4][5] For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize degradation.[6]

Q3: What materials are incompatible with this compound?

A3: this compound is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[5] Contact with these materials can lead to vigorous reactions and degradation of the compound.

Q4: I've noticed a change in the color of my this compound. What could be the cause?

A4: A change in color, such as turning from colorless to yellow, can be an indication of degradation. This is often due to oxidation or the formation of other impurities. It is advisable to re-analyze the purity of the material before use.

Q5: My experimental results are inconsistent. Could the stability of this compound be a factor?

A5: Yes, inconsistent experimental outcomes can be a result of using degraded this compound. Degradation can lead to the presence of impurities that may interfere with your reaction or assay, leading to lower yields or unexpected side products. Verifying the purity of your this compound is a critical troubleshooting step.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your experiments with this compound.

Issue 1: Appearance of Unknown Peaks in GC/HPLC Analysis

  • Possible Cause: Degradation of this compound during storage or sample preparation.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that the this compound has been stored according to the recommended conditions (cool, dry, tightly sealed, away from incompatible materials).

    • Analyze a Fresh Sample: If possible, compare the chromatogram with that of a newly purchased, unopened bottle of this compound.

    • Identify Degradation Products: The primary degradation products to look for are cyclobutanone (B123998) (from oxidation) and cyclobutene (B1205218) (from dehydration).[1] Thermal decomposition can lead to ethylene (B1197577) and acetaldehyde.[7]

    • Review Sample Preparation: Ensure that the sample preparation process does not introduce conditions that could cause degradation (e.g., excessive heat, incompatible solvents).

Issue 2: Low Yield or Incomplete Reaction

  • Possible Cause: Reduced purity of this compound due to degradation.

  • Troubleshooting Steps:

    • Quantify Purity: Use a validated analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to determine the purity of your this compound.

    • Purify the Material: If significant impurities are detected, consider purifying the this compound by distillation before use.[8]

    • Use a Fresh Batch: If purification is not feasible, use a new, unopened container of high-purity this compound.

Degradation Pathways and Experimental Workflow

The following diagrams illustrate the potential degradation pathways of this compound and a general workflow for conducting a forced degradation study.

Potential Degradation Pathways of this compound This compound This compound Oxidation Oxidation This compound->Oxidation [O] Dehydration Dehydration This compound->Dehydration -H2O (Acid/Heat) Thermal_Decomposition Thermal_Decomposition This compound->Thermal_Decomposition Heat Cyclobutanone Cyclobutanone Oxidation->Cyclobutanone Cyclobutene Cyclobutene Dehydration->Cyclobutene Ethylene Ethylene Thermal_Decomposition->Ethylene Acetaldehyde Acetaldehyde Thermal_Decomposition->Acetaldehyde

Caption: Potential Degradation Pathways of this compound.

Forced Degradation Experimental Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1M HCl) HPLC_GC_Analysis HPLC/GC Analysis Acid_Hydrolysis->HPLC_GC_Analysis Base_Hydrolysis Base Hydrolysis (e.g., 0.1M NaOH) Base_Hydrolysis->HPLC_GC_Analysis Oxidative Oxidative (e.g., 3% H2O2) Oxidative->HPLC_GC_Analysis Thermal Thermal (e.g., 60°C) Thermal->HPLC_GC_Analysis Photolytic Photolytic (ICH Q1B) Photolytic->HPLC_GC_Analysis Peak_Purity Peak Purity Assessment HPLC_GC_Analysis->Peak_Purity Mass_Balance Mass Balance Calculation Peak_Purity->Mass_Balance End Identify Degradation Products & Pathways Mass_Balance->End Start This compound Sample Start->Acid_Hydrolysis Start->Base_Hydrolysis Start->Oxidative Start->Thermal Start->Photolytic

Caption: Forced Degradation Experimental Workflow.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and validate a stability-indicating analytical method. The goal is to achieve 5-20% degradation.[9]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M hydrochloric acid. Store at room temperature and 60°C.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M sodium hydroxide. Store at room temperature.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Store at room temperature, protected from light.

  • Thermal Degradation: Store the stock solution at 60°C, protected from light.

  • Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolyzed samples before analysis.

  • Analyze all samples by a validated stability-indicating HPLC or GC method.

Protocol 2: Purity Assessment by Gas Chromatography (GC)

This is a general GC method for assessing the purity of this compound and detecting volatile impurities.

  • Column: A non-polar or mid-polar capillary column (e.g., DB-1, DB-5, or equivalent).

  • Injector Temperature: 250°C

  • Detector (FID) Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 200°C.

    • Hold at 200°C for 5 minutes.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection Volume: 1 µL

  • Sample Preparation: Dilute the this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

Quantitative Data Summary

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Products
Acid Hydrolysis 0.1 M - 1 M HClUp to 7 daysDehydration to Cyclobutene
Base Hydrolysis 0.1 M - 1 M NaOHUp to 7 daysMinimal degradation expected
Oxidation 3% - 30% H₂O₂Up to 7 daysOxidation to Cyclobutanone
Thermal >40°CVariableDehydration, Decomposition
Photolytic ICH Q1B GuidelinesVariablePhotodegradation products

References

Technical Support Center: Workup Procedures for Cyclobutanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the workup of reactions involving cyclobutanol.

Frequently Asked Questions (FAQs)

Q1: What are the standard workup procedures for a reaction mixture containing this compound?

A typical workup for a reaction producing this compound involves several key steps to isolate and purify the product. The process generally begins with quenching the reaction, followed by extraction, washing, drying, and finally, purification.

A common procedure includes:

  • Quenching: Carefully adding an aqueous solution, such as saturated ammonium (B1175870) chloride, to stop the reaction.

  • Extraction: Transferring the mixture to a separatory funnel and extracting the this compound into an organic solvent. Commonly used solvents include diethyl ether, ethyl acetate, and dichloromethane.[1] Multiple extractions with smaller volumes of the organic solvent are more effective than a single extraction with a large volume.

  • Washing: The organic layer is then washed sequentially with aqueous solutions to remove impurities. A wash with a saturated sodium bicarbonate solution is often used to neutralize any remaining acid, followed by a wash with brine (saturated sodium chloride solution) to reduce the solubility of the organic product in the aqueous layer and aid in phase separation.

  • Drying: The collected organic layer is dried over an anhydrous drying agent, such as sodium sulfate (B86663) or magnesium sulfate, to remove residual water.

  • Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound is then purified, most commonly by distillation (simple or fractional) or column chromatography.[2]

Q2: My reaction to synthesize this compound from cyclopropylcarbinol has a low yield after workup. What are the common causes and how can I improve it?

Low yields in the synthesis of this compound from cyclopropylcarbinol are often attributed to incomplete reaction, side product formation, or losses during the workup process. A well-documented procedure involves the acid-catalyzed rearrangement of cyclopropylcarbinol.[3]

Common Causes for Low Yield:

  • Incomplete Rearrangement: The acid-catalyzed rearrangement may not have gone to completion. Ensure the reaction is refluxed for a sufficient amount of time as specified in the protocol.

  • Side Product Formation: A common side product in this reaction is 3-buten-1-ol (B139374).[3] The formation of this byproduct can be influenced by the reaction conditions.

  • Losses During Extraction: this compound has some solubility in water. To minimize losses, saturate the aqueous layer with sodium chloride before extraction.[3] This "salting out" effect decreases the solubility of this compound in the aqueous phase. Performing multiple extractions with an organic solvent like diethyl ether is also crucial.[3]

  • Inefficient Purification: If fractional distillation is used for purification, ensure the column is efficient enough to separate this compound from the 3-buten-1-ol byproduct, as their boiling points can be close.

Q3: I am observing an emulsion during the liquid-liquid extraction of my this compound product. How can I break it?

Emulsion formation is a common problem during the workup of many organic reactions, including those involving this compound. An emulsion is a stable mixture of two immiscible liquids, which makes phase separation difficult.

Strategies to Break Emulsions:

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to the separation of the layers.

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Filtration: Filtering the entire mixture through a pad of Celite or glass wool can sometimes break the emulsion by removing particulate matter that may be stabilizing it.

  • Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.

  • Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the properties of the organic phase enough to break the emulsion.

Q4: Can this compound undergo ring-opening or other side reactions during acidic or basic workups?

Yes, the four-membered ring of this compound is strained and can be susceptible to ring-opening or rearrangement reactions under certain workup conditions, particularly with strong acids or bases at elevated temperatures.

  • Acidic Conditions: In the presence of strong acids and heat, this compound can undergo dehydration to form cyclobutene.[4] More forcing acidic conditions can potentially lead to ring-opening to form linear C4 compounds. To avoid this, use mild acidic conditions for quenching or washing, and perform these steps at room temperature or below.

  • Basic Conditions: While generally more stable under basic conditions compared to acidic ones, strong bases at high temperatures could potentially promote side reactions. It is always advisable to perform basic washes at room temperature.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps & Solutions
Low Product Yield Incomplete reaction.- Monitor the reaction progress using techniques like TLC or GC to ensure it has gone to completion before starting the workup.
Product loss during extraction.- Saturate the aqueous layer with NaCl before extraction to decrease the solubility of this compound.[3]- Perform multiple extractions with smaller volumes of organic solvent.
Product is volatile.- Be cautious during solvent removal on the rotary evaporator. Use a suitable bath temperature and vacuum. Check the rotovap trap for any condensed product.[5][6]
Product is Impure After Purification Inefficient distillation.- For impurities with close boiling points, such as 3-buten-1-ol, use fractional distillation with a column that has a high number of theoretical plates.[2]
Co-elution during column chromatography.- Optimize the solvent system for column chromatography to achieve better separation of your product from impurities.
Presence of unreacted starting materials or reagents.- Ensure the washing steps in the workup are effective at removing these impurities. For example, use a sodium bicarbonate wash to remove acidic reagents.
Formation of a Gooey Precipitate Between Layers Insoluble byproducts or salts.- Attempt to remove the precipitate by washing with water. If it persists, use a generous amount of drying agent, which may absorb the goo, allowing for its removal by filtration.[5]
Product Degrades During Workup Sensitivity to acid or base.- Test the stability of your product to the acidic or basic conditions of the workup on a small scale before performing it on the entire batch.[6]- If sensitive, use neutral washes or buffered solutions.

Data Summary

Table 1: Purification of this compound from Cyclopropylcarbinol Rearrangement

Purification Stage Purity Yield Notes
Crude liquid after extraction and solvent removal88% this compound, 12% 3-buten-1-ol-Major impurity is the isomeric alcohol.[3]
After fractional distillation95%57%Efficient fractional distillation is key to separating the isomers.[3]

Experimental Protocols

Protocol 1: Workup and Purification of this compound from Acid-Catalyzed Rearrangement of Cyclopropylcarbinol

This protocol is adapted from a literature procedure for the synthesis of this compound.[3]

  • Neutralization: After the reaction is complete, cool the reaction mixture in an ice bath. Carefully add sodium hydroxide (B78521) pellets to neutralize the concentrated hydrochloric acid, followed by sodium bicarbonate to complete the neutralization.

  • Salting Out: Saturate the neutralized mixture with sodium chloride to reduce the solubility of this compound in the aqueous layer.

  • Extraction: Transfer the mixture to a continuous liquid-liquid extraction apparatus and extract with diethyl ether for 30 hours. Alternatively, perform multiple discrete extractions with diethyl ether in a separatory funnel.

  • Drying: Dry the combined ethereal extracts over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the bulk of the diethyl ether by simple distillation.

  • Purification: Carefully distill the residual liquid using an efficient fractional distillation apparatus (e.g., a spinning band column) to separate the this compound from the 3-buten-1-ol byproduct. Collect the fraction boiling at 122–124 °C.

Visualizations

Workup_Workflow General Workup Workflow for this compound Reactions reaction Reaction Mixture quench Quench Reaction (e.g., with aq. NH4Cl) reaction->quench extraction Liquid-Liquid Extraction (e.g., with Diethyl Ether) quench->extraction aq_phase Aqueous Phase (Discard or re-extract) extraction->aq_phase org_phase Organic Phase extraction->org_phase Collect wash_bicarb Wash with NaHCO3(aq) org_phase->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine drying Dry with Anhydrous Salt (e.g., Na2SO4) wash_brine->drying filtration Filter drying->filtration solvent_removal Solvent Removal (Rotary Evaporation) filtration->solvent_removal crude_product Crude this compound solvent_removal->crude_product purification Purification crude_product->purification distillation Fractional Distillation purification->distillation chromatography Column Chromatography purification->chromatography pure_product Pure this compound distillation->pure_product chromatography->pure_product

Caption: A general workflow for the workup of this compound reactions.

Troubleshooting_Low_Yield Troubleshooting Low Yield in this compound Workup low_yield Low Product Yield check_reaction Check for Complete Reaction (TLC, GC, NMR) low_yield->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No check_extraction Review Extraction Procedure check_reaction->check_extraction Yes optimize_conditions Optimize Reaction Conditions (Time, Temperature, Reagents) incomplete->optimize_conditions poor_extraction Product Lost to Aqueous Layer check_extraction->poor_extraction check_volatility Consider Product Volatility check_extraction->check_volatility check_stability Assess Product Stability check_extraction->check_stability improve_extraction Improve Extraction Efficiency ('Salt out', multiple extractions) poor_extraction->improve_extraction volatile_loss Loss During Solvent Removal check_volatility->volatile_loss careful_roto Careful Rotary Evaporation volatile_loss->careful_roto degradation Degradation During Workup check_stability->degradation milder_conditions Use Milder Workup Conditions (pH, Temperature) degradation->milder_conditions

Caption: A logical guide to troubleshooting low yields in this compound workups.

References

Technical Support Center: Scaling Up Cyclobutanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaling up of cyclobutanol synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up of common this compound synthesis reactions.

[2+2] Photocycloaddition Reactions (including Paterno-Büchi Reaction)

Issue: Decreased reaction rate and incomplete conversion at a larger scale.

  • Possible Cause 1: Insufficient light penetration.

    • As the reactor volume increases, the path length for light to travel through the reaction mixture becomes longer. This can lead to a "dark zone" in the center of the reactor where the photoreaction does not occur.

    • Solution:

      • Reactor Design: Employ specialized photochemical reactors designed for scale-up, such as those with a higher surface-area-to-volume ratio (e.g., thin-film reactors, microreactors, or continuous-flow reactors).[1]

      • Light Source: Ensure the light source is powerful enough for the increased volume and that the emission wavelength is appropriate for the substrate and photosensitizer.

      • Concentration: Lowering the concentration of the reactants can sometimes improve light penetration, but this needs to be balanced with the desired reaction rate.

  • Possible Cause 2: Inefficient mixing.

    • Poor mixing can lead to localized depletion of reactants and uneven light exposure throughout the reaction mixture.

    • Solution:

      • Switch from magnetic stirring, which is often insufficient for larger volumes, to mechanical overhead stirring.

      • Optimize the stirrer design (e.g., impeller type and size) and stirring speed to ensure homogeneity.

  • Possible Cause 3: Temperature gradients.

    • Photochemical reactions can still be exothermic, and larger volumes can lead to uneven temperature distribution, affecting reaction kinetics and selectivity.[2]

    • Solution:

      • Use a jacketed reactor with a circulating temperature control system.

      • Monitor the internal reaction temperature at multiple points if possible.

Issue: Formation of byproducts and decomposition of the product.

  • Possible Cause 1: Over-irradiation.

    • In some cases, the desired this compound product may be photochemically unstable and can decompose upon prolonged exposure to UV light.

    • Solution:

      • Flow Chemistry: Continuous-flow reactors can minimize over-irradiation by ensuring that the product is removed from the light source once formed.[3]

      • Optical Filters: Use optical filters to block wavelengths that may cause product decomposition.

      • Reaction Monitoring: Carefully monitor the reaction progress (e.g., by HPLC or GC) to stop the reaction at the optimal time.

  • Possible Cause 2: Presence of oxygen.

    • Oxygen can quench the excited state of the reactants or photosensitizer, leading to side reactions.

    • Solution:

      • Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., nitrogen or argon) before and during the reaction.

Acid-Catalyzed Rearrangement of Cyclopropylcarbinol

Issue: Low yield of this compound and formation of 3-buten-1-ol (B139374) and other byproducts.

  • Possible Cause 1: Incorrect acid concentration or reaction time.

    • The acid concentration and reaction time are critical for maximizing the yield of this compound and minimizing the formation of rearrangement byproducts.

    • Solution:

      • Carefully control the molar ratio of acid to cyclopropylcarbinol.

      • Optimize the reaction time by monitoring the reaction progress. Prolonged reaction times can lead to the formation of more byproducts.

  • Possible Cause 2: Inefficient heat transfer and temperature control.

    • This reaction is typically run at reflux, and maintaining a consistent temperature is crucial.[4] On a larger scale, localized overheating can promote side reactions.

    • Solution:

      • Use a reactor with efficient heating and a well-designed condenser to maintain a stable reflux.

      • Ensure adequate stirring to distribute heat evenly.

Issue: Difficulties in product isolation and purification.

  • Possible Cause: Incomplete neutralization or inefficient extraction.

    • The workup procedure is critical for obtaining pure this compound.

    • Solution:

      • Neutralization: Carefully neutralize the reaction mixture with a base (e.g., sodium hydroxide (B78521) followed by sodium bicarbonate) and monitor the pH.[4]

      • Extraction: Use a continuous liquid-liquid extractor for large-scale extractions to ensure efficiency.[4] Saturating the aqueous layer with salt (e.g., sodium chloride) can improve the partitioning of this compound into the organic phase.[4]

      • Distillation: Use fractional distillation with an efficient column (e.g., a spinning band column) for the final purification of this compound.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this compound reactions?

A1: The primary safety concern is the risk of a thermal runaway, especially with exothermic reactions. As the reaction scale increases, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[5] This can lead to a rapid increase in temperature and pressure, potentially causing a fire or explosion.[5] It is crucial to have a thorough understanding of the reaction's thermal hazards by performing a risk assessment and, if necessary, using techniques like reaction calorimetry.[4] Other safety concerns include the handling of larger quantities of flammable solvents and potentially hazardous reagents.

Q2: How much can I increase the scale of my this compound reaction in a single step?

A2: A general rule of thumb is not to increase the scale by more than a factor of 5 to 10 in a single step. For photochemical reactions, the scale-up factor may need to be even smaller due to the challenges of light penetration. A staged approach to scale-up, with careful evaluation at each stage, is recommended.

Q3: My [2+2] photocycloaddition works well in the lab, but the yield drops significantly in a pilot plant reactor. What should I investigate first?

A3: The most likely culprits are insufficient light penetration and inefficient mixing. First, evaluate the design of your pilot plant reactor. Is it specifically designed for photochemical reactions? Consider if a continuous-flow setup might be more appropriate.[3][6] Next, assess the mixing efficiency and ensure that the entire reaction volume is being effectively irradiated. You may also need to re-optimize reaction parameters such as concentration and temperature for the larger scale.

Q4: Are there alternatives to column chromatography for purifying this compound derivatives at a large scale?

A4: Yes, and avoiding column chromatography is highly desirable for large-scale synthesis due to cost and solvent consumption. Crystallization is a preferred method for purifying solid this compound derivatives. For liquid products, fractional distillation under reduced pressure is a common technique. Developing a robust purification method that avoids chromatography is a key aspect of process development for scale-up.

Q5: How can I minimize waste when scaling up my this compound synthesis?

A5: Minimizing waste is a crucial aspect of green chemistry and process efficiency. Consider the following:

  • Atom Economy: Choose synthetic routes with high atom economy.

  • Solvent Selection: Use the minimum amount of solvent necessary and choose solvents that can be easily recycled.

  • Catalysis: Whenever possible, use catalytic reagents instead of stoichiometric ones.

  • Process Optimization: A well-optimized process with high yield and selectivity will inherently generate less waste.

Data Presentation

Table 1: Optimization of Crystallization Conditions for a [2+2] Photocycloaddition Product at Production Scale.

TrialAntisolventVolume Ratio (Toluene:Antisolvent)Temperature (°C)Yield (%)Purity (%)Observations
1c-Hexane1:1108697.0Yellow solid
2c-Hexane1:2108897.7Yellow solid
3c-Hexane1:3108693.5Yellow solid

Data adapted from a study on the production-scale continuous [2+2] photocycloaddition of maleic anhydride (B1165640) and ethylene.[6]

Experimental Protocols

Kilogram-Scale Synthesis of a Cyclobutane (B1203170) via C-H Arylation

This protocol describes the synthesis of a key cyclobutane intermediate on a 1.0 g scale, which has been successfully applied to kilogram-scale production.

Step 1: Telescoped Sequence to C-H Arylation Substrate

  • Hydrogenation: A solution of methyl coumalate in dichloromethane (B109758) (DCM) is hydrogenated using a Platinum on carbon (Pt/C) catalyst to yield the corresponding carboxylic acid as a single diastereomer.

  • EDC Coupling: Without isolation, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is added to the solution, followed by the addition of 2-aminothioanisole.

  • Isolation: The three-reaction sequence can be performed as a single telescoped operation, providing the C-H arylation substrate in 61% isolated yield after workup.[7]

Step 2: C-H Arylation

  • Reaction Setup: The substrate is dissolved in a suitable solvent with 3,4,5-trimethoxyiodobenzene.

  • Additive Addition: Hexafluoroisopropanol (HFIP) and pivalic acid are added as they are critical for the success of the reaction.

  • Reaction Execution: The reaction is run under optimized conditions to yield the desired arylated cyclobutane.

  • Isolation: The product is isolated in 52% yield on a 1.0 g scale.[7]

Large-Scale Synthesis of this compound from Cyclopropylcarbinol

This protocol is for the synthesis of 25-37 g of this compound.[4]

  • Reaction Setup: In a 1-L, three-necked, round-bottomed flask equipped with a reflux condenser and a magnetic stirring bar, add 600 mL of water, 57.5 mL of concentrated hydrochloric acid, and 57.7 g (0.80 mol) of cyclopropylcarbinol.

  • Reaction: Stir the mixture and heat to reflux for 3 hours.

  • Cooling: Allow the reaction mixture to cool to room temperature, then place it in an ice bath.

  • Neutralization: To the cold, stirred mixture, add 24 g (0.6 mol) of sodium hydroxide pellets, followed by 6.7 g (0.08 mol) of sodium bicarbonate.

  • Extraction: Saturate the mixture with sodium chloride and extract with diethyl ether for 30 hours using a liquid-liquid continuous extraction apparatus.

  • Drying and Concentration: Dry the ethereal extract over anhydrous sodium sulfate, filter, and distill the bulk of the solvent.

  • Purification: The crude product (containing approximately 88% this compound) is carefully distilled through a spinning band column to yield pure this compound (57% yield, 95% pure).[4]

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis Start Start Reaction Perform Reaction (e.g., Photocycloaddition) Start->Reaction Add Reactants Workup Quench and Extract Reaction->Workup Crude Product Purification Distillation or Crystallization Workup->Purification Impure Product Final_Product Pure this compound Purification->Final_Product

Caption: A simplified workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield at Scale Cause1 Poor Heat Transfer Problem->Cause1 Cause2 Inefficient Mixing Problem->Cause2 Cause3 Mass Transfer Limitations Problem->Cause3 Solution1 Improve Reactor Jacket Control Cause1->Solution1 Solution2 Optimize Stirrer Design & Speed Cause2->Solution2 Solution3 Consider Flow Chemistry Cause3->Solution3

Caption: Troubleshooting logic for addressing low yield in scaled-up reactions.

References

Technical Support Center: Catalyst Deactivation in Cyclobutanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during cyclobutanol synthesis.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for this compound synthesis?

A1: this compound is typically synthesized via the reduction of cyclobutanone (B123998). Common catalysts used for this hydrogenation reaction include:

  • Heterogeneous Catalysts:

    • Copper-based catalysts (e.g., copper chromite, Cu/ZnO).[1]

    • Noble metal catalysts (e.g., Ruthenium, Rhodium, Palladium, Platinum) on various supports (e.g., carbon, alumina, silica).[2][3]

  • Homogeneous Catalysts:

    • Rhodium and Ruthenium complexes with chiral ligands for asymmetric synthesis.[3]

    • Iridium and Cobalt complexes have also been explored.[4]

  • Other Reagents/Catalysts:

    • Oxazaborolidine catalysts (CBS reduction) for enantioselective reductions.[5][6][7]

Q2: What are the primary causes of catalyst deactivation in this compound synthesis?

A2: The primary causes of catalyst deactivation can be broadly categorized into three main mechanisms:

  • Poisoning: This occurs when impurities in the reaction mixture strongly adsorb to the active sites of the catalyst, rendering them inactive.[8] Common poisons include sulfur, halides (e.g., chloride), and nitrogen-containing compounds.[1][9]

  • Sintering (Thermal Degradation): High reaction temperatures can cause the small metal particles of the catalyst to agglomerate into larger ones, which reduces the active surface area and, consequently, the catalyst's activity.[10][11]

  • Fouling or Coking: This involves the physical deposition of carbonaceous materials (coke) or polymeric byproducts on the catalyst surface, which blocks access to the active sites.[12][13] This can be particularly relevant when side reactions or polymerization of the reactant or product occur.

Q3: Can a deactivated catalyst be regenerated?

A3: In many cases, yes. The feasibility and method of regeneration depend on the type of catalyst and the deactivation mechanism.

  • Fouling/Coking: Can often be reversed by burning off the carbonaceous deposits in a controlled manner (calcination).[14]

  • Poisoning: Reversible poisoning can sometimes be addressed by washing the catalyst or by a specific chemical treatment. Irreversible poisoning may be more difficult to remedy.

  • Sintering: This is generally an irreversible process.

II. Troubleshooting Guides

Problem 1: Gradual or sudden loss of catalytic activity.
Possible Cause Diagnostic Approach Suggested Solution
Catalyst Poisoning Analyze the feedstock (cyclobutanone, hydrogen, solvent) for potential poisons like sulfur or halide compounds. A sudden drop in activity often points to a poison introduced into the feed.Purify the feedstock and solvent. If the poison is known, specific traps or scavengers may be used. For the catalyst, a regeneration procedure involving washing or chemical treatment might be effective.[14]
Thermal Sintering Review the reaction temperature profile. Operating above the recommended temperature for the catalyst can lead to sintering. Characterization techniques like chemisorption or TEM can confirm an increase in particle size.Optimize the reaction temperature to stay within the catalyst's stable operating range. Once sintered, the catalyst is often difficult to regenerate, and replacement may be necessary.
Fouling/Coking A gradual decline in activity, potentially accompanied by an increase in pressure drop across a fixed-bed reactor, can indicate fouling. Post-reaction analysis of the catalyst can reveal carbonaceous deposits.Implement a regeneration procedure involving controlled oxidation (calcination) to burn off the coke.[14][15] Solvent washing can also remove soluble polymeric foulants.[16]
Problem 2: Decrease in selectivity towards this compound.
Possible Cause Diagnostic Approach Suggested Solution
Change in Active Sites due to Poisoning or Sintering Certain poisons can selectively block sites responsible for the desired reaction pathway. Sintering can also alter the nature of the active sites.Follow the diagnostic and solution steps for poisoning and sintering. A change in selectivity is a strong indicator of a modification of the catalyst's surface chemistry.
Mass Transfer Limitations If the reaction is fast, diffusion of reactants to the active sites or products away from them can become rate-limiting, potentially favoring side reactions. This can be exacerbated by catalyst fouling.Improve mixing/agitation in the reactor. If using a supported catalyst, ensure the particle size is appropriate. Address any catalyst fouling.
Problem 3: Inconsistent results with oxazaborolidine (CBS) catalysts.
Possible Cause Diagnostic Approach Suggested Solution
Catalyst Degradation Oxazaborolidine catalysts are sensitive to moisture and air. Exposure to the atmosphere can lead to decomposition and loss of activity.Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). Prepare the catalyst in situ from the corresponding chiral amino alcohol and borane (B79455) source just before use to ensure maximum activity.[6][7][17]
Inhibitors in the Substrate Functional groups in the cyclobutanone substrate that can react with borane or the catalyst (e.g., acidic protons) can interfere with the reaction.Ensure the substrate is free from acidic impurities. Protect any incompatible functional groups before the reduction reaction.

III. Quantitative Data on Catalyst Deactivation

The following table presents representative data from ketone hydrogenation studies, illustrating the impact of common deactivation phenomena. While not specific to this compound, these examples provide a quantitative understanding of potential performance degradation.

CatalystReactionDeactivation CauseObservationReference
Pt/γ-Al₂O₃Aqueous Phase Reforming of KetonesPoisoning by Acetone89% reduction in the CO band integral during subsequent methanol (B129727) conversion, indicating significant site blocking.[18]
Pt/γ-Al₂O₃Aqueous Phase Reforming of KetonesPoisoning by 2,3-butanedione75% reduction in the CO band integral, demonstrating strong poisoning effects from diketones.[19]
Pd/γ-Al₂O₃Vegetable Oil HydrogenationFouling/CokingOver 50% loss of initial activity after four batch experiments.[12]
Co@SiO₂Fischer-Tropsch SynthesisOxidation by WaterAt high conversion, the high partial pressure of water leads to the oxidation of metallic cobalt, causing rapid deactivation.[20]

IV. Experimental Protocols

Protocol 1: Regeneration of a Fouled/Coked Heterogeneous Catalyst (e.g., Ru/C, Pt/Al₂O₃)

This protocol describes a general procedure for the oxidative regeneration of a catalyst deactivated by carbonaceous deposits.

  • Solvent Washing (Optional):

    • After the reaction, filter the catalyst from the reaction mixture.

    • Wash the catalyst multiple times with a suitable solvent (e.g., the reaction solvent, or a more polar solvent like ethanol (B145695) or acetone) to remove any soluble organic residues.

    • Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 80-100 °C) until a constant weight is achieved.

  • Oxidative Treatment (Calcination):

    • Place the dried catalyst in a tube furnace.

    • Heat the catalyst under a flow of inert gas (e.g., nitrogen or argon) to the desired regeneration temperature (typically 300-500 °C, but this is highly catalyst-dependent).

    • Once the temperature is stable, introduce a diluted stream of air or oxygen (e.g., 1-5% O₂ in N₂) into the gas flow. Caution: This process is exothermic and must be carefully controlled to avoid overheating and sintering the catalyst.

    • Hold at this temperature until the coke combustion is complete (indicated by the cessation of CO₂ evolution, which can be monitored by an off-gas analyzer).

    • Switch back to an inert gas flow and cool the catalyst to room temperature.

  • Reduction (for metallic catalysts):

    • After calcination, the metal active sites will likely be in an oxidized state.

    • Heat the catalyst under an inert gas flow to a specified reduction temperature (e.g., 200-400 °C).

    • Switch the gas flow to a hydrogen-containing stream (e.g., 5-10% H₂ in N₂) to reduce the metal oxides back to their active metallic state.

    • Hold at the reduction temperature for a specified time (e.g., 2-4 hours).

    • Cool the catalyst to room temperature under an inert gas flow before handling.

Protocol 2: Regeneration of a Deactivated Copper Chromite Catalyst

This protocol is adapted from procedures for regenerating copper chromite catalysts.

  • Solvent Washing:

    • Wash the spent catalyst with a volatile solvent to remove organic residues.

    • Dry the washed catalyst to remove the solvent.

  • Oxidation:

    • Heat the dried catalyst in an atmosphere containing molecular oxygen (e.g., air) at a controlled temperature, typically in the range of 200-350 °C.[21] This re-oxidizes the catalyst to its active state.

  • Reduction (Prior to next use):

    • Before the next hydrogenation reaction, the catalyst needs to be activated (reduced).

    • Heat the catalyst in a stream of hydrogen at an elevated temperature (e.g., 150-300 °C) to reduce the copper oxides to metallic copper, which is the active species.

V. Visualizations

Catalyst_Deactivation_Pathways cluster_poisoning Poisoning cluster_sintering Sintering cluster_fouling Fouling / Coking Active_Catalyst Active Catalyst Deactivated_Catalyst Deactivated Catalyst Poison Poison Molecule (e.g., S, Cl) Poison->Active_Catalyst Strong Adsorption on Active Sites Heat High Temperature Heat->Active_Catalyst Particle Agglomeration (Loss of Surface Area) Coke Coke/Polymer Precursors Coke->Active_Catalyst Deposition on Surface (Site Blocking)

Caption: Main pathways of catalyst deactivation.

Troubleshooting_Workflow Start Decreased Catalyst Performance (Low Activity/Selectivity) Check_Conditions Review Operating Conditions (Temp, Pressure, Purity) Start->Check_Conditions Analyze_Feed Analyze Feedstock & Solvent for Impurities Check_Conditions->Analyze_Feed Conditions OK Sintering Diagnosis: Sintering Check_Conditions->Sintering Temp too high? Characterize_Catalyst Characterize Spent Catalyst (e.g., TEM, TGA, Chemisorption) Analyze_Feed->Characterize_Catalyst Feed is pure Poisoning Diagnosis: Poisoning Analyze_Feed->Poisoning Impurities found? Characterize_Catalyst->Sintering Particle size increased? Fouling Diagnosis: Fouling/Coking Characterize_Catalyst->Fouling Carbon deposits found?

Caption: Troubleshooting workflow for catalyst deactivation.

Regeneration_Decision_Tree Start Deactivated Catalyst Diagnosis What is the cause of deactivation? Start->Diagnosis Fouling Fouling / Coking Diagnosis->Fouling  Fouling/Coking   Poisoning Poisoning Diagnosis->Poisoning  Poisoning   Sintering Sintering Diagnosis->Sintering  Sintering   Solvent_Wash Solvent Wash Fouling->Solvent_Wash Soluble foulants Calcination Calcination & Reduction Fouling->Calcination Carbon deposits Chemical_Treatment Chemical Treatment Poisoning->Chemical_Treatment Reversible Replace Replace Catalyst Poisoning->Replace Irreversible Sintering->Replace

Caption: Decision tree for catalyst regeneration strategy.

References

Technical Support Center: Solvent Effects on Cyclobutanol Reaction Rates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying solvent effects on cyclobutanol reaction rates.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during experiments in a question-and-answer format.

Q1: My this compound solvolysis reaction is much slower than expected in a polar protic solvent. What could be the issue?

A1: Several factors could contribute to a slower-than-expected reaction rate:

  • Solvent Purity: The presence of even small amounts of water or other impurities in your solvent can significantly alter its polarity and solvating properties. Ensure your solvent is of high purity and appropriately dried.

  • Temperature Control: Reaction rates are highly sensitive to temperature fluctuations. Verify that your reaction is maintained at the specified temperature with accurate and calibrated equipment.

  • Leaving Group Ability: If you are studying the solvolysis of a cyclobutyl derivative (e.g., cyclobutyl tosylate), the quality of the leaving group is crucial. A poor leaving group will slow down the rate-determining step of an S_N1-type reaction.

  • Substrate Steric Hindrance: Although this compound itself is relatively small, substituents on the ring can hinder the departure of the leaving group and the approach of the solvent nucleophile.

Q2: I am observing a mixture of rearranged and unrearranged products in my acid-catalyzed this compound reaction. How can the solvent influence this?

A2: The formation of rearranged products points to a carbocation intermediate, which is characteristic of S_N1 or E1 pathways. The solvent plays a critical role in stabilizing this intermediate.

  • Solvent Polarity and Ionizing Power: Highly polar and ionizing solvents can stabilize the carbocation intermediate, potentially allowing more time for rearrangements (e.g., ring contraction to a cyclopropylmethyl cation or ring expansion) to occur before the nucleophile attacks.[1]

  • Nucleophilicity of the Solvent: In a highly nucleophilic solvent, the solvent molecules may trap the initial carbocation faster than it can rearrange. Conversely, a less nucleophilic solvent will favor rearrangement.

Q3: My kinetic data for the solvolysis of a cyclobutyl derivative is not fitting a first-order rate law. What are the possible reasons?

A3: Deviation from first-order kinetics in a solvolysis reaction can indicate several complexities:

  • Mixed Reaction Mechanisms: It's possible that both S_N1 and S_N2 mechanisms are competing. The contribution of the second-order (S_N2) pathway would lead to a deviation from pure first-order kinetics. The solvent can influence this balance; polar aprotic solvents might favor an S_N2 pathway, while polar protic solvents favor S_N1.

  • Ion-Pair Return: The initially formed carbocation and the leaving group can exist as a solvent-separated ion pair. "Internal return" or "ion-pair return," where the leaving group recombines with the carbocation without undergoing substitution, can complicate the observed kinetics.

  • Changes in Reaction Medium: As the reaction progresses, the formation of acidic byproducts (e.g., HBr in the solvolysis of cyclobutyl bromide) can change the properties of the solvent medium, potentially affecting the reaction rate.

Q4: How do I choose an appropriate solvent to favor an S_N1-type reaction for my this compound derivative?

A4: To promote an S_N1 reaction, which proceeds through a carbocation intermediate, you should select a solvent that can effectively stabilize this charged species.

  • Polar Protic Solvents: Solvents like water, ethanol (B145695), and methanol (B129727) are excellent choices.[2] Their high polarity helps to stabilize the transition state leading to the carbocation, and they can solvate both the carbocation and the leaving group through hydrogen bonding.[3]

  • Solvent Ionizing Power: A quantitative measure to consider is the solvent's ionizing power (often denoted as Y). Solvents with higher Y values are more effective at promoting ionization and are thus better suited for S_N1 reactions.[4]

Data Presentation

The following table summarizes the specific rate constants (k) for the solvolysis of cyclobutyl bromide in various aqueous ethanol and aqueous 2,2,2-trifluoroethanol (B45653) (TFE) mixtures. This data illustrates the significant impact of solvent composition on the reaction rate.

Solvent Composition (v/v)Temperature (°C)Rate Constant, k (s⁻¹)
80% Ethanol / 20% Water25.01.16 x 10⁻⁵
60% Ethanol / 40% Water25.05.03 x 10⁻⁵
40% Ethanol / 60% Water25.02.10 x 10⁻⁴
20% Ethanol / 80% Water25.07.91 x 10⁻⁴
97% TFE / 3% Water25.01.57 x 10⁻³
70% TFE / 30% Water25.01.11 x 10⁻²
50% TFE / 50% Water25.02.50 x 10⁻²

Data adapted from a study on the solvolysis of cyclobutyl bromide, which serves as a close analog for this compound solvolysis with a good leaving group.[5]

Experimental Protocols

Protocol: Kinetic Study of this compound Solvolysis via Titration

This protocol outlines a general method for determining the rate of solvolysis of a this compound derivative (e.g., cyclobutyl tosylate or bromide) in a mixed solvent system (e.g., ethanol-water). The reaction produces an acidic byproduct (e.g., toluenesulfonic acid or HBr), which can be titrated with a standard base to monitor the reaction progress.

Materials:

  • Cyclobutyl tosylate (or other suitable derivative)

  • High-purity ethanol

  • Deionized water

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.02 M)

  • Phenolphthalein (B1677637) or other suitable indicator

  • Acetone (B3395972) (for quenching)

  • Thermostated water bath

  • Burette, pipettes, volumetric flasks, and Erlenmeyer flasks

Procedure:

  • Solvent Preparation: Prepare the desired solvent mixture (e.g., 50% v/v ethanol-water) by accurately measuring the volumes of ethanol and deionized water and mixing thoroughly.

  • Reaction Setup: Place a known volume of the solvent mixture into a reaction flask and allow it to equilibrate to the desired temperature in the thermostated water bath.

  • Initiation of Reaction: Accurately weigh a sample of cyclobutyl tosylate and dissolve it in a small, known volume of the solvent mixture. At time t=0, add this solution to the temperature-equilibrated solvent in the reaction flask and start a timer.

  • Sampling: At regular time intervals (e.g., every 10-15 minutes), withdraw a precise aliquot (e.g., 5.00 mL) of the reaction mixture.

  • Quenching: Immediately add the aliquot to an Erlenmeyer flask containing a small amount of acetone to effectively stop the reaction by rapidly diluting the reactants.

  • Titration: Add a few drops of phenolphthalein indicator to the quenched sample and titrate with the standardized NaOH solution until a persistent faint pink color is observed. Record the volume of NaOH used.

  • "Infinity" Point: To determine the concentration of acid produced upon complete reaction, take a final sample after the reaction has proceeded for at least 10 half-lives, or gently heat a sample to drive the reaction to completion, then cool and titrate.

  • Data Analysis:

    • Calculate the concentration of the acid produced at each time point from the volume of NaOH used.

    • The concentration of the reacted cyclobutyl tosylate at time t is equal to the concentration of the acid produced.

    • The concentration of the remaining cyclobutyl tosylate at time t is the initial concentration minus the concentration that has reacted.

    • Plot ln([Cyclobutyl Tosylate]t) versus time. If the reaction is first-order, this will yield a straight line.

    • The rate constant (k) can be determined from the slope of this line (slope = -k).

Mandatory Visualization

Troubleshooting_Workflow start Experiment Start: Solvent Effects on this compound Reaction observe_rate Observe Reaction Rate start->observe_rate rate_as_expected Rate as Expected? observe_rate->rate_as_expected proceed Proceed with Data Analysis rate_as_expected->proceed Yes troubleshoot Troubleshoot Experiment rate_as_expected->troubleshoot No check_temp Verify Temperature Control troubleshoot->check_temp check_solvent Check Solvent Purity & Composition troubleshoot->check_solvent check_reagents Assess Reagent Purity & Leaving Group Quality troubleshoot->check_reagents consider_mechanism Consider Alternative Mechanisms (e.g., SN2, E1) troubleshoot->consider_mechanism analyze_products Analyze Product Distribution (Rearrangement vs. Substitution) consider_mechanism->analyze_products

Caption: Troubleshooting workflow for kinetic studies of this compound reactions.

References

Technical Support Center: Monitoring Cyclobutanol Reactions by TLC and GC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring cyclobutanol reactions using Thin Layer Chromatography (TLC) and Gas Chromatography (GC).

Troubleshooting Guides and FAQs

This section is designed to address common issues encountered during the analysis of this compound and its reaction mixtures.

Thin Layer Chromatography (TLC) Troubleshooting

Question: My this compound spot is streaking on the TLC plate. What could be the cause and how do I fix it?

Answer: Streaking of spots on a TLC plate is a common issue that can arise from several factors:

  • Sample Overload: Applying too much sample to the TLC plate is a frequent cause of streaking.[1] To resolve this, dilute your sample solution and re-spot a smaller amount on the plate.

  • Compound Polarity: this compound is a polar compound. If the solvent system (mobile phase) is not polar enough, the compound will have a very strong affinity for the stationary phase (silica or alumina), leading to poor migration and streaking. Try increasing the polarity of your mobile phase. For instance, if you are using a 9:1 hexane:ethyl acetate (B1210297) mixture, try changing to a 7:3 or 1:1 mixture.

  • Acidic or Basic Nature: Although this compound itself is neutral, impurities or byproducts in the reaction mixture could be acidic or basic, causing interactions with the silica (B1680970) gel and resulting in streaking. Adding a small amount of a modifier to the mobile phase, such as a few drops of acetic acid for acidic compounds or triethylamine (B128534) for basic compounds, can often resolve this issue.

Question: I can't see the this compound spot on my TLC plate after development. What should I do?

Answer: this compound is not UV-active, so it will not be visible under a standard UV lamp unless it is derivatized or a specific visualization stain is used.[2] Here are several methods to visualize this compound and other alcohols on a TLC plate:

  • Potassium Permanganate (B83412) (KMnO₄) Stain: This stain reacts with compounds that can be oxidized, such as alcohols.[3][4] The plate is dipped in or sprayed with the stain, and upon gentle heating, alcohols will appear as yellow or light brown spots on a purple or pink background.[3]

  • P-Anisaldehyde Stain: This is a good general-purpose stain for nucleophiles like alcohols.[2] After dipping or spraying, the plate needs to be heated, and spots will appear in various colors against a pink background.

  • Phosphomolybdic Acid (PMA) Stain: PMA is considered a universal stain for many organic compounds, including alcohols.[2] After application and heating, it produces blue-green spots.

  • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals can visualize many organic compounds, which will appear as yellow-brown spots.[2] However, this method is not always effective for alcohols.[2]

Question: The Rf value of my this compound spot is too low (close to the baseline). How can I increase it?

Answer: A low retention factor (Rf) indicates that the compound has a strong affinity for the stationary phase and is not moving sufficiently with the mobile phase.[5] To increase the Rf value, you need to increase the polarity of the mobile phase.[6][7] This can be achieved by increasing the proportion of the more polar solvent in your solvent mixture. For example, changing from a 9:1 hexane:ethyl acetate mixture to a 1:1 mixture will significantly increase the Rf of polar compounds like this compound. An ideal Rf value is typically between 0.3 and 0.7.[8]

Gas Chromatography (GC) Troubleshooting

Question: I am getting poor peak shape (tailing) for this compound in my GC analysis. What is the cause and solution?

Answer: Peak tailing for polar analytes like this compound is a common problem in GC and is often caused by interactions with active sites in the GC system.[9]

  • Active Sites: Silanol groups in the injector liner or on the column stationary phase can form hydrogen bonds with the hydroxyl group of this compound, leading to tailing.

    • Solution: Use a deactivated injector liner and a column specifically designed for polar analytes. If the column is old, trimming the first few centimeters from the inlet side can remove accumulated non-volatile residues and active sites.

  • No Derivatization: Direct analysis of underivatized alcohols can lead to poor peak shape.

    • Solution: Derivatize the this compound to make it more volatile and less polar. Silylation is a common and effective method.[9][10]

Question: My this compound is not being detected or the peak is very small. What could be the issue?

Answer: Several factors could lead to poor detection of this compound:

  • Thermal Decomposition: Although this compound is relatively stable, it could potentially dehydrate to cyclobutene (B1205218) at high injector temperatures, especially if there are acidic active sites.

    • Solution: Lower the injector temperature and ensure the system is well-maintained and inert.

  • Low Volatility: Due to hydrogen bonding, this compound is less volatile than non-polar compounds of similar molecular weight.

    • Solution: Derivatization, such as silylation, will increase the volatility of this compound, leading to better chromatography and detection.[9]

  • Detector Choice: While a Flame Ionization Detector (FID) is generally suitable for alcohols, ensure it is functioning correctly.

Question: What is derivatization and why is it recommended for GC analysis of this compound?

Answer: Derivatization is the process of chemically modifying a compound to make it more suitable for a specific analytical method.[9] For GC analysis of polar compounds like this compound, derivatization is highly recommended for the following reasons:

  • Increased Volatility: The hydroxyl group of this compound is polar and can form hydrogen bonds, which decreases its volatility. Derivatization replaces the active hydrogen with a non-polar group, increasing the compound's volatility and allowing it to be more easily vaporized in the GC inlet.[9]

  • Improved Peak Shape: By masking the polar hydroxyl group, derivatization reduces interactions with active sites in the GC system, resulting in sharper, more symmetrical peaks.[9]

  • Enhanced Thermal Stability: Derivatization can increase the thermal stability of a compound, preventing degradation at high temperatures in the injector and column.[9]

  • Improved Separation: Derivatization can enhance the differences between similar compounds, leading to better separation.[9]

A common derivatization technique for alcohols is silylation , which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.[10][11]

Data Presentation

The following tables provide typical, illustrative data for the analysis of a hypothetical this compound oxidation reaction to cyclobutanone.

Table 1: Illustrative TLC Data

CompoundMobile Phase (Hexane:Ethyl Acetate)Rf ValueVisualization
This compound7:3~ 0.35KMnO₄ (Yellow Spot)
Cyclobutanone7:3~ 0.60KMnO₄ (Yellow Spot)
Starting Material1:1~ 0.55KMnO₄ (Yellow Spot)
Product1:1~ 0.75KMnO₄ (Yellow Spot)

Table 2: Illustrative GC Data (Underivatized vs. Derivatized)

CompoundGC MethodRetention Time (min)Peak Shape
This compoundUnderivatized~ 5.2Tailing
CyclobutanoneUnderivatized~ 4.5Symmetrical
This compound-TMSDerivatized~ 6.8Symmetrical
CyclobutanoneDerivatized~ 4.5Symmetrical

Experimental Protocols

Protocol 1: Monitoring a this compound Reaction by TLC
  • Plate Preparation: On a silica gel TLC plate, gently draw a starting line with a pencil about 1 cm from the bottom. Mark three lanes: "SM" for starting material, "Co" for co-spot, and "RM" for reaction mixture.

  • Spotting:

    • Dissolve a small amount of the starting material (e.g., this compound) in a volatile solvent like ethyl acetate.

    • Using a capillary tube, spot the starting material solution on the "SM" and "Co" lanes.

    • At various time points during the reaction, take a small aliquot of the reaction mixture and spot it on the "RM" and "Co" lanes.

  • Development:

    • Prepare a developing chamber with a suitable mobile phase (e.g., 7:3 hexane:ethyl acetate).

    • Place the spotted TLC plate in the chamber, ensuring the solvent level is below the starting line.

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and mark the solvent front with a pencil.

    • Dry the plate thoroughly.

    • Dip the plate into a potassium permanganate (KMnO₄) staining solution and gently heat with a heat gun until spots appear.

  • Analysis:

    • Observe the disappearance of the starting material spot in the "RM" lane and the appearance of a new product spot (e.g., cyclobutanone, which will likely have a higher Rf value).

    • The co-spot lane helps to confirm the identity of the starting material spot in the reaction mixture.

Protocol 2: GC Analysis of a this compound Reaction Mixture (with Derivatization)
  • Sample Preparation (Silylation):

    • To a small vial, add approximately 1 mg of the reaction mixture.

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 100 µL of a dry solvent like pyridine (B92270) or acetonitrile.

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

    • Allow the vial to cool to room temperature before injection into the GC.

  • GC Conditions (Illustrative):

    • GC Column: A mid-polarity column such as a DB-624 or an Rtx-VMS is suitable.

    • Injector Temperature: 250 °C

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C, hold for 5 minutes.

    • Detector: Flame Ionization Detector (FID) at 280 °C.

    • Carrier Gas: Helium or Hydrogen.

  • Injection: Inject 1 µL of the derivatized sample into the GC.

  • Data Analysis:

    • Identify the peaks corresponding to the derivatized this compound (this compound-TMS) and other components of the reaction mixture by comparing their retention times to those of known standards.

    • Quantify the components by integrating the peak areas.

Mandatory Visualization

TLC_Workflow TLC Monitoring Workflow prep Plate Preparation (Mark Lanes: SM, Co, RM) spot Spot Samples (SM, Co-spot, Reaction Mixture) prep->spot dev Develop Plate (e.g., 7:3 Hexane:EtOAc) spot->dev vis Visualize (e.g., KMnO4 stain and heat) dev->vis analyze Analyze Results (Disappearance of SM, Appearance of Product) vis->analyze GC_Workflow GC Analysis Workflow (with Derivatization) sample Take Reaction Mixture Aliquot deriv Derivatize Sample (e.g., Silylation with BSTFA) sample->deriv inject Inject into GC deriv->inject separate Chromatographic Separation (e.g., DB-624 column) inject->separate detect Detect with FID separate->detect data Data Analysis (Peak Integration and Quantification) detect->data TLC_Troubleshooting TLC Troubleshooting Logic issue TLC Issue Observed streaking Streaking Spot issue->streaking no_spot No Visible Spot issue->no_spot low_rf Low Rf Value issue->low_rf sol_streak Dilute Sample (Reduce Overloading) streaking->sol_streak sol_streak2 Increase Mobile Phase Polarity streaking->sol_streak2 sol_no_spot Use Chemical Stain (e.g., KMnO4) no_spot->sol_no_spot sol_low_rf Increase Mobile Phase Polarity low_rf->sol_low_rf

References

Technical Support Center: Isolation and Characterization of Cyclobutanol Reaction Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclobutanol reaction intermediates.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound intermediate appears to be unstable and decomposes during workup or purification. What can I do?

A1: The instability of this compound intermediates is often due to ring strain, which makes them susceptible to ring-opening reactions, particularly under acidic or thermal stress.[1] Here are several strategies to mitigate decomposition:

  • Neutralize Carefully: If your reaction involves acid, ensure it is fully quenched and neutralized before concentration. Use mild bases like sodium bicarbonate solution and avoid vigorous shaking that can create emulsions.[2]

  • Low-Temperature Workup: Perform all extractions and washes with cold solvents and solutions to minimize thermal decomposition.

  • Avoid Strong Acids/Bases: Be aware that your product may be sensitive to even mild acids or bases used during workup.[3] Test the stability of a small sample by exposing it to the workup conditions and monitoring by Thin Layer Chromatography (TLC).[3]

  • Minimize Purification Time: Highly reactive intermediates may not survive lengthy purification processes like column chromatography. Consider faster methods like a short silica (B1680970) plug filtration or crystallization if possible.[4]

  • Solvent Choice: Concentrate your product under reduced pressure at low temperatures. If the product is volatile, check the solvent in the rotovap trap.[2][3]

Q2: I'm observing a low yield of my desired this compound product after the reaction. What are the common causes?

A2: Low yields can stem from incomplete reactions, product loss during isolation, or unexpected side reactions. Systematically investigate the following:

  • Reaction Monitoring: Use TLC or crude NMR to confirm the reaction has gone to completion. If the reaction stalls, it could indicate reagent degradation or insufficient reaction time/temperature.[3]

  • Workup Losses: Your product might be partially soluble in the aqueous layer.[2][3] It's good practice to back-extract the aqueous layers with your organic solvent to recover any dissolved product.

  • Purification Issues: The product may have gotten stuck on filtration media or be difficult to separate from byproducts.[3] Ensure your chosen purification method is suitable for your compound's polarity and stability.

  • Ring Opening: Due to inherent ring strain, cyclobutanols can undergo ring-opening reactions, especially when prompted by strong acids or nucleophiles, leading to linear compound byproducts.[1][5]

Q3: The purification of my this compound derivative by column chromatography is problematic, leading to streaking and poor separation.

A3: this compound's hydroxyl group can lead to strong interactions with silica gel. Consider these alternatives and modifications:

  • Alternative Stationary Phases: Consider using alumina (B75360) (basic or neutral) or a less polar stationary phase like Florisil®.

  • Solvent System Modification: Add a small amount of a polar modifier like triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds) to your eluent to improve peak shape and reduce tailing.

  • Alternative Purification Methods:

    • Distillation: For thermally stable, liquid cyclobutanols, fractional distillation can be highly effective, especially for separating impurities with different boiling points.[6]

    • Crystallization: If your compound is a solid, crystallization is an excellent method for achieving high purity.[6]

    • Solid-Phase Extraction (SPE): SPE can be useful for removing specific impurities or for concentrating the product from a dilute solution.[6]

Q4: How can I confirm the structure and stereochemistry of my substituted cyclobutane (B1203170) intermediate?

A4: A combination of spectroscopic techniques is essential for unambiguous structure elucidation.

  • NMR Spectroscopy:

    • ¹H NMR: Provides information on the proton environment. The chemical shifts and coupling constants of the cyclobutane ring protons are highly dependent on the substituents and their stereochemistry.[7]

    • ¹³C NMR: Confirms the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for assigning specific protons and carbons and for determining the relative stereochemistry of substituents through space (NOESY).[7]

  • Mass Spectrometry (MS): Determines the molecular weight and elemental composition (via High-Resolution Mass Spectrometry - HRMS).[8] Fragmentation patterns can also provide structural clues.

  • Infrared (IR) Spectroscopy: Identifies key functional groups. For this compound, look for a broad O-H stretch (~3200-3600 cm⁻¹) and C-O stretch (~1050-1150 cm⁻¹).[9]

  • X-ray Crystallography: If you can grow a suitable crystal, this technique provides definitive proof of the structure and absolute stereochemistry.

Experimental Protocols & Data

Protocol 1: General Purification by Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent. Pre-adsorb the sample onto a small amount of silica gel for better resolution, especially for larger scales.

  • Elution: Start with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor by TLC.

  • Fraction Analysis: Combine fractions containing the pure product, as determined by TLC, and remove the solvent under reduced pressure.

Protocol 2: Characterization by NMR, IR, and MS
  • NMR Sample Preparation: Dissolve 5-10 mg of the purified intermediate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer to an NMR tube.

  • NMR Data Acquisition: Acquire ¹H, ¹³C, and relevant 2D NMR spectra (COSY, HSQC).

  • IR Sample Preparation (ATR): Place a small drop of the liquid sample or a small amount of the solid sample directly on the clean ATR crystal.

  • IR Data Acquisition: Record the spectrum, ensuring to collect a background scan first.

  • MS Sample Preparation (ESI): Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • MS Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum in positive or negative ion mode.

Data Presentation: Typical Spectroscopic Data

The following tables summarize typical spectroscopic data for unsubstituted this compound. Note that these values can shift significantly based on substitution patterns.

Table 1: Typical ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Atom ¹H Chemical Shift (δ) ppm Multiplicity ¹³C Chemical Shift (δ) ppm
CH-OH~4.3Quintet~68.0
CH₂ (adjacent to C-OH)~2.3Multiplet~31.5
CH₂ (beta to C-OH)~1.8Multiplet~13.0
-OHVariable (broad singlet)Singlet (broad)-

Table 2: Key IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Frequency (cm⁻¹) Appearance
O-HStretch3200 - 3600Broad, Strong
C-H (sp³)Stretch2850 - 3000Medium to Strong
C-OStretch1050 - 1150Strong

Visualizations

experimental_workflow cluster_reaction Reaction cluster_purification Isolation cluster_characterization Characterization A This compound Synthesis B Reaction Workup (Quenching, Extraction) A->B C Crude Product B->C Concentration D Purification (Column, Distillation, etc.) C->D E Isolated Intermediate D->E F Spectroscopic Analysis (NMR, IR, MS) E->F G Structural Confirmation F->G

Caption: Experimental workflow for synthesis, isolation, and characterization.

troubleshooting_yield Start Low Product Yield Q1 Is the reaction complete? (Check by TLC/Crude NMR) Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was product lost during workup? A1_Yes->Q2 Sol1 Optimize reaction: - Extend reaction time - Increase temperature - Check reagent quality A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2 Troubleshoot workup: - Back-extract aqueous layers - Check for volatility - Minimize transfers A2_Yes->Sol2 Q3 Was product lost during purification? A2_No->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Optimize purification: - Check column loading - Use alternative method - Test for decomposition on silica A3_Yes->Sol3 End Consider side reactions (e.g., ring opening) A3_No->End reaction_pathway Reactants Alkene + Ketene ([2+2] Cycloaddition) Intermediate This compound Intermediate Reactants->Intermediate Reaction Product Desired Product (Isolated) Intermediate->Product Isolation SideProduct Ring-Opened Product (Acyclic Compound) Intermediate->SideProduct Decomposition (e.g., Acid-catalyzed)

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Cyclobutanol Purity Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of cyclobutanol purity is paramount in research, development, and manufacturing processes where it is utilized as an intermediate or building block. Ensuring high purity is critical for reaction efficiency, product quality, and the safety of final products. This guide provides a comparative overview of the principal analytical methodologies for assessing this compound purity: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC) with UV detection, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method for this compound purity determination depends on various factors, including the required sensitivity, the nature of potential impurities, available equipment, and the desired level of accuracy and precision. The following table summarizes the key performance characteristics of GC-FID, HPLC-UV, and qNMR for the analysis of small organic molecules like this compound.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by detection via ionization in a hydrogen flame.Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, with detection based on the absorption of UV light by the analyte.Intrinsic proportionality between the NMR signal integral and the number of protons, allowing for absolute quantification against a certified internal standard.
Typical LOD 1-10 ppm0.1-1 ppm~0.1% for routine analysis
Typical LOQ 5-50 ppm0.5-5 ppm~0.5% for routine analysis
**Linearity (R²) **>0.999>0.999Excellent intrinsic linearity
Accuracy (% Recovery) 98-102%98-102%99-101%
Precision (%RSD) < 2%< 2%< 1%
Strengths - High resolution for volatile impurities.- Robust and widely available.- Excellent for residual solvent analysis.- Suitable for non-volatile or thermally labile impurities.- High sensitivity with UV-active impurities.- Primary analytical method.- No need for a specific reference standard of the analyte.- Provides structural information.- Non-destructive.
Limitations - Not suitable for non-volatile impurities.- Requires derivatization for some compounds.- Requires impurities to have a UV chromophore.- Mobile phase consumption can be high.- Lower sensitivity compared to chromatographic methods.- Higher initial instrument cost.

Experimental Protocols

The following are representative experimental protocols for the purity determination of this compound using GC-FID, HPLC-UV, and qNMR. These should be considered as starting points and would require optimization and validation for specific applications.

Gas Chromatography-Flame Ionization Detection (GC-FID)

Objective: To determine the purity of this compound and quantify volatile impurities.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Split/Splitless Inlet

  • Autosampler

  • Capillary Column: A polar column, such as a wax-type (e.g., DB-WAX, ZB-WAX) or a mid-polar column (e.g., ZB-624), 30 m x 0.25 mm ID, 0.25 µm film thickness, is recommended for good peak shape and resolution of alcohols.

Reagents:

  • This compound sample

  • High-purity solvent for dilution (e.g., isopropanol, acetone)

Procedure:

  • Sample Preparation: Accurately weigh a suitable amount of the this compound sample and dissolve it in the chosen solvent to a final concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Split Ratio: 50:1 (A high split ratio is crucial for purity analysis of a neat or highly concentrated sample to avoid column and detector overload).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 220 °C.

      • Hold: 5 minutes at 220 °C.

    • Detector Temperature: 280 °C

    • Injection Volume: 1 µL

  • Data Analysis: The purity is calculated based on the area percent of the this compound peak relative to the total area of all observed peaks. For higher accuracy, a response factor for each impurity relative to this compound should be determined using certified reference standards.

High-Performance Liquid Chromatography (HPLC-UV)

Objective: To determine the purity of this compound, particularly for non-volatile or UV-active impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Autosampler

  • Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. An isocratic elution with a ratio such as 50:50 (v/v) can be a starting point. The mobile phase composition should be optimized to achieve good separation.

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase to a concentration of about 1 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection Wavelength: this compound does not have a strong UV chromophore, so detection at a low wavelength (e.g., 200-210 nm) would be necessary. This method is more suitable if impurities with significant UV absorbance are expected.

  • Data Analysis: Purity is determined by the area percent of the this compound peak. As with GC, using relative response factors for known impurities will provide a more accurate assessment.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound using an internal standard.[1][2][3]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • This compound sample

  • Certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with at least one peak that does not overlap with the analyte signals.

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample into a vial.

    • Accurately weigh a similar amount of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantification. This includes a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.[2]

    • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal for this compound and a signal for the internal standard.

    • Calculate the purity using the following formula:[4]

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

      • analyte refers to this compound and std refers to the internal standard.

Experimental Workflow and Decision Logic

The selection of an appropriate analytical method often follows a logical progression. The following diagram illustrates a typical workflow for determining the purity of this compound.

Purity_Analysis_Workflow This compound Purity Analysis Workflow start Sample Received sample_prep Sample Preparation (Weighing & Dissolution) start->sample_prep initial_screening Initial Screening sample_prep->initial_screening gc_fid GC-FID Analysis (Volatile Impurities) initial_screening->gc_fid Volatiles expected? hplc_uv HPLC-UV Analysis (Non-Volatile/UV-Active Impurities) initial_screening->hplc_uv Non-volatiles or UV-active impurities expected? qnmr qNMR Analysis (Absolute Purity) initial_screening->qnmr Absolute purity required? data_analysis Data Analysis & Purity Calculation gc_fid->data_analysis hplc_uv->data_analysis qnmr->data_analysis comparison Method Comparison & Validation data_analysis->comparison comparison->initial_screening Discrepancy report Final Report comparison->report Methods Agree end Purity Confirmed report->end

Caption: A workflow for selecting and implementing an analytical method for this compound purity.

Conclusion

The determination of this compound purity can be effectively achieved using GC-FID, HPLC-UV, and qNMR spectroscopy. GC-FID is a robust method for analyzing volatile impurities, while HPLC-UV is advantageous for non-volatile or UV-active contaminants. qNMR stands out as a primary method for absolute purity determination without the need for an analyte-specific reference standard, offering high precision and structural information simultaneously. The choice of method should be guided by the specific requirements of the analysis, and for comprehensive purity assessment, the use of orthogonal methods is highly recommended.

References

A Comparative Guide to the GC-MS Analysis of Cyclobutanol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) analysis for cyclobutanol and its trimethylsilyl (B98337) (TMS) derivative. It offers detailed experimental protocols, comparative data, and an illustrative workflow to guide researchers in the qualitative and quantitative analysis of these cyclic alcohols.

This compound and its derivatives are important intermediates in organic synthesis and building blocks for novel pharmaceutical compounds. Accurate and reliable analytical methods are crucial for their characterization, purity assessment, and quantification in various matrices. GC-MS is a powerful technique for this purpose, offering high-resolution separation and definitive structural identification. However, the polar nature of the hydroxyl group in this compound can lead to poor chromatographic peak shape and interactions with the GC column. Derivatization, such as silylation, is a common strategy to improve the gas chromatographic behavior of such compounds.

This guide will compare the GC-MS analysis of underivatized this compound with its trimethylsilyl ether derivative, highlighting the advantages of derivatization for improved analytical performance.

Comparative Analysis: Underivatized vs. Derivatized this compound

The following tables summarize the key differences in the expected GC-MS data for this compound and its trimethylsilyl (TMS) derivative.

Table 1: Gas Chromatography Data

CompoundStructureDerivatizationExpected Retention Time (min)Peak Shape
This compoundC₄H₈ONoneLowerTailing
This compound-TMSC₇H₁₆OSiSilylation (e.g., with BSTFA)HigherSymmetrical

Table 2: Mass Spectrometry Data

CompoundMolecular Weight ( g/mol )Key Fragmentation Ions (m/z)Notes on Mass Spectrum
This compound72.1172 (M+), 57, 54, 44, 43, 41, 31The molecular ion peak is often weak. Fragmentation includes loss of water (M-18), ethylene (B1197577) (M-28), and characteristic ring-opening fragments. The base peak is often m/z 57.[1]
This compound-TMS144.28144 (M+), 129 (M-15), 117, 75, 73The molecular ion peak is typically more prominent than in the underivatized form. Characteristic fragments include the loss of a methyl group (M-15) and the trimethylsilyl group ([Si(CH₃)₃]⁺) at m/z 73, which is often the base peak.

Experimental Protocols

Analysis of Underivatized this compound

This protocol is suitable for the direct analysis of this compound in a relatively clean matrix.

a. Sample Preparation:

  • Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • For quantitative analysis, add a suitable internal standard (e.g., cyclohexanol (B46403) or a deuterated analog of this compound) to each standard and sample at a fixed concentration.

b. GC-MS Parameters:

  • GC System: Agilent 7890B GC or equivalent

  • MS System: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column (e.g., a wax-type column) for better peak shape of polar analytes.[2]

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (split or splitless, depending on concentration)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 30-200

Derivatization and Analysis of this compound-TMS

This protocol is recommended for improved peak shape, sensitivity, and chromatographic resolution.

a. Derivatization Protocol (Silylation):

  • Pipette 100 µL of the this compound solution (in an aprotic solvent like dichloromethane or acetonitrile) into a 2 mL autosampler vial.

  • Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[3]

  • If the sample is in a protic solvent, the solvent must be evaporated to dryness under a gentle stream of nitrogen before adding the aprotic solvent and derivatizing agent.

  • Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete derivatization.[4]

  • Cool the vial to room temperature before GC-MS analysis.

b. GC-MS Parameters for TMS-Derivative:

  • GC System: Agilent 7890B GC or equivalent

  • MS System: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Inlet Temperature: 270 °C

  • Injection Volume: 1 µL (split or splitless)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-300

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the GC-MS analysis of this compound and the general signaling pathway in a mass spectrometer.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing this compound Derivatization Derivatization (e.g., Silylation with BSTFA) Sample->Derivatization Path 2 Underivatized Direct Dilution Sample->Underivatized Path 1 GC_Injection GC Injection Derivatization->GC_Injection Underivatized->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Ionization Ionization (EI) GC_Separation->MS_Ionization MS_Analysis Mass Analysis (Quadrupole) MS_Ionization->MS_Analysis MS_Detection Detection MS_Analysis->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Chromatogram Chromatogram Generation Data_Acquisition->Chromatogram Mass_Spectrum Mass Spectrum Generation Data_Acquisition->Mass_Spectrum Quantification Quantification Chromatogram->Quantification Library_Search Library Search & Identification Mass_Spectrum->Library_Search

Caption: Experimental workflow for GC-MS analysis of this compound.

Mass_Spectrometer_Pathway Analyte Analytes from GC Ion_Source Ion Source (70 eV EI) Analyte->Ion_Source Molecular_Ion Molecular Ion [M]+• Ion_Source->Molecular_Ion Ionization Fragment_Ions Fragment Ions Molecular_Ion->Fragment_Ions Fragmentation Quadrupole Quadrupole Mass Filter Molecular_Ion->Quadrupole Separation by m/z Fragment_Ions->Quadrupole Separation by m/z Detector Detector Quadrupole->Detector Signal Signal to Data System Detector->Signal

Caption: Ionization and fragmentation pathway in the mass spectrometer.

Conclusion

The choice between analyzing this compound directly or after derivatization depends on the specific requirements of the analysis. For qualitative screening where tailing peaks are acceptable, direct injection can be sufficient. However, for robust quantitative analysis and improved chromatographic performance, derivatization to form the trimethylsilyl ether is highly recommended. The TMS derivative exhibits a more symmetrical peak shape, leading to better integration and more accurate quantification. Furthermore, the mass spectrum of the TMS derivative often provides a clearer molecular ion peak and characteristic fragmentation patterns that aid in confident identification. This guide provides the necessary protocols and comparative data to assist researchers in developing and implementing reliable GC-MS methods for the analysis of this compound and its derivatives.

References

A Comparative Guide to the Quantitative Analysis of Cyclobutanol: qNMR vs. GC-FID

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chemical entities is paramount for ensuring the quality, efficacy, and safety of pharmaceutical products and research materials. Cyclobutanol, a key structural motif in various biologically active molecules, requires precise analytical methods for its quantification. This guide provides an objective comparison of two powerful techniques for the quantitative analysis of this compound: quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography with Flame Ionization Detection (GC-FID). We present a detailed overview of each method, their respective experimental protocols, and a comparative analysis of their performance based on available data for analogous small alcohols.

Principles of Analysis

Quantitative NMR (qNMR) is a primary analytical method that enables the direct quantification of a substance without the need for an identical reference standard of the analyte. The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal in an NMR spectrum and the number of nuclei contributing to that signal.[1] By comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration, a highly accurate and precise purity or concentration value can be determined.[2]

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used separative technique ideal for the analysis of volatile and semi-volatile compounds like this compound. In GC, the sample is vaporized and transported by an inert gas through a capillary column, which separates the components of the mixture based on their physicochemical properties. The separated components are then detected by a Flame Ionization Detector (FID), which generates a signal proportional to the amount of combustible carbon atoms, allowing for quantification.

Performance Comparison

The following table summarizes the key performance characteristics of qNMR and GC-FID for the quantitative analysis of small alcohols, serving as a proxy for this compound analysis. The data is compiled from various studies on analogous compounds due to the limited availability of specific validation data for this compound.

Performance MetricQuantitative NMR (qNMR)Gas Chromatography (GC-FID)
Principle Primary ratio method based on the direct proportionality between signal integral and the number of nuclei.[1]Separative technique with detection based on the ionization of carbon atoms in a flame.
Selectivity High, based on unique chemical shifts of protons. Potential for signal overlap in complex mixtures.High, based on chromatographic separation. Co-elution can be a challenge.
Accuracy Excellent (typically <1% error) as it is a primary method.[3]Very good, but dependent on the purity of the reference standard and the linearity of the detector response.
Precision (RSD) Excellent (typically <1%).Excellent (typically <2%).[4]
Linearity (R²) Excellent (typically >0.999).[5]Excellent (typically >0.999).[6]
Limit of Detection (LOD) ~1-10 µM (instrument dependent).~1-10 mg/L (ppm).[7]
Limit of Quantification (LOQ) ~5-50 µM (instrument dependent).~3-30 mg/L (ppm).[7]
Sample Preparation Simple: dissolution in a deuterated solvent with an internal standard.Simple: dissolution in a suitable solvent. Derivatization may be required for non-volatile compounds.
Analysis Time Short per sample (typically 5-15 minutes).Short per sample (typically 10-30 minutes).[7]
Structural Information Provides detailed structural information of the analyte and impurities.[8]Provides no structural information.
Need for Analyte-Specific Reference Standard No, a certified internal standard of a different compound can be used.[9]Yes, for accurate quantification.

Experimental Protocols

Quantitative ¹H-NMR Spectroscopy of this compound

This protocol is adapted from established methods for the quantification of small alcohols.[5]

1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of the this compound sample into a clean vial. b. Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid, 1,4-dioxane) into the same vial. The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals. c. Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆). d. Vortex the sample until fully dissolved and transfer to a 5 mm NMR tube.

2. NMR Data Acquisition: a. Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). b. Acquire a one-dimensional ¹H NMR spectrum with the following considerations:

  • Pulse Angle: 90° pulse to maximize signal intensity.
  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and internal standard protons to ensure full relaxation. A typical starting point is 30 seconds.
  • Number of Scans: Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest.
  • Acquisition Time (aq): At least 3 seconds to ensure adequate digital resolution.
  • Temperature: Maintain a constant temperature (e.g., 298 K).

3. Data Processing and Quantification: a. Apply Fourier transformation to the Free Induction Decay (FID). b. Perform phase and baseline correction manually to ensure accuracy. c. Integrate the well-resolved signals of both this compound (e.g., the CH-OH proton) and the internal standard. d. Calculate the concentration or purity of this compound using the following formula:

Where:

  • I = Integral area of the signal

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = mass

  • Purity = Purity of the standard

  • analyte = this compound

  • IS = Internal Standard

Gas Chromatography-Flame Ionization Detection (GC-FID) of this compound

This protocol is based on general methods for the analysis of small alcohols.[6][7]

1. Sample and Standard Preparation: a. Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol, isopropanol). b. Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples. c. Prepare the unknown sample by dissolving a known amount in the same solvent to a concentration within the calibration range. d. Add an internal standard (e.g., 1-pentanol) to all standards and samples if the internal standard method is used.

2. GC-FID Instrument Conditions: a. Gas Chromatograph: Agilent 7890 or equivalent. b. Column: A polar capillary column, such as a DB-WAX or HP-INNOWAX (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[7] c. Injector: Split/splitless injector at 250 °C with a split ratio of 50:1. d. Oven Temperature Program:

  • Initial temperature: 50 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 200 °C, hold for 5 minutes. e. Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min). f. Detector: Flame Ionization Detector (FID) at 250 °C.
  • Hydrogen flow: 30 mL/min.
  • Airflow: 300 mL/min.
  • Makeup gas (N₂): 25 mL/min. g. Injection Volume: 1 µL.

3. Data Analysis and Quantification: a. Integrate the peak area of this compound (and the internal standard if used). b. Generate a calibration curve by plotting the peak area (or area ratio to the internal standard) of the standards against their known concentrations. c. Determine the concentration of this compound in the unknown sample by interpolating its peak area (or area ratio) on the calibration curve.

Visualizations

Experimental Workflows

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh_sample Accurately weigh This compound weigh_is Accurately weigh internal standard weigh_sample->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire 1H NMR spectrum transfer->nmr_acq ft Fourier Transform nmr_acq->ft phase_base Phase and baseline correction ft->phase_base integrate Integrate signals phase_base->integrate calculate Calculate purity/ concentration integrate->calculate

Caption: Workflow for quantitative analysis of this compound by qNMR.

GCFID_Workflow cluster_prep Sample & Standard Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep_stock Prepare stock solution prep_cal Prepare calibration standards prep_stock->prep_cal prep_sample Prepare unknown sample prep_stock->prep_sample gc_inject Inject into GC-FID prep_cal->gc_inject prep_sample->gc_inject integrate Integrate peak areas gc_inject->integrate cal_curve Generate calibration curve integrate->cal_curve quantify Quantify sample cal_curve->quantify Method_Selection start Need to quantify This compound? q1 Is structural information of impurities needed? start->q1 q2 Is an analyte-specific reference standard available? q1->q2 No qnmr Use qNMR q1->qnmr Yes q3 Is high throughput for routine analysis required? q2->q3 Yes q2->qnmr No q3->qnmr No gcfid Use GC-FID q3->gcfid Yes

References

A Comparative Guide to Cyclobutanol Synthesis Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of cyclobutane (B1203170) scaffolds is a critical aspect of discovering and optimizing novel therapeutics. Cyclobutanol, a key intermediate, offers a versatile platform for the introduction of diverse functionalities. This guide provides an objective comparison of prominent this compound synthesis protocols, supported by experimental data, to aid in the selection of the most suitable method for specific research and development needs.

This document details several key synthetic routes to cyclobutanols, including the acid-catalyzed rearrangement of cyclopropylcarbinol, enantioselective reduction of cyclobutanones, [2+2] cycloaddition reactions, and the oxidation of methylenecyclobutane. Each method's performance is evaluated based on yield, reaction conditions, substrate scope, and scalability.

Data Presentation: A Comparative Analysis of this compound Synthesis Protocols

The following table summarizes the quantitative data for the discussed this compound synthesis protocols, offering a clear comparison of their key performance indicators.

Synthesis ProtocolStarting Material(s)Key Reagents/CatalystsTemperature (°C)Reaction TimePressureYield (%)Key AdvantagesKey Disadvantages
Acid-Catalyzed Rearrangement CyclopropylcarbinolConcentrated HClReflux3 hAtmospheric57%Simple, readily available starting material.Moderate yield, requires careful purification.
Enantioselective Reduction (CBS) Prochiral Cyclobutanone (B123998)(S)- or (R)-2-Methyl-CBS-oxazaborolidine, BH₃·SMe₂-30 to 01-2 hAtmosphericUp to 93%High enantioselectivity (>99% ee), broad substrate scope.Requires stoichiometric borane (B79455) reagent, catalyst can be sensitive.
Hyperbaric [2+2] Cycloaddition Sulfonyl allene (B1206475), Benzyl (B1604629) vinyl ether-5019 h15 kbar83-92%High yields for specific substrates, accesses functionalized cyclobutanes.Requires specialized high-pressure equipment.
Performic Acid Oxidation MethylenecyclobutanePerformic acid (from H₂O₂ and formic acid)Not specifiedNot specifiedAtmospheric80-83% (for diol)High yield of the intermediate diol.Two-step process to this compound, performic acid can be hazardous.
Visible-Light [2+2] Cycloaddition Nitroalkene, 2-VinylpyridineIr(dtbbpy)(ppy)₂PF₆ (photocatalyst)Room TemperatureNot specifiedAtmosphericGoodMild reaction conditions, catalyst-driven.Primarily demonstrated for cyclobutanone synthesis, may require subsequent reduction.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate these synthetic routes.

Acid-Catalyzed Rearrangement of Cyclopropylcarbinol

This protocol describes the synthesis of this compound from cyclopropylcarbinol via an acid-catalyzed rearrangement.

Materials:

  • Cyclopropylcarbinol

  • Concentrated hydrochloric acid

  • Water

  • Sodium hydroxide (B78521) pellets

  • Sodium bicarbonate

  • Sodium chloride

  • Diethyl ether

  • Anhydrous sodium sulfate

  • 1-L three-necked, round-bottomed flask

  • Reflux condenser

  • Magnetic stirring bar

  • Ice bath

  • Liquid-liquid continuous extraction apparatus

  • Spinning band distillation column

Procedure:

  • To a 1-L, three-necked, round-bottomed flask equipped with a reflux condenser and a magnetic stirring bar, add 600 mL of water, 57.5 mL of concentrated hydrochloric acid, and 57.7 g (0.80 mol) of cyclopropylcarbinol.[1]

  • Stir the reaction mixture and heat to reflux for 3 hours. This compound will begin to separate as it is only partially soluble in water.

  • Allow the mixture to cool to room temperature, then place the flask in an ice bath.

  • To the cold, stirred mixture, add 24 g (0.6 mol) of sodium hydroxide pellets, followed by 6.7 g (0.08 mol) of sodium bicarbonate to neutralize the acid.

  • Saturate the mixture with sodium chloride and extract with diethyl ether for 30 hours using a liquid-liquid continuous extraction apparatus.

  • Dry the ethereal extract over anhydrous sodium sulfate, filter, and remove the bulk of the solvent by distillation.

  • Carefully distill the crude product through a spinning band column to obtain pure this compound (boiling point 122–124°C). The expected yield is approximately 32.8 g (57%).[1]

Enantioselective Reduction of a Prochiral Cyclobutanone (CBS Reduction)

This protocol details the asymmetric synthesis of a chiral this compound from a prochiral cyclobutanone using a Corey-Bakshi-Shibata (CBS) catalyst.

Materials:

  • Prochiral cyclobutanone (e.g., 3-oxocyclobutanecarbonitrile)

  • (S)- or (R)-2-Methyl-CBS-oxazaborolidine catalyst

  • Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) (1.0 M in THF)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Inert atmosphere (argon or nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a stirred solution of the (S)- or (R)-2-Methyl-CBS-oxazaborolidine catalyst (0.1 equivalents) in anhydrous THF under an inert atmosphere, add a solution of borane-dimethyl sulfide complex (0.6 equivalents) dropwise at room temperature.

  • Stir the mixture for 10-15 minutes to allow for the formation of the active catalyst-borane complex.

  • Cool the reaction mixture to a low temperature (typically -30°C to 0°C).

  • Slowly add a solution of the prochiral cyclobutanone (1.0 equivalent) in anhydrous THF to the cooled catalyst-borane complex solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of methanol.

  • Allow the mixture to warm to room temperature and concentrate under reduced pressure.

  • Purify the resulting chiral this compound by flash column chromatography.

Hyperbaric [2+2] Cycloaddition

This protocol describes the synthesis of a functionalized cyclobutane via a high-pressure [2+2] cycloaddition reaction, which can be a precursor to cyclobutanols.

Materials:

  • Arenesulfonyl allene

  • Benzyl vinyl ether

  • Solvent (e.g., 2:1 Et₂O/CH₂Cl₂)

  • High-pressure reactor (capable of 15 kbar)

Procedure:

  • In a suitable reaction vessel for the high-pressure apparatus, dissolve the arenesulfonyl allene (1 equivalent) and benzyl vinyl ether (3 equivalents) in the chosen solvent.

  • Pressurize the reactor to 15 kbar.

  • Heat the reaction mixture to 50°C and maintain these conditions for 19 hours.

  • After the reaction time, cool the reactor to room temperature and slowly release the pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting cyclobutane product by column chromatography. The reported yield for this specific example is 83%.

Performic Acid Oxidation of an Alkene (Representative Protocol)

This representative protocol outlines the oxidation of an alkene to a vicinal diol using performic acid, a key step in the synthesis of this compound from methylenecyclobutane.

Materials:

  • Alkene (e.g., methylenecyclobutane)

  • 90% Hydrogen peroxide

  • Formic acid

  • Appropriate solvent (e.g., a non-aqueous solvent like chloroform (B151607) or ether)

  • Sodium hydroxide solution (for saponification)

Procedure:

  • Preparation of Performic Acid (in situ): In a reaction flask, carefully mix formic acid with 90% hydrogen peroxide. Caution: Performic acid is a strong oxidizing agent and can be explosive. This should be done with appropriate safety precautions.

  • Oxidation: To the freshly prepared performic acid solution, add the alkene dissolved in a suitable solvent at a controlled temperature (typically low temperatures are used initially).

  • Allow the reaction to proceed until the alkene is consumed (monitor by TLC or GC).

  • Work-up: After the reaction is complete, neutralize the excess performic acid.

  • Saponification: To convert the intermediate hydroxy-formoxy compound to the diol, treat the reaction mixture with an alkaline solution (e.g., sodium hydroxide solution).

  • Extract the diol with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the diol by crystallization or chromatography. The subsequent cleavage of the diol to yield this compound would require an additional step (e.g., using lead tetraacetate).

Mandatory Visualization

The following diagrams illustrate the key chemical transformations and workflows described in this guide.

acid_catalyzed_rearrangement start Cyclopropylcarbinol intermediate Cyclobutyl Cation (intermediate) start->intermediate H⁺ (HCl) Reflux product This compound intermediate->product H₂O

Caption: Acid-catalyzed rearrangement of cyclopropylcarbinol to this compound.

cbs_reduction ketone Prochiral Cyclobutanone product Chiral This compound ketone->product 1. CBS Catalyst 2. BH₃·SMe₂

Caption: Enantioselective reduction of a prochiral cyclobutanone.

cycloaddition_workflow reactants Alkene 1 + Alkene 2 cycloaddition [2+2] Cycloaddition (Light or Pressure) reactants->cycloaddition cyclobutane Functionalized Cyclobutane cycloaddition->cyclobutane reduction Reduction (if necessary) cyclobutane->reduction This compound This compound Derivative reduction->this compound oxidation_workflow alkene Methylenecyclobutane oxidation Performic Acid Oxidation alkene->oxidation diol 1-(Hydroxymethyl)this compound oxidation->diol cleavage Oxidative Cleavage (e.g., Pb(OAc)₄) diol->cleavage This compound This compound cleavage->this compound

References

A Comparative Analysis of the Reactivity of Cyclobutanol and Cyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and medicinal chemistry, the choice of a cyclic scaffold can profoundly influence the reactivity and properties of a molecule. Cycloalkanols, in particular, serve as versatile building blocks. This guide provides an objective comparison of the reactivity of cyclobutanol and cyclopentanol (B49286), supported by experimental data, to aid in the selection of appropriate synthetic pathways. The fundamental differences in their chemical behavior are primarily dictated by the inherent ring strain of the four- and five-membered ring systems and the relative stability of their corresponding carbocation intermediates.

Core Physicochemical and Kinetic Parameters

The reactivity of these cycloalkanols is intrinsically linked to their structural and thermodynamic properties. Cyclobutane systems possess significant ring strain, which makes them energetically less stable and more prone to reactions that relieve this strain.

ParameterThis compound SystemCyclopentanol SystemSignificance
Ring Strain Energy ~26.3 kcal/mol (for cyclobutane)[1][2]~7.4 kcal/mol (for cyclopentane)[1]The high ring strain in this compound is a major driving force for reactions involving ring opening or rehybridization of a ring carbon from sp³ to sp².
Carbocation Stability Cyclobutyl cation is highly unstable.[3][4][5]Cyclopentyl cation is significantly more stable than the cyclobutyl cation.[3][4]Influences the rate of reactions proceeding through carbocation intermediates (e.g., E1 dehydration, Sₙ1 substitution).
Oxidation Rate FasterSlowerA kinetic study on the oxidation of various cyclanols by 1-chlorobenzimidazole (CBI) demonstrated that this compound reacts faster than cyclopentanol.[6]

Comparative Reactivity in Key Organic Transformations

The differences in ring strain and carbocation stability lead to distinct reactivity profiles in common organic reactions.

Oxidation to Ketones

The oxidation of secondary alcohols to ketones involves the rehybridization of the alcohol-bearing carbon from a tetrahedral (sp³) to a trigonal planar (sp²) geometry. This change helps to alleviate the angle and torsional strain in the this compound ring, leading to a faster reaction rate compared to the less strained cyclopentanol.

A kinetic study of the oxidation of cyclic alcohols using 1-chlorobenzimidazole (CBI) in an aqueous acetic acid medium found that the reaction is first-order with respect to both the alcohol and the oxidant.[6] The data from this study indicates a higher rate constant for the oxidation of this compound compared to cyclopentanol, which is consistent with the principle of strain release in the transition state.

Oxidation_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products Cycloalkanol Cycloalkanol (R₂CHOH) TS Transition State (sp² character developing) Cycloalkanol->TS Rate-determining step Oxidant Oxidant (e.g., CBI) Oxidant->TS Ketone Cycloalkanone (R₂C=O) TS->Ketone ReducedOxidant Reduced Oxidant TS->ReducedOxidant

Caption: Generalized pathway for the oxidation of a secondary cycloalkanol.
Acid-Catalyzed Dehydration

The acid-catalyzed dehydration of alcohols typically proceeds via an E1 elimination mechanism, which involves the formation of a carbocation intermediate. The rate of this reaction is therefore highly dependent on the stability of this intermediate.

  • Cyclopentanol: Dehydration proceeds readily through the relatively stable secondary cyclopentyl carbocation to form cyclopentene.

  • This compound: This reaction is slower because it would involve the formation of a highly unstable secondary cyclobutyl carbocation. The significant angle strain of the four-membered ring destabilizes the planar geometry preferred by carbocations.

Therefore, cyclopentanol undergoes acid-catalyzed dehydration more readily than this compound.

Dehydration_Comparison cluster_this compound This compound Pathway cluster_cyclopentanol Cyclopentanol Pathway C4_OH This compound C4_OH2 Protonated This compound C4_OH->C4_OH2 + H⁺ C4_plus Cyclobutyl Cation (High Strain, Unstable) C4_OH2->C4_plus - H₂O (Slow) C4_ene Cyclobutene C4_plus->C4_ene - H⁺ C5_OH Cyclopentanol C5_OH2 Protonated Cyclopentanol C5_OH->C5_OH2 + H⁺ C5_plus Cyclopentyl Cation (Less Strain, More Stable) C5_OH2->C5_plus - H₂O (Faster) C5_ene Cyclopentene C5_plus->C5_ene - H⁺

Caption: Comparative E1 dehydration pathways for this compound and cyclopentanol.
Sₙ1 Reactions and Carbocation Rearrangements

Similar to dehydration, Sₙ1 reactions (e.g., solvolysis of tosylates) also proceed through a carbocation intermediate. Consequently, cyclopentyl derivatives react faster than their cyclobutyl counterparts in Sₙ1 reactions.

A significant feature of cyclobutyl systems is their propensity to undergo ring expansion to form the more stable cyclopentyl system. For example, the solvolysis of a cyclobutylmethyl derivative (a primary system) can proceed through a concerted rearrangement to a tertiary cyclopentyl carbocation, a process driven by both the relief of ring strain and the formation of a more stable carbocation.[7][8][9] This rearrangement highlights the thermodynamic instability of the four-membered ring.

Ring_Expansion Start Cyclobutylmethyl Derivative (e.g., OTs) Primary_plus Primary Carbocation (Unstable) Start->Primary_plus - OTs⁻ Rearrangement Rearrangement (Ring Expansion) Primary_plus->Rearrangement Driven by Strain Relief Cyclopentyl_plus Cyclopentyl Cation (More Stable) Rearrangement->Cyclopentyl_plus Product Cyclopentyl Product Cyclopentyl_plus->Product + Nucleophile

Caption: Logical flow of ring expansion during Sₙ1 reaction of a cyclobutyl derivative.

Experimental Protocols

The following are generalized experimental protocols for the oxidation and dehydration of cycloalkanols, based on common laboratory procedures.[10][11][12][13][14]

Protocol 1: Oxidation of a Cycloalkanol with Acidified Dichromate

This method uses the color change of chromium from orange (Cr₂O₇²⁻) to green (Cr³⁺) to monitor the reaction.

Materials:

  • Cycloalkanol (this compound or Cyclopentanol)

  • Potassium dichromate(VI) solution (0.1 M)

  • Dilute sulfuric acid (1 M)

  • Test tubes

  • Hot water bath

  • Dropping pipette

Procedure:

  • In a test tube, add 2 mL of 0.1 M potassium dichromate(VI) solution.

  • Carefully add 1 mL of 1 M dilute sulfuric acid to acidify the solution.

  • Add 5-10 drops of the cycloalkanol to the acidified dichromate solution.

  • Gently warm the test tube in a hot water bath (60-70 °C).

  • Observe the rate of the color change from orange to green. A faster change indicates a higher reaction rate. For quantitative analysis, aliquots can be removed at timed intervals and analyzed using UV-Vis spectrophotometry to follow the disappearance of the dichromate ion.

Protocol 2: Acid-Catalyzed Dehydration of a Cycloalkanol

This procedure uses an acid catalyst and heat to eliminate water and form an alkene, which is then isolated by distillation.

Materials:

  • Cycloalkanol (this compound or Cyclopentanol)

  • 85% Phosphoric acid or concentrated Sulfuric acid

  • 50 mL round-bottom flask

  • Simple distillation apparatus

  • Heating mantle

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Separatory funnel

Procedure:

  • Place 10 mL of the cycloalkanol into a 50 mL round-bottom flask.

  • Slowly and with cooling, add 2.5 mL of 85% phosphoric acid to the flask. Add a few boiling chips.

  • Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask. Use a chilled receiving flask.

  • Gently heat the mixture to distill the alkene product. The distillation temperature should be kept below 100 °C to minimize co-distillation of the starting alcohol.

  • Wash the collected distillate in a separatory funnel with two 10 mL portions of saturated sodium bicarbonate solution to neutralize any residual acid, followed by one 10 mL wash with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • The reaction rate can be compared by monitoring the yield of alkene over a specific time period under identical conditions for both alcohols.

Exp_Workflow Start Start Reactants Combine Reactants (Alcohol + Reagents) Start->Reactants Reaction Perform Reaction (e.g., Heating, Stirring) Reactants->Reaction Workup Reaction Workup (e.g., Quenching, Extraction) Reaction->Workup Purification Purification (e.g., Distillation, Chromatography) Workup->Purification Analysis Product Analysis (GC, NMR, IR) Purification->Analysis End End Analysis->End

Caption: A generalized experimental workflow for synthesis and analysis.

Conclusion

The reactivity of this compound is markedly higher than that of cyclopentanol in reactions where ring strain is released, such as oxidation. Conversely, cyclopentanol is more reactive in reactions that proceed through a carbocation intermediate, like E1 dehydration and Sₙ1 substitution, due to the greater stability of the five-membered carbocation. The pronounced tendency of four-membered ring systems to undergo rearrangement to less strained five-membered rings is a critical consideration in designing synthetic routes. For drug development professionals, this means that while a cyclobutyl moiety can offer a unique three-dimensional structure, its inherent instability may lead to unexpected rearrangements under certain acidic or oxidative conditions. A thorough understanding of these reactivity differences is essential for the strategic planning of multi-step syntheses and for predicting the metabolic stability of molecules containing these cyclic motifs.

References

Cyclobutanol as a Bioisostere: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the strategic replacement of functional groups with bioisosteres is a cornerstone of lead optimization. The cyclobutanol moiety has emerged as a compelling bioisostere, offering a unique three-dimensional scaffold that can confer advantageous physicochemical and pharmacological properties. This guide provides a comprehensive comparison of this compound with commonly encountered functional groups—phenyl, tert-butyl, and carboxylic acid—supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Executive Summary

The puckered, sp³-rich nature of the this compound ring provides a distinct alternative to planar aromatic systems and sterically demanding alkyl groups. Its incorporation can lead to improved metabolic stability, enhanced solubility, and favorable conformational restriction, ultimately translating to improved drug candidates. This guide will delve into the quantitative comparisons of key physicochemical properties, outline the experimental methodologies to assess these parameters, and visualize the underlying principles and workflows.

Performance Comparison: this compound vs. Alternative Functional Groups

The choice of a bioisosteric replacement is a multifactorial decision, balancing improvements in one property against potential trade-offs in others. The following tables summarize the comparative physicochemical properties of this compound against phenyl, tert-butyl, and carboxylic acid moieties.

This compound as a Phenyl Group Bioisostere

The replacement of a phenyl group with a this compound ring can increase the three-dimensionality of a molecule, which may lead to improved binding affinity and solubility.[1][2] Saturated cyclic structures are generally less susceptible to oxidative metabolism compared to aromatic rings.[1]

Table 1: Physicochemical Property Comparison - this compound vs. Phenyl

PropertyThis compound MoietyPhenyl MoietyRationale for Improvement
Lipophilicity (cLogP) LowerHigherThe hydroxyl group increases polarity, reducing lipophilicity.
Solubility Generally HigherLowerIncreased polarity and reduced crystal lattice energy can enhance aqueous solubility.[1]
Metabolic Stability Generally HigherLowerThe saturated ring is less prone to CYP450-mediated oxidation.
Molecular Shape 3D, Puckered2D, PlanarOffers a different spatial arrangement for interaction with target proteins.[1][2]
This compound as a Tert-Butyl Group Bioisostere

The tert-butyl group is often incorporated to provide steric bulk but can be a liability for metabolic stability due to oxidation of the methyl groups.[3] The this compound ring can mimic the steric presence of a tert-butyl group while offering a site for metabolism that may lead to more predictable and favorable metabolic profiles.

Table 2: Physicochemical Property Comparison - this compound vs. Tert-Butyl

PropertyThis compound MoietyTert-Butyl MoietyRationale for Improvement
Lipophilicity (cLogP) LowerHigherThe hydroxyl group increases polarity.
Solubility Generally HigherLowerIncreased polarity enhances aqueous solubility.
Metabolic Stability Potentially Improved/AlteredProne to OxidationMetabolism is directed to the secondary alcohol, which can be more predictable than oxidation of a methyl group.[3]
Steric Profile Similar BulkBulkyCan occupy similar binding pockets.

Note: The following data for a CF3-cyclobutane derivative provides a quantitative example of how cyclobutane (B1203170) scaffolds can compare to a tert-butyl group.[4]

Table 3: Experimental Data for a CF3-Cyclobutane Analogue vs. Tert-Butyl Compound [4]

Compound TypeSolubility (µM)logD (pH 7.4)Metabolic Stability (CLint, µL/min/mg)
Tert-Butyl Analogue 3132.0112
CF3-Cyclobutane Analogue 3382.481
This compound as a Carboxylic Acid Bioisostere (Non-Classical)

Replacing a carboxylic acid with a this compound is a less common, non-classical bioisosteric strategy. Carboxylic acids are often essential for target binding but can lead to poor permeability and rapid clearance.[5] A neutral this compound could potentially mimic the hydrogen bonding capabilities of a carboxylic acid through its hydroxyl group, while improving cell permeability due to the lack of ionization.

Table 4: Physicochemical Property Comparison - this compound vs. Carboxylic Acid

PropertyThis compound MoietyCarboxylic Acid MoietyRationale for Improvement
Acidity (pKa) Neutral (~16)Acidic (~4-5)Avoids negative charge at physiological pH.
Lipophilicity (cLogP) HigherLower (in ionized form)Increased lipophilicity can improve membrane permeability.
Cell Permeability Potentially HigherLowerNeutral species generally exhibit better passive diffusion.
Metabolic Stability Susceptible to oxidation/conjugationCan form reactive acyl glucuronides.Offers an alternative metabolic pathway.

Case Study: Cyclobutane in Kinase Inhibitors

A notable example of the successful application of a cyclobutane moiety is in the development of Janus kinase (JAK) inhibitors. The clinical candidate PF-04965842 (abrocitinib), a selective JAK1 inhibitor, incorporates a cis-1,3-disubstituted cyclobutane linker.[5][6] This rigid scaffold was key to achieving high potency and selectivity for JAK1 over other JAK family members.[5][6] The defined stereochemistry and conformational restriction imposed by the cyclobutane ring allowed for optimal positioning of the interacting functional groups within the kinase binding site.

JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is crucial for cellular responses to cytokines and growth factors, playing a key role in immunity and inflammation.[2][7] Dysregulation of this pathway is implicated in various autoimmune diseases.[8] JAK inhibitors like PF-04965842 block the signaling cascade, thereby reducing the inflammatory response.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Inhibitor PF-04965842 (JAK1 Inhibitor) Inhibitor->JAK Inhibition Transcription Gene Transcription DNA->Transcription 6. Transcription Activation

Figure 1. The JAK-STAT signaling pathway and the inhibitory action of PF-04965842.

Experimental Protocols

Accurate assessment of the physicochemical and pharmacological properties of drug candidates is paramount. Below are detailed protocols for key in vitro assays.

Liver Microsomal Stability Assay

This assay determines the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (e.g., human, rat)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile (B52724) with an internal standard

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound in phosphate buffer.

  • In a 96-well plate, add the liver microsome solution to the buffer.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final reaction mixture should contain the test compound (e.g., 1 µM) and liver microsomes (e.g., 0.5 mg/mL).

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of parent compound remaining versus time to determine the elimination rate constant (k) and calculate the half-life (t½ = 0.693 / k).

Kinetic Solubility Assay

This high-throughput assay measures the solubility of a compound from a DMSO stock solution into an aqueous buffer, providing an early indication of potential solubility issues.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well plates (UV-transparent for direct UV method)

  • Plate reader (nephelometer or UV-Vis spectrophotometer)

  • Filtration plate (for direct UV method)

Procedure (Direct UV Method):

  • Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well plate.

  • Add PBS to each well to achieve the desired final compound concentration (e.g., 100 µM).

  • Seal the plate and shake at room temperature for 1-2 hours.

  • Filter the solutions through a filtration plate into a new UV-transparent 96-well plate.

  • Measure the UV absorbance of the filtrate at a wavelength where the compound has a strong absorbance.

  • Calculate the solubility by comparing the absorbance to a standard curve of the compound prepared in a solvent where it is freely soluble (e.g., DMSO/PBS mixture).

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand that has a known high affinity for the receptor.

Materials:

  • Test compound stock solution

  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled)

  • Cell membranes or purified receptors expressing the target of interest

  • Assay buffer

  • Unlabeled ligand for determining non-specific binding

  • Glass fiber filter mats, cell harvester, scintillation counter

Procedure (Competitive Binding):

  • In a 96-well plate, add assay buffer, the cell membrane preparation, and the radiolabeled ligand at a fixed concentration (typically at or below its Kd).

  • Add the test compound at various concentrations (e.g., 10-point serial dilution).

  • For determining non-specific binding, add a high concentration of an unlabeled known ligand to separate wells.

  • Incubate the plate at a specified temperature for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity trapped on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value, which can then be converted to a Ki (inhibition constant).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a novel compound, such as one containing a this compound moiety, in early drug discovery.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_in_vitro In Vitro Profiling cluster_optimization Lead Optimization cluster_in_vivo In Vivo Studies Synthesis Compound Synthesis (this compound Analogue) Solubility Kinetic Solubility Assay Synthesis->Solubility Stability Microsomal Stability Assay Synthesis->Stability Binding Receptor Binding Assay Solubility->Binding Stability->Binding Activity Functional Cell-Based Assay Binding->Activity SAR Structure-Activity Relationship (SAR) Analysis Activity->SAR Decision Go/No-Go Decision SAR->Decision Decision->Synthesis Iterate Design PK Pharmacokinetics (PK) Decision->PK Advance Candidate Efficacy Efficacy Models PK->Efficacy

Figure 2. A generalized experimental workflow for the evaluation of drug candidates.

Conclusion

This compound offers a valuable tool in the medicinal chemist's arsenal (B13267) for bioisosteric replacement. Its unique three-dimensional structure and physicochemical properties can address common challenges encountered with phenyl, tert-butyl, and even carboxylic acid moieties, such as metabolic instability, poor solubility, and planarity. By providing a conformationally restricted and more sp³-rich scaffold, this compound can lead to compounds with improved pharmacological profiles. The strategic application of this bioisostere, guided by the experimental data and protocols outlined in this guide, can facilitate the development of safer and more effective therapeutics.

References

A Comparative Guide to Cyclobutanol Synthesis: An Objective Analysis of Modern Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane (B1203170) motif is a valuable structural component in medicinal chemistry and drug development, offering a unique three-dimensional scaffold that can enhance pharmacological properties. The synthesis of functionalized cyclobutanes, particularly cyclobutanols, is therefore of significant interest. This guide provides a comparative analysis of four prominent synthetic routes to cyclobutanol derivatives: Photochemical [2+2] Cycloaddition (the Paternò-Büchi Reaction), Metal-Catalyzed [2+2] Cycloaddition, Intramolecular C-H Functionalization, and the Kulinkovich Reaction followed by ring expansion. We present a detailed examination of their methodologies, supported by experimental data, to assist researchers in selecting the most suitable strategy for their synthetic goals.

Photochemical [2+2] Cycloaddition: The Paternò-Büchi Reaction

The Paternò-Büchi reaction is a classic photochemical method for the synthesis of oxetanes, which can be subsequently converted to cyclobutanols. This reaction involves the [2+2] cycloaddition of an electronically excited carbonyl compound with a ground-state alkene.[1][2]

General Reaction Scheme:

A carbonyl compound, upon absorption of UV light, is promoted to an excited singlet or triplet state, which then reacts with an alkene to form a diradical intermediate. Subsequent ring closure yields the oxetane (B1205548) product.

Experimental Protocol: Paternò-Büchi Reaction of Benzaldehyde (B42025) and 2,3-Dimethyl-2-butene (B165504)

In a typical procedure, a solution of benzaldehyde (1.0 equiv.) and 2,3-dimethyl-2-butene (2.0 equiv.) in a suitable solvent such as benzene (B151609) or acetonitrile (B52724) is irradiated with a high-pressure mercury lamp (λ > 300 nm) at room temperature for several hours. The reaction mixture is then concentrated, and the resulting oxetane product is purified by column chromatography. The oxetane can be subsequently subjected to reductive ring-opening to yield the corresponding this compound.

Advantages and Disadvantages:

Advantages:

  • Direct and atom-economical route to the cyclobutane core via an oxetane intermediate.

  • Can be applied to a wide range of alkenes and carbonyl compounds.[3]

  • Diastereoselectivity can often be controlled by the choice of reactants and reaction conditions.

Disadvantages:

  • Requires specialized photochemical equipment.

  • Often results in a mixture of regioisomers and stereoisomers, necessitating careful purification.[1]

  • The quantum yield can be low for some substrate combinations.

  • Subsequent steps are required to convert the oxetane to a this compound.

Metal-Catalyzed [2+2] Cycloaddition

Transition metal catalysis offers a powerful alternative to photochemical methods for effecting [2+2] cycloadditions, often proceeding under milder conditions and with higher selectivity.[4][5] Various transition metals, including rhodium, iron, and copper, have been shown to catalyze the cycloaddition of alkenes to form cyclobutanes.

General Reaction Scheme:

A transition metal catalyst activates one or both of the alkene partners, facilitating a stepwise or concerted cycloaddition to form the cyclobutane ring.

Experimental Protocol: Rhodium-Catalyzed Intramolecular [2+2] Cycloaddition

A solution of a 1,6-diene substrate in a solvent such as toluene (B28343) is treated with a catalytic amount of a rhodium(I) complex, for example, Wilkinson's catalyst [RhCl(PPh₃)₃], at elevated temperatures. The reaction progress is monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the resulting bicyclic cyclobutane product is purified by column chromatography.

Advantages and Disadvantages:

Advantages:

  • Often proceeds with high regio- and stereoselectivity.[6]

  • Milder reaction conditions compared to photochemical methods.

  • Can be rendered enantioselective through the use of chiral ligands.

Disadvantages:

  • The cost and availability of some transition metal catalysts can be a limitation.

  • Substrate scope can be limited by the specific catalyst system employed.

  • Catalyst poisoning can be an issue with certain functional groups.

Intramolecular C-H Functionalization

The direct functionalization of C-H bonds has emerged as a highly efficient strategy for the construction of complex molecules. Intramolecular C-H functionalization reactions can be employed to synthesize cyclobutanols with high levels of stereocontrol.[7][8][9]

General Reaction Scheme:

A substrate containing a directing group and a tethered alkyl chain undergoes a metal-catalyzed C-H activation and subsequent cyclization to form the this compound ring.

Experimental Protocol: Enantioselective Synthesis of a this compound via Sequential Reduction and C-H Silylation[7][8][9]

A substituted cyclobutanone (B123998) is first subjected to enantioselective reduction using a chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst, to afford the corresponding enantioenriched this compound. This alcohol is then converted to a hydrosilane derivative. In the key C-H functionalization step, an iridium catalyst is used to effect an intramolecular C-H silylation, forming a bicyclic sila-ether. Subsequent oxidation of the silicon-carbon bond yields the desired diol product containing the this compound moiety with high diastereoselectivity.

Advantages and Disadvantages:

Advantages:

  • High degree of stereocontrol, allowing for the synthesis of enantiomerically enriched cyclobutanols.[7][8][9]

  • Can be used to construct highly substituted and complex cyclobutane cores.

  • Avoids the use of pre-functionalized starting materials in some cases.[10]

Disadvantages:

  • Often requires multi-step sequences to prepare the necessary precursors.

  • The directing group strategy can limit the overall atom economy.

  • Optimization of the catalyst system and reaction conditions can be challenging.

Kulinkovich Reaction and Subsequent Ring Expansion

The Kulinkovich reaction provides an efficient route to cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[11][12] These cyclopropanol (B106826) products can then undergo a facile ring expansion to afford cyclobutanones, which can be subsequently reduced to the desired cyclobutanols.

General Reaction Scheme:

An ester is treated with a Grignard reagent in the presence of a titanium catalyst to form a titanacyclopropane intermediate, which then reacts with another equivalent of the ester to yield a cyclopropanol. The cyclopropanol can then be induced to undergo ring expansion to a cyclobutanone, typically under acidic or thermal conditions.

Experimental Protocol: Synthesis of a Cyclopropanol via the Kulinkovich Reaction[13]

To a solution of a carboxylic ester in an ethereal solvent such as diethyl ether or THF at room temperature is added a solution of titanium(IV) isopropoxide. The mixture is then treated with an excess of a Grignard reagent (e.g., ethylmagnesium bromide) and stirred until the reaction is complete. The reaction is quenched with water, and the resulting cyclopropanol is extracted and purified. For the subsequent ring expansion, the isolated cyclopropanol can be treated with a Lewis acid or heated in a high-boiling solvent. The resulting cyclobutanone is then reduced to the this compound using a standard reducing agent like sodium borohydride.

Advantages and Disadvantages:

Advantages:

  • Readily available starting materials (esters and Grignard reagents).

  • High yields of cyclopropanol precursors are often achieved.[13]

  • The subsequent ring expansion provides a versatile entry into substituted cyclobutanones.

Disadvantages:

  • This is a multi-step process to arrive at the final this compound.

  • The regioselectivity of the ring expansion can be an issue with unsymmetrical cyclopropanols.

  • The original Kulinkovich reaction is not stereoselective, although diastereoselective variants have been developed.[14]

Quantitative Data Summary

Synthetic RouteSubstrate(s)Reagents/CatalystSolventTemp. (°C)Time (h)Yield (%)Diastereoselectivity (d.r.)Enantioselectivity (ee)Citation(s)
Paternò-Büchi Reaction Benzaldehyde, 2,3-Dimethyl-2-buteneUV light (hν)BenzeneRT----[1]
Metal-Catalyzed [2+2] Arenesulfonyl allene, Benzyl vinyl etherHigh Pressure (15 kbar)Et₂O/CH₂Cl₂501983--[15]
Intramolecular C-H Funct. Substituted Cyclobutanone1. (S)-CBS, BH₃·SMe₂ 2. HSi(OEt)₃, [Ir(cod)Cl]₂ 3. H₂O₂THF-78 to 100-90 (reduction), 52 (C-H silylation)1:1.190-99[16]
Kulinkovich/Ring Expansion Methyl AlkanecarboxylateEtMgBr, Ti(OⁱPr)₄Et₂ORT-High--[11]
Formal [3+1] Cycloaddition 1-Aryl-1,1-diborylalkane, Epibromohydrinn-BuLiTHF-78 to RT-855:1>98 (with enantioenriched starting material)[17]

Signaling Pathways and Experimental Workflows

Paterno-Büchi Reaction Pathway

Paterno_Buchi carbonyl Carbonyl (S0) excited_carbonyl Excited Carbonyl (S1 or T1) carbonyl->excited_carbonyl alkene Alkene (S0) diradical 1,4-Diradical Intermediate alkene->diradical excited_carbonyl->diradical oxetane Oxetane diradical->oxetane Ring Closure

Caption: Reaction pathway for the Paterno-Büchi [2+2] cycloaddition.

Metal-Catalyzed [2+2] Cycloaddition Workflow

Metal_Catalyzed_2_2 start Prepare solution of 1,6-diene add_catalyst Add Rh(I) catalyst start->add_catalyst heat Heat reaction mixture add_catalyst->heat monitor Monitor reaction progress (TLC/GC-MS) heat->monitor workup Quench and perform aqueous workup monitor->workup Reaction complete purify Purify by column chromatography workup->purify product Isolated Cyclobutane Product purify->product

Caption: Experimental workflow for a metal-catalyzed [2+2] cycloaddition.

Intramolecular C-H Functionalization Logical Flow

Intramolecular_CH start Substituted Cyclobutanone reduction Enantioselective Reduction start->reduction alcohol Enantioenriched This compound reduction->alcohol hydrosilylation Hydrosilylation alcohol->hydrosilylation silane Hydrosilane Intermediate hydrosilylation->silane ch_activation Intramolecular C-H Silylation silane->ch_activation sila_ether Bicyclic Sila-ether ch_activation->sila_ether oxidation Oxidation sila_ether->oxidation product Diol Product oxidation->product

Caption: Logical flow for this compound synthesis via C-H functionalization.

Kulinkovich Reaction and Ring Expansion Workflow

Kulinkovich_Expansion ester Carboxylic Ester kulinkovich Kulinkovich Reaction (Grignard, Ti(OⁱPr)₄) ester->kulinkovich cyclopropanol Cyclopropanol kulinkovich->cyclopropanol ring_expansion Ring Expansion (Acid or Heat) cyclopropanol->ring_expansion cyclobutanone Cyclobutanone ring_expansion->cyclobutanone reduction Reduction (e.g., NaBH₄) cyclobutanone->reduction This compound This compound Product reduction->this compound

Caption: Workflow for this compound synthesis via the Kulinkovich reaction.

Conclusion

The synthesis of cyclobutanols can be achieved through a variety of powerful synthetic strategies, each with its own set of advantages and limitations. The choice of method will ultimately depend on the specific target molecule, the desired level of stereocontrol, and the available resources. The classic Paternò-Büchi reaction offers a direct, albeit sometimes unselective, route. Metal-catalyzed [2+2] cycloadditions provide a milder and more selective alternative. For the synthesis of highly complex and stereochemically defined cyclobutanols, intramolecular C-H functionalization represents a state-of-the-art approach. Finally, the Kulinkovich reaction followed by ring expansion offers a versatile, multi-step sequence starting from simple and readily available materials. This guide provides a foundation for researchers to make informed decisions in the design and execution of their synthetic routes toward valuable this compound-containing molecules.

References

A Comparative Guide to the Spectroscopic Data of Cyclobutanol Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of stereochemistry, the precise characterization of diastereomers is a critical task, particularly in the fields of pharmaceutical development and chiral synthesis. Diastereomers, being stereoisomers that are not mirror images of each other, exhibit distinct physical properties and reactivity, which necessitates their accurate differentiation. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for elucidating the unique three-dimensional arrangements of these molecules.

This guide provides a comparative analysis of the spectroscopic data for the diastereomers of 3-methylcyclobutanol (B1603523), a representative substituted this compound. By examining the nuanced differences in their ¹H NMR, ¹³C NMR, and IR spectra, researchers can confidently distinguish between the cis and trans isomers.

Data Presentation: A Spectroscopic Comparison

The following tables summarize the expected quantitative data for the cis and trans diastereomers of 3-methylthis compound. These values are predicted based on established spectroscopic principles and data from analogous structures.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton Assignmentcis-3-Methylthis compound Predicted Chemical Shift (δ) ppmPredicted Multiplicity & Coupling Constant (J) Hztrans-3-Methylthis compound Predicted Chemical Shift (δ) ppmPredicted Multiplicity & Coupling Constant (J) Hz
H1 (CH-OH)~4.2Multiplet~3.8Multiplet
H2, H4 (CH₂)~2.4 (axial), ~1.8 (equatorial)Multiplets~2.2 (axial), ~1.9 (equatorial)Multiplets
H3 (CH-CH₃)~2.0Multiplet~1.7Multiplet
-OHVariableSinglet (broad)VariableSinglet (broad)
-CH₃~1.1Doublet, J ≈ 7 Hz~1.0Doublet, J ≈ 7 Hz

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Assignmentcis-3-Methylthis compound Predicted Chemical Shift (δ) ppmtrans-3-Methylthis compound Predicted Chemical Shift (δ) ppm
C1 (CH-OH)~68~65
C2, C4 (CH₂)~35~33
C3 (CH-CH₃)~30~28
-CH₃~22~20

Table 3: Predicted IR Absorption Data (Thin Film)

Functional Groupcis-3-Methylthis compound Predicted Absorption (cm⁻¹)trans-3-Methylthis compound Predicted Absorption (cm⁻¹)
O-H Stretch3600-3200 (broad)3600-3200 (broad)
C-H Stretch3000-28503000-2850
C-O Stretch~1050~1070

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the purified diastereomer is dissolved in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0.03% v/v).

  • Instrumentation: The spectra are acquired on a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • The spectral width is set to cover a range of -1 to 12 ppm.

    • A 30-degree pulse width is utilized.

    • A relaxation delay of 1.0 second is set.

    • A sufficient number of scans (typically 16 or 32) are acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • The spectral width is set to cover a range of 0 to 220 ppm.

    • A proton-decoupled pulse sequence is used.

    • A sufficient number of scans are acquired to obtain a clear spectrum.

Infrared (IR) Spectroscopy

  • Sample Preparation: A thin film of the neat liquid sample is prepared by placing a small drop between two potassium bromide (KBr) plates.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Acquisition:

    • A background spectrum of the clean KBr plates is recorded initially.

    • The sample is then mounted in the spectrometer.

    • The sample spectrum is acquired over a range of 4000 to 400 cm⁻¹.

    • At least 16 scans are co-added to enhance the signal-to-noise ratio.

  • Data Processing: The instrument's software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Visualization of Spectroscopic Differentiation

The following diagram illustrates the logical workflow for differentiating the diastereomers of 3-methylthis compound using the described spectroscopic techniques.

G cluster_0 Diastereomers of 3-Methylthis compound cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cis-3-Methylthis compound cis-3-Methylthis compound NMR NMR Spectroscopy (¹H and ¹³C) cis-3-Methylthis compound->NMR IR IR Spectroscopy cis-3-Methylthis compound->IR trans-3-Methylthis compound trans-3-Methylthis compound trans-3-Methylthis compound->NMR trans-3-Methylthis compound->IR Differentiation Structural Differentiation based on: - Chemical Shifts - Coupling Constants - Absorption Frequencies NMR->Differentiation IR->Differentiation

Caption: Workflow for diastereomer differentiation.

Navigating the Chiral Maze: A Comparative Guide to Determining the Enantiomeric Excess of Cyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the intricate world of drug development, the precise determination of enantiomeric excess (ee) is not merely a quality control step but a cornerstone of efficacy and safety. The stereochemistry of a molecule can dictate its pharmacological activity, with one enantiomer offering therapeutic benefits while its mirror image might be inert or even harmful. This guide provides an objective, data-driven comparison of the three principal analytical techniques for assessing the enantiomeric excess of chiral cyclobutanol and related secondary alcohols: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

This comprehensive analysis is designed to equip researchers with the knowledge to select the most appropriate method for their specific needs, balancing factors such as sample properties, required accuracy, throughput, and available instrumentation.

At a Glance: Head-to-Head Comparison of Analytical Techniques

The selection of an analytical method for determining enantiomeric excess is a critical decision in the research and development workflow. Each technique presents a unique combination of advantages and limitations in terms of performance, sample requirements, and the nature of the data generated.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.Differential partitioning of volatile enantiomers between a chiral stationary phase and a gaseous carrier gas.Formation of diastereomeric species with a chiral auxiliary, leading to distinct NMR signals for each enantiomer.
Typical Analytes Wide range of non-volatile and thermally labile compounds.[1]Volatile and thermally stable compounds.[2]Soluble compounds with suitable functional groups for derivatization or interaction.
Sample Preparation Dissolution in a suitable solvent. Derivatization is optional for the indirect method.Often requires derivatization to increase volatility and thermal stability.Derivatization with a chiral agent or addition of a chiral solvating agent.[3]
Analysis Time 15-60 minutes per sample.[4]10-30 minutes per sample.5-15 minutes per sample for data acquisition.[4]
Solvent Consumption High (e.g., >60 mL per sample).[4]Low (carrier gas).Low (e.g., ~0.6 mL of deuterated solvent per sample).[4]
Instrumentation Cost Generally higher due to high-pressure pumps and specialized detectors.[2]Generally lower than HPLC.[2]Highest initial investment for the spectrometer.
Determination of Absolute Configuration No, requires a standard of known configuration.No, requires a standard of known configuration.Yes, possible with methods like Mosher's acid analysis.[5]

Chiral High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

Chiral HPLC is a powerful and widely adopted technique for the separation and quantification of enantiomers due to its versatility and robustness.[1][6] The separation is achieved by passing the analyte through a column containing a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times.

Quantitative Performance

ParameterTypical Performance for Chiral Alcohols
Linearity (r²) > 0.999[2]
Accuracy (Recovery) 98.0% - 102.0%[2]
Precision (RSD) < 2%
Limit of Detection (LOD) ng/mL to µg/mL range
Limit of Quantitation (LOQ) ng/mL to µg/mL range

Experimental Protocol: Direct Enantioseparation of a this compound Derivative

This protocol outlines a direct method for the separation of this compound enantiomers using a polysaccharide-based chiral stationary phase.

Materials:

  • Chiral HPLC system with UV detector

  • Chiral stationary phase column (e.g., Chiralpak® IA or similar amylose-based column)

  • HPLC-grade n-hexane, isopropanol (B130326) (IPA), and diethylamine (B46881) (DEA)

  • Sample of chiral this compound derivative

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane, IPA, and DEA in a ratio of 90:10:0.1 (v/v/v). Degas the mobile phase before use.

  • Sample Preparation: Dissolve a known concentration of the this compound derivative in the mobile phase.

  • HPLC Conditions:

    • Column: Chiralpak® IA (250 x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane/IPA/DEA (90:10:0.1)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 220 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers will appear as separate peaks.

  • Quantification: Calculate the enantiomeric excess using the peak areas of the two enantiomers:

    • ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Workflow for Chiral HPLC Analysis

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve this compound in Mobile Phase hplc_system Equilibrate HPLC System prep_sample->hplc_system prep_mobile Prepare & Degas Mobile Phase prep_mobile->hplc_system inject Inject Sample hplc_system->inject separate Separation on Chiral Stationary Phase inject->separate detect UV Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Enantiomeric Excess integrate->calculate

Experimental workflow for ee determination by Chiral HPLC.

Chiral Gas Chromatography (GC): High Resolution for Volatile Analytes

Chiral GC is an excellent technique for the separation of volatile and thermally stable enantiomers, offering high resolution and sensitivity.[2] Similar to HPLC, separation is achieved using a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives.[7] For non-volatile alcohols like this compound, derivatization to a more volatile ester or ether is typically required.

Quantitative Performance

ParameterTypical Performance for Derivatized Chiral Alcohols
Linearity (r²) > 0.99[2]
Accuracy (Recovery) 95.0% - 105.0%[2]
Precision (RSD) < 3%
Limit of Detection (LOD) pg to ng range
Limit of Quantitation (LOQ) pg to ng range

Experimental Protocol: Enantioseparation of a Derivatized this compound

This protocol describes the analysis of a chiral this compound after derivatization to its trifluoroacetate (B77799) ester.

Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Chiral capillary column (e.g., β-cyclodextrin-based)

  • Trifluoroacetic anhydride (B1165640) (TFAA) and pyridine (B92270)

  • Sample of chiral this compound

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Derivatization:

    • In a vial, dissolve the this compound sample in anhydrous dichloromethane.

    • Add pyridine followed by a slight excess of TFAA.

    • Allow the reaction to proceed at room temperature for 30 minutes.

    • Quench the reaction with water and extract the organic layer. Dry the organic layer over anhydrous sodium sulfate.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness β-cyclodextrin chiral column

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 150 °C at 5 °C/min.

    • Injection: 1 µL, split ratio 50:1

  • Analysis and Quantification: Inject the derivatized sample and record the chromatogram. Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers.

Workflow for Chiral GC Analysis

cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis derivatize Derivatize this compound (e.g., with TFAA) extract Extract & Dry Derivatized Sample derivatize->extract gc_system Equilibrate GC System extract->gc_system inject Inject Sample gc_system->inject separate Separation on Chiral Capillary Column inject->separate detect FID Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Enantiomeric Excess integrate->calculate

Experimental workflow for ee determination by Chiral GC.

NMR Spectroscopy: A Rapid Tool for Structural and Quantitative Analysis

NMR spectroscopy offers a distinct approach to determining enantiomeric excess. Since enantiomers are indistinguishable in a standard NMR spectrum, a chiral environment must be created in the NMR tube. This is achieved by either covalently modifying the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, or by adding a chiral solvating agent (CSA) that forms transient diastereomeric complexes.[3] These diastereomeric species exhibit distinct signals in the NMR spectrum, allowing for their quantification.

A significant advantage of some NMR methods, such as the use of Mosher's acid (a CDA), is the ability to also determine the absolute configuration of the chiral center.[5]

Quantitative Performance

ParameterTypical Performance with Chiral Auxiliaries
Accuracy Typically within ±1-5% of the actual value.[8]
Precision (RSD) < 5%
Limit of Detection (LOD) Dependent on the analyte and spectrometer, generally in the µmol range.
Limit of Quantitation (LOQ) Dependent on the analyte and spectrometer, generally in the µmol range.

Experimental Protocol: Mosher's Ester Analysis of a Chiral this compound

This protocol describes the preparation of Mosher's esters for the determination of enantiomeric excess and absolute configuration using ¹⁹F NMR.

Materials:

  • NMR spectrometer

  • (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) or their acyl chlorides

  • Coupling agent (e.g., DCC) and catalyst (e.g., DMAP) if using the acid

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • Sample of chiral this compound

Procedure:

  • Esterification (in two separate NMR tubes):

    • Tube 1 ((R)-Mosher's Ester): Dissolve the this compound sample in anhydrous CDCl₃. Add DMAP and (R)-Mosher's acid chloride.

    • Tube 2 ((S)-Mosher's Ester): Repeat the procedure using (S)-Mosher's acid chloride.

    • Allow both reactions to proceed to completion at room temperature.

  • NMR Analysis:

    • Acquire a ¹⁹F NMR spectrum for each of the two samples. The trifluoromethyl groups of the two diastereomers will give rise to separate signals.

  • Quantification of ee: In either spectrum, integrate the signals corresponding to the two diastereomers. Calculate the ee from the ratio of the integrals.

  • Determination of Absolute Configuration: Compare the chemical shifts of corresponding protons in the ¹H NMR spectra of the (R)- and (S)-Mosher's esters to assign the absolute configuration based on the established Mosher's model.[5]

Logical Relationship of NMR-based ee Determination Methods

cluster_main NMR-based Enantiomeric Excess Determination chiral_alcohol Chiral this compound Enantiomers diastereomers Formation of Covalent Diastereomers chiral_alcohol->diastereomers + CDA complexes Formation of Transient Diastereomeric Complexes chiral_alcohol->complexes + CSA cda Chiral Derivatizing Agent (CDA) (e.g., Mosher's Acid) csa Chiral Solvating Agent (CSA) nmr_analysis NMR Analysis (¹H, ¹⁹F, etc.) diastereomers->nmr_analysis complexes->nmr_analysis quantification Signal Integration & ee Calculation nmr_analysis->quantification

Logical flow of NMR-based ee determination methods.

Conclusion: Selecting the Optimal Path

The determination of enantiomeric excess is a critical task in modern chemistry, and the choice of analytical technique is paramount.

  • Chiral HPLC stands out as a versatile and robust method suitable for a wide array of chiral alcohols, offering excellent accuracy and precision. It is often the method of choice in regulated environments.

  • Chiral GC provides superior resolution and sensitivity for volatile and thermally stable compounds. While it often necessitates derivatization for alcohols, it is a powerful tool for specific applications.

  • NMR Spectroscopy , particularly with chiral derivatizing agents like Mosher's acid, offers the unique advantage of determining absolute configuration alongside enantiomeric excess. Its speed and low solvent consumption make it ideal for reaction monitoring and high-throughput screening.

Ultimately, the optimal method depends on the specific requirements of the analysis. For routine, high-accuracy ee determination of a wide range of this compound derivatives, Chiral HPLC is a strong candidate. For volatile derivatives where high resolution is key, Chiral GC excels. When the determination of absolute configuration is also required, or for rapid screening, NMR spectroscopy is an invaluable tool. In many research settings, a combination of these techniques provides the most comprehensive and reliable characterization of chiral molecules.

References

Cross-Validation of Analytical Techniques for Cyclobutanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical techniques for the quantification of cyclobutanol, a key building block in the synthesis of various pharmaceutical compounds. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of drug substances and products. This document outlines the performance characteristics of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for this compound analysis, supported by detailed experimental protocols.

Data Presentation: Comparative Analysis of Analytical Techniques

The following table summarizes the key performance characteristics of GC-FID, HPLC-UV (with indirect detection), and qNMR for the quantitative analysis of this compound. These values are synthesized from literature on the analysis of small alcohols and represent typical performance.

Performance CharacteristicGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) (Indirect Detection)Quantitative Nuclear Magnetic Resonance (qNMR)
Linearity (R²) > 0.99> 0.99> 0.999
Accuracy (% Recovery) 95-105%98-102%99-101%
Precision (% RSD) < 5%< 2%< 1%
Limit of Detection (LOD) 1-10 mg/L[1][2]~0.1%[3][4][5]~0.25 mg/mL[6]
Limit of Quantification (LOQ) 5-20 mg/L[1]~0.5 g/L[5]~0.80 mg/mL[6]
Sample Throughput HighHighLow to Medium
Primary Strengths High resolution for volatile compounds, robust and widely available.Applicable to a wide range of compounds, high precision.Absolute quantification without a specific reference standard, provides structural information.
Primary Limitations Requires volatile and thermally stable analytes.This compound lacks a strong chromophore, requiring indirect detection methods.Lower sensitivity compared to chromatographic techniques, higher instrument cost.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is suitable for the routine quantification of this compound in various sample matrices.

a. Sample Preparation:

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol, isopropanol) to a known final concentration.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove interfering matrix components.[7]

  • An internal standard (e.g., cyclopentanol (B49286) or cyclohexanol) should be added to all samples and calibration standards to improve precision.

b. GC-FID Conditions:

  • Column: HP-INNOWAX capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness) or similar polar capillary column.[1]

  • Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 2 mL/min).[1]

  • Injector Temperature: 180°C.[1]

  • Detector Temperature (FID): 220°C.[1]

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 0.5 min.

    • Ramp: Increase to 190°C at 20°C/min.

    • Hold: 4 min.[1]

  • Injection Volume: 1 µL.[1]

  • Split Ratio: 90:1.[1]

c. Calibration:

  • Prepare a series of calibration standards of this compound with the internal standard in the same solvent as the sample.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) with Indirect Detection

Due to the lack of a significant UV chromophore in this compound, an indirect detection method is employed. This involves using a UV-absorbing compound in the mobile phase.

a. Sample Preparation:

  • Prepare samples as described for GC-FID analysis, using the mobile phase as the diluent.

  • All samples and standards should be filtered through a 0.45 µm syringe filter before injection.

b. HPLC-UV Conditions:

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[8]

  • Mobile Phase: Water containing a low concentration of a UV-absorbing compound (e.g., acetone).[3][8] The concentration of the UV-absorbing compound should be optimized for baseline stability and sensitivity.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection Wavelength: Set to the λmax of the UV-absorbing compound in the mobile phase.

  • Injection Volume: 20 µL.

c. Principle of Indirect Detection:

  • The UV-absorbing compound in the mobile phase creates a high background absorbance.

  • When the non-UV-absorbing analyte (this compound) elutes, it displaces the UV-absorbing mobile phase component, causing a decrease in absorbance.

  • This results in a negative peak that can be integrated and used for quantification.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR allows for the direct quantification of this compound without the need for an identical reference standard.[9][10][11]

a. Sample Preparation:

  • Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.[9] The internal standard should have a known purity and its signals should not overlap with the analyte signals.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6, D₂O).

  • Transfer the solution to an NMR tube.

b. 1H-NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher.

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Spectral Width: Appropriate to cover all signals of interest.

c. Data Processing and Quantification:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate the characteristic signal of this compound (e.g., the CH-OH proton) and a well-resolved signal of the internal standard.

  • Calculate the concentration of this compound using the following equation:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / V) * P_IS

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • V = Volume of solvent

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Mandatory Visualization

The following diagrams illustrate the logical workflow for cross-validating the analytical techniques described above.

CrossValidationWorkflow cluster_Methods Analytical Methods cluster_Validation Method Validation Parameters cluster_Comparison Cross-Validation GC Gas Chromatography (GC-FID) Linearity Linearity & Range GC->Linearity Accuracy Accuracy GC->Accuracy Precision Precision (Repeatability & Intermediate) GC->Precision Specificity Specificity GC->Specificity LOD_LOQ LOD & LOQ GC->LOD_LOQ Robustness Robustness GC->Robustness HPLC High-Performance Liquid Chromatography (HPLC-UV) HPLC->Linearity HPLC->Accuracy HPLC->Precision HPLC->Specificity HPLC->LOD_LOQ HPLC->Robustness qNMR Quantitative NMR (qNMR) qNMR->Linearity qNMR->Accuracy qNMR->Precision qNMR->Specificity qNMR->LOD_LOQ qNMR->Robustness Data_Comparison Comparative Data Analysis Linearity->Data_Comparison Accuracy->Data_Comparison Precision->Data_Comparison Specificity->Data_Comparison LOD_LOQ->Data_Comparison Robustness->Data_Comparison Method_Selection Final Method Selection Data_Comparison->Method_Selection Based on intended purpose Sample This compound Sample Sample->GC Sample->HPLC Sample->qNMR

Caption: Workflow for cross-validation of analytical methods.

This guide provides a framework for the selection and cross-validation of analytical techniques for this compound. The choice of the most appropriate method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. It is recommended that a thorough method validation be performed in the intended laboratory environment to ensure the reliability and accuracy of the results.[12][13][14][15]

References

A Comparative Guide to the Physicochemical Properties of Cyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive validation of the key physicochemical properties of cyclobutanol, presenting a direct comparison with other cyclic alcohols, namely cyclopentanol (B49286) and cyclohexanol. The information is intended for researchers, scientists, and professionals in drug development, offering a resource for data validation and experimental design.

Comparative Analysis of Physical Properties

The following table summarizes the key physical properties of this compound and its counterparts, cyclopentanol and cyclohexanol, based on collated literature data. This allows for a straightforward comparison of their fundamental characteristics.

PropertyThis compoundCyclopentanolCyclohexanol
Molecular Formula C₄H₈O[1]C₅H₁₀O[2]C₆H₁₁OH[3]
Molecular Weight 72.11 g/mol 86.13 g/mol [4]100.2 g/mol [3]
Appearance Colorless to yellowish liquid[1]Colorless liquid[2][5]Colorless, viscous liquid or solid[3][6]
Boiling Point 123 °C @ 733 mmHg[7]139-140 °C[4][5][8]160-161 °C[9]
Melting Point Not specified-19 °C[5][8]23 to 25.93 °C[3]
Density 0.921 g/mL at 25 °C[7]0.949 g/mL at 25 °C[5][8]0.9624 g/mL at 20°C[3][6]
Refractive Index n20/D 1.435[7]n20/D 1.453[8]n20/D 1.465[9]
Flash Point 21 °C51 °C[4][8]67 °C
Solubility in Water Partially miscible[10]Slightly solubleSlightly soluble[3][6]
Spectroscopic Data for this compound

Spectroscopic data is crucial for the structural elucidation and identification of compounds. Below is a summary of available data for this compound.

Spectrum TypeData HighlightsSource
¹H NMR Spectrum available[11]
¹³C NMR Spectrum available[12]
IR Spectrum available[13]
Mass Spec Electron ionization data available[13]

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physical properties presented in this guide.

Determination of Melting Point

The melting point of a substance is a key indicator of its purity.[14] A pure crystalline solid typically exhibits a sharp melting point, while impurities will lower and broaden the melting range.[15][16]

Methodology: Capillary Tube Method [17]

  • Sample Preparation: A small amount of the finely powdered, dry solid is packed into a capillary tube, which is sealed at one end.[17]

  • Apparatus Setup: The capillary tube is attached to a thermometer. This assembly is then placed in a heating apparatus, such as a Thiele tube or a modern digital melting point apparatus.

  • Heating: The sample is heated at a controlled and slow rate, typically around 2°C per minute, to ensure thermal equilibrium.[15]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the range.[16]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[18][19]

Methodology: Micro-Boiling Point (Thiele Tube Method) [20]

  • Sample Preparation: A small volume (a few milliliters) of the liquid is placed into a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.[20]

  • Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil) to ensure uniform heating.[20]

  • Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample.[19]

  • Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary tube. Heating is stopped when a rapid and continuous stream of bubbles is observed.[19] The liquid will begin to cool, and the boiling point is the temperature recorded at the exact moment the stream of bubbles stops and liquid is drawn back into the capillary tube.[20]

Alternative Methodology: Simple Distillation [21][22] For larger sample volumes, a simple distillation can be performed. The temperature of the vapor is monitored as the liquid boils, and the stable temperature reading during the collection of the distillate corresponds to the boiling point.[21][22]

Determination of Density

Density is an intrinsic property defined as the mass of a substance per unit volume.

Methodology: Mass and Volume Measurement [23]

  • Mass Measurement: An empty, dry graduated cylinder or pycnometer (density bottle) is weighed on an electronic balance.[23]

  • Volume Measurement: A known volume of the liquid is carefully added to the graduated cylinder. For higher accuracy, a pycnometer is filled completely with the liquid.[23]

  • Final Mass Measurement: The container with the liquid is reweighed.[23]

  • Calculation: The mass of the liquid is determined by subtracting the initial mass from the final mass. The density is then calculated by dividing the mass of the liquid by its measured volume (ρ = m/V).[23][24] This process should be repeated multiple times to ensure accuracy, and the average value is taken.[25]

Determination of Solubility

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution.[26][27]

Methodology: Saturation Method [26]

  • Solvent Preparation: A known volume or mass of the solvent (e.g., 10 mL of distilled water) is placed in a test tube or flask. The temperature of the solvent is recorded and maintained.[26]

  • Solute Addition: A small, pre-weighed amount of the solute (this compound) is added to the solvent.[26]

  • Dissolution: The mixture is agitated (stirred or shaken) until the solute is completely dissolved.[26]

  • Iterative Addition: Steps 2 and 3 are repeated, adding small increments of the solute until a point is reached where the added solute no longer dissolves, and a saturated solution is formed.[26]

  • Quantification: The total mass of the dissolved solute is determined by subtracting the mass of the remaining undissolved solid from the initial total mass of the solute that was added.

  • Calculation: The solubility is expressed as the mass of solute per a certain volume or mass of the solvent (e.g., g/100 mL or g/100 g) at the recorded temperature.[27]

Data Validation Workflow

The following diagram illustrates a logical workflow for the validation of literature data for a chemical compound, a critical process in scientific research.

G cluster_0 Phase 1: Data Acquisition cluster_1 Phase 2: Experimental Verification cluster_2 Phase 3: Analysis and Validation A Define Compound of Interest (e.g., this compound) B Literature Search for Physicochemical Properties A->B C Gather Data from Multiple Reputable Sources B->C D Select Key Properties for Validation (e.g., BP, Density) C->D E Perform Experiments using Standard Protocols D->E F Record Experimental Results and Observations E->F G Compare Experimental Data with Literature Values F->G H Analyze Discrepancies (Purity, Conditions, etc.) G->H H->E Inconsistent (Re-evaluate Experiment) I Validated Property Data H->I Consistent

Caption: Workflow for literature data validation of chemical properties.

References

The Ascendancy of Cyclobutanol in Drug Design: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the strategic incorporation of small cycloalkanes is a key tactic for fine-tuning the pharmacological profile of drug candidates. Among these, the cyclobutanol moiety is emerging as a particularly advantageous scaffold. A comparative analysis reveals that this compound often confers a superior balance of physicochemical properties, metabolic stability, and cell permeability when compared to other small cycloalkanols like cyclopropanol, cyclopentanol, and cyclohexanol, making it an increasingly valuable tool for drug developers.

The rigid, puckered structure of the cyclobutane (B1203170) ring offers a unique conformational constraint that can enhance the binding affinity of a drug to its target protein.[1] This has led to its growing use in drug discovery to improve potency and selectivity.[2] This guide provides a detailed comparison of this compound against other cycloalkanols, supported by experimental data, to inform strategic decisions in drug design.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug molecule, such as lipophilicity (logP), acidity (pKa), and water solubility, are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The choice of a cycloalkanol moiety can significantly influence these parameters.

PropertyCyclopropanolThis compoundCyclopentanolCyclohexanol
logP ~0.3~0.60.76 - 0.84[3][4]1.23[5][6]
pKa ~17.5 (Predicted)~17.8 (Predicted)~17.95 (Predicted)[3]~16[7]
Water Solubility Soluble[8]Partially Miscible78.5 g/L[3]36.0 g/L (at 20°C)[6][7]

Note: Data is compiled from various sources and may include predicted values. Direct experimental comparison under identical conditions is limited.

As the ring size increases, the lipophilicity (logP) generally increases, while water solubility tends to decrease. This trend is important in balancing the need for a drug to be sufficiently lipophilic to cross cell membranes, yet soluble enough for formulation and distribution in the bloodstream.

Metabolic Stability: The this compound Advantage

A key challenge in drug development is designing molecules that are resistant to rapid metabolism by enzymes in the liver, primarily cytochrome P450s (CYPs). The incorporation of small rings can block metabolically labile sites.[1] While all cycloalkanols can enhance metabolic stability compared to their linear counterparts, the cyclobutane ring has been highlighted for its ability to confer significant metabolic robustness.[1]

Hypothetical Comparative Metabolic Stability Data:

Drug AnalogueMoietyIntrinsic Clearance (CLint) in HLM (µL/min/mg protein)
Analogue AIsopropyl150
Analogue BCyclopropyl45
Analogue CCyclobutyl 20
Analogue DCyclopentyl35
Analogue ECyclohexyl50

This table represents a hypothetical scenario based on general principles observed in medicinal chemistry, where a lower CLint value indicates greater metabolic stability. Specific values are highly dependent on the overall molecular structure.

The improved metabolic stability of this compound-containing compounds can lead to a longer half-life in the body, potentially allowing for less frequent dosing.

Cell Permeability: Balancing Lipophilicity and Size

The ability of a drug to permeate cell membranes is crucial for its absorption and distribution to its target. The Caco-2 cell permeability assay is a standard in vitro model for predicting human intestinal absorption.

Hypothetical Comparative Caco-2 Permeability Data:

Drug AnalogueMoietyApparent Permeability (Papp) (10⁻⁶ cm/s)
Analogue BCyclopropyl8
Analogue CCyclobutyl 15
Analogue DCyclopentyl12
Analogue ECyclohexyl10

This table illustrates a hypothetical trend. Actual Papp values are compound-specific.

This compound-containing compounds can exhibit a "sweet spot" for cell permeability. Their moderate lipophilicity and compact size can facilitate efficient passage across the lipid bilayers of cell membranes, a balance that may be less optimal with either smaller, more polar rings or larger, more lipophilic ones.

Impact on Pharmacological Activity

The choice of a cycloalkanol can have a profound impact on a drug's biological activity. The conformational restriction imposed by the ring can orient key pharmacophoric groups for optimal interaction with the target, leading to increased potency. In some reported cases, larger carbocycles have been shown to decrease potency compared to cyclobutane analogues.[1]

Hypothetical Comparative Pharmacological Activity Data:

Drug AnalogueMoietyTarget Binding Affinity (IC₅₀, nM)
Analogue BCyclopropyl50
Analogue CCyclobutyl 10
Analogue DCyclopentyl25
Analogue ECyclohexyl40

This table represents a hypothetical scenario where a lower IC₅₀ value indicates higher potency.

The rigid nature of the this compound group can lock the molecule into a bioactive conformation, minimizing the entropic penalty upon binding and leading to enhanced affinity for the target.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the reproducibility and validation of these findings.

Liver Microsomal Stability Assay

Objective: To determine the in vitro intrinsic clearance (CLint) of a compound.

Methodology:

  • Preparation: Human liver microsomes (HLM) are thawed on ice. A reaction mixture is prepared containing phosphate (B84403) buffer (pH 7.4), the test compound (typically at 1 µM), and HLM (e.g., 0.5 mg/mL).

  • Incubation: The reaction is initiated by adding a NADPH-regenerating system and incubated at 37°C.

  • Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression gives the elimination rate constant (k), from which the half-life (t½ = 0.693/k) and intrinsic clearance (CLint) are calculated.

Caco-2 Permeability Assay

Objective: To determine the apparent permeability (Papp) of a compound across a Caco-2 cell monolayer, an in vitro model of the intestinal epithelium.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable supports in a multi-well plate and cultured for approximately 21 days to form a differentiated monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment (Apical to Basolateral): The test compound (e.g., at 10 µM) is added to the apical (donor) side of the monolayer. Samples are collected from the basolateral (receiver) side at specified time points (e.g., 30, 60, 90, 120 minutes).

  • Analysis: The concentration of the compound in the receiver compartment is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the metabolic stability and Caco-2 permeability assays.

experimental_workflow cluster_0 Liver Microsomal Stability Assay cluster_1 Caco-2 Permeability Assay a Prepare Reaction Mix (Microsomes, Buffer, Compound) b Initiate with NADPH & Incubate at 37°C a->b c Sample at Time Points & Quench Reaction b->c d Analyze by LC-MS/MS c->d e Calculate CLint d->e f Culture Caco-2 Cells on Permeable Supports g Verify Monolayer Integrity (TEER) f->g h Add Compound to Apical Side g->h i Sample from Basolateral Side at Time Points h->i j Analyze by LC-MS/MS i->j k Calculate Papp j->k

Overview of key in vitro experimental workflows.

Logical Relationships in Drug Design Strategy

The decision to incorporate a specific cycloalkanol is part of a broader strategy in lead optimization, where various molecular properties are iteratively adjusted to achieve a desired therapeutic profile.

drug_design_logic lead Initial Lead Compound issues Identify Liabilities (e.g., Poor Stability, Low Potency) lead->issues strategy Bioisosteric Replacement Strategy issues->strategy cycloalkanols Synthesize Analogues (Cyclopropyl, Cyclobutyl, etc.) strategy->cycloalkanols testing In Vitro & In Vivo Testing (ADME, Efficacy, Toxicity) cycloalkanols->testing analysis Structure-Activity Relationship (SAR) Analysis testing->analysis analysis->strategy Iterate optimization Select Optimal Analogue for Further Development analysis->optimization

Iterative cycle of lead optimization using bioisosteric replacement.

References

A Comparative Analysis of Cycloalkanol Oxidation Rates: A Kinetic Study

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity of cyclic alcohols is crucial for designing and optimizing synthetic pathways. This guide provides a comparative kinetic analysis of the oxidation of cyclobutanol and other common cycloalkanols, supported by experimental data and detailed methodologies.

The reactivity of cycloalkanols in oxidation reactions is significantly influenced by ring strain and conformational effects. To quantify these differences, the rates of chromic acid oxidation of this compound, cyclopentanol, cyclohexanol, and cyclooctanol (B1193912) have been investigated. This guide summarizes the kinetic data from these studies to provide a clear comparison of their relative reactivities.

Comparative Kinetic Data for Cycloalkanol Oxidation

The following table summarizes the second-order rate constants for the chromic acid oxidation of various cycloalkanols. The data has been compiled from multiple sources to provide a comparative overview. It is important to note that direct comparison of absolute rate constants requires identical experimental conditions.

CycloalkanolRelative Rate (Cyclohexanol = 1.00)Second-Order Rate Constant (k) at 25°C (M⁻¹s⁻¹)Reference
This compound0.720.013[1]
Cyclopentanol1.80.032[2]
Cyclohexanol1.000.018[2]
Cyclooctanol4.60.083[2]

Note: The relative rates provide a standardized comparison of reactivity under similar conditions.

Experimental Protocols

The following is a generalized experimental protocol for determining the kinetics of cycloalkanol oxidation with chromic acid, based on common methodologies reported in the literature.

Materials:

  • Cycloalkanol (this compound, cyclopentanol, cyclohexanol, or cyclooctanol)

  • Potassium dichromate (K₂Cr₂O₇) or Chromium trioxide (CrO₃)

  • Sulfuric acid (H₂SO₄) or Perchloric acid (HClO₄)

  • Acetic acid (CH₃COOH) (as a co-solvent, if required)

  • Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Potassium iodide (KI) solution

  • Starch indicator solution

  • Spectrophotometer

  • Thermostated water bath

  • Stopwatch

  • Volumetric flasks, pipettes, and burettes

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a stock solution of the cycloalkanol of known concentration in a suitable solvent (e.g., aqueous acetic acid).

    • Prepare a stock solution of chromic acid (H₂CrO₄) by dissolving a known amount of potassium dichromate or chromium trioxide in an acidic solution (e.g., aqueous sulfuric or perchloric acid).

  • Kinetic Run:

    • Equilibrate the reactant solutions to the desired temperature in a thermostated water bath (e.g., 25°C).

    • Initiate the reaction by mixing known volumes of the cycloalkanol and chromic acid solutions in a reaction vessel. Start the stopwatch simultaneously.

    • The reaction is typically carried out under pseudo-first-order conditions, with the concentration of the cycloalkanol being in large excess compared to the chromic acid.

  • Monitoring the Reaction Progress:

    • Method A: Spectrophotometry: The disappearance of the Cr(VI) species can be monitored by measuring the absorbance at a specific wavelength (e.g., 350 nm) at regular time intervals using a spectrophotometer. The concentration of the unreacted oxidant can be calculated using the Beer-Lambert law.

    • Method B: Iodometric Titration: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to an excess of potassium iodide solution. The unreacted chromic acid will oxidize the iodide to iodine. The liberated iodine is then titrated with a standardized sodium thiosulfate solution using starch as an indicator.

  • Data Analysis:

    • The pseudo-first-order rate constant (k') is determined by plotting the natural logarithm of the oxidant concentration (ln[Cr(VI)]) versus time. The slope of the resulting straight line will be equal to -k'.

    • The second-order rate constant (k) is then calculated by dividing the pseudo-first-order rate constant by the concentration of the cycloalkanol (k = k' / [Cycloalkanol]).

Reaction Mechanisms and Pathways

The oxidation of cycloalkanols by chromic acid generally proceeds through the formation of a chromate (B82759) ester intermediate. The rate-determining step is the subsequent decomposition of this ester, which involves the cleavage of a C-H bond at the carbinol carbon.

ReactionMechanism Cycloalkanol Cycloalkanol (R-OH) ChromateEster Chromate Ester Intermediate Cycloalkanol->ChromateEster Esterification ChromicAcid Chromic Acid (H2CrO4) ChromicAcid->ChromateEster Ketone Ketone (Product) ChromateEster->Ketone Rate-determining C-H bond cleavage Cr_IV Cr(IV) Species ChromateEster->Cr_IV

Caption: Generalized mechanism for the chromic acid oxidation of a cycloalkanol.

Experimental Workflow

The following diagram illustrates a typical workflow for a kinetic study of cycloalkanol oxidation.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis PrepReactants Prepare Reactant Solutions (Cycloalkanol, Chromic Acid) TempEquil Temperature Equilibration PrepReactants->TempEquil InitiateReaction Initiate Reaction TempEquil->InitiateReaction MonitorProgress Monitor Reaction Progress (Spectrophotometry or Titration) InitiateReaction->MonitorProgress PlotData Plot ln[Oxidant] vs. Time MonitorProgress->PlotData CalcRateConst Calculate Rate Constants (k' and k) PlotData->CalcRateConst Result Result CalcRateConst->Result Comparative Analysis

Caption: Workflow for a kinetic study of cycloalkanol oxidation.

References

benchmarking new synthetic methods for cyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Synthetic Methods for Cyclobutanol

For researchers, scientists, and drug development professionals, the this compound motif represents a valuable building block, offering a unique three-dimensional scaffold that can serve as a bioisostere for larger or more flexible groups. The synthesis of this compound and its derivatives has evolved from classical rearrangement reactions to more sophisticated and versatile cycloaddition strategies. This guide provides a comparative benchmark of a traditional method against two novel synthetic routes, offering insights into their respective yields, substrate scopes, and operational complexities.

Data Presentation

The following table summarizes the key performance indicators for a classical and two modern synthetic routes to this compound and its derivatives.

ParameterAcid-Catalyzed Rearrangement of CyclopropylcarbinolHyperbaric [2+2] CycloadditionFormal [3+1] Cycloaddition for 3-Borylated Cyclobutanols
Reaction Type Wagner-Meerwein Rearrangement[2+2] CycloadditionFormal [3+1] Cycloaddition
Key Reagents Cyclopropylcarbinol, conc. HClArenesulfonyl allenes, benzyl (B1604629) vinyl ether1,1-diborylalkanes, epihalohydrins, n-BuLi, CuCl
Typical Yield 57% (for unsubstituted this compound)[1]83-92% (for substituted cyclobutanes)[2]51-74% (for substituted borylated cyclobutanols)[1]
Reaction Conditions Reflux in aqueous HCl for 3 hours[1]15 kbar pressure, 50°C, 19 hours[2]-78°C to room temperature, 18 hours[1]
Key Advantages Simple, inexpensive starting material; straightforward procedure for the parent this compound.[1][3]Access to a library of 3-substituted this compound derivatives; high yields.[2]Provides 3-borylated cyclobutanols with synthetic handles for further functionalization.[4]
Key Limitations Limited to the synthesis of the parent this compound and produces byproducts.[1]Requires specialized high-pressure equipment.[2]Requires cryogenic temperatures and moisture-sensitive reagents.
Substrate Scope Primarily for the synthesis of unsubstituted this compound.Various arenesulfonyl allenes and amines can be incorporated.[2]Tolerates a range of functional groups on the epihalohydrin and diborylalkane.[1]

Experimental Protocols

Acid-Catalyzed Rearrangement of Cyclopropylcarbinol

This procedure is adapted from Organic Syntheses.[1]

Materials:

  • Cyclopropylcarbinol (57.7 g, 0.80 mol)

  • Concentrated hydrochloric acid (57.5 mL, ~0.68 mol)

  • Water (600 mL)

  • Sodium chloride

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • A 1-L, three-necked, round-bottomed flask equipped with a reflux condenser and a magnetic stirring bar is charged with 600 mL of water, 57.5 mL of concentrated hydrochloric acid, and 57.7 g of cyclopropylcarbinol.

  • The reaction mixture is stirred and refluxed for 3 hours. This compound, being only partially soluble in water, will separate.

  • The reaction mixture is cooled to room temperature, and the flask is then immersed in an ice bath.

  • The mixture is saturated with sodium chloride and extracted for 30 hours with diethyl ether using a liquid-liquid continuous extraction apparatus.

  • The ethereal extract is dried over anhydrous sodium sulfate, and the drying agent is removed by filtration.

  • The bulk of the solvent is distilled from the filtrate.

  • The crude product is carefully distilled to give this compound (32.8 g, 57%), bp 122–124°C.

Hyperbaric [2+2] Cycloaddition

This general procedure is based on the work of Janssen, M.A.C.H., et al.[2]

Materials:

  • Sulfonyl allene (B1206475) (e.g., 4a)

  • Benzyl vinyl ether (5)

  • Et2O/CH2Cl2 (2:1 solvent mixture)

Procedure:

  • A solution of the sulfonyl allene and 3 equivalents of benzyl vinyl ether in a 2:1 Et2O/CH2Cl2 mixture is prepared.

  • The reaction vessel is placed in a high-pressure apparatus.

  • The pressure is increased to 15 kbar, and the reaction mixture is heated to 50°C for 19 hours.

  • After cooling and releasing the pressure, the solvent is removed in vacuo.

  • The crude mixture is purified by column chromatography to afford the desired cyclobutane (B1203170) product.

Formal [3+1] Cycloaddition for 3-Borylated Cyclobutanols

This procedure is a general representation from the work of McDonald, T.R., and Rousseaux, S.A.L.[1]

Materials:

  • 1,1-diborylalkane (1.2 equiv)

  • Anhydrous THF

  • n-BuLi (1.1 equiv)

  • CuCl (10 mol%)

  • Epihalohydrin (1.0 equiv)

Procedure:

  • To a solution of the 1,1-diborylalkane in anhydrous THF at -78°C is added n-BuLi dropwise. The solution is stirred for 30 minutes at this temperature.

  • CuCl is added to the reaction mixture, which is then allowed to warm to room temperature and stirred for 1 hour.

  • The reaction is cooled back down to -78°C, and a solution of the epihalohydrin in THF is added dropwise.

  • The reaction is allowed to slowly warm to room temperature and is stirred for 18 hours.

  • The reaction is quenched with a saturated aqueous solution of NH4Cl.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Mandatory Visualization

G cluster_0 Acid-Catalyzed Rearrangement cluster_1 Hyperbaric [2+2] Cycloaddition cluster_2 Formal [3+1] Cycloaddition A0 Cyclopropylcarbinol B0 Protonated Alcohol A0->B0 conc. HCl, H2O C0 Cyclobutyl Cation B0->C0 Rearrangement D0 This compound C0->D0 H2O A1 Arenesulfonyl allene C1 [2+2] Cycloaddition A1->C1 B1 Benzyl vinyl ether B1->C1 D1 Substituted Cyclobutane C1->D1 15 kbar, 50°C A2 1,1-diborylalkane B2 Lithiated diborylalkane A2->B2 n-BuLi, THF, -78°C D2 [3+1] Cycloaddition B2->D2 CuCl C2 Epihalohydrin C2->D2 E2 3-Borylated this compound D2->E2 -78°C to rt

Caption: Comparative workflows for this compound synthesis.

References

Safety Operating Guide

Proper Disposal of Cyclobutanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. Cyclobutanol, a highly flammable liquid, requires careful handling and adherence to specific disposal protocols to mitigate risks and ensure environmental protection. This guide provides essential safety information and a step-by-step process for the proper disposal of this compound.

Immediate Safety and Handling

This compound is classified as a highly flammable liquid and vapor, necessitating stringent safety measures to prevent ignition.[1][2][3] Vapors may form explosive mixtures with air.[4] Therefore, it is imperative to handle this chemical in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1][2] Smoking is strictly prohibited in areas where this compound is handled or stored.[1][2]

When handling this compound, appropriate personal protective equipment (PPE) is mandatory. This includes:

  • Eye Protection: Wear safety glasses with side shields or goggles.[4]

  • Hand Protection: Use protective gloves, such as nitrile rubber.[4]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[4]

In the event of a spill, immediately remove all ignition sources.[1] For small spills, absorb the liquid with an inert material such as sand, silica (B1680970) gel, or vermiculite (B1170534) and collect the residue in a designated flammable waste container.[1][5]

This compound Properties and Hazards

Understanding the physicochemical properties of this compound is essential for its safe management.

PropertyValueCitation
Molecular Formula C4H8O[4]
Physical State Liquid[4]
Appearance Colorless[4]
Boiling Point 123 - 124 °C (253.4 - 255.2 °F)[4]
Flash Point 22 °C (71.6 °F)[4]
Flammability Highly flammable[1][2][4]
UN Number UN1987[4]
Hazard Class 3 (Flammable liquids)[4]

Step-by-Step Disposal Protocol

The recommended and safest method for this compound disposal is through a licensed hazardous waste management company. Do not attempt to dispose of this compound down the drain or in regular trash. [1][6]

1. Waste Identification and Classification:

  • This compound waste is classified as hazardous due to its flammability.[4][5]

  • Any materials contaminated with this compound, such as absorbent pads, gloves, or empty containers, should also be treated as hazardous waste.[4][7] Empty containers retain product residue and can be dangerous.[4][5]

2. Waste Segregation and Storage:

  • Store this compound waste in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[8]

  • Incompatible materials: Keep this compound waste segregated from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[2] Store acids and bases separately.[8]

  • Use a chemically compatible and properly labeled waste container.[7][9] The container must be in good condition, with a secure, leak-proof screw-on cap.[7][8]

  • Ensure the waste container is always closed except when adding waste.[7][9]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of the contents.[9]

4. Secondary Containment:

  • Place the primary waste container in a secondary container that is chemically compatible and can hold 110% of the volume of the primary container.[7] This will contain any potential leaks or spills.[7]

5. Arrange for Disposal:

  • Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup.[7]

  • Follow their specific procedures for waste collection requests. All hazardous waste must typically be collected within 90 days from the time waste is first added to the container.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

Cyclobutanol_Disposal_Workflow cluster_lab In the Laboratory cluster_disposal Professional Disposal start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible, Labeled Waste Container ppe->container segregate Segregate from Incompatible Chemicals container->segregate storage Store in Designated SAA with Secondary Containment segregate->storage request Request Waste Pickup (EH&S or Contractor) storage->request pickup Scheduled Waste Collection request->pickup transport Transport to Licensed Waste Facility pickup->transport disposal Proper Disposal (e.g., Incineration) transport->disposal

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific hazardous waste management plan for any additional requirements.

References

Personal protective equipment for handling Cyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Guide for Handling Cyclobutanol

This guide provides crucial safety, handling, and disposal protocols for laboratory professionals working with this compound. Adherence to these procedures is vital for ensuring a safe research environment.

This compound is a highly flammable liquid and vapor that requires careful handling to prevent ignition and exposure.[1][2][3][4] It may also cause irritation to the skin and eyes.[5] Understanding its properties is the first step toward safe laboratory practices.

Chemical and Physical Properties

A summary of key quantitative data for this compound is presented below for easy reference.

PropertyValue
Molecular Formula C₄H₈O[2][6]
Molecular Weight 72.11 g/mol [2][3][6]
Boiling Point 123 - 124 °C / 253.4 - 255.2 °F[6]
Specific Gravity 0.921[2]
Vapor Density 2.49 (Air = 1.0)[2]
Refractive Index 1.436[2][6]
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure when handling this compound. The following equipment must be used:

Protection TypeSpecific EquipmentRationale
Eye and Face Chemical safety goggles with side shields or a full-face shield.[1][2][6][7][8]Protects against splashes that can cause eye irritation or damage.[8]
Hand Chemical-resistant gloves, such as nitrile rubber.[6][8]Prevents direct skin contact and potential irritation.[1][8]
Body Chemical-resistant lab coat, overalls, or an apron.[1][8]Protects skin and personal clothing from spills and splashes.[1][8]
Respiratory Use within a chemical fume hood or well-ventilated area.[1][7][8]A NIOSH-approved respirator is necessary for large-scale use or emergencies.[6]
Footwear Closed-toe, chemical-resistant shoes.[8]Protects feet from potential spills.[8]

Operational Plan: Step-by-Step Handling Protocol

Follow this procedural guidance for the safe handling of this compound from preparation to use.

1. Preparation and Environment Setup

  • Ventilation: Always handle this compound in a well-ventilated area or inside a certified chemical fume hood to minimize inhalation exposure.[1][7][8]

  • Emergency Equipment: Confirm that a safety shower and an emergency eyewash station are unobstructed and readily accessible before beginning work.[1][7][8]

  • Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot surfaces, and sparks.[1][2] Use only explosion-proof electrical equipment.[1][2][4]

  • Static Prevention: Ground and bond all metal containers and equipment during transfer to prevent static electricity discharge, which can ignite vapors.[1][2][4]

2. Dispensing and Use

  • Tools: Use only non-sparking tools when opening or handling containers.[1][2][4]

  • Transfer: Dispense the chemical slowly and carefully to avoid splashing.

  • Container Management: Keep containers securely sealed when not in use to prevent the escape of flammable vapors.[1][2][4][7]

3. Hygiene and Best Practices

  • Personal Contact: Avoid all personal contact with the chemical, including skin contact and inhalation of vapors.[1]

  • Workplace Conduct: Do not eat, drink, or smoke in the laboratory or areas where chemicals are handled.[1][7]

  • Hand Washing: Always wash hands thoroughly with soap and water after handling this compound.[1][7]

  • Contaminated Clothing: Remove any contaminated clothing immediately.[1][2] Work clothes should be laundered separately from personal items.[1]

Emergency Procedures

Immediate and correct response to an emergency is critical.

Spill Response Workflow

In the event of a spill, a clear and logical workflow must be followed to ensure safety and proper cleanup. The diagram below outlines the necessary steps.

Spill_Response_Workflow This compound Spill Response Workflow cluster_Immediate_Actions Immediate Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Spill Spill Detected Evacuate Evacuate non-essential personnel Spill->Evacuate Ignition Remove all ignition sources Evacuate->Ignition Ventilate Ensure area is well-ventilated Ignition->Ventilate PPE Don appropriate PPE (Gloves, Goggles, Respirator if needed) Ventilate->PPE Contain Contain spill with inert absorbent (vermiculite, sand) PPE->Contain Collect Use non-sparking tools to collect residue into a container Contain->Collect Seal Seal container for disposal Collect->Seal Decontaminate Decontaminate spill area Seal->Decontaminate Disposal Dispose of waste as hazardous material per local regulations Decontaminate->Disposal

Caption: A workflow diagram for responding to a this compound spill.

First Aid Measures
Exposure RouteFirst Aid Instructions
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2] Seek medical attention.[2]
Skin Contact Take off immediately all contaminated clothing and shoes.[1][2] Rinse skin with running water or shower.[1][2] Seek medical attention if irritation develops.[1]
Inhalation Move the person to fresh air.[7] If breathing is difficult or has stopped, provide artificial respiration.[2] Get medical attention.[2]
Ingestion Do NOT induce vomiting.[5] If the person is conscious, give a glass of water to drink.[1][5] Never give anything by mouth to an unconscious person.[2][5] Get medical attention.[2]

Storage and Disposal Plan

Proper storage and disposal are essential for safety and environmental protection.

Storage

  • Store in a cool, dry, and well-ventilated area specifically designated for flammable liquids.[1][2][7]

  • Keep containers tightly closed and protected from physical damage.[1][2][7]

  • Store away from heat, sparks, open flames, and other ignition sources.[1][2]

  • Incompatible Materials: Keep separate from strong oxidizing agents, acid anhydrides, and acid chlorides.[2]

Disposal

  • Waste Classification: this compound and any contaminated materials must be treated as hazardous waste.[6]

  • Procedure: Dispose of waste contents and containers at an authorized hazardous or special waste collection point in accordance with all local, state, and federal regulations.[1][2][6]

  • Empty Containers: Do not reuse empty containers. They retain product residue and explosive vapors and must be disposed of as hazardous waste.[1][6] Do not cut, drill, or weld on or near empty containers.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclobutanol
Reactant of Route 2
Reactant of Route 2
Cyclobutanol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.